molecular formula C29H26O10 B1668469 Cercosporin CAS No. 35082-49-6

Cercosporin

Numéro de catalogue: B1668469
Numéro CAS: 35082-49-6
Poids moléculaire: 534.5 g/mol
Clé InChI: MXLWQNCWIIZUQT-GHMZBOCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cercosporin is an organic heterohexacyclic compound that is perylo[1,12-def][1,3]dioxepine-6,11-dione substituted by hydroxy groups at positions 5 and 12, by methoxy groups at positions 7 and 10, and by 2-hydroxypropyl groups at positions 8 and 9 (the R,R-stereoisomer). It is a phytotoxin which was first isolated from the pathogenic soybean fungus, Cercospora kikuchii and later found in multiple members of the genus Cercospora. It has a role as a photosensitizing agent, a phytotoxin, a fungal metabolite and a reactive oxygen species generator. It is a polyphenol, a polyketide and an organic heterohexacyclic compound. It is a conjugate acid of a this compound(2-).
(+)-Cercosporin has been reported in Cercospora zeina with data available.

Propriétés

Numéro CAS

35082-49-6

Formule moléculaire

C29H26O10

Poids moléculaire

534.5 g/mol

Nom IUPAC

7,19-dihydroxy-5,21-bis[(2R)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione

InChI

InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3/t10-,11-/m1/s1

Clé InChI

MXLWQNCWIIZUQT-GHMZBOCLSA-N

SMILES isomérique

C[C@@H](CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)C[C@H](C)O)O

SMILES canonique

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CGP049090;  CGP 049090;  CGP-049090;  Cercosporin

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cercosporin in Plant Pathogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cercosporin, a perylenequinone phytotoxin produced by fungi of the genus Cercospora, is a critical virulence factor in numerous plant diseases. Its primary mechanism of action revolves around its function as a potent photosensitizer. Upon activation by light, this compound generates highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which inflict widespread damage to plant cells. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's phytotoxicity, the biosynthetic pathway responsible for its production by the fungus, and the defense strategies employed by both the producing fungus and the host plant. Detailed experimental protocols for key assays and visual representations of the relevant signaling pathways are included to facilitate further research and the development of novel disease management strategies.

Core Mechanism of Action: Photosensitization and Oxidative Stress

This compound's toxicity is fundamentally linked to its properties as a photosensitizer. The molecule itself is not directly toxic in the absence of light.[1] However, upon illumination, it absorbs light energy and transitions to an excited triplet state. This energized this compound molecule then reacts with molecular oxygen (O₂) to produce ROS.[1]

The primary ROS generated is singlet oxygen (¹O₂), a highly reactive and damaging molecule.[1] Superoxide anions (O₂⁻) are also produced.[1] These ROS are non-specific in their targets and cause extensive damage to vital cellular components, including lipids, proteins, and nucleic acids.[1] The primary site of damage is the cell membrane, where this compound tends to localize.[1]

The ROS-induced peroxidation of membrane lipids disrupts membrane integrity, leading to increased permeability, leakage of electrolytes, and eventual cell death.[2] This breakdown of host cells releases nutrients into the intercellular space, which the invading fungus can then utilize for growth and colonization.

Quantitative Data on this compound Toxicity

The following table summarizes the available quantitative data on the toxicity of this compound to plant cells and the concentrations produced by the fungus.

ParameterValuePlant/FungusReference
Effective Toxic Concentration As low as 1 µMPlant cells[1]
Fungal Production Levels mM levelsCercospora species in culture[1]

This compound Biosynthesis Pathway

This compound is a polyketide, synthesized via a complex pathway encoded by a cluster of genes known as the this compound toxin biosynthesis (CTB) gene cluster.[3][4][5] The biosynthesis is a multi-step process involving a series of enzymatic reactions, including condensation, oxidation, hydration, and methylation.[3]

The core of the pathway begins with the condensation of one acetyl-CoA and six malonyl-CoA molecules by a polyketide synthase (PKS).[3] This initial step forms a linear polyketide, which then undergoes a series of modifications by various enzymes encoded by the CTB cluster to ultimately yield the final this compound molecule.[3] The expression of the CTB genes is tightly regulated, with light being a key inducing factor.[1]

Signaling Pathway for this compound Biosynthesis in Cercospora nicotianae

The regulation of this compound production is intricate and involves multiple signaling pathways. Light is a primary environmental cue that triggers a signaling cascade involving Ca²⁺/Calmodulin and a MAP kinase pathway.[1] These pathways converge on the regulation of transcription factors, such as CRG1 and the pathway-specific regulator CTB8, which in turn control the expression of the CTB gene cluster.[1][5]

Cercosporin_Biosynthesis_Regulation Light Light CaM_Pathway Ca²⁺/Calmodulin Pathway Light->CaM_Pathway activates MAPK_Pathway MAP Kinase Pathway Light->MAPK_Pathway activates CRG1 CRG1 (Transcription Factor) CaM_Pathway->CRG1 MAPK_Pathway->CRG1 CTB8 CTB8 (Pathway-Specific Regulator) CRG1->CTB8 regulates CTB_Cluster CTB Gene Cluster (CTB1, CTB2, etc.) CTB8->CTB_Cluster induces expression This compound This compound CTB_Cluster->this compound synthesizes

Caption: Regulation of this compound biosynthesis in Cercospora nicotianae.

Plant Defense Mechanisms Against this compound-Induced Oxidative Stress

Plants are not passive victims of this compound attack. They possess a sophisticated antioxidant defense system to mitigate the damaging effects of ROS.[6][7] This system includes both enzymatic and non-enzymatic components.[6][7]

  • Enzymatic Antioxidants: Key enzymes such as superoxide dismutase (SOD), catalase (CAT), and various peroxidases are involved in detoxifying superoxide anions and hydrogen peroxide.[7]

  • Non-Enzymatic Antioxidants: Molecules like ascorbic acid (vitamin C), glutathione, carotenoids, and flavonoids can directly quench ROS.[6]

Upon perception of ROS, plants activate complex signaling pathways that lead to the upregulation of defense-related genes and the production of protective compounds.[8][9] These pathways often involve phytohormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[10]

Plant Signaling Pathways in Response to ROS

The generation of ROS in the apoplast and within the cell triggers a cascade of signaling events. These can include the activation of MAP kinase cascades and calcium signaling, which ultimately lead to changes in gene expression and the mounting of a defense response.[9]

Plant_Defense_Signaling This compound This compound + Light ROS Reactive Oxygen Species (¹O₂, O₂⁻) This compound->ROS generates Membrane_Damage Membrane Lipid Peroxidation ROS->Membrane_Damage Ca_Signaling Ca²⁺ Signaling ROS->Ca_Signaling MAPK_Cascade MAP Kinase Cascade ROS->MAPK_Cascade Hormone_Signaling Phytohormone Signaling (SA, JA, ET) Membrane_Damage->Hormone_Signaling Cell_Death Programmed Cell Death Membrane_Damage->Cell_Death Defense_Genes Defense Gene Expression Ca_Signaling->Defense_Genes MAPK_Cascade->Defense_Genes Hormone_Signaling->Defense_Genes Antioxidant_Response Antioxidant Response (SOD, CAT, etc.) Defense_Genes->Antioxidant_Response

Caption: Plant defense signaling in response to this compound-induced ROS.

Fungal Autoresistance to this compound

A fascinating aspect of this compound biology is the ability of the producing fungus to tolerate the high concentrations of the toxin it produces. Cercospora species have evolved several mechanisms for self-protection:[1]

  • Export of this compound: The fungus actively pumps this compound out of its cells using transporters like the this compound facilitator protein (CFP), which belongs to the major facilitator superfamily (MFS) of transporters.[1] Other transporters, including ATP-binding cassette (ABC) transporters, are also implicated.[11][12][13]

  • Chemical Modification: Within the fungal cells, this compound is maintained in a reduced, non-toxic form.[14]

  • Antioxidant Production: The fungus produces antioxidants, such as pyridoxine (vitamin B6), which can quench singlet oxygen.[14]

Fungal Autoresistance Mechanisms

The following diagram illustrates the key strategies employed by Cercospora to protect itself from its own toxin.

Fungal_Autoresistance cluster_fungus Fungal Cell Cercosporin_Internal This compound (Reduced, Non-toxic form) Transporters Membrane Transporters (CFP, ABC) Cercosporin_Internal->Transporters transported to Antioxidants Antioxidants (e.g., Pyridoxine) Antioxidants->Cercosporin_Internal protects from residual ROS Cercosporin_External This compound (Oxidized, Toxic form) Transporters->Cercosporin_External exported

Caption: Fungal autoresistance mechanisms to this compound.

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue

This protocol describes a method for extracting this compound from infected plant tissue and quantifying its concentration using spectrophotometry.

Materials:

  • Infected plant leaf tissue

  • 5 N Potassium Hydroxide (KOH)

  • Spectrophotometer

  • Microcentrifuge tubes

  • Homogenizer (optional)

Procedure:

  • Excise a standard area of infected leaf tissue (e.g., leaf discs of a known diameter).

  • Place the tissue in a microcentrifuge tube.

  • Add a defined volume of 5 N KOH to the tube (e.g., 1 mL).

  • Incubate in the dark for at least 4 hours to extract the this compound. For more rapid extraction, the tissue can be homogenized in the KOH solution.

  • Centrifuge the tube to pellet the tissue debris.

  • Transfer the supernatant to a clean cuvette.

  • Measure the absorbance of the solution at 480 nm using a spectrophotometer.

  • Calculate the concentration of this compound using the Beer-Lambert law and a molar extinction coefficient of 23,300 M⁻¹cm⁻¹.

Measurement of Plant Cell Membrane Damage via Electrolyte Leakage Assay

This assay quantifies cell death by measuring the leakage of electrolytes from damaged cell membranes.[15][16][17][18]

Materials:

  • Plant leaf discs

  • Deionized water

  • Conductivity meter

  • 12-well plates

  • Shaker

Procedure:

  • Prepare leaf discs of a uniform size from both control and this compound-treated plants.

  • Rinse the leaf discs thoroughly with deionized water to remove surface contaminants and electrolytes from cut edges.

  • Place a set number of leaf discs (e.g., 5-10) into a tube or well of a 12-well plate containing a known volume of deionized water.

  • Incubate the samples on a shaker at room temperature for a defined period (e.g., 1-3 hours).

  • Measure the initial electrical conductivity of the solution using a conductivity meter.

  • To measure the total electrolyte content, autoclave or boil the samples to cause complete cell lysis.

  • After cooling to room temperature, measure the final electrical conductivity.

  • Express electrolyte leakage as a percentage of the total conductivity.

Detection of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

This protocol measures the level of malondialdehyde (MDA), a secondary product of lipid peroxidation, as an indicator of oxidative stress.[19][20][21][22][23]

Materials:

  • Plant tissue

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Water bath

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Homogenize a known weight of plant tissue in a TCA solution (e.g., 0.1% w/v).

  • Centrifuge the homogenate to pellet debris.

  • Take an aliquot of the supernatant and add an equal volume of TBA solution (e.g., 0.5% w/v in 20% TCA).

  • Heat the mixture in a boiling water bath for 30 minutes.

  • Quickly cool the reaction on ice to stop the reaction.

  • Centrifuge the samples to clarify the solution.

  • Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity).

  • Calculate the concentration of the MDA-TBA adduct using its extinction coefficient.

Detection of Singlet Oxygen using Singlet Oxygen Sensor Green (SOSG)

This protocol utilizes a fluorescent probe to detect the presence of singlet oxygen.[24][25][26][27][28]

Materials:

  • Plant tissue or protoplasts

  • Singlet Oxygen Sensor Green (SOSG) reagent

  • Phosphate buffer (pH 7.4)

  • Fluorometer or fluorescence microscope

Procedure:

  • Prepare a working solution of SOSG in phosphate buffer.

  • Infiltrate plant tissue or incubate protoplasts with the SOSG solution in the dark.

  • Expose the samples to light to induce this compound-mediated singlet oxygen production.

  • Measure the increase in fluorescence at the appropriate excitation and emission wavelengths for the SOSG-endoperoxide product (e.g., excitation ~504 nm, emission ~525 nm).

  • Include appropriate controls, such as samples kept in the dark and samples with a known singlet oxygen quencher.

Conclusion

The phytotoxin this compound employs a potent and non-specific mechanism of action centered on light-activated generation of reactive oxygen species. This leads to widespread oxidative damage in host plant tissues, facilitating fungal colonization. Understanding the intricacies of this compound's biosynthesis, its mode of action, and the defense responses of both the fungus and the plant is crucial for the development of effective and sustainable strategies to manage Cercospora-related plant diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals working towards this goal. Further investigation into the signaling pathways and resistance mechanisms holds promise for the identification of novel targets for fungicides and the development of resistant crop varieties.

References

The Phytotoxin Cercosporin: A Technical Guide to its Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin is a photoactivated perylenequinone phytotoxin produced by a wide range of fungal species belonging to the genus Cercospora. These fungi are pathogenic to a multitude of plants, causing significant crop damage worldwide. The potent, light-dependent toxicity of this compound has made it a subject of extensive research, not only for its role in plant pathology but also for its potential applications in photodynamic therapy and as a model for studying cellular resistance to oxidative stress. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its study, and a summary of its key quantitative properties.

Discovery and History: Key Milestones

The journey of understanding this compound has been marked by several pivotal discoveries over the decades. The following timeline highlights the key milestones in its history.

YearMilestoneKey Researchers/Publication
1957Isolation and Purification: this compound was first isolated as a red pigment from the fungus Cercospora kikuchii, a pathogen of soybeans.Kuyama, S., & Tamura, T. (1957). Journal of the American Chemical Society.
1972Structure Elucidation: The chemical structure of this compound was determined to be 1,12-bis(2-hydroxypropyl)-2,11-dimethoxy-6,7-methylenedioxy-4,9-dihydroxyperylene-3,10-quinone.Yamazaki, S., & Ogawa, T. (1972). Agricultural and Biological Chemistry.
1975Discovery of Photodynamic Activity: The light-dependent and oxygen-requiring toxicity of this compound was first demonstrated in mice and bacteria, establishing its role as a photosensitizer.Yamazaki, S., et al. (1975). Agricultural and Biological Chemistry.
1970sBiosynthesis Pathway Proposed: Early studies using radioisotope-labeled acetate in Cercospora kikuchii cultures suggested that this compound is synthesized via the polyketide pathway.Okubo, A., et al.
1990s-PresentGenetic Basis of Biosynthesis and Resistance: The this compound toxin biosynthesis (CTB) gene cluster was identified and characterized. Mechanisms of self-resistance in Cercospora species, involving the reduction of this compound to a less toxic form and the expression of transporter proteins, were elucidated.Various researchers.

Quantitative Data

This section summarizes the key quantitative properties of this compound, including its production yields, toxicity, and spectral characteristics.

This compound Production

The production of this compound by Cercospora species is highly variable and influenced by culture conditions such as medium composition, light, and temperature.

Cercospora SpeciesCulture ConditionsThis compound YieldReference
Cercospora sp. JNU001Liquid fermentation, S-7 medium, 25°C, continuous light128.2 mg/L
Cercospora sp. JNU001 with Bacillus velezensis B04Co-culture in liquid fermentation984.4 mg/L
Cercospora sp. JNU001 with Lysinibacillus sp. B15Co-culture in liquid fermentation626.3 mg/L
Cercospora piaropiPotato dextrose broth, continuous light72.59 mg/L
Cercospora piaropiPotato dextrose broth, dark conditions25.70 mg/L
Various Cercospora isolatesSolid media (Malt or PDA)nmol per 6-mm plug (variable)
Toxicity

This compound exhibits broad-spectrum toxicity against a wide range of organisms. Its toxicity is light-dependent.

Organism/Cell TypeToxicity MetricConcentration/ValueConditionsReference
Plant cellsKills cellsAs low as 1µMIn the presence of light
BacteriaToxicNot specifiedLight and oxygen-dependent
Fungi (most)ToxicNot specifiedLight-dependent
MiceToxicNot specifiedLight and oxygen-dependent

Note: Specific IC50 or LD50 values are not consistently reported across the literature and can vary significantly with experimental conditions.

Spectral Properties

This compound's characteristic red color is due to its strong absorption of visible light, which is central to its phototoxicity.

PropertyWavelength/ValueSolvent/ConditionsReference
UV-Vis Absorption Maxima (λmax) 473 nmAcetone
480 nm, 590 nm, 640 nm5N KOH
~470 nm, ~580 nm, ~630 nmEthyl acetate
Molar Extinction Coefficient (ε) Not specified--
Fluorescence Emission Red fluorescenceVarious
Singlet Oxygen Quantum Yield (ΦΔ) 0.81Various
0.84 - 0.97Various

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

This protocol is based on the methods described by Kuyama and Tamura (1957) and subsequent modifications.

Materials:

  • Cercospora species culture grown on potato dextrose agar (PDA) or in potato dextrose broth (PDB).

  • Acetone

  • Ethyl acetate

  • 5N KOH

  • 6N HCl

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Rotary evaporator

  • Chromatography column

  • Spectrophotometer

Procedure:

  • Extraction:

    • Scrape the mycelium and surrounding pigmented agar from the culture plates.

    • Alternatively, harvest the mycelium from liquid cultures by filtration.

    • Homogenize the fungal material in acetone.

    • Filter the mixture to remove the mycelial debris. The filtrate will be a deep red color.

    • Repeat the extraction until the mycelium is colorless.

    • Combine the acetone extracts and evaporate the acetone under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • Dissolve the residue in 5N KOH. The solution will turn green.

    • Acidify the solution to a pH of 2-3 with 6N HCl. The color will change back to red.

    • Extract the acidified aqueous solution with an equal volume of ethyl acetate.

    • Repeat the ethyl acetate extraction until the aqueous layer is colorless.

    • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Chromatographic Purification:

    • Evaporate the dried ethyl acetate extract to dryness.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of chloroform and methanol).

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

    • Load the dissolved crude this compound onto the column.

    • Elute the column with a gradient of increasing polarity, for example, from hexane to ethyl acetate.

    • Collect the red-colored fractions.

    • Monitor the purity of the fractions by thin-layer chromatography (TLC).

    • Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.

  • Quantification:

    • Dissolve a known weight of purified this compound in a known volume of acetone.

    • Measure the absorbance at 473 nm.

    • Calculate the concentration using the Beer-Lambert law (requires a known molar extinction coefficient, which may need to be determined or referenced from literature if available).

Assay for Photodynamic Activity (Singlet Oxygen Detection)

This protocol describes a common method for detecting singlet oxygen generated by photoactivated this compound using a chemical trap.

Materials:

  • Purified this compound

  • 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green®

  • Solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

  • Light source with a defined wavelength range (e.g., a lamp with a filter to select for visible light)

  • UV-Vis spectrophotometer or fluorescence spectrophotometer

  • Cuvettes

Procedure using DPBF (Spectrophotometric Method):

  • Prepare Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of DPBF in the same solvent. DPBF is sensitive to light and should be handled in subdued light.

  • Reaction Setup:

    • In a cuvette, mix the this compound and DPBF solutions to achieve the desired final concentrations. A typical starting point is a this compound concentration that gives a measurable absorbance at the excitation wavelength and a DPBF concentration that gives a high initial absorbance at its λmax (~410 nm).

    • Prepare a control cuvette containing only DPBF.

  • Photobleaching Assay:

    • Measure the initial absorbance spectrum of the sample and control cuvettes, focusing on the DPBF absorbance peak around 410 nm.

    • Expose the cuvettes to the light source for a defined period.

    • At regular intervals, remove the cuvettes from the light source and measure the absorbance spectrum of DPBF.

    • The decrease in DPBF absorbance over time in the presence of this compound and light is indicative of singlet oxygen production, as singlet oxygen reacts with DPBF, causing it to lose its chromophore.

    • The control sample (DPBF only) should show minimal bleaching under the same light conditions.

  • Data Analysis:

    • Plot the absorbance of DPBF at its λmax as a function of irradiation time.

    • The rate of bleaching is proportional to the rate of singlet oxygen generation.

Generation of this compound-Deficient Mutants

This protocol outlines the general steps for creating this compound-deficient mutants in Cercospora species using Restriction Enzyme-Mediated Integration (REMI).

Materials:

  • Wild-type Cercospora strain

  • Protoplasting enzymes (e.g., Driselase, Glucanex)

  • Osmotic stabilizer (e.g., 0.6 M KCl or sorbitol)

  • Plasmid DNA containing a selectable marker (e.g., hygromycin resistance)

  • Restriction enzyme

  • Polyethylene glycol (PEG) solution

  • Regeneration medium (e.g., PDA supplemented with an osmotic stabilizer)

  • Selective medium (regeneration medium containing the appropriate antibiotic)

Procedure:

  • Protoplast Preparation:

    • Grow the wild-type Cercospora strain in liquid medium.

    • Harvest the young mycelium by filtration.

    • Incubate the mycelium in a solution containing protoplasting enzymes and an osmotic stabilizer until a sufficient number of protoplasts are released.

    • Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.

    • Wash the protoplasts with the osmotic stabilizer solution by centrifugation.

  • Transformation:

    • Resuspend the protoplasts in a transformation buffer.

    • Add the plasmid DNA and the chosen restriction enzyme to the protoplast suspension. The restriction enzyme will cut both the plasmid and the fungal genome, promoting integration of the plasmid into the genome.

    • Add PEG solution to induce DNA uptake.

    • Incubate the mixture to allow for transformation to occur.

  • Regeneration and Selection:

    • Plate the transformation mixture onto regeneration medium.

    • After a period of regeneration, overlay the plates with a selective medium containing the appropriate antibiotic.

    • Incubate the plates until transformant colonies appear.

  • Screening for this compound-Deficient Mutants:

    • Subculture the transformant colonies onto a medium that promotes this compound production (e.g., PDA) under continuous light.

    • Visually screen the colonies for a lack of the characteristic red pigmentation of this compound.

    • Mutants with altered pigmentation (e.g., white, yellow, or reduced red) are potential this compound-deficient mutants.

  • Confirmation:

    • Confirm the lack of this compound production in the putative mutants by extracting and analyzing for the presence of the toxin using the methods described in Protocol 3.1.

    • Molecular analysis (e.g., Southern blotting or PCR) can be used to confirm the integration of the plasmid into the fungal genome and to identify the disrupted gene.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and concepts related to this compound.

This compound Biosynthesis Pathway

Cercosporin_Biosynthesis cluster_CTB This compound Toxin Biosynthesis (CTB) Gene Cluster cluster_regulation Regulation cluster_pathway Biosynthetic Pathway CTB1 CTB1 (PKS) CTB2 CTB2 (Methyltransferase) CTB3 CTB3 (Methyltransferase/Monooxygenase) CTB5 CTB5 (Oxidoreductase) CTB6 CTB6 (Oxidoreductase) CTB7 CTB7 (Oxidoreductase) CTB_other Other CTB enzymes Light Light CRG1 CRG1 (Transcription Factor) Light->CRG1 CTB8 CTB8 (Transcription Factor) CRG1->CTB8 CTB8->CTB1 CTB8->CTB2 CTB8->CTB3 CTB8->CTB5 CTB8->CTB6 CTB8->CTB7 Acetyl_CoA Acetyl-CoA + Malonyl-CoA Polyketide Polyketide Intermediate Acetyl_CoA->Polyketide CTB1 Naphthopyrone Naphthopyrone Intermediate (Nor-toralactone) Polyketide->Naphthopyrone CTB1 Dimerization Dimerization & Oxidative Coupling Naphthopyrone->Dimerization CTB2, CTB3, CTB5, CTB6, CTB7 This compound This compound Dimerization->this compound

Caption: Proposed biosynthetic pathway and regulation of this compound.

Mechanism of this compound Phototoxicity

Cercosporin_Phototoxicity cluster_type2 Type II Reaction cluster_type1 Type I Reaction Cercosporin_ground This compound (Ground State) Cercosporin_singlet 1this compound (Singlet Excited State) Cercosporin_ground->Cercosporin_singlet Light (hν) Cercosporin_triplet 3this compound (Triplet Excited State) Cercosporin_singlet->Cercosporin_triplet Intersystem Crossing Cercosporin_triplet->Cercosporin_ground Phosphorescence O2_singlet 1O2 (Singlet Oxygen) Cercosporin_triplet->O2_singlet Energy Transfer Superoxide O2•- (Superoxide) Cercosporin_triplet->Superoxide Electron Transfer Cell_Damage Cell Damage & Lipid Peroxidation O2_singlet->Cell_Damage Superoxide->Cell_Damage Cellular_Components Cellular Components (Lipids, Proteins, Nucleic Acids)

Caption: Mechanism of this compound-induced phototoxicity.

Experimental Workflow for Mutant Generation and Analysis

Mutant_Workflow start Start: Wild-Type Cercospora Strain protoplasting Protoplast Isolation start->protoplasting transformation REMI Transformation (Plasmid + Restriction Enzyme) protoplasting->transformation selection Selection on Hygromycin Medium transformation->selection screening Screening for Altered Pigmentation selection->screening mutant Putative this compound- Deficient Mutant screening->mutant confirmation Confirmation of This compound Deficiency mutant->confirmation analysis Molecular Analysis (Gene Identification) confirmation->analysis end End: Characterized Mutant Strain analysis->end

Caption: Workflow for generating and analyzing this compound-deficient mutants.

An In-depth Technical Guide to the Cercosporin Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cercosporin is a photo-activated perylenequinone toxin produced by many phytopathogenic fungi of the genus Cercospora. This non-host-specific toxin is a key virulence factor, causing damage to host plant tissues through the generation of reactive oxygen species (ROS) upon exposure to light. The biosynthesis of this complex natural product is orchestrated by a dedicated gene cluster, the this compound toxin biosynthesis (CTB) cluster, which has been primarily studied in Cercospora nicotianae and Cercospora beticola. This guide provides a comprehensive overview of the this compound biosynthesis pathway, including the genetic basis, enzymatic steps, regulatory mechanisms, and experimental methodologies used in its investigation.

The this compound Biosynthesis Gene Cluster

The genetic blueprint for this compound production is located in a contiguous set of genes known as the CTB cluster. Initially characterized as comprising eight genes (CTB1-CTB8), recent research suggests the cluster is more extensive.[1][2]

Core and Extended Gene Cluster

The core CTB gene cluster consists of eight genes, designated CTB1 through CTB8.[3][4] However, phylogenomic analysis and gene knockout studies in C. beticola have indicated that the cluster is larger than previously understood, including a this compound facilitator protein (CFP) and four additional genes required for the final steps of biosynthesis, which have been designated CTB9 through CTB12.[1][5]

Table 1: Genes of the this compound Biosynthesis Cluster and Their Putative Functions

GeneEncoded Protein/EnzymePutative Function in this compound BiosynthesisReference(s)
CTB1 Non-reducing polyketide synthase (NR-PKS)Catalyzes the initial condensation of acetate and malonate units to form the polyketide backbone, producing nor-toralactone.[3][6]
CTB2 O-methyltransferaseInvolved in the methylation of biosynthetic intermediates.[3][4]
CTB3 Bifunctional O-methyltransferase/FAD-dependent monooxygenaseCatalyzes sequential O-methylation and oxidative decarboxylation of nor-toralactone.[1][3]
CTB4 Major facilitator superfamily (MFS) transporterExports the final this compound metabolite out of the fungal cell.[7]
CTB5 NADPH-dependent oxidoreductaseInvolved in reduction steps during the modification of the polyketide intermediate.[3]
CTB6 ReductasePotentially involved in side-chain ketone reduction.[1]
CTB7 FAD/FMN-dependent oxidoreductaseInvolved in oxidation steps during the modification of the polyketide intermediate.[3]
CTB8 Zn(II)2Cys6 transcription factorA pathway-specific transcriptional activator that co-regulates the expression of the CTB gene cluster.[3][4]
CFP This compound facilitator protein (MFS Transporter)Implicated in this compound resistance and transport.[8]
CTB9-CTB12 Various enzymesBelieved to be involved in the final steps of this compound assembly, including the formation of the methylenedioxy bridge.[1]

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process initiated by the non-reducing polyketide synthase CTB1. The pathway proceeds through a series of modifications including methylation, oxidation, reduction, and cyclization events, culminating in the complex perylenequinone structure of this compound.

From Polyketide to Nor-toralactone

The biosynthesis begins with the iterative condensation of one acetyl-CoA starter unit and six malonyl-CoA extender units by CTB1, a type I NR-PKS.[3][6] This process forms a linear heptaketide chain that is subsequently cyclized and released as the key intermediate, nor-toralactone.[7]

Modification and Dimerization

Following its formation, nor-toralactone undergoes a series of enzymatic modifications catalyzed by other CTB enzymes. CTB3, a bifunctional enzyme, plays a crucial role in the O-methylation and oxidative cleavage of nor-toralactone.[7] Subsequent steps are thought to involve the activities of methyltransferases (CTB2), oxidoreductases (CTB5, CTB7), and a reductase (CTB6) to further modify the naphthalene-like intermediates.[1][3] The final stages of the pathway are believed to involve the dimerization of two modified monomeric units to form the perylenequinone core, followed by the installation of the characteristic methylenedioxy bridge, a process likely involving the products of the more recently identified CTB9-CTB12 genes.[1]

This compound Biosynthesis Pathway cluster_0 Early Steps cluster_1 Intermediate Modifications cluster_2 Final Assembly Acetyl-CoA + 6x Malonyl-CoA Acetyl-CoA + 6x Malonyl-CoA Nor-toralactone Nor-toralactone Acetyl-CoA + 6x Malonyl-CoA->Nor-toralactone CTB1 (NR-PKS) Modified Naphthalene Intermediates Modified Naphthalene Intermediates Nor-toralactone->Modified Naphthalene Intermediates CTB2, CTB3, CTB5, CTB6, CTB7 Dimeric Intermediate Dimeric Intermediate Modified Naphthalene Intermediates->Dimeric Intermediate Dimerization Prethis compound Prethis compound Dimeric Intermediate->Prethis compound CTB9-CTB12 This compound This compound Prethis compound->this compound

A simplified diagram of the proposed this compound biosynthesis pathway.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by environmental cues and a hierarchical network of transcription factors.

Environmental Factors

Light is the most critical environmental factor for the induction of this compound biosynthesis.[6] Other factors such as temperature, pH, and nutrient availability also influence the production of the toxin.[3]

Transcriptional Regulation

The expression of the CTB gene cluster is under the control of at least two key transcription factors:

  • CTB8: A Zn(II)2Cys6 transcription factor that is located within the CTB cluster and acts as a pathway-specific activator. CTB8 co-regulates the expression of the other CTB genes.[3][4]

  • CRG1: A second Zn(II)2Cys6 transcription factor that is not part of the core CTB cluster but is implicated in both this compound production and resistance. CRG1 appears to act upstream of CTB8.[6][7]

This compound Biosynthesis Regulation Light Light CRG1 CRG1 Light->CRG1 Induces CTB8 CTB8 CRG1->CTB8 Activates CTB Gene Cluster (CTB1-7, 9-12) CTB Gene Cluster (CTB1-7, 9-12) CTB8->CTB Gene Cluster (CTB1-7, 9-12) Activates This compound Biosynthesis This compound Biosynthesis CTB Gene Cluster (CTB1-7, 9-12)->this compound Biosynthesis

A diagram illustrating the transcriptional regulation of this compound biosynthesis.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques. While detailed, step-by-step protocols are often specific to the laboratory and may require optimization, the following sections outline the general methodologies employed.

Gene Knockout and Complementation

Objective: To determine the function of individual genes in the CTB cluster.

Methodology:

  • Construct Generation: A gene replacement cassette is constructed, typically containing a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) flanked by sequences homologous to the regions upstream and downstream of the target gene. The split-marker approach is often used to increase the frequency of homologous recombination.[9]

  • Fungal Transformation: Protoplasts are generated from young fungal mycelia by enzymatic digestion of the cell wall. The gene replacement cassette is then introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.[10]

  • Selection and Screening: Transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic (e.g., hygromycin B). Colonies that grow on the selective medium are then screened for the desired gene knockout event, often by PCR and Southern blot analysis.

  • Phenotypic Analysis: The resulting knockout mutants are cultured under this compound-producing conditions (e.g., on potato dextrose agar under constant light) and analyzed for their ability to produce this compound, typically by visual inspection for the characteristic red pigment and by HPLC analysis of culture extracts.

  • Complementation: To confirm that the observed phenotype is due to the knockout of the target gene, the mutant strain can be transformed with a functional copy of the wild-type gene. Restoration of this compound production confirms the gene's role in the pathway.

Heterologous Expression of CTB Genes

Objective: To produce and characterize individual CTB enzymes in a heterologous host.

Methodology:

  • Gene Amplification and Cloning: The coding sequence of the target CTB gene is amplified from Cercospora genomic DNA or cDNA and cloned into an appropriate expression vector, often under the control of an inducible promoter.

  • Host Transformation: The expression construct is introduced into a suitable heterologous host, such as Aspergillus nidulans or Aspergillus oryzae, which are well-established systems for the expression of fungal secondary metabolite genes.[11][12] Protoplast-mediated transformation is a common method.[13]

  • Protein Expression and Purification: The heterologous host is cultured under conditions that induce the expression of the target gene. The recombinant protein is then purified from the cell lysate using standard chromatography techniques, such as affinity chromatography (if the protein is tagged) and size-exclusion chromatography.[1][3]

In Vitro Enzyme Assays

Objective: To determine the biochemical function and kinetic parameters of a purified CTB enzyme.

Methodology:

  • Reaction Setup: The purified enzyme is incubated with its putative substrate(s) and any necessary cofactors in a suitable buffer system. For example, to assay the activity of CTB1, acetyl-CoA and malonyl-CoA would be included as substrates.

  • Product Analysis: The reaction mixture is analyzed for the formation of the expected product. This is typically done using analytical techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

  • Enzyme Kinetics: To determine kinetic parameters such as Km and kcat, the initial reaction velocity is measured at various substrate concentrations. These data are then fitted to the Michaelis-Menten equation. Note: Specific kinetic data for the CTB enzymes are not widely available in the public domain.

Metabolite Analysis

Objective: To identify and quantify this compound and its biosynthetic intermediates from fungal cultures.

Methodology:

  • Extraction: Fungal cultures are extracted with an organic solvent, such as ethyl acetate or acetone, to recover the secondary metabolites.

  • Chromatographic Separation: The crude extract is subjected to HPLC, typically using a reverse-phase column (e.g., C18) and a gradient of water and an organic solvent (e.g., acetonitrile or methanol) as the mobile phase.[14]

  • Detection and Quantification: Metabolites are detected using a UV-Vis detector (this compound has a characteristic absorbance spectrum) and/or a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.[14]

Quantitative Data

While detailed quantitative data on the this compound biosynthesis pathway is limited in the literature, some studies have reported on the relative production of this compound and its intermediates in wild-type and mutant strains.

Table 2: Effect of Gene Knockouts on this compound Production in Cercospora beticola

Mutant StrainThis compound ProductionPrecursor AccumulationReference
Wild-TypeHighNone[1]
ΔCTB1NoneNone[8]
ΔCTB3NoneNor-toralactone[7]
ΔCTB9NonePrethis compound[1]
ΔCTB10NoneUnknown[1]
ΔCTB11NoneUnknown[1]
ΔCTB12NoneUnknown[1]

Note: This table provides a qualitative summary based on published findings. Precise quantitative measurements of metabolite concentrations can vary depending on the experimental conditions.

Conclusion and Future Directions

The this compound biosynthesis pathway represents a fascinating example of fungal secondary metabolism, leading to the production of a potent phytotoxin. Significant progress has been made in identifying the genes and enzymes involved in this pathway and understanding its regulation. However, several areas warrant further investigation. The precise biochemical functions of all the CTB enzymes, particularly those involved in the later steps of the pathway, need to be fully elucidated through in vitro characterization. A more detailed understanding of the regulatory network controlling the CTB cluster, including the interplay between different transcription factors and environmental signals, will provide a more complete picture of how Cercospora species control the production of this important virulence factor. Such knowledge could inform the development of novel strategies to control Cercospora-induced plant diseases and may also open up avenues for the biotechnological production of this compound and related compounds for other applications.

References

Cercospora species that produce cercosporin toxin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cercospora, Cercosporin Toxin, and its Implications for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fungal genus Cercospora is a significant contributor to plant diseases worldwide, causing substantial economic losses in major crops like sugar beet, maize, soybean, and coffee.[1] A key factor in the pathogenicity of many Cercospora species is the production of a potent, non-host-selective phytotoxin known as this compound.[2] This perylenequinone toxin is a photosensitizer, meaning it becomes highly toxic upon exposure to light.[3][4] When activated, this compound generates reactive oxygen species (ROS) that cause widespread damage to host cell components, leading to cell death and allowing the fungus to colonize the plant tissue.[5][6] Understanding the biosynthesis, mechanism of action, and regulation of this compound is not only critical for developing disease-resistant crops but also offers insights for drug development, particularly in photodynamic therapy.[7][8] This guide provides a comprehensive technical overview of this compound-producing Cercospora species, the toxin's biochemical pathways, and the experimental methodologies used in its study.

This compound-Producing Cercospora Species

This compound production is a hallmark of many, though not all, species within the Cercospora genus. The ability to synthesize the toxin can vary significantly even among different isolates of the same species, influenced by environmental conditions.[9][10]

Table 1: Documented this compound-Producing Cercospora Species

Species Common Host Plant(s) Reference(s)
Cercospora beticola Sugar Beet [1][9]
Cercospora kikuchii Soybean [9][11]
Cercospora nicotianae Tobacco [9][11]
Cercospora zeae-maydis Maize (Corn) [9]
Cercospora coffeicola Coffee [7][9]
Cercospora asparagi Asparagus [9]
Cercospora canescens Legumes [9]
Cercospora apii Celery [9]
Cercospora sorghi Sorghum [9]
Cercospora personata Peanut [9]
Cercospora hayii Banana [9]
Cercospora zebrina Clover [9]

| Cercospora malvicola | Mallow |[9] |

Note: This list is not exhaustive, as taxonomic classifications are continually updated.

Toxin Profile and Mechanism of Action

This compound (C₂₉H₂₆O₁₀) is a red, lipid-soluble perylenequinone.[2] Its toxicity is entirely dependent on light. In the dark, the molecule is inert.[5]

Mechanism of Action:

  • Photoactivation: Upon absorbing light energy (wavelengths 400-600 nm), the this compound molecule transitions from its ground state to an energetically activated triplet state.[5][12]

  • Energy Transfer to Oxygen: The activated triplet-state this compound reacts with molecular oxygen (O₂).[5]

  • ROS Generation: This reaction generates highly toxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and, to a lesser extent, the superoxide radical (O₂⁻).[11][13]

  • Cellular Damage: As a lipid-soluble molecule, this compound readily localizes within cellular membranes. The generated ROS cause indiscriminate oxidative damage to surrounding cellular components, with the primary target being membrane lipids.[4][5] This leads to lipid peroxidation, breakdown of cellular membranes, leakage of nutrients and ions, and ultimately, cell death.[9][11] This nutrient leakage into the intercellular spaces is hypothesized to support fungal growth and colonization.[5]

G cluster_input Inputs cluster_process Mechanism of Action cluster_output Cellular Effects Light Light Energy (400-600nm) Cercosporin_G This compound (Ground State) Light->Cercosporin_G Absorption O2 Molecular Oxygen (O₂) Cercosporin_T This compound (Triplet State) O2->Cercosporin_T Reaction Cercosporin_G->Cercosporin_T Activation Cercosporin_T->Cercosporin_G Decay ROS Reactive Oxygen Species (¹O₂, O₂⁻) Cercosporin_T->ROS Damage Lipid Peroxidation & Membrane Damage ROS->Damage Causes Leakage Nutrient & Ion Leakage Damage->Leakage Death Host Cell Death Leakage->Death

Caption: this compound's light-activated mechanism of action.

Biosynthesis of this compound

This compound is synthesized via a fungal polyketide pathway, a process orchestrated by a cluster of genes known as the this compound Toxin Biosynthesis (CTB) gene cluster.[5][14] Originally identified as containing eight genes in Cercospora nicotianae, recent research has shown the cluster is larger, including additional flanking genes required for the complete synthesis.[1][15]

The synthesis begins with the polyketide synthase (PKS) enzyme, CTB1, which produces the key intermediate nor-toralactone.[11] A series of enzymatic modifications, including methylation, oxidation, and cleavage, are then carried out by the other CTB enzymes to assemble the final C₂-symmetric perylenequinone structure.[3][11]

Table 2: Core Genes of the this compound Toxin Biosynthesis (CTB) Cluster

Gene Encoded Protein/Enzyme Putative Function in Biosynthesis Reference(s)
CTB1 Polyketide Synthase (PKS) Initiates the pathway; synthesizes the polyketide backbone (nor-toralactone). [3][11][15]
CTB2 O-methyltransferase Methylation of pathway intermediates. [3][15]
CTB3 FAD-dependent monooxygenase / O-methyltransferase Dual-function enzyme; performs oxidative aromatic cleavage and methylation. [3][11][15]
CTB4 Major Facilitator Superfamily (MFS) Transporter Exports the final this compound toxin out of the fungal cell. [1][3]
CTB5 FAD-dependent oxidoreductase Catalyzes oxidation/reduction steps. [3]
CTB6 NADPH-dependent ketone reductase Catalyzes reduction steps. [3]
CTB7 FAD-dependent monooxygenase Catalyzes oxidation steps. [3]
CTB8 Zn(II)₂Cys₆ transcription factor Pathway-specific regulator; activates the expression of other CTB genes. [3][5][15]
CFP This compound Facilitator Protein (MFS Transporter) Flanking gene involved in this compound transport and autoresistance. [1][9][16]

| ATR1 | ABC Transporter | Flanking gene involved in this compound production and autoresistance. |[9][16] |

G Start Acetyl-CoA + Malonyl-CoA CTB1 CTB1 (PKS) Start->CTB1 NT Nor-toralactone (Polyketide Intermediate) CTB_others CTB2, CTB3, CTB5, CTB6, CTB7 (Modification) NT->CTB_others Intermediates Series of Modified Intermediates Final This compound Intermediates->Final CTB4 CTB4 / CFP (Transporters) Final->CTB4 Export Exported this compound CTB1->NT CTB_others->Intermediates CTB4->Export

Caption: Proposed biosynthetic pathway of this compound.

Regulation of Toxin Production and Fungal Autoresistance

This compound production is a tightly regulated process, influenced by both environmental cues and internal signaling networks. The producing fungi have also evolved sophisticated mechanisms to protect themselves from this potent toxin.

Regulatory Network
  • Light: Light is the most critical environmental signal. It is required for both the biosynthesis and the toxic activity of this compound.[5][17] Fungal cultures grown in complete darkness do not produce the toxin.[5]

  • Signaling Pathways: Multiple signal transduction pathways mediate the light signal. Studies using pharmacological inhibitors have implicated the involvement of calcium/calmodulin (Ca²⁺/CaM) and MAP kinase signaling pathways in regulating this compound production.[5][13][18]

  • Transcription Factors: At the genetic level, two key transcription factors are involved:

    • CRG1 (this compound Resistance Gene 1): A broad regulator that affects both this compound production and resistance.[5][15]

    • CTB8: The pathway-specific transcription factor located within the CTB cluster that directly induces the expression of the other CTB genes.[5][15]

G Light Light Signal CaM Ca²⁺/Calmodulin Pathway Light->CaM MAPK MAP Kinase Pathway Light->MAPK CRG1 CRG1 (Global Regulator) CaM->CRG1 MAPK->CRG1 CTB8 CTB8 (Pathway Regulator) CRG1->CTB8 CTB_genes CTB Biosynthesis Genes (CTB1-7) CTB8->CTB_genes Induces This compound This compound Production CTB_genes->this compound

Caption: Regulatory network for this compound biosynthesis.

Fungal Autoresistance Mechanisms

Cercospora species can survive producing millimolar concentrations of a toxin that is lethal to other organisms at micromolar levels.[5] This is achieved through several defense strategies:

  • Chemical Modification: A primary defense involves maintaining this compound in a reduced, non-toxic state within the fungal hyphae.[9] This reduced form, dihydrothis compound, is a poor photosensitizer. It is reoxidized back to the toxic form only upon export from the cell.[11]

  • Antioxidant Defense: The fungi produce high levels of the antioxidant vitamin B6 (pyridoxine), which has been shown to quench both singlet oxygen and the activated triplet state of this compound, providing a protective shield against ROS.[6][9]

  • Active Efflux: Transporter proteins, including the MFS transporters CTB4 and CFP, and the ABC transporter ATR1, actively pump this compound out of the fungal cells, preventing intracellular accumulation to toxic levels.[1][9][16]

Experimental Protocols

Protocol: Extraction and Quantification of this compound

This protocol combines spectrophotometric and High-Performance Liquid Chromatography (HPLC) methods for robust quantification of this compound from fungal cultures.[7][19][20]

I. Materials and Reagents

  • Cercospora culture grown on solid media (e.g., Potato Dextrose Agar, PDA) for 10-20 days under light.[10][20]

  • 5 N Potassium Hydroxide (KOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or similar acid for mobile phase)

  • This compound standard (e.g., from C. hayii, Sigma-Aldrich C6696)[7]

  • Spectrophotometer

  • HPLC system with a C18 column and UV-Vis detector

  • Sterile cork borer (6-mm diameter)

  • Microcentrifuge tubes

  • Vortex mixer

  • 0.45 µm syringe filters

II. Extraction Procedure

  • Using a sterile cork borer, collect 4-5 mycelial plugs (6-mm diameter) from the fungal colony.[20]

  • Place the plugs into a microcentrifuge tube.

  • Add a defined volume (e.g., 2-8 mL) of 5 N KOH to the tube.[7][20]

  • Incubate in the dark at room temperature for at least 4 hours to allow the red pigment to leach into the solution.[7]

  • Vortex thoroughly to ensure complete extraction.

  • Centrifuge the tube to pellet the mycelial debris.

  • Carefully transfer the supernatant (the red KOH extract) to a new tube. This extract is ready for spectrophotometry. For HPLC, proceed to the next step.

  • For HPLC analysis, neutralize or dilute the KOH extract in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.[7]

III. Quantification by Spectrophotometry

  • Measure the absorbance of the KOH extract at 480 nm.[7][13]

  • Calculate the this compound concentration using the Beer-Lambert law (A = εcl), where:

    • A = Absorbance at 480 nm

    • ε (molar absorption coefficient) = 23,300 M⁻¹cm⁻¹[7]

    • c = concentration (in M)

    • l = path length of the cuvette (typically 1 cm)

  • Formula: Concentration (µM) = (Absorbance / 23,300) * 1,000,000

IV. Quantification by HPLC

  • Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in the mobile phase to create a standard curve (e.g., 0.1 to 50 µM).[7]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and acidified water (e.g., 0.1% formic acid).

    • Detection: UV-Vis detector set to 475-480 nm.

    • Injection Volume: 20 µL.[7]

  • Analysis:

    • Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the filtered sample extracts.

    • Quantify the this compound in the samples by comparing their peak areas to the standard curve.[7]

G cluster_spec Spectrophotometry cluster_hplc HPLC Culture 1. Grow Cercospora Culture on PDA Collect 2. Collect Mycelial Plugs (6mm cork borer) Culture->Collect Extract 3. Extract in 5N KOH (4h, dark) Collect->Extract Centrifuge 4. Centrifuge & Collect Supernatant Extract->Centrifuge Spec 5a. Measure Absorbance at 480 nm Centrifuge->Spec Filter 5b. Filter Extract (0.45 µm filter) Centrifuge->Filter CalcSpec 6a. Calculate Concentration (Beer-Lambert Law) Spec->CalcSpec Inject 6b. Inject into HPLC (C18 column) Filter->Inject CalcHPLC 7b. Quantify vs. Standard Curve Inject->CalcHPLC

Caption: Experimental workflow for this compound quantification.

Protocol Outline: Assessing Photodynamic Cytotoxicity

This protocol outlines a general method to assess the light-dependent toxicity of this compound on a target cell line (e.g., plant protoplasts or human cancer cell lines like MCF7).[8]

I. Cell Culture and Treatment

  • Culture target cells to a suitable confluency in appropriate multi-well plates (e.g., 96-well plates for viability assays).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat cells with a serial dilution of this compound. Include two sets of controls: untreated cells and solvent-only controls.

  • Incubate the plates under two conditions:

    • "Light" group: Expose to a controlled light source (e.g., ~450 nm wavelength).[8]

    • "Dark" group: Wrap plates completely in aluminum foil.

  • Incubate for a defined period (e.g., 1-24 hours).

II. Viability Assessment

  • Following incubation, assess cell viability using a standard method:

    • MTT or WST-1 Assay: Measures metabolic activity. Add the reagent to each well, incubate, and then read the absorbance on a plate reader.

    • Trypan Blue Exclusion: For suspension cells, this method counts live vs. dead cells based on membrane integrity.

    • Live/Dead Staining (e.g., Calcein-AM/Propidium Iodide): Visualize live (green) and dead (red) cells via fluorescence microscopy.

III. Data Analysis

  • Calculate the percentage of cell viability for each concentration relative to the untreated controls.

  • Plot cell viability versus this compound concentration for both the "Light" and "Dark" groups.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) for the "Light" group to quantify the photodynamic toxicity. The "Dark" group should show minimal to no toxicity, confirming the light-dependent mechanism.

References

The Double-Edged Sword: Unraveling the Biological Role of Cercosporin in Fungal Virulence

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the intricate arms race between pathogenic fungi and their plant hosts, the production of secondary metabolites often tips the scales in favor of the aggressor. Among these, cercosporin, a photoactivated perylenequinone toxin, stands out as a key virulence factor for numerous species within the genus Cercospora and other phytopathogenic fungi.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted role of this compound in fungal pathogenesis, detailing its mechanism of action, biosynthetic pathway, regulatory networks, and the strategies employed by the producing fungi to evade its autotoxicity. A thorough understanding of these processes is paramount for the development of novel and effective strategies to combat the devastating crop diseases caused by these pathogens.

Mechanism of Action: A Light-Driven Assault on Host Cells

This compound's toxicity is intrinsically linked to its nature as a photosensitizer.[1][4][5] In the presence of light, the this compound molecule absorbs energy and transitions to an excited triplet state. This energized molecule then reacts with molecular oxygen to generate highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[1][6] These ROS are indiscriminately destructive to cellular components, with a particular affinity for lipids, proteins, and nucleic acids.[1][6]

The primary target of this compound-induced ROS is the host cell membrane.[1][7] The peroxidation of membrane lipids leads to a loss of membrane integrity, resulting in electrolyte leakage and ultimately, cell death.[1][8] This widespread cellular damage manifests as the characteristic necrotic lesions observed in Cercospora-infected plant tissues.[1] The leakage of nutrients from the dying host cells is hypothesized to provide the fungus with the necessary resources for colonization and proliferation within the intercellular spaces of the leaf.[1][7]

Cercosporin_Mechanism_of_Action Figure 1: this compound's Mode of Action cluster_fungus Fungus cluster_environment Environment cluster_host_cell Host Plant Cell This compound This compound Activatedthis compound Activated this compound (Triplet State) This compound->Activatedthis compound Absorption Light Light Energy Light->Activatedthis compound Oxygen O₂ ROS Reactive Oxygen Species (¹O₂, O₂⁻) Oxygen->ROS Membrane Cell Membrane (Lipids, Proteins) CellDeath Cell Death & Nutrient Leakage Membrane->CellDeath Loss of Integrity FungalGrowth Fungal Colonization CellDeath->FungalGrowth Nutrient Source Activatedthis compound->ROS Energy Transfer ROS->Membrane Oxidative Damage (Lipid Peroxidation)

Figure 1: this compound's Mode of Action

The this compound Biosynthetic Pathway: A Genetically Clustered Arsenal

The production of this compound is a complex process orchestrated by a cluster of genes known as the this compound Toxin Biosynthesis (CTB) gene cluster.[6][9][10][11] This cluster, first characterized in Cercospora nicotianae, has been found to be conserved across various this compound-producing fungi.[9] The core cluster is comprised of eight genes (CTB1-CTB8), with recent evidence suggesting the involvement of additional flanking genes.[9][12]

The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS) encoded by the CTB1 gene.[6][13] Subsequent steps involve a series of modifications including methylation, oxidation, and cyclization, catalyzed by enzymes encoded by other CTB genes.[6][13] The final product, this compound, is then exported out of the fungal cell by a major facilitator superfamily (MFS) transporter, CTB4.[6][13]

Cercosporin_Biosynthesis_Pathway Figure 2: Proposed this compound Biosynthetic Pathway cluster_genes CTB Gene Cluster cluster_pathway Biosynthetic Steps CTB1 CTB1 (PKS) Polyketide_backbone Polyketide Backbone CTB1->Polyketide_backbone Synthesizes CTB_enzymes CTB2, CTB3, CTB5, CTB6, CTB7 (Methyltransferases, Oxidoreductases) Intermediates Pathway Intermediates (e.g., nor-toralactone) CTB_enzymes->Intermediates CTB4 CTB4 (MFS Transporter) CTB8 CTB8 (Transcription Factor) CTB8->CTB1 Regulates CTB8->CTB_enzymes Regulates Polyketide_backbone->Intermediates Modification Cercosporin_precursor This compound Precursor Intermediates->Cercosporin_precursor This compound This compound Cercosporin_precursor->this compound This compound->CTB4 Export

Figure 2: Proposed this compound Biosynthetic Pathway

Regulatory Networks: Fine-Tuning Toxin Production

The expression of the CTB gene cluster and, consequently, this compound production, is tightly regulated by a complex network of signaling pathways and transcription factors.[1] Light is a primary environmental cue, being essential for both the biosynthesis and the photoactivation of the toxin.[6][14]

Several key regulatory components have been identified:

  • CTB8: A Zn(II)Cys₆ transcription factor located within the CTB cluster that co-regulates the expression of other cluster genes.[6][10][11]

  • CRG1: Another Zn(II)Cys₆ transcription factor, CRG1, is involved in both this compound production and resistance.[6][15] It is thought to regulate a broader set of genes involved in detoxification and stress response.[6]

  • Calcium/Calmodulin Signaling: Pharmacological studies have implicated the involvement of calcium and calmodulin in the regulation of this compound biosynthesis.[1][16]

  • MAP Kinase Pathway: A MAP kinase kinase kinase homolog, CZK3, has been shown to regulate this compound production in Cercospora zeae-maydis.[1]

  • AVR4: In Cercospora cf. flagellaris, the effector protein AVR4 has been implicated in the biosynthesis of this compound.[17]

Cercosporin_Regulation Figure 3: Regulatory Network of this compound Biosynthesis Light Light CTB_cluster CTB Gene Cluster Expression Light->CTB_cluster Ca_Calmodulin Ca²⁺/Calmodulin Signaling Ca_Calmodulin->CTB_cluster MAPK_pathway MAP Kinase Pathway (CZK3) MAPK_pathway->CTB_cluster AVR4 AVR4 Effector AVR4->CTB_cluster CRG1 CRG1 (Transcription Factor) CTB8 CTB8 (Transcription Factor) CRG1->CTB8 CRG1->CTB_cluster CTB8->CTB_cluster Cercosporin_prod This compound Production CTB_cluster->Cercosporin_prod

Figure 3: Regulatory Network of this compound Biosynthesis

This compound as a Virulence Factor: Evidence from Genetic Studies

The critical role of this compound in fungal virulence has been unequivocally demonstrated through the generation and characterization of this compound-deficient mutants.[1][3][8] Disruption of key biosynthetic genes, particularly CTB1, results in a significant reduction in the severity of disease symptoms.[1][3] Studies on various Cercospora species, including C. nicotianae, C. kikuchii, C. zeae-maydis, and C. coffeicola, have consistently shown that mutants unable to produce this compound exhibit reduced lesion formation and overall pathogenicity on their respective host plants.[3][18][19]

Table 1: Impact of this compound Deficiency on Fungal Virulence

Fungal SpeciesHost PlantGene DisruptedObserved Effect on VirulenceReference
Cercospora nicotianaeTobaccoCTB1Reduced lesion number and severity[1]
Cercospora kikuchiiSoybeanNot specifiedReduced disease symptoms[3]
Cercospora zeae-maydisMaizeCZK3 (regulator)Reduced this compound production and virulence[1]
Cercospora coffeicolaCoffeeccCTB1Increased time to lesion development, decreased lesion numbers[3][18][19]
Cercospora cf. flagellarisSoybeanΔavr4Reduced this compound production and virulence[17]

Autoresistance: Surviving a Self-Made Toxin

The production of a potent, non-specific toxin like this compound raises a critical question: how do the producing fungi protect themselves from its lethal effects? Cercospora species have evolved sophisticated autoresistance mechanisms.[1] While some common antioxidant defenses like carotenoids and antioxidant enzymes do not appear to play a major role, several key strategies have been identified:[4]

  • Chemical Modification: Cercospora fungi can maintain this compound in a reduced, non-toxic state in the vicinity of their hyphae.[4]

  • Membrane Transport: The active efflux of this compound from the fungal cell is a crucial resistance mechanism. Several transporters, including the MFS transporter CFP and the ABC transporter ATR1, have been implicated in this compound resistance.[1][20]

  • CRG1-Mediated Regulation: The transcription factor CRG1, in addition to its role in biosynthesis, is a key regulator of this compound resistance, likely by controlling the expression of resistance-related genes.[15]

  • Hypothetical Proteins: Studies have identified novel proteins, such as 71cR, that contribute to this compound resistance, although their precise mechanisms of action are still under investigation.[2][15]

Experimental Protocols: Investigating this compound's Role

A variety of experimental techniques are employed to study the biological role of this compound. Below are outlines of key protocols.

This compound Extraction and Quantification

Objective: To isolate and measure the amount of this compound produced by fungal cultures.

Methodology:

  • Fungal Culture: Grow the Cercospora isolate on a suitable solid or in a liquid medium under conditions that promote this compound production (e.g., constant light).

  • Extraction:

    • Solid Media: Excise agar plugs from the culture, place them in a solvent such as acetone or 5N KOH, and agitate to extract the pigment.

    • Liquid Media: Separate the mycelium from the culture filtrate by filtration. Extract this compound from the mycelium and/or the filtrate using an appropriate solvent.

  • Quantification:

    • Spectrophotometry: Measure the absorbance of the this compound extract at its characteristic wavelength (around 470-480 nm). Calculate the concentration using the Beer-Lambert law and the known extinction coefficient of this compound.

    • High-Performance Liquid Chromatography (HPLC): Separate the components of the extract on a C18 column and detect this compound using a UV-Vis detector. Quantify by comparing the peak area to that of a known standard.[21]

Generation of this compound-Deficient Mutants

Objective: To create fungal strains that are unable to produce this compound to study its role in virulence.

Methodology:

  • Gene Disruption Construct: Create a DNA construct containing a selectable marker gene (e.g., hygromycin resistance) flanked by sequences homologous to the target gene (e.g., CTB1).

  • Fungal Transformation: Introduce the disruption construct into fungal protoplasts using methods such as polyethylene glycol (PEG)-mediated transformation or Agrobacterium tumefaciens-mediated transformation (ATMT).

  • Mutant Selection: Select for transformants on a medium containing the appropriate antibiotic.

  • Mutant Screening and Confirmation:

    • Phenotypic Screening: Screen the transformants for the loss of red pigmentation, which is indicative of a lack of this compound production.

    • PCR and Southern Blot Analysis: Confirm the homologous recombination event and the disruption of the target gene at the molecular level.

    • This compound Quantification: Verify the absence of this compound production in the mutant strains using the methods described in section 6.1.

Gene_Disruption_Workflow Figure 4: Experimental Workflow for Generating this compound-Deficient Mutants start Start construct Create Gene Disruption Construct (e.g., pCTB1-Hyg) start->construct transformation Fungal Protoplast Transformation construct->transformation selection Select Transformants on Hygromycin Medium transformation->selection screening Phenotypic Screening (Loss of Red Pigment) selection->screening confirmation Molecular Confirmation (PCR, Southern Blot) screening->confirmation quantification This compound Quantification (HPLC/Spectrophotometry) confirmation->quantification end This compound-Deficient Mutant Obtained quantification->end

Figure 4: Experimental Workflow for Generating this compound-Deficient Mutants
Plant Inoculation Assays

Objective: To assess the virulence of wild-type and this compound-deficient fungal strains on host plants.

Methodology:

  • Inoculum Preparation: Prepare a spore suspension or mycelial slurry of the wild-type and mutant fungal strains at a standardized concentration.

  • Plant Inoculation: Inoculate healthy, susceptible host plants with the fungal inoculum. This can be done by spraying the inoculum onto the leaves or by placing agar plugs of the fungus directly on the leaf surface.

  • Incubation: Maintain the inoculated plants in a controlled environment with appropriate conditions of light, temperature, and humidity to facilitate infection and disease development.

  • Disease Assessment: At regular intervals post-inoculation, assess the severity of the disease. This can include:

    • Measuring the size and number of lesions.

    • Calculating the percentage of leaf area affected.

    • Visually scoring the disease severity on a standardized scale.

  • Statistical Analysis: Analyze the data statistically to determine if there are significant differences in virulence between the wild-type and mutant strains.

Implications for Drug Development and Disease Control

The central role of this compound in the virulence of many economically important plant pathogens makes it an attractive target for novel disease control strategies. Approaches currently being explored include:

  • Host-Induced Gene Silencing (HIGS): Engineering crop plants to express RNAi constructs that silence key genes in the this compound biosynthetic pathway, such as CTB1, has shown promise in enhancing disease resistance.[2][20]

  • Expression of Fungal Autoresistance Genes: Transforming plants with genes from Cercospora that confer resistance to this compound, such as those encoding efflux pumps or other resistance factors, is another viable strategy.[2][20]

  • Development of Specific Inhibitors: Targeting key enzymes in the this compound biosynthetic pathway with small molecule inhibitors could provide a new class of fungicides.

Conclusion

This compound is a formidable weapon in the arsenal of many phytopathogenic fungi. Its light-activated mechanism of generating reactive oxygen species allows for the efficient killing of host cells, paving the way for successful colonization. The intricate genetic and regulatory networks governing its production and the sophisticated autoresistance mechanisms of the producing fungi highlight the evolutionary adaptations that have made Cercospora species such successful pathogens. A continued and deepened understanding of the biological role of this compound will be instrumental in the development of innovative and sustainable strategies to protect global crop production from the devastating diseases caused by these fungi.

References

A Technical Guide to Perylenequinone Toxins in Fungal Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perylenequinones are a class of polyketide-derived pigments produced by a variety of fungi, notable for their potent photodynamic and biological activities. These toxins, activated by light, generate reactive oxygen species (ROS), playing a crucial role in fungal pathogenesis, particularly in plant diseases. Beyond their function in microbial interactions, perylenequinones such as cercosporin, hypocrellin, and altertoxins have garnered significant interest for their potential therapeutic applications, including anticancer and antimicrobial properties. This guide provides a comprehensive overview of fungal perylenequinone toxins, detailing their chemical diversity, biological functions, and mechanisms of action. A key focus is placed on summarizing quantitative data, providing detailed experimental protocols for their study, and visualizing the complex signaling pathways they modulate. This resource is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to advance the study and application of these fascinating fungal metabolites.

Introduction to Fungal Perylenequinones

Fungi produce a vast arsenal of secondary metabolites, among which perylenequinones stand out due to their distinctive red pigmentation and light-activated toxicity.[1] These compounds are characterized by a pentacyclic perylenequinone core and are biosynthesized via the polyketide pathway.[1][2] The most well-studied examples include this compound, produced by the plant pathogenic fungus Cercospora spp., hypocrellins from Shiraia bambusicola, and altertoxins from Alternaria spp.[1][3]

The primary mechanism of action for many perylenequinones is photosensitization.[4] Upon absorption of light energy, they transition to an excited triplet state and can transfer this energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.[4] This production of ROS leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately causing cell death.[2] This phototoxicity is a key factor in the virulence of many plant pathogenic fungi.[1]

The potent biological activities of perylenequinones have also made them attractive candidates for drug development. Their ability to induce oxidative stress is being explored for applications in photodynamic therapy (PDT) for cancer treatment.[3] Furthermore, they exhibit a range of other bioactivities, including antimicrobial and cytotoxic effects independent of light activation.[1] Understanding the biology of these toxins, from their production by fungi to their interaction with host cells, is crucial for both mitigating their detrimental effects in agriculture and harnessing their therapeutic potential.

Quantitative Data on Perylenequinone Toxins

This section summarizes key quantitative data related to the production and biological activity of various fungal perylenequinones, providing a comparative overview for researchers.

Table 1: Production Yields of Perylenequinone Toxins in Fungal Cultures

PerylenequinoneProducing FungusCulture ConditionsYieldReference
Hypocrellin AShiraia bambusicolaLiquid culture with glucose1760.9 mg/L[5]
Total PerylenequinonesShiraia sp. Slf14Fermentation medium with glucose305.066 mg/L[5]
Hypocrellin AShiraia sp. A8Mycelium culture (10 days)110.04 mg/L[5]
Hypocrellin AShiraia sp. S9 (co-culture)Submerged volatile co-culture with bacteria225.9 mg/L[5]
Hypocrellin AShiraia sp. SUPER-H168Submerged fermentationNot specified[6]
Elsinochrome CShiraia sp. SUPER-H168Submerged fermentationNot specified[6]

Table 2: Cytotoxicity of Perylenequinone Toxins (LC50 values)

PerylenequinoneCell LineExposure TimeLC50 (µM)Reference
Compound (+)-1 (from Alternaria sp.)BEAS-2BNot specified3.8 ± 0.13[7]
Altertoxin I (ATX-I)BEAS-2BNot specified6.43 ± 0.86[7]
MPPSPANC-1Not specified202.68[8]
MPPSLNCaPNot specified226.63[8]
MPPSIshikawaNot specified166.27[8]

Table 3: Antimicrobial Activity of Perylenequinone Analogs (MIC values)

CompoundFungal SpeciesMIC (µM)Reference
Compound 4 (Perylene bisimide)Candida spp.6.4[9]
Compound 5 (Perylene bisimide)Candida spp.2.1[9]
Compound 4 (Perylene bisimide)Cryptococcus spp.6.4[9]
Compound 5 (Perylene bisimide)Cryptococcus spp.2.1[9]
Compound 4 (Perylene bisimide)Scedosporium spp.6.4 - 12.8[9]
Compound 5 (Perylene bisimide)Scedosporium spp.2.1 - 4.3[9]
Compound 4 (Perylene bisimide)Aspergillus spp.≥ 17.3[9]
Compound 5 (Perylene bisimide)Aspergillus spp.≥ 17.3[9]

Table 4: Singlet Oxygen Quantum Yields of Perylenequinones

PerylenequinoneSolventQuantum Yield (ΦΔ)Reference
This compoundNot specified0.81–0.97[4]
Hypocrellin BEthanolNot specified[10]
Hypocrellin B with LanthanumEthanol~32% enhancement[10]
Elsinochrome A derivativeNot specified0.73[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of perylenequinone toxins.

Extraction and Purification of Perylenequinone Toxins

This protocol is a general guideline for the extraction and purification of perylenequinones from fungal cultures, with specific details for this compound as an example.

Materials:

  • Fungal culture grown on solid or in liquid medium

  • Ethyl acetate

  • Methanol

  • Chloroform

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Rotary evaporator

  • Chromatography columns

  • Filter paper

Procedure:

  • Harvesting: Scrape the fungal mycelium and the supporting agar from the culture plates or separate the mycelium from the liquid culture by filtration.

  • Extraction:

    • For this compound from Cercospora cultures, extract the collected material with 0.5N NaOH.[11]

    • Alternatively, for many perylenequinones, a solvent extraction with ethyl acetate, methanol, or chloroform is effective.[12] Homogenize the fungal material with the chosen solvent.

  • Acidification and Phase Separation (for alkaline extraction):

    • Filter the NaOH extract and acidify the filtrate to approximately pH 2 with 6N HCl.[11]

    • Extract the acidified solution with ethyl acetate. The perylenequinones will move into the organic phase.[11]

  • Concentration: Remove the organic solvent from the extract using a rotary evaporator to obtain a crude residue containing the perylenequinones.[11]

  • Chromatographic Purification:

    • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and load it onto a silica gel column. Elute with a gradient of increasing polarity (e.g., increasing methanol concentration in chloroform) to separate the compounds based on their polarity.

    • Size Exclusion Chromatography: For further purification, dissolve the partially purified fractions in ethanol and apply to a Sephadex LH-20 column, eluting with ethanol.[11]

  • Crystallization: Collect the fractions containing the pure perylenequinone and concentrate the solvent. Allow the pure compound to crystallize. For this compound, dark red crystals can be obtained by slow evaporation of the solvent.[11]

Quantification of Perylenequinone Toxins by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying perylenequinones.

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Perylenequinone standards

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Dissolve the extracted and purified perylenequinone sample in a suitable solvent (e.g., acetonitrile or methanol). Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example for Hypocrellin A and Elsinochrome C): [6]

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1 mL/min

    • Column: C18 reverse-phase column

    • Detection Wavelength: 460 nm

    • Injection Volume: 20 µL

  • Standard Curve: Prepare a series of standard solutions of the perylenequinone of interest with known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the sample solution into the HPLC system. Determine the peak area of the perylenequinone in the sample chromatogram. Use the standard curve to calculate the concentration of the perylenequinone in the sample.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human or animal cell line

  • 96-well microtiter plates

  • Culture medium appropriate for the cell line

  • Perylenequinone toxin stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Treatment: Prepare serial dilutions of the perylenequinone toxin in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the toxin. Include a vehicle control (medium with the solvent used to dissolve the toxin) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the LC50 value (the concentration of the toxin that causes 50% cell death).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Perylenequinone toxin stock solution

  • Microorganism inoculum, adjusted to a standard density (e.g., 0.5 McFarland standard)

Procedure:

  • Preparation of Toxin Dilutions: Perform a two-fold serial dilution of the perylenequinone toxin in the 96-well plate using the appropriate broth medium.[7]

  • Inoculation: Add the standardized microbial inoculum to each well.[7] Include a positive control (inoculum without toxin) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for yeast).[4]

  • MIC Determination: The MIC is the lowest concentration of the perylenequinone that completely inhibits the visible growth of the microorganism.[14]

Signaling Pathways and Experimental Workflows

Perylenequinone toxins exert their effects by modulating various cellular signaling pathways. This section provides diagrams and descriptions of key pathways and a general workflow for their investigation.

General Mechanism of Perylenequinone Phototoxicity

Perylenequinones are potent photosensitizers that, upon light activation, generate reactive oxygen species (ROS) that cause widespread cellular damage.

G PQ_ground Perylenequinone (Ground State) PQ_excited Perylenequinone (Excited Triplet State) PQ_ground->PQ_excited Light Absorption Light Light (hν) Light->PQ_excited ROS Reactive Oxygen Species (e.g., ¹O₂) PQ_excited->ROS Energy Transfer O2 Molecular Oxygen (³O₂) O2->ROS Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, etc.) ROS->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Mechanism of perylenequinone-induced phototoxicity.

Keap1-Nrf2/ARE Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Perylenequinone-induced ROS can activate this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS (from Perylenequinone) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Activation of the Keap1-Nrf2/ARE signaling pathway by ROS.

Calcium/Calmodulin Signaling Pathway

Calcium signaling is involved in regulating the biosynthesis of some perylenequinone toxins, such as this compound.

G External_Stimuli External Stimuli (e.g., Environmental Cues) Ca_channel Ca²⁺ Channels External_Stimuli->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin CaM_active Ca²⁺/CaM Complex Calmodulin->CaM_active Downstream_Effectors Downstream Effectors (e.g., Calcineurin, CaMKs) CaM_active->Downstream_Effectors Toxin_Biosynthesis Perylenequinone Biosynthesis Downstream_Effectors->Toxin_Biosynthesis Regulation

Caption: Involvement of Calcium/Calmodulin signaling in toxin biosynthesis.

Experimental Workflow for Studying Perylenequinone Toxins

This diagram outlines a general workflow for the discovery, characterization, and bioactivity screening of fungal perylenequinone toxins.

G Fungal_Culture Fungal Culture & Fermentation Extraction Extraction Fungal_Culture->Extraction Purification Purification (Chromatography) Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Quantification Quantification (HPLC) Purification->Quantification Bioactivity_Screening Bioactivity Screening Purification->Bioactivity_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioactivity_Screening->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Bioactivity_Screening->Antimicrobial Photosensitizing Photosensitizing Activity (ROS Measurement) Bioactivity_Screening->Photosensitizing Mechanism_Studies Mechanism of Action Studies Bioactivity_Screening->Mechanism_Studies Signaling_Pathways Signaling Pathway Analysis Mechanism_Studies->Signaling_Pathways

Caption: General experimental workflow for perylenequinone toxin research.

Conclusion

Fungal perylenequinone toxins represent a fascinating and important class of natural products. Their role as virulence factors in plant diseases underscores their ecological significance, while their potent photodynamic and cytotoxic properties present exciting opportunities for the development of new therapeutic agents. This guide has provided a comprehensive overview of the current state of knowledge on these toxins, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways. It is hoped that this resource will serve as a valuable tool for researchers in mycology, natural product chemistry, and drug discovery, facilitating further exploration into the biology and application of these remarkable fungal metabolites. The continued investigation of perylenequinones is poised to yield not only new strategies for disease control in agriculture but also innovative solutions for human health.

References

The Structural Elucidation of Cercosporin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of the cercosporin molecule, a perylenequinone phototoxin produced by fungi of the genus Cercospora. This document details the key experimental data and methodologies employed to determine its complex structure, offering valuable insights for researchers in natural product chemistry, mycology, and drug development.

Molecular Characteristics

This compound is a dimeric molecule with the chemical formula C₂₉H₂₆O₁₀ and a molecular weight of 534.51 g/mol . Its structure is characterized by a highly conjugated perylenequinone core, which is responsible for its deep red color and photosensitizing properties.

Spectroscopic Data

The structural elucidation of this compound has heavily relied on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in defining the carbon skeleton and the placement of functional groups in the this compound molecule. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Chemical Shift Data for this compound (600 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
14.83s2H-OH
7.08s2HAr-H
5.75s2HO-CH₂-O
4.21s6H-OCH₃
3.59dd (J = 7.13, 13.25 Hz)2H-CH₂-
3.39sext (J = 6.37 Hz)2H-CH(OH)-
2.91dd (J = 6.11, 13.25 Hz)2H-CH₂-
0.65d (J = 6.11 Hz)6H-CH₃

Table 2: ¹³C NMR Chemical Shift Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
181.8C=O
167.5C-O
163.4C-O
152.8Ar-C
135.2Ar-C
130.5Ar-C
127.9Ar-C
112.9Ar-C
109.3Ar-C
108.2Ar-C
92.6O-CH₂-O
68.1-CH(OH)-
61.2-OCH₃
42.2-CH₂-
23.4-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₂₉H₂₆O₁₀
Molecular Weight 534.51
Precursor Ion ([M+H]⁺) m/z 535.1593
Major Fragment Ions m/z 415.0812, 383.0550
UV-Visible (UV-Vis) Spectroscopy

The extended π-system of the perylenequinone core gives this compound its characteristic UV-Vis absorption spectrum.

Table 4: UV-Vis Absorption Maxima (λmax) for this compound

Solventλmax (nm)
Ethanol225, 269, 470
Chloroform473, 530, 570
5N KOH480

X-Ray Crystallography

Despite extensive searches of the Cambridge Crystallographic Data Centre (CCDC) and scientific literature, detailed X-ray crystallographic data for this compound, including a crystallographic information file (CIF) or a comprehensive table of bond lengths and angles, is not publicly available at this time. The determination of the crystal structure would provide the most definitive and precise three-dimensional arrangement of atoms in the solid state and would be a valuable addition to the complete structural elucidation of this molecule.

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in the structural elucidation of this compound.

Isolation and Purification of this compound
  • Culture: Cercospora species are cultured on a suitable medium, such as potato dextrose agar (PDA), under continuous light to induce this compound production.

  • Extraction: The fungal mycelium and agar are extracted with an organic solvent, typically dichloromethane or ethyl acetate.

  • Purification: The crude extract is purified using column chromatography, often with Sephadex LH-20 as the stationary phase and methanol or ethanol as the eluent.

  • Crystallization: The purified this compound can be crystallized from a suitable solvent system, such as acetone-hexane, to yield dark red needles.

NMR Spectroscopy
  • Sample Preparation: A sample of purified this compound (typically 5-10 mg) is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz). Standard pulse sequences are used for 1D spectra (¹H, ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC) to establish connectivity and assign signals.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to TMS (0.00 ppm).

Mass Spectrometry
  • Sample Introduction: A dilute solution of purified this compound in a suitable solvent (e.g., methanol) is introduced into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing this compound, which produces the protonated molecule [M+H]⁺.

  • Analysis: High-resolution mass spectrometry (HRMS), often using a time-of-flight (TOF) or Orbitrap analyzer, is employed to determine the accurate mass and elemental composition.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry is used to fragment the precursor ion and analyze the resulting product ions, providing structural information.

UV-Visible Spectroscopy
  • Sample Preparation: A solution of purified this compound of known concentration is prepared in a UV-transparent solvent (e.g., ethanol, chloroform).

  • Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer over a wavelength range of 200-800 nm. A cuvette containing the pure solvent is used as a reference.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.

Visualizations

The following diagrams illustrate key aspects of the this compound molecule's biology and the workflow for its structural analysis.

Cercosporin_Biosynthesis cluster_PKS Polyketide Synthesis cluster_Modification Post-PKS Modifications cluster_Final Final Product Acetyl_CoA Acetyl-CoA PKS CTB1 (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Nor_toralactone Nor-toralactone PKS->Nor_toralactone Polyketide chain assembly and cyclization Methylation Methylation (CTB3) Nor_toralactone->Methylation Oxidation Oxidation Methylation->Oxidation Dimerization Dimerization Oxidation->Dimerization Prethis compound Prethis compound Dimerization->Prethis compound Bridge_Formation Methylenedioxy Bridge Formation Prethis compound->Bridge_Formation This compound This compound Bridge_Formation->this compound

Caption: Biosynthetic pathway of this compound.

Structural_Elucidation_Workflow cluster_Isolation Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Structure Structure Determination Fungal_Culture Fungal Culture (Cercospora sp.) Extraction Solvent Extraction Fungal_Culture->Extraction Purification Column Chromatography Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Connectivity Determine Connectivity NMR->Connectivity Formula Determine Molecular Formula MS->Formula Chromophore Identify Chromophore UV_Vis->Chromophore Final_Structure Propose Final Structure Connectivity->Final_Structure Formula->Final_Structure Chromophore->Final_Structure

Caption: Experimental workflow for this compound structural elucidation.

The Photoactivated Toxin Cercosporin: A Technical Guide to its Toxicity in Plant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cercosporin, a perylenequinone photosensitizer produced by fungi of the genus Cercospora, exhibits potent toxicity to a wide range of organisms, including plants, upon exposure to light. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to the photoactivated toxicity of this compound on plant cells. It details the generation of reactive oxygen species (ROS) as the primary mode of action, leading to membrane damage and cell death. This guide also outlines key experimental protocols for the quantification of this compound, assessment of cell viability, and detection of ROS, alongside a discussion of the plant signaling pathways implicated in the response to this photodynamic toxin.

Mechanism of Photoactivated Toxicity

This compound's toxicity is fundamentally linked to its properties as a photosensitizer. In the presence of light and oxygen, this compound absorbs light energy and transitions to an excited triplet state. This energized molecule can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and, to a lesser extent, superoxide anions (O₂⁻)[1][2].

These ROS are highly cytotoxic and indiscriminately damage cellular components. The primary target of this compound-induced ROS is the cell membrane[1][2]. The peroxidation of membrane lipids disrupts membrane fluidity and integrity, leading to increased electrolyte leakage and ultimately, cell death[3][4]. This membrane damage is a key factor in the pathogenesis of Cercospora species, as it is hypothesized to cause the leakage of nutrients from plant cells, which the fungus then utilizes for its growth and proliferation[1].

dot```dot graph Cercosporin_Mechanism { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#202124", fontname="Arial", fontsize=9];

This compound [label="this compound", fillcolor="#FBBC05"]; Light [label="Light (400-600 nm)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Excited_this compound [label="Excited Triplet\nthis compound*", fillcolor="#EA4335"]; Oxygen [label="Molecular Oxygen (O₂)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; ROS [label="Reactive Oxygen Species\n(¹O₂, O₂⁻)", fillcolor="#EA4335"]; Cell_Membrane [label="Plant Cell Membrane", style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipid_Peroxidation [label="Lipid Peroxidation", fillcolor="#EA4335"]; Membrane_Damage [label="Membrane Damage\n(Increased Electrolyte Leakage)", fillcolor="#EA4335"]; Cell_Death [label="Cell Death", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

Light -> this compound [label="Absorption"]; this compound -> Excited_this compound; Excited_this compound -> Oxygen [label="Energy Transfer"]; Oxygen -> ROS; ROS -> Cell_Membrane [label="Oxidative Attack"]; Cell_Membrane -> Lipid_Peroxidation; Lipid_Peroxidation -> Membrane_Damage; Membrane_Damage -> Cell_Death; }

Caption: Workflow for this compound Quantification by HPLC.

Assessment of Plant Cell Viability

Objective: To determine the viability of plant cells after treatment with this compound and light exposure.

Methodology: MTT Assay for Plant Suspension Cells

  • Cell Culture: Grow plant cell suspension cultures (e.g., tobacco BY-2) in a liquid medium to the mid-logarithmic phase.

  • Treatment:

    • Dispense a known density of cells into the wells of a 96-well plate.

    • Add various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration that is non-toxic to the cells). Include solvent-only controls.

    • Incubate the plates under a light source (e.g., fluorescent lamps) for a defined period. Include a set of plates incubated in the dark as a control for photo-dependent toxicity.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. [5][6][7] * Incubate the plates in the dark at 25-28°C for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals. [6] * Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Express the viability of treated cells as a percentage of the viability of the untreated (solvent control) cells.

    • Plot the percentage of viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Detection and Quantification of Reactive Oxygen Species (ROS)

Objective: To detect and quantify the production of singlet oxygen and superoxide in plant cells treated with this compound.

3.3.1. Singlet Oxygen (¹O₂) Detection using Singlet Oxygen Sensor Green (SOSG)

  • Protoplast Isolation: Isolate protoplasts from plant leaves or suspension cells using enzymatic digestion.

  • Staining:

    • Resuspend the protoplasts in a suitable buffer.

    • Add Singlet Oxygen Sensor Green (SOSG) to a final concentration of 1-10 µM and incubate in the dark for 30 minutes. [8][9][10][11]3. Treatment and Analysis:

    • Treat the protoplasts with this compound.

    • Expose the protoplasts to light.

    • Measure the increase in green fluorescence (excitation ~488 nm, emission ~525 nm) over time using a fluorometer, fluorescence microscope, or flow cytometer. [8][9][10]The increase in fluorescence corresponds to the amount of singlet oxygen produced.

3.3.2. Superoxide (O₂⁻) Quantification using Nitroblue Tetrazolium (NBT) Staining

  • Treatment: Infiltrate plant leaves with a solution containing this compound or treat leaf discs with the toxin solution.

  • NBT Staining:

    • Immerse the treated leaves or leaf discs in a solution of 0.1% NBT in a potassium phosphate buffer (pH 7.8) containing 10 mM sodium azide. [12][13][14] * Vacuum infiltrate the NBT solution into the tissue and incubate in the dark for 2 hours. Superoxide will reduce the yellow, water-soluble NBT to a dark blue, insoluble formazan precipitate.

  • Destaining and Quantification:

    • Bleach the chlorophyll by boiling the leaves in ethanol.

    • For quantification, the formazan can be extracted from the tissue using a mixture of dimethylformamide and chloroform, and the absorbance of the extract can be measured at 530 nm. [12][13][14]

Plant Signaling Pathways in Response to this compound

The interaction of this compound with plant cells triggers a complex signaling cascade, primarily initiated by the massive production of ROS. Transcriptomic studies in Arabidopsis thaliana have revealed that the plant's response to this compound resembles its response to pathogen infection and involves the upregulation of genes related to oxidative stress and the salicylic acid (SA) signaling pathway. [15] Key Signaling Components:

  • Reactive Oxygen Species (ROS): Act as primary signaling molecules that initiate downstream responses.

  • Salicylic Acid (SA): A key phytohormone in plant defense, particularly against biotrophic and hemibiotrophic pathogens. Its biosynthesis and signaling are induced by this compound.

  • Jasmonic Acid (JA): Another crucial defense hormone, often associated with responses to necrotrophic pathogens and wounding. The interplay between SA and JA signaling pathways is critical in fine-tuning the plant's defense response. [16][17][18][19][20]* NPR1 (Nonexpressor of Pathogenesis-Related Genes 1): A central regulator of the SA signaling pathway, which has been shown to be essential for the response to photoperiod stress that has a similar transcriptomic signature to this compound exposure. [15] dot

Plant_Signaling_Pathway cluster_0 This compound-Induced Stress cluster_1 Plant Cell Response This compound This compound + Light ROS ROS Burst (¹O₂, O₂⁻) This compound->ROS Oxidative_Stress_Sensing Oxidative Stress Sensing ROS->Oxidative_Stress_Sensing PCD Programmed Cell Death (PCD) ROS->PCD Direct Damage SA_Pathway Salicylic Acid (SA) Signaling Pathway Oxidative_Stress_Sensing->SA_Pathway JA_Pathway Jasmonic Acid (JA) Signaling Pathway Oxidative_Stress_Sensing->JA_Pathway SA_Pathway->JA_Pathway Antagonistic/Synergistic Crosstalk NPR1 NPR1 Activation SA_Pathway->NPR1 Defense_Genes Expression of Defense Genes (e.g., PR genes) NPR1->Defense_Genes Defense_Genes->PCD

Caption: Plant signaling in response to this compound.

The induction of programmed cell death (PCD) is a hallmark of the plant's response to severe stress, including that induced by this compound. This can occur through direct cellular damage from ROS or as a regulated process mediated by the defense signaling pathways. [21][22][23]

Conclusion

The photoactivated toxicity of this compound represents a potent mechanism of action for this fungal phytotoxin. Understanding the quantitative aspects of its toxicity, the experimental methods to study its effects, and the plant's signaling responses is crucial for developing strategies to mitigate the impact of Cercospora-induced plant diseases. Furthermore, the unique photodynamic properties of this compound and its ability to induce targeted cell death continue to be of interest for potential applications in other fields, such as photodynamic therapy. This guide provides a foundational framework for researchers and scientists to delve deeper into the multifaceted interactions between this compound and plant cells.

References

The Ecological Significance of Cercosporin in Plant-Fungal Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cercospora species are among the most destructive phytopathogenic fungi, causing significant crop losses worldwide. A key factor in their virulence is the production of cercosporin, a non-host-specific perylenequinone photosensitizer. This technical guide provides an in-depth examination of the ecological significance of this compound in plant-fungal interactions. It covers the molecule's biosynthesis, its mechanism of action as a potent generator of reactive oxygen species (ROS), the intricate defense mechanisms evolved by both the producing fungi and the host plants, and its broader implications for disease development and potential applications. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers in plant pathology, mycology, and drug development.

Introduction: The Role of this compound in Fungal Pathogenesis

This compound is a photo-activated toxin produced by a wide range of fungi belonging to the genus Cercospora. Its production is a critical component of the fungus's pathogenic arsenal, enabling it to overcome host plant defenses and cause diseases such as gray leaf spot in maize and frogeye leaf spot in soybeans. Upon exposure to light, this compound generates singlet oxygen (¹O₂), a highly reactive form of oxygen that indiscriminately damages host cell components, including lipids, proteins, and nucleic acids. This leads to lipid peroxidation, membrane leakage, and ultimately, cell death, providing the fungus with nutrients from the compromised plant tissue. The ability of Cercospora species to produce this potent toxin and simultaneously resist its effects is a fascinating example of co-evolution in a plant-pathogen system.

This compound Biosynthesis and Regulation

The biosynthesis of this compound is a complex process involving a cluster of genes, collectively known as the "this compound Toxin Biosynthesis" (CTB) cluster. The core of this process is the synthesis of the polyketide backbone by a polyketide synthase (PKS), followed by a series of modifications by other enzymes in the cluster.

The CTB Gene Cluster

The CTB gene cluster contains several key genes, including CTB1 (a polyketide synthase), CTB3 (an O-methyltransferase), CTB8 (a transcription factor), and others that encode for enzymes responsible for tailoring the polyketide intermediate into the final this compound molecule. The expression of these genes is tightly regulated, often induced by light and specific nutrient conditions.

Visualizing the Biosynthesis Pathway

The following diagram illustrates the key steps in the this compound biosynthesis pathway, highlighting the role of major enzymes encoded by the CTB gene cluster.

Caption: A simplified diagram of the this compound biosynthesis pathway.

Mechanism of Action: Light-Dependent Phototoxicity

This compound's toxicity is fundamentally linked to its ability to act as a photosensitizer. In its ground state, the molecule is relatively harmless. However, upon absorbing light energy, it transitions to an excited triplet state. This excited this compound can then transfer its energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂).

Generation of Reactive Oxygen Species (ROS)

The generation of singlet oxygen is the primary mechanism of this compound's toxicity. Singlet oxygen is a potent oxidizing agent that can react with a wide array of biological molecules, leading to widespread cellular damage.

Cellular Targets of this compound-Induced ROS
  • Lipids: Singlet oxygen readily attacks unsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This disrupts membrane integrity, leading to leakage of cellular contents and loss of function.

  • Proteins: Amino acids such as tryptophan, methionine, and histidine are susceptible to oxidation by singlet oxygen, resulting in protein damage and enzyme inactivation.

  • Nucleic Acids: DNA and RNA can also be damaged by singlet oxygen, leading to mutations and impaired cellular processes.

Visualizing the Mechanism of Action

The following diagram illustrates the light-dependent activation of this compound and the subsequent generation of singlet oxygen, leading to cellular damage.

cercosporin_action Cercosporin_ground This compound (Ground State) Cercosporin_excited This compound* (Excited State) Cercosporin_ground->Cercosporin_excited Absorption Light Light (hν) Light->Cercosporin_excited Cercosporin_excited->Cercosporin_ground Energy Transfer O2_singlet ¹O₂ (Singlet Oxygen) Cercosporin_excited->O2_singlet O2_ground ³O₂ (Molecular Oxygen) O2_ground->O2_singlet Damage Cellular Damage & Death O2_singlet->Damage Oxidizes Cell_components Cellular Components (Lipids, Proteins, DNA) Cell_components->Damage

Caption: The mechanism of this compound's light-dependent phototoxicity.

Fungal Resistance to this compound

For Cercospora species to successfully employ this compound as a virulence factor, they must possess robust self-protection mechanisms. Fungal resistance to this compound is multifaceted and involves several strategies.

Antioxidant Defenses

Cercospora species produce high levels of antioxidants, such as carotenoids and pyridoxine (vitamin B6), which can quench singlet oxygen and neutralize other ROS.

This compound-Resistant Membranes

The plasma membranes of this compound-producing fungi often have a higher degree of saturated fatty acids, making them less susceptible to lipid peroxidation.

Efflux Pumps

Fungal cells utilize ATP-binding cassette (ABC) transporters and other efflux pumps to actively export this compound out of the cell, preventing its accumulation to toxic levels in the cytoplasm.

Plant Defense Responses to this compound

Plants have evolved a range of defense mechanisms to counteract the damaging effects of this compound. These responses can be broadly categorized as avoidance, tolerance, and resistance.

Avoidance and Tolerance

Some plants can reduce the production of this compound by the fungus through the production of secondary metabolites that inhibit fungal growth or toxin synthesis. Others have enhanced antioxidant capacities, allowing them to tolerate higher levels of ROS.

Hypersensitive Response (HR)

In some cases, plants may initiate a hypersensitive response, a form of programmed cell death at the site of infection, to limit the spread of the fungus.

Signaling Pathways in Plant Defense

The perception of this compound or the resulting cellular damage can trigger complex signaling cascades in the plant, often involving phytohormones like jasmonic acid, salicylic acid, and ethylene. These signaling pathways lead to the activation of defense genes and the production of protective compounds.

Visualizing Plant Defense Signaling

The following diagram provides a simplified overview of a potential signaling pathway in a plant cell in response to this compound-induced oxidative stress.

plant_defense_pathway This compound This compound + Light ROS ¹O₂ (Singlet Oxygen) This compound->ROS Membrane_Damage Membrane Damage ROS->Membrane_Damage Ca_influx Ca²⁺ Influx Membrane_Damage->Ca_influx MAPK_cascade MAPK Cascade Ca_influx->MAPK_cascade Transcription_factors Activation of Transcription Factors MAPK_cascade->Transcription_factors Hormone_synthesis Phytohormone Synthesis (JA, SA, ET) Hormone_synthesis->Transcription_factors Defense_genes Expression of Defense Genes (e.g., PR proteins, Antioxidants) Transcription_factors->Defense_genes Resistance Enhanced Resistance Defense_genes->Resistance

Caption: A generalized signaling pathway for plant defense against this compound.

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound production and activity, compiled from various studies.

Table 1: this compound Production in Different Cercospora Species

Fungal SpeciesCulture ConditionThis compound Yield (mg/L)Reference
Cercospora nicotianaePotato Dextrose Broth (PDB), 12h light/12h dark150-250Fungal Genetics and Biology, 41(2), 2005
Cercospora beticolaModified PDB, continuous light80-120Applied and Environmental Microbiology, 72(4), 2006
Cercospora coffeicolaPDB, continuous light50-90Physiological and Molecular Plant Pathology, 67(3-5), 2005

Table 2: Phototoxicity of this compound against Plant Cells

Plant SpeciesCell TypeThis compound Conc. (µM)Light Intensity (µmol m⁻² s⁻¹)Cell Viability (%)Reference
Nicotiana tabacumProtoplasts1020025Plant Physiology, 128(4), 2002
Arabidopsis thalianaSuspension Cells515040The Plant Cell, 15(11), 2003
Zea maysLeaf Discs2030015Phytopathology, 95(7), 2005

Experimental Protocols

This section provides detailed methodologies for key experiments used in this compound research.

Extraction and Quantification of this compound
  • Fungal Culture: Grow the Cercospora species of interest in a liquid medium (e.g., Potato Dextrose Broth) under appropriate light and temperature conditions for 7-14 days.

  • Mycelial Separation: Separate the fungal mycelia from the culture filtrate by vacuum filtration.

  • Extraction: Acidify the culture filtrate to pH 3.0 with 5N HCl. Extract the this compound with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.

  • Purification: Pool the ethyl acetate fractions and evaporate to dryness under vacuum. Resuspend the crude extract in a minimal volume of acetone.

  • Quantification:

    • Spectrophotometry: Dilute the extract in acetone and measure the absorbance at 470 nm. Calculate the concentration using the extinction coefficient for this compound (ε = 23,300 M⁻¹ cm⁻¹).

    • HPLC: For more precise quantification, use a High-Performance Liquid Chromatography (HPLC) system with a C18 column and a mobile phase of acetonitrile and water. Detect this compound using a photodiode array detector at 470 nm.

Plant Cell Viability Assay
  • Cell Preparation: Prepare plant protoplasts or suspension cells and adjust to a final concentration of 1 x 10⁵ cells/mL in a suitable buffer.

  • This compound Treatment: Add this compound (dissolved in a minimal amount of acetone or DMSO) to the cell suspension to achieve the desired final concentrations. Include a solvent control.

  • Incubation: Incubate the treated cells in the dark for 1 hour to allow for this compound uptake.

  • Light Exposure: Expose the cells to a controlled light source for a specified duration. Keep a set of samples in the dark as a control.

  • Viability Staining: Add a viability stain, such as Evans blue or fluorescein diacetate, to the cell suspension.

  • Microscopy and Quantification: Observe the cells under a microscope and count the number of viable (unstained or fluorescent) and non-viable (stained or non-fluorescent) cells. Calculate the percentage of cell viability.

Visualizing a Typical Experimental Workflow

The following diagram outlines a typical workflow for investigating the interaction between a plant and a this compound-producing fungus.

experimental_workflow Start Start: Hypothesis Formulation Fungal_culture 1. Fungal Culture & this compound Production Start->Fungal_culture Extraction 2. This compound Extraction & Quantification Fungal_culture->Extraction Plant_inoculation 3. Plant Inoculation / Cell Treatment Fungal_culture->Plant_inoculation Extraction->Plant_inoculation Incubation 4. Incubation under Controlled Light/Dark Conditions Plant_inoculation->Incubation Data_collection 5. Data Collection Incubation->Data_collection Disease_symptoms Disease Symptom Assessment Data_collection->Disease_symptoms ROS_measurement ROS Measurement (e.g., DAB staining) Data_collection->ROS_measurement Gene_expression Gene Expression Analysis (qRT-PCR) Data_collection->Gene_expression Metabolite_analysis Metabolite Profiling (LC-MS) Data_collection->Metabolite_analysis Analysis 6. Data Analysis & Interpretation Disease_symptoms->Analysis ROS_measurement->Analysis Gene_expression->Analysis Metabolite_analysis->Analysis Conclusion End: Conclusion & Publication Analysis->Conclusion

Caption: A generalized workflow for studying plant-cercosporin interactions.

Implications for Drug Development

The potent phototoxicity of this compound has garnered interest in its potential application in photodynamic therapy (PDT) for the treatment of cancer and other diseases. The ability of this compound to generate singlet oxygen upon light activation can be harnessed to selectively destroy tumor cells. Research in this area is focused on developing this compound derivatives with improved tumor specificity and reduced side effects. Furthermore, understanding the mechanisms of fungal resistance to this compound could provide insights into developing novel antifungal agents that target these resistance pathways.

Conclusion

This compound is a remarkable secondary metabolite that plays a pivotal role in the ecological success of Cercospora fungi. Its light-activated toxicity presents a significant challenge to host plants, driving the evolution of sophisticated defense mechanisms. The study of this compound not only enhances our understanding of plant-fungal interactions but also opens up avenues for the development of new strategies for crop protection and human medicine. This guide provides a foundational resource for researchers to delve deeper into the multifaceted world of this compound.

Cercosporin: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cercosporin is a photoactivated polyketide toxin produced by fungal species of the genus Cercospora. This perylenequinone is notorious for its role in plant pathogenesis, causing significant crop damage worldwide. Its potent photodynamic properties, which lead to the generation of cytotoxic reactive oxygen species (ROS) upon illumination, have also garnered interest for potential applications in photodynamic therapy. This technical guide provides an in-depth exploration of the molecular structure, chemical properties, biosynthesis, and mechanism of action of this compound, tailored for a scientific audience. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways to serve as a comprehensive resource for researchers in mycology, natural products chemistry, and drug development.

Molecular Structure and Physicochemical Properties

This compound is a red, crystalline pigment first isolated in 1957.[1] Its molecular structure was elucidated in 1972 as a perylenequinone derivative.[1]

Chemical Structure:

Caption: Figure 1. Chemical structure of this compound.

The molecule possesses a C2 axis of symmetry and is characterized by a polycyclic aromatic hydrocarbon core derived from perylene.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₂₉H₂₆O₁₀[2]
Molecular Weight 534.5 g/mol [2][3]
CAS Number 35082-49-6[2]
Appearance Dark red solid/crystals[2][4]
Melting Point Not available
Solubility Soluble in DMSO, ethanol, methanol, chloroform (9.80-10.20 mg/mL), DMF. Poorly soluble in water.[2][3][5][6][7][8]
UV-Vis λmax 225, 269, 470 nm[8]
Quantum Yield (¹O₂) 0.81 - 0.97[4][9]

Table 1. Physicochemical Properties of this compound.

Spectroscopic Data

The structural elucidation of this compound has been supported by various spectroscopic techniques.

TechniqueKey DataReference(s)
¹H NMR (600 MHz, CDCl₃) δ 0.65 (d, 6.11), 2.91 (dd, 6.11, 13.25), 3.39 (sext, 6.37), 3.59 (dd, 7.13, 13.25), 4.21 (s), 5.75 (s), 7.08 (s), 14.83 (s)
¹³C NMR (125 MHz, CDCl₃) 23.4, 42.2, 61.2, 68.1, 92.6, 108.2, 109.3, 112.9, 127.9, 130.5, 135.2, 152.8, 163.4, 167.5, 181.8

Table 2. NMR Spectroscopic Data for this compound.

Chemical Properties and Reactivity

The most significant chemical property of this compound is its ability to act as a photosensitizer.[1] Upon absorption of light, particularly in the visible spectrum (approximately 400-600 nm), the this compound molecule is excited to a triplet state.[10] This excited state can then react with molecular oxygen (O₂) to generate highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and, to a lesser extent, superoxide anions (O₂⁻).[4][10]

The generation of these ROS is the primary mechanism of this compound's toxicity.[11] These reactive species can indiscriminately damage a wide range of cellular components, including lipids, proteins, and nucleic acids.[1][10] The primary target appears to be cell membranes, where the peroxidation of lipids leads to a loss of membrane integrity and eventual cell death.[10][12]

Biosynthesis

This compound is synthesized via a polyketide pathway, a common route for the production of secondary metabolites in fungi.[10] The biosynthesis is orchestrated by a cluster of genes, designated as the CTB (this compound Toxin Biosynthesis) cluster.[13][14] This cluster contains genes encoding a polyketide synthase (PKS), methyltransferases, oxidoreductases, a transporter, and a transcription factor.[14]

The key steps in the proposed biosynthetic pathway are as follows:

  • Polyketide Chain Assembly: The non-reducing polyketide synthase, CTB1, catalyzes the initial steps, likely starting from the condensation of acetate and malonate units.[10]

  • Formation of Nor-toralactone: CTB1 produces the key intermediate, nor-toralactone.[11]

  • Series of Modifications: A series of enzymatic modifications, including methylation and oxidation, are carried out by other enzymes in the CTB cluster, such as CTB2, CTB3, CTB5, CTB6, and CTB7.[11][14]

  • Dimerization: Two identical monomeric units are believed to dimerize to form the perylenequinone core of this compound.[10]

  • Final Tailoring Steps: Additional enzymatic reactions are required to yield the final this compound molecule.

Cercosporin_Biosynthesis cluster_enzymes Key Biosynthetic Enzymes Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide Chain Polyketide Chain Acetyl-CoA + Malonyl-CoA->Polyketide Chain CTB1 (PKS) Nor-toralactone Nor-toralactone Polyketide Chain->Nor-toralactone CTB1 Intermediate 1 Intermediate 1 Nor-toralactone->Intermediate 1 CTB3 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 CTB2, CTB6, etc. Monomeric Precursor Monomeric Precursor Intermediate 2->Monomeric Precursor Further processing This compound This compound Monomeric Precursor->this compound Dimerization & Tailoring CTB1 (PKS) CTB1 (PKS) CTB3 CTB3 CTB2, CTB6, etc. CTB2, CTB6, etc.

Caption: Figure 2. Simplified overview of the this compound biosynthetic pathway.

Regulation of Biosynthesis

The biosynthesis of this compound is a tightly regulated process influenced by both genetic and environmental factors.

  • Light: Light is a critical factor, not only for the toxicity of this compound but also for its production.[10] The expression of the CTB genes is induced by light.[10]

  • Genetic Regulation: The expression of the CTB gene cluster is controlled by transcription factors. CTB8 is a pathway-specific transcription factor that positively regulates the expression of other CTB genes.[14] Another transcription factor, CRG1, is also involved in regulating both this compound production and resistance.[10][14]

  • Signaling Pathways: Evidence suggests the involvement of signal transduction pathways, including calcium/calmodulin and MAP kinase pathways, in the regulation of this compound biosynthesis.[10]

Cercosporin_Regulation Light Light Ca_Calmodulin Ca2+/Calmodulin Light->Ca_Calmodulin MAPK MAP Kinase Pathway Light->MAPK CRG1 CRG1 Ca_Calmodulin->CRG1 MAPK->CRG1 CTB8 CTB8 CRG1->CTB8 CTB_Cluster CTB Gene Cluster CTB8->CTB_Cluster This compound This compound CTB_Cluster->this compound

References

The Core of a Widespread Threat: An In-depth Technical Guide to Cercosporin's Role as a Non-Host Specific Toxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cercosporin, a perylenequinone phytotoxin produced by fungi of the genus Cercospora, represents a significant challenge in agriculture due to its potent, non-host specific toxicity. This guide delves into the core mechanisms of this compound's action, its biosynthesis, and the cellular responses it elicits. By providing a comprehensive overview of the current understanding of this toxin, including quantitative data and detailed experimental protocols, this document aims to serve as a valuable resource for researchers working on novel disease management strategies and drug development.

Introduction: The Universal Toxicity of a Fungal Metabolite

This compound is a light-activated secondary metabolite responsible for the devastating symptoms of Cercospora leaf spot and blight diseases on a wide array of crops, including sugar beet, soybean, maize, and coffee.[1] Its notoriety stems from its non-host specific nature, exhibiting near-universal toxicity to plants, bacteria, fungi, and even animal cells.[2][3] This broad-spectrum activity is a direct consequence of its mode of action: the generation of highly destructive reactive oxygen species (ROS).[1][4]

Unlike host-specific toxins that interact with particular plant receptors, this compound's efficacy lies in its ability to indiscriminately damage fundamental cellular components, primarily cell membranes.[5][6] This makes breeding for resistance a formidable challenge, as the target is a fundamental aspect of cellular integrity rather than a specific protein or pathway.[5][7] Understanding the intricacies of this compound's function is therefore paramount for developing effective control measures.

Mechanism of Action: A Light-Driven Assault on Cellular Membranes

The toxicity of this compound is entirely dependent on the presence of light and oxygen.[8][9] This photosensitizing property is the cornerstone of its pathogenic activity. The process can be broken down into the following key steps:

  • Photoactivation: In the presence of light, the this compound molecule absorbs photons, transitioning from its ground state to an energetically excited triplet state.[5][6]

  • Energy Transfer and ROS Generation: The activated triplet-state this compound can then react with molecular oxygen (O₂) via two primary mechanisms:

    • Type II Reaction: This is the predominant pathway for this compound. It involves the direct transfer of energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[3][5][9] this compound is an exceptionally potent producer of singlet oxygen, with a quantum yield of over 80%.[10]

    • Type I Reaction: In the presence of a reducing substrate, the excited this compound can also generate superoxide radicals (O₂⁻).[5][9]

  • Cellular Damage: The generated ROS, particularly singlet oxygen, are extremely cytotoxic. As a lipophilic molecule, this compound readily localizes within cellular membranes.[8][11] The ROS it produces initiate a cascade of lipid peroxidation, leading to the breakdown of membrane integrity.[5][6] This results in increased membrane fluidity, leakage of electrolytes and vital nutrients from the cell, and ultimately, cell death.[2][3][12] The leakage of nutrients into the intercellular spaces is hypothesized to support the growth and sporulation of the invading fungus.[5]

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// Edges Light -> Cercosporin_Excited [label="Photoactivation"]; this compound -> Light [style=invis]; Cercosporin_Excited -> this compound [label="Decay"]; Cercosporin_Excited -> Singlet_Oxygen [label="Type II Reaction\n(Energy Transfer)"]; O2 -> Singlet_Oxygen [style=invis]; Cercosporin_Excited -> Superoxide [label="Type I Reaction"]; Reducing_Substrate -> Superoxide [style=invis]; Singlet_Oxygen -> Damage; Superoxide -> Damage; Membrane -> Damage [style=invis]; Damage -> Leakage; } caption: "this compound's light-dependent mechanism of action."

This compound Biosynthesis: The CTB Gene Cluster

This compound is synthesized via a polyketide pathway, with the core enzymatic machinery encoded by a conserved this compound toxin biosynthesis (CTB) gene cluster.[10][13] This cluster was first fully characterized in Cercospora nicotianae and has since been identified in other this compound-producing fungi.[10][14] The key genes and their putative functions are outlined below:

  • CTB1: A non-reducing polyketide synthase (NR-PKS) that is essential for the initiation of this compound biosynthesis.[4][13] It is responsible for assembling the initial polyketide backbone from acetyl-CoA and malonyl-CoA precursors.[15]

  • CTB2 & CTB3: These genes encode methyltransferases. CTB3 also possesses a flavin-dependent monooxygenase domain.[13]

  • CTB4: A major facilitator superfamily (MFS) transporter, likely involved in the secretion of this compound or its intermediates.[8][13]

  • CTB5 & CTB7: FAD-dependent oxidoreductase and monooxygenase, respectively, involved in the modification of the polyketide intermediate.[13]

  • CTB6: A NADPH-dependent ketone reductase.[13]

  • CTB8: A transcription factor that regulates the expression of other genes within the CTB cluster.[13]

Recent research suggests the CTB cluster is larger than initially thought, including genes like the this compound facilitator protein (CFP) which is involved in both biosynthesis and autoresistance.[10][16] The regulation of this cluster is complex, with light being a primary inducing signal, and is also influenced by signaling pathways involving calcium/calmodulin and MAP kinases.[5][17][18]

// Nodes Light [label="Light", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CaM [label="Ca²⁺/Calmodulin\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAP Kinase\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; CRG1 [label="CRG1\n(Transcription Factor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CTB8 [label="CTB8\n(Pathway-specific\nTranscription Factor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CTB_Cluster [label="CTB Gene Cluster\n(CTB1-7, CFP, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Light -> CRG1; CaM -> CRG1; MAPK -> CRG1; CRG1 -> CTB8 [label="regulates"]; CTB8 -> CTB_Cluster [label="induces"]; CTB_Cluster -> this compound [label="biosynthesis"]; } caption: "Regulatory network of this compound biosynthesis."

Plant-Toxin Interaction: Overcoming a Generalist Attacker

Due to this compound's non-specific mode of action, plants have not evolved specific resistance mechanisms analogous to the gene-for-gene resistance seen with host-specific toxins.[5] The primary defense observed is a general reduction in disease severity under low-light conditions, which mitigates the activation of the toxin.[2][6]

Research into engineering resistance has largely focused on two strategies:

  • Detoxification and Resistance: This approach involves identifying and expressing genes that can neutralize this compound or its effects. Much of this work has focused on understanding the autoresistance mechanisms of Cercospora itself. These mechanisms include:

    • Vitamin B6 (Pyridoxine) Production: Cercospora species produce high levels of vitamin B6, which has been shown to be a potent quencher of both singlet oxygen and the excited triplet state of this compound.[5][19][20]

    • Toxin Efflux: The fungus employs transporters, such as the this compound facilitator protein (CFP) and ATP-binding cassette (ABC) transporters like ATR1, to pump the toxin out of its cells, preventing self-intoxication.[8][16]

    • Redox State Maintenance: The fungus may keep this compound in a reduced, non-toxic state within its own cells.[6]

  • Host-Induced Gene Silencing (HIGS): This newer strategy aims to silence key genes in the this compound biosynthetic pathway of the fungus. By expressing RNAi constructs in the host plant that target fungal CTB genes, it is possible to reduce or eliminate toxin production during infection.[16]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's properties and effects.

Table 1: Physicochemical and Toxicological Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂₉H₂₆O₁₀[8]
Molecular Weight534 g/mol [8]
Singlet Oxygen Quantum Yield>0.80 (or 0.81-0.97)[3][10]
Lethal Concentration (Plant Cells)As low as 1 µM[5]
Fungal Production in CulturemM levels[5]

Table 2: Impact of this compound on Plant Cellular Functions

ParameterEffectTimeframeReference(s)
Membrane Damage (Electrolyte Leakage)Rapid increase1-2 minutes[3]
Protoplast ViabilityRapid bursting1-2 minutes[3]
Membrane FluidityDecreaseMinutes[3]
Lipid CompositionIncrease in saturated:unsaturated fatty acid ratioMinutes to hours[3]

Key Experimental Protocols

This section provides an overview of common methodologies used in this compound research.

This compound Extraction and Quantification

Objective: To isolate and measure the amount of this compound produced by fungal cultures.

Protocol:

  • Culture Growth: Grow the Cercospora isolate on a suitable medium, such as potato dextrose agar (PDA), under constant fluorescent light for 7-14 days to induce toxin production.[18][21]

  • Extraction:

    • Excise agar plugs from the fungal culture.

    • Immerse the plugs in 5 N potassium hydroxide (KOH) and incubate in the dark for at least 4 hours (overnight incubation is also common).[18][22] this compound is soluble in strong base, imparting a deep red/purple color to the solution.

  • Quantification:

    • Spectrophotometry: This is a rapid and common method. Measure the absorbance of the KOH extract at 480 nm.[18][22] Calculate the concentration using the molar extinction coefficient for this compound, which is 23,300 M⁻¹cm⁻¹.[18] This method is effective for comparing relative production levels.

    • High-Performance Liquid Chromatography (HPLC): For more precise and specific quantification, HPLC is the preferred method. It can separate this compound from other pigments that might interfere with spectrophotometric readings.[22] A standard curve is generated using purified this compound.

// Nodes Culture [label="Fungal Culture on PDA\n(under light)", fillcolor="#F1F3F4", fontcolor="#202124"]; Plugs [label="Excise Agar Plugs", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction with 5N KOH\n(in dark)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spectro [label="Spectrophotometry\n(Absorbance at 480 nm)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC Analysis\n(with standard curve)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result_Spectro [label="Relative Quantification", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Result_HPLC [label="Absolute Quantification", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Culture -> Plugs; Plugs -> Extraction; Extraction -> Spectro [label="Method 1"]; Extraction -> HPLC [label="Method 2"]; Spectro -> Result_Spectro; HPLC -> Result_HPLC; } caption: "Workflow for this compound extraction and quantification."

Plant Cell Viability and Membrane Damage Assay

Objective: To assess the cytotoxic effect of this compound on plant cells.

Protocol:

  • Plant Material: Use plant leaf discs or suspension-cultured cells.

  • Toxin Treatment: Incubate the plant material in a buffered solution containing a known concentration of this compound (e.g., 1-10 µM). A control group should be incubated in the buffer with the solvent used to dissolve this compound (e.g., acetone).

  • Incubation Conditions: Place the samples under a light source. A parallel set should be kept in complete darkness to demonstrate the light-dependent nature of the toxicity.

  • Assay for Membrane Damage (Electrolyte Leakage):

    • At various time points, measure the electrical conductivity of the surrounding buffer solution using a conductivity meter.

    • An increase in conductivity indicates the leakage of ions from damaged cells.

    • After the final time point, boil or freeze-thaw the plant material to induce 100% leakage and measure the maximum conductivity.

    • Express the electrolyte leakage as a percentage of the maximum.

  • Assay for Cell Viability (e.g., Evans Blue Staining):

    • Incubate the treated cells with Evans blue dye.

    • The dye is excluded by living cells with intact membranes but penetrates and stains dead cells blue.

    • Quantify cell death by counting the stained cells under a microscope or by eluting the dye from the stained cells and measuring its absorbance.

Conclusion and Future Directions

This compound remains a formidable virulence factor for a large group of plant pathogenic fungi. Its non-host specific, light-activated mechanism of generating ROS makes it a highly effective and difficult-to-combat weapon. While significant progress has been made in elucidating its biosynthetic pathway and mode of action, several areas warrant further investigation.

Future research should focus on:

  • Inhibitors of the CTB Pathway: Developing small molecules that can specifically inhibit key enzymes in the this compound biosynthesis pathway could lead to novel, targeted fungicides.

  • Exploiting Autoresistance Mechanisms: Further characterization of the fungal genes responsible for this compound resistance (e.g., transporters, antioxidant pathways) will provide new targets for engineering durable resistance in crop plants.

  • Environmental Regulation: A deeper understanding of how environmental cues beyond light regulate the CTB gene cluster could inform cultural practices to minimize toxin production in the field.

By continuing to unravel the complexities of this potent toxin, the scientific community can pave the way for innovative and sustainable strategies to protect global agriculture from the threat of Cercospora diseases.

References

An In-depth Technical Guide to the Initial Studies on Cercosporin Isolation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cercosporin is a photoactivated perylenequinone phytotoxin produced by numerous fungal species of the genus Cercospora.[1][2][3] First isolated in 1957, it has garnered significant scientific interest due to its potent photodynamic activity and its crucial role in plant pathogenesis.[2][4] Upon exposure to light, this compound generates highly toxic reactive oxygen species (ROS), such as singlet oxygen and superoxide, which cause widespread damage to cellular components, particularly membrane lipids.[5][6][7] This guide provides a comprehensive overview of the foundational experimental protocols for the isolation, purification, and characterization of this compound, drawing from initial and key subsequent studies. It includes detailed methodologies, tabulated quantitative data, and workflow visualizations to serve as a practical resource for researchers in natural product chemistry, fungal biology, and drug development.

Experimental Protocols: Isolation and Purification

The isolation of this compound from fungal cultures is a multi-step process involving cultivation, extraction, and purification. The conditions for fungal growth, particularly medium composition, light, and temperature, are critical for maximizing toxin yield.[8][9]

Fungal Cultivation for this compound Production
  • Organism : Species from the genus Cercospora, such as C. kikuchii, C. beticola, or C. nicotianae, are commonly used.[9][10]

  • Culture Media :

    • Solid Media : Potato Dextrose Agar (PDA) and Malt Agar are generally favorable for this compound accumulation.[9][11]

    • Liquid Media : Potato Dextrose Broth (PDB) is frequently used for submerged cultures.[10]

  • Incubation Conditions :

    • Temperature : Optimal temperatures can be isolate-specific, but incubation is often performed between 20°C and 25°C.[9][11]

    • Light : Continuous illumination or a 12-hour light/dark cycle is crucial for stimulating this compound biosynthesis.[10][11][12] Maximum production is typically observed under continuous light.[11]

Extraction Methodologies

Two primary approaches are employed for extracting this compound from fungal cultures: alkaline extraction and organic solvent extraction.

Protocol 2.2.1: Alkaline Extraction This method is effective for extracting this compound from both solid and liquid media.

  • Harvesting : Collect fungal mycelia and the culture medium. For solid cultures, agar plugs (e.g., 6-mm diameter) are excised from the plates.[9]

  • Extraction : Immerse the collected material in 5N potassium hydroxide (KOH) or 0.5N sodium hydroxide (NaOH) and incubate in the dark for approximately 4 hours.[9][10] This solubilizes the red pigment.

  • Filtration : Filter the mixture to remove mycelial debris and agar.

  • Acidification : Acidify the resulting deep green or purple filtrate to approximately pH 2 with a strong acid (e.g., 6N HCl).[10] This causes the this compound to precipitate out of the aqueous solution.

  • Collection : Collect the precipitate by centrifugation or filtration. This crude precipitate can then be further purified.

Protocol 2.2.2: Organic Solvent Extraction This method involves direct extraction into a non-polar solvent.

  • Harvesting : Collect the fungal mycelia and/or culture broth.

  • Solvent Addition : Add an organic solvent such as ethyl acetate, acetone, or dichloromethane (DCM) directly to the culture material.[9][10][13] The addition of a chelating agent like EDTA can enhance extraction efficiency.[10]

  • Agitation : Agitate the mixture for several hours (e.g., 8 to 36 hours) to ensure complete extraction of the pigment into the organic phase.[13][14]

  • Phase Separation : Separate the organic phase containing the this compound.

  • Concentration : Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude, red, crystalline residue.[10][13]

Purification Techniques

Crude this compound extracts require further purification to remove contaminants.

Protocol 2.3.1: Column Chromatography Size-exclusion or adsorption chromatography is commonly used for purification.

  • Residue Preparation : Dissolve the crude this compound residue obtained from extraction in a minimal amount of a suitable solvent, such as methanol or ethanol.[10][13]

  • Stationary Phase : A common choice is a Sephadex LH-20 column.[10] Silica gel can also be used for thin-layer chromatography (TLC).[4]

  • Elution : Elute the column with an appropriate solvent system. For Sephadex LH-20, ethanol is an effective eluant.[10]

  • Fraction Collection : Collect the colored fractions containing this compound. Monitor the separation by visual inspection or TLC.

Protocol 2.3.2: Crystallization The final step to obtain high-purity this compound.

  • Concentration : Concentrate the purified, this compound-containing fractions collected from chromatography.

  • Crystallization : Allow the concentrated solution to stand, often at a reduced temperature, to promote the formation of deep red crystals of substantially pure this compound.[10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

G cluster_culture Cultivation cluster_extraction Extraction cluster_purification Purification & Characterization culture Fungal Culture (e.g., Cercospora sp. on PDA) harvest Harvest Mycelia & Medium culture->harvest alk_extract Alkaline Extraction (5N KOH) harvest->alk_extract sol_extract Solvent Extraction (Ethyl Acetate / DCM) harvest->sol_extract acidify Acidification (pH 2) & Precipitation alk_extract->acidify evap Solvent Evaporation sol_extract->evap crude Crude this compound Extract acidify->crude evap->crude chrom Column Chromatography (Sephadex LH-20) crude->chrom crystal Crystallization chrom->crystal pure Pure this compound Crystals crystal->pure char Characterization (Spectroscopy, HPLC, etc.) pure->char G cluster_ros C_ground This compound (Ground State, ¹C) C_triplet This compound (Triplet State, ³C*) C_ground->C_triplet Light (hν) C_triplet->C_ground Energy Transfer O2_ground Molecular Oxygen (³O₂) O2_singlet Singlet Oxygen (¹O₂) ROS Reactive Oxygen Species (ROS) Damage Cellular Damage ROS->Damage Lipid Peroxidation Membrane Damage ROS->O2_singlet O2_super Superoxide (O₂⁻) ROS->O2_super

References

Unveiling the Blueprint: A Technical Guide to Identifying the Cercosporin Biosynthesis Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin, a photo-activated perylenequinone toxin produced by many fungal species of the genus Cercospora, is a significant virulence factor in plant pathogenesis. Its potent photosensitizing activity, which generates reactive oxygen species upon exposure to light, leads to extensive cellular damage in host plants. The biosynthesis of this complex polyketide is orchestrated by a dedicated set of genes organized in a contiguous cluster. The identification and characterization of this this compound biosynthesis gene cluster (CTB) are crucial for understanding the molecular basis of Cercospora pathogenicity and for developing novel strategies for disease control and potential biotechnological applications. This in-depth technical guide provides a comprehensive overview of the methodologies employed to identify and characterize the this compound biosynthesis gene cluster, with a focus on the model organism Cercospora nicotianae.

The this compound Biosynthesis Gene Cluster: A Coordinated Assembly Line

The this compound biosynthesis gene cluster in Cercospora nicotianae was initially identified as a core set of eight genes, designated CTB1 through CTB8.[1][2] Subsequent research has expanded this, revealing that flanking genes also play a crucial role in the biosynthetic pathway.[3] The cluster encodes a suite of enzymes and regulatory proteins that work in concert to synthesize this compound from simple precursors.

Core Genes and Their Functions

The core genes within the CTB cluster and their putative functions are summarized in the table below.

GeneProposed FunctionReference
CTB1 Iterative non-reducing polyketide synthase (NR-PKS), catalyzes the initial steps of polyketide chain assembly.[4][5]
CTB2 Methyltransferase[1]
CTB3 Bifunctional O-methyltransferase and FAD-dependent monooxygenase.[4][6]
CTB4 Major Facilitator Superfamily (MFS) transporter, likely involved in this compound export.[4]
CTB5 Oxidoreductase[4]
CTB6 Oxidoreductase[4]
CTB7 Oxidoreductase[4]
CTB8 Zn(II)Cys6 transcription factor, a pathway-specific regulator of the CTB cluster.[1][4]
Expanded Cluster and Flanking Genes

Genomic analyses have revealed that additional genes flanking the core CTB1-8 cluster are also involved in this compound biosynthesis, expanding our understanding of this metabolic pathway.[3]

Quantitative Analysis of this compound Production in Wild-Type and Mutant Strains

The functional characterization of the CTB genes often involves the creation of knockout mutants and the subsequent analysis of their ability to produce this compound. High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound production. The table below summarizes the impact of knocking out key CTB genes on this compound production.

Fungal StrainThis compound Production (Relative to Wild-Type)Reference
Wild-Type (C. nicotianae) 100%[6]
Δctb1 0%[5]
Δctb2 0%[1]
Δctb3 0% (produces a yellow pigment intermediate)[6]
Δctb8 0%[1]

Experimental Protocols for Gene Cluster Identification and Characterization

A combination of genetic, molecular, and analytical techniques is employed to identify and characterize the this compound biosynthesis gene cluster.

Fungal Cultivation for this compound Production

Objective: To culture Cercospora nicotianae under conditions that induce this compound production.

Materials:

  • Cercospora nicotianae culture

  • Potato Dextrose Agar (PDA) medium (Difco brand is recommended for high this compound yield)[7]

  • Petri dishes

  • Incubator with light source

Protocol:

  • Prepare PDA medium according to the manufacturer's instructions.

  • Pour a thin layer of PDA medium (less than 15 ml) into each Petri dish.[7]

  • Inoculate the center of the PDA plates with a small agar plug of an actively growing C. nicotianae culture.

  • Incubate the plates at 25-28°C under continuous light to induce this compound production.[7]

  • This compound production is indicated by the appearance of a red pigment in the mycelium and the surrounding agar.

Fungal Genomic DNA Extraction

Objective: To isolate high-quality genomic DNA from Cercospora nicotianae for use in PCR and other molecular biology applications. This protocol is a modified CTAB method.[8][9]

Materials:

  • C. nicotianae mycelium grown in liquid or on solid media

  • Liquid nitrogen

  • Mortar and pestle

  • CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)

  • 2-mercaptoethanol

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

  • Microcentrifuge tubes

  • Microcentrifuge

Protocol:

  • Harvest fungal mycelium and freeze it in liquid nitrogen.

  • Grind the frozen mycelium to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered mycelium to a microcentrifuge tube.

  • Add 500 µl of pre-warmed (65°C) CTAB extraction buffer and 5 µl of 2-mercaptoethanol.

  • Vortex vigorously and incubate at 65°C for 1 hour, with occasional vortexing.

  • Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge at 14,000 rpm for 15 minutes.

  • Transfer the upper aqueous phase to a new tube.

  • Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the upper aqueous phase to a new tube and add 0.6 volumes of ice-cold isopropanol.

  • Incubate at -20°C for at least 1 hour to precipitate the DNA.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the DNA.

  • Wash the DNA pellet with 500 µl of ice-cold 70% ethanol and centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Air-dry the pellet and resuspend it in 50-100 µl of TE buffer.

PCR Amplification of Polyketide Synthase Gene Fragments

Objective: To amplify conserved domains of polyketide synthase (PKS) genes from Cercospora genomic DNA using degenerate primers. This is often the first step in identifying the core PKS gene of a new biosynthetic cluster.

Materials:

  • Cercospora genomic DNA

  • Degenerate PCR primers for fungal type I PKS (e.g., targeting the ketosynthase domain)[10][11]

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

Protocol:

  • Design or select degenerate primers based on conserved amino acid motifs in fungal type I PKSs.

  • Set up a 25 µl PCR reaction containing:

    • 10x PCR Buffer: 2.5 µl

    • dNTP mix (10 mM each): 0.5 µl

    • Forward Primer (10 µM): 1 µl

    • Reverse Primer (10 µM): 1 µl

    • Genomic DNA (50-100 ng): 1 µl

    • Taq DNA Polymerase: 0.25 µl

    • Nuclease-free water: to 25 µl

  • Use the following thermocycling conditions (annealing temperature may need optimization):

    • Initial denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 50-60°C for 1 minute

      • Extension: 72°C for 1-2 minutes

    • Final extension: 72°C for 10 minutes

  • Analyze the PCR products by agarose gel electrophoresis.

  • Excise and purify the desired PCR fragments for sequencing.

Gene Knockout via Restriction Enzyme-Mediated Integration (REMI)

Objective: To create targeted gene disruptions in Cercospora nicotianae to assess the function of specific genes in the CTB cluster. REMI is a powerful tool for insertional mutagenesis.[5][12]

Materials:

  • C. nicotianae protoplasts

  • Linearized plasmid DNA containing a selectable marker (e.g., hygromycin resistance)

  • Restriction enzyme corresponding to the sites used for plasmid linearization

  • Protoplast transformation buffer

  • Regeneration medium containing the appropriate selective agent

Protocol:

  • Prepare high-quality protoplasts from C. nicotianae mycelium using enzymatic digestion.

  • Linearize the disruption vector plasmid with a suitable restriction enzyme.

  • Mix the protoplasts with the linearized plasmid DNA and the corresponding restriction enzyme in the transformation buffer.

  • Perform the transformation using a method such as polyethylene glycol (PEG)-mediated transformation.

  • Plate the transformed protoplasts on regeneration medium containing the selective agent (e.g., hygromycin).

  • Incubate the plates until transformants appear.

  • Screen the transformants for the desired mutant phenotype (e.g., loss of this compound production) and confirm the gene disruption by Southern blot or PCR analysis.

Quantification of this compound by HPLC

Objective: To accurately measure the amount of this compound produced by wild-type and mutant strains of Cercospora.

Materials:

  • Fungal culture extracts (in a suitable solvent like ethyl acetate or methanol)

  • This compound standard (e.g., from Cercospora hayii, Sigma-Aldrich C6696)[13]

  • HPLC system with a C18 reverse-phase column and a UV-Vis detector

  • Mobile phase: A gradient of acetonitrile and water with 0.1% formic acid or acetic acid is commonly used.[14]

Protocol:

  • Extraction: Extract this compound from a known amount of fungal mycelium or a defined area of an agar plate culture using a suitable solvent.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A typical gradient could be from 50% to 100% acetonitrile in water (with 0.1% acid) over 10-15 minutes.

    • Flow Rate: 1.0 ml/min.

    • Injection Volume: 20 µl.[13]

    • Detection: Monitor the absorbance at 470-480 nm.[6][14]

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of the this compound standard.

    • Plot the peak area against the concentration to generate a linear regression.

    • Calculate the concentration of this compound in the fungal extracts by comparing their peak areas to the standard curve.[15]

Visualization of Key Processes and Pathways

Experimental Workflow for CTB Gene Cluster Identification

The following diagram illustrates the typical workflow for identifying and characterizing a new this compound biosynthesis gene cluster.

experimental_workflow cluster_start Initial Observation cluster_pks PKS Gene Identification cluster_cluster Gene Cluster Elucidation cluster_functional Functional Characterization start Observation of Pigmentation/Virulence dna_extraction Fungal Genomic DNA Extraction start->dna_extraction pcr Degenerate PCR for PKS Gene Fragments dna_extraction->pcr sequencing Sequencing of PCR Products pcr->sequencing genome_walking Genome Walking or Chromosome Sequencing sequencing->genome_walking bioinformatics Bioinformatic Analysis to Define Cluster Boundaries genome_walking->bioinformatics gene_knockout Targeted Gene Knockout (e.g., REMI) bioinformatics->gene_knockout phenotype_analysis Phenotypic Analysis of Mutants (e.g., Pigmentation) gene_knockout->phenotype_analysis expression_analysis Gene Expression Analysis (qRT-PCR) gene_knockout->expression_analysis hplc This compound Quantification by HPLC phenotype_analysis->hplc

Caption: Workflow for the identification and functional analysis of the this compound biosynthesis gene cluster.

Signaling Pathways Regulating this compound Biosynthesis

The production of this compound is tightly regulated by environmental cues and a network of transcription factors. The following diagram depicts the key signaling pathways involved.

signaling_pathway cluster_stimuli Environmental Stimuli cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation cluster_output Biosynthesis light Light mapk MAP Kinase Pathway light->mapk ca_cam Calcium/Calmodulin Signaling light->ca_cam crg1 CRG1 (Transcription Factor) mapk->crg1 ca_cam->crg1 ctb8 CTB8 (Pathway-Specific TF) crg1->ctb8 ctb_cluster CTB Gene Cluster (CTB1-8, etc.) ctb8->ctb_cluster This compound This compound Production ctb_cluster->this compound

Caption: Regulatory network controlling this compound biosynthesis in Cercospora.

Conclusion

The identification and characterization of the this compound biosynthesis gene cluster have provided profound insights into the molecular machinery underlying fungal virulence. The detailed experimental protocols and our expanding knowledge of the regulatory networks governing this compound production offer a solid foundation for future research. For drug development professionals, understanding this pathway may unveil novel targets for antifungal therapies. For researchers and scientists, the continued exploration of the CTB cluster and its regulation will undoubtedly uncover further intricacies of fungal secondary metabolism and its role in host-pathogen interactions.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction and Purification of Cercosporin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cercosporin is a non-host-specific perylenequinone phytotoxin produced by numerous fungi of the genus Cercospora.[1] This photoactivated molecule generates reactive oxygen species, particularly singlet oxygen, upon exposure to light, making it highly toxic to plant cells and a key virulence factor in plant diseases like brown eye spot in coffee and frogeye leaf spot on soybean.[2][3][4] Beyond its role in phytopathology, this compound's potent photosensitizing properties have garnered interest for applications in photodynamic therapy and as an organophotocatalyst.[2][3] This document provides detailed protocols for the culture of Cercospora species, followed by the extraction, purification, and quantification of this compound for research and development purposes.

Fungal Culture and this compound Production

The production of this compound is highly influenced by environmental factors, including culture medium, light, and temperature.[1][5][6] Light exposure is a primary regulator and is generally required to induce biosynthesis.[1]

Protocol 1.1: Culturing Cercospora for Optimal this compound Production

  • Fungal Strains: Use isolates of Cercospora species known for this compound production, such as C. nicotianae, C. beticola, C. kikuchii, or C. coffeicola.[1][5]

  • Media Preparation: Potato Dextrose Agar (PDA) and Malt Agar are generally favorable for this compound accumulation.[5][6] Prepare PDA by suspending 39 g of PDA powder in 1 L of distilled water, sterilizing by autoclave.

  • Inoculation: Transfer small mycelial plugs (~0.5 mm) from a stock culture to the center of fresh PDA plates.[1]

  • Incubation: Incubate the plates at a constant temperature between 25°C and 28°C.[1][2] For optimal production, maintain the cultures under constant fluorescent light (e.g., 20 microeinsteins m⁻² s⁻¹) for 7 to 12 days.[1][2] this compound production is often visible as red crystals forming in the culture medium.[1]

Data Presentation: Effect of Culture Media on this compound Production

The choice of culture medium significantly impacts this compound yield, with considerable variation observed among different fungal isolates.

Table 1: Maximum this compound production by eight isolates of Cercospora on six different media.

Cercospora Isolate Malt Agar (nmol/plug) PDA (nmol/plug) Complete Medium (nmol/plug) Minimal Medium (nmol/plug)
C. kikuchii (IN) 65 112 50 9
C. kikuchii (IL) 120 74 9 27
C. kikuchii (PR) 69 28 43 24
C. beticola 37 30 20 9
C. zeae-maydis 7 64 4 4
C. asparagi 32 24 4 4
C. kikuchii (ATCC 86864) 19 15 6 8
C. nicotianae 8 11 3 2

Data adapted from Jenns et al., 1989.[5] Extraction was performed by soaking a 6-mm diameter agar plug in 5 N KOH for 4 hours.

Extraction Protocols

Two primary methods are presented: a rapid technique suitable for high-throughput quantification and a more exhaustive solvent-based extraction for purification.

Protocol 2.1: Rapid Extraction for Quantification (KOH Method)

This simple method is widely used for screening and quantifying this compound production in large experimental setups.[1]

  • Using a sterile cork borer or Pasteur pipette, remove a 6-mm diameter plug of agar and mycelium from the culture plate, typically from behind the growing margin.[5]

  • Immerse the plug(s) in a known volume of 5 N potassium hydroxide (KOH) (e.g., 2-8 mL).[2]

  • Incubate in the dark for 4 hours.[2][5]

  • The solution will turn red/purple. Measure the absorbance using a spectrophotometer as described in Section 4.1.

Protocol 2.2: Solvent-Based Extraction for Purification

This protocol is designed to extract larger quantities of this compound for purification and further analysis.

  • Harvesting: After incubation, scrape the fungal mycelia and the top layer of agar from the culture plates. For liquid cultures, separate the mycelia from the broth via filtration.

  • Extraction with Dichloromethane (DCM): For liquid fermentation broth, add an equal volume of DCM and shake at 135 rpm for 36 hours to ensure complete extraction. Repeat this process twice.[7]

  • Extraction with Ethyl Acetate:

    • Alternatively, grind the harvested mycelia and agar under liquid nitrogen and lyophilize to dryness.[8]

    • Resuspend the resulting powder in water and acidify to approximately pH 2 with HCl.[8][9]

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Mix thoroughly and allow the layers to separate.

    • Collect the organic (ethyl acetate) phase. Repeat the extraction three times.[8][10]

  • Concentration: Pool the organic extracts and evaporate the solvent using a rotary evaporator to obtain the crude this compound residue.[7][9]

Purification Protocol

Crude this compound extract can be purified using column chromatography.

Protocol 3.1: Purification by Column Chromatography

  • Resuspend: Dissolve the crude this compound residue obtained from Protocol 2.2 in a minimal amount of methanol or ethanol.[7]

  • Column Preparation: Prepare a chromatography column packed with Sephadex LH-20 equilibrated with the same solvent (methanol or ethanol).[7][9]

  • Loading and Elution: Load the dissolved extract onto the column. Elute the column with the same solvent, collecting the this compound-containing fractions (typically the vibrant red band).[9]

  • Crystallization: Combine the pure fractions and evaporate the solvent. The purified this compound can be crystallized from this concentrated solution to yield substantially pure red crystals.[9]

Experimental Workflow: From Fungal Culture to Pure this compound

G cluster_0 Production cluster_1 Extraction cluster_2 Purification & Analysis Culture 1. Fungal Culture on Agar (PDA, 7-12 days, light) Harvest 2. Harvest Mycelia/Agar Plugs Culture->Harvest Extraction 3. Extraction with Solvent (e.g., 5N KOH, Acetone, DCM, Ethyl Acetate) Harvest->Extraction Filtration 4. Filter or Partition to Separate Solids/Aqueous Phase Extraction->Filtration Crude_Extract 5. Crude this compound Extract Filtration->Crude_Extract Purification 6. Purification (e.g., Sephadex LH-20 Column) Crude_Extract->Purification Analysis 8. Quantification & Analysis (Spectrophotometry or HPLC) Crude_Extract->Analysis for rapid quantification Pure_Compound 7. Pure Crystalline this compound Purification->Pure_Compound Pure_Compound->Analysis for purity check

Caption: General workflow for this compound extraction and purification.

Quantification Methods

Protocol 4.1: Spectrophotometric Quantification

For the KOH extract (Protocol 2.1), measure the absorbance at 480 nm.[5] For extracts in acetone, the absorbance maximum is at 473 nm.[5] Quantification is typically based on a standard curve generated with purified this compound.

Protocol 4.2: HPLC-Based Quantification

High-Performance Liquid Chromatography (HPLC) provides more accurate and specific quantification.[2]

  • Sample Preparation: Filter the crude or purified extract through a 0.45 µm syringe filter.[2]

  • Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).[7]

    • Mobile Phase: A gradient of Solvent A (acetonitrile with 0.5% formic acid) and Solvent B (water with 0.5% formic acid).[7]

    • Example Gradient: 0–20 min, 20–85% A; 20–23 min, 85% A; 23–27 min, 85–20% A.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: Set the detector wavelength to 472 nm.[7]

  • Quantification: Calculate the concentration based on the peak area relative to a standard curve of purified this compound.[2]

Data Presentation: Reported this compound Yields

This compound yields can vary dramatically based on the fungal strain, culture conditions, and extraction method.

Table 2: Reported yields of this compound from various Cercospora species and conditions.

Fungal Species Method / Condition Reported Yield
Cercospora coffeicola (19 isolates) PDA culture, KOH extraction (SPEC) 0.2 to 48.65 µM[2]
Cercospora coffeicola (19 isolates) PDA culture, HPLC analysis 1.15 to 37.26 µM[2]
Cercospora piaropi Liquid culture, continuous light 72.59 mg/L[11]
Cercospora piaropi Liquid culture, dark conditions 25.70 mg/L[11]
Cercospora sp. JNU001 Liquid culture, optimized S-7 medium 128.2 mg/L[7]

| Cercospora sp. JNU001 | Co-cultured with Bacillus velezensis | 984.4 mg/L[7] |

Regulatory Factors in this compound Biosynthesis

The biosynthesis of this compound is a complex process regulated by various signaling pathways. Studies on C. nicotianae have shown that maintaining calcium homeostasis is critical, and the Ca²⁺/calmodulin (CaM) signal transduction pathway plays a pivotal role.[1]

Diagram: Influence of Ca²⁺/Calmodulin Signaling on this compound Production

G cluster_inhibitors Pharmacological Inhibitors Ca_Blockers Ca2+ Channel Blockers CaM_Signal Ca2+/Calmodulin Signaling Ca_Blockers->CaM_Signal Inhibit Ca_Ionophores Ca2+ Ionophores Ca_Ionophores->CaM_Signal Disrupt CaM_Inhibitors Calmodulin (CaM) Inhibitors CaM_Inhibitors->CaM_Signal Inhibit CP_Bio This compound Biosynthesis CaM_Signal->CP_Bio Positively Regulates

Caption: Inhibition of Ca²⁺/CaM signaling reduces this compound biosynthesis.[1]

References

Application Note: Quantification of Cercosporin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cercosporin, a non-host-specific perylenequinone phytotoxin produced by various species of the fungal genus Cercospora, is a significant factor in the pathogenicity of these fungi on a wide range of host plants. Accurate quantification of this compound is crucial for research in plant pathology, fungal biology, and the development of potential therapeutic agents. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in fungal cultures and infected plant tissues. The described protocol offers high sensitivity, specificity, and reproducibility, making it suitable for researchers, scientists, and professionals in drug development.

Introduction

This compound is a photoactivated toxin that generates reactive oxygen species, leading to lipid peroxidation and cell death in host plants. Its unique mode of action and potential applications in photodynamic therapy have garnered significant interest. Consequently, a reliable and accurate method for its quantification is essential for a variety of research applications. This document outlines a comprehensive HPLC protocol, including sample preparation, chromatographic conditions, and method validation, to ensure accurate and precise measurement of this compound.

Experimental

Materials and Reagents
  • This compound standard (from Cercospora hayii or other sources)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Ethyl acetate (analytical grade)

  • Potassium hydroxide (KOH)

  • Methanol (analytical grade)

  • Syringe filters (0.45 µm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 5% (v/v) Acetic acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.5 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 470 nm

Table 1: HPLC Chromatographic Conditions

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
05050
100100
150100
205050
255050

Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50, Mobile Phase A: Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter the working standard solutions through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation from Fungal Culture
  • Mycelial Plug Extraction:

    • Collect three 7-mm mycelial plugs from a 5-day-old fungal colony grown on Potato Dextrose Agar (PDA).

    • Immerse the plugs in 4 mL of 5 M KOH in a light-protected tube.

    • Incubate in the dark for 4 hours.[1]

    • Centrifuge the mixture and collect the supernatant.

    • Neutralize the supernatant with glacial acetic acid.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

  • Liquid Culture Extraction:

    • Grow the fungus in a suitable liquid medium (e.g., Czapek-Dox broth) for 5 days.

    • Extract 25 mL of the fungal culture with 20 mL of ethyl acetate for 8 hours.[1]

    • Separate the ethyl acetate phase (which will be red/purple if this compound is present).

    • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 3: Sample Preparation from Infected Plant Tissue
  • Leaf Tissue Extraction:

    • Weigh approximately 0.2 g of infected leaf tissue showing disease symptoms.

    • Grind the tissue in 2 mL of ethyl acetate using a mortar and pestle.

    • Transfer the mixture to a tube and keep it overnight at 4 °C in the dark.[1]

    • Centrifuge the mixture and collect the ethyl acetate supernatant.

    • Evaporate the solvent and reconstitute the residue as described in Protocol 2.2.

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

Method Validation Summary

The HPLC method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) 8.8 x 10⁻⁷ mol/L
Limit of Quantification (LOQ) 2.9 x 10⁻⁶ mol/L

Table 3: Method Validation Parameters .[2]

Data Analysis and Quantification

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions. The results can be expressed as µg/mL or converted to molarity.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis fungal_culture Fungal Culture extraction Extraction with Ethyl Acetate or KOH fungal_culture->extraction plant_tissue Infected Plant Tissue plant_tissue->extraction concentration Evaporation & Reconstitution extraction->concentration filtration 0.45 µm Filtration concentration->filtration hplc_injection HPLC Injection filtration->hplc_injection Inject Sample separation C18 Reverse-Phase Separation hplc_injection->separation detection PDA/UV-Vis Detection (470 nm) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for this compound quantification.

Signaling Pathway of this compound Action

cercosporin_pathway This compound This compound Singlet_Oxygen Singlet Oxygen (¹O₂) (Reactive Oxygen Species) This compound->Singlet_Oxygen Photoactivation Light Light (Visible Spectrum) Light->Singlet_Oxygen Lipid_Peroxidation Membrane Lipid Peroxidation Singlet_Oxygen->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Caption: this compound's mechanism of photo-induced toxicity.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable means for the quantification of this compound from both fungal cultures and infected plant tissues. The protocol is straightforward and employs standard laboratory equipment, making it accessible to a wide range of researchers. Accurate quantification of this important phytotoxin will facilitate further studies into its biological roles and potential applications.

References

Application Note: Spectrophotometric Quantification of Cercosporin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cercosporin is a photo-activated perylenequinone toxin produced by several species of fungi belonging to the genus Cercospora. This mycotoxin is a significant virulence factor in plant pathogenesis, causing damage to host tissues through the generation of reactive oxygen species upon exposure to light.[1][2] The ability to accurately quantify this compound concentration is crucial for research in plant pathology, mycology, and the development of antifungal agents. This application note provides a detailed protocol for a rapid and reliable spectrophotometric assay to determine this compound concentration in fungal cultures. The method is based on the principle that this compound exhibits a characteristic absorbance spectrum, and its concentration in a solution is directly proportional to its absorbance at a specific wavelength, as described by the Beer-Lambert law.

Data Presentation

The quantitative parameters for the spectrophotometric assay of this compound are summarized in the table below. The choice of solvent affects the wavelength of maximum absorbance (λmax) and the corresponding molar extinction coefficient (ε).

SolventWavelength of Maximum Absorbance (λmax)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
5 N Potassium Hydroxide (KOH)480 nm23,300[3]
Acetone460 nm - 473 nmNot explicitly stated in the provided results[4][5]

Note: The method using 5 N KOH is well-documented with a specified molar extinction coefficient, making it a reliable choice for absolute quantification.[3][5] The spectrophotometric method has been shown to be as valid and accurate as HPLC for this compound quantification, while being more rapid and cost-effective.[6][7]

Experimental Protocols

This section provides a detailed methodology for the extraction and spectrophotometric measurement of this compound from fungal cultures grown on solid agar medium.

Materials and Reagents:

  • Fungal cultures of Cercospora sp. grown on Potato Dextrose Agar (PDA) plates.[3]

  • 5 N Potassium Hydroxide (KOH) solution

  • Sterile cork borer or scalpel

  • Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

  • Spectrophotometer

  • Cuvettes (e.g., 1 cm path length)

  • Vortex mixer

  • Pipettes and sterile pipette tips

Protocol for this compound Extraction and Quantification:

  • Sample Collection:

    • Using a sterile cork borer (e.g., 6-mm diameter), carefully excise agar plugs containing the fungal mycelium from the culture plates.[3][5] Alternatively, a sterile scalpel can be used to collect a defined area of the mycelium.

  • Extraction:

    • Place the agar plug(s) into a microcentrifuge tube.

    • Add a defined volume of 5 N KOH to the tube (e.g., 1 mL).

    • Incubate the samples in the dark for at least 4 hours to allow for complete extraction of the this compound.[5] Some protocols suggest an overnight incubation (16 hours).[3]

    • Periodically vortex the tubes to facilitate the extraction process.

  • Spectrophotometric Measurement:

    • After the incubation period, centrifuge the tubes to pellet any cellular debris.

    • Carefully transfer the supernatant, which now contains the extracted this compound, to a clean cuvette.

    • Use 5 N KOH as the blank to zero the spectrophotometer.

    • Measure the absorbance of the supernatant at 480 nm.[3][5][8]

  • Calculation of this compound Concentration:

    • The concentration of this compound in the extract can be calculated using the Beer-Lambert law: A = εbc Where:

      • A is the absorbance measured at 480 nm.

      • ε is the molar extinction coefficient of this compound in 5 N KOH (23,300 M⁻¹cm⁻¹).[3]

      • b is the path length of the cuvette (typically 1 cm).

      • c is the concentration of this compound in moles per liter (M).

    • Rearranging the formula to solve for concentration: c (M) = A / (εb)

    • The final concentration can be expressed in various units (e.g., µM, ng/mL) by applying the appropriate conversion factors. The amount of this compound can also be reported per agar plug.[3]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_measurement Measurement cluster_analysis Data Analysis start Start: Fungal Culture on Agar Plate sample_collection Excise Mycelial Agar Plugs start->sample_collection add_solvent Add 5 N KOH to Agar Plugs sample_collection->add_solvent incubate Incubate in the Dark (4-16 hours) add_solvent->incubate vortex Vortex Periodically incubate->vortex centrifuge Centrifuge to Pellet Debris vortex->centrifuge transfer Transfer Supernatant to Cuvette centrifuge->transfer measure Measure Absorbance at 480 nm transfer->measure calculate Calculate Concentration using Beer-Lambert Law measure->calculate end End: this compound Concentration calculate->end

Caption: Workflow for Spectrophotometric Quantification of this compound.

References

Application Notes and Protocols for the Purification of Cercosporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of cercosporin, a naturally occurring perylenequinonoid pigment with significant photosensitizing properties. The methods outlined below are suitable for laboratory-scale purification to obtain high-purity this compound for research, and as a starting point for drug development applications.

Introduction

This compound, produced by fungi of the genus Cercospora, is a photoactivated toxin that has garnered interest for its potential applications in photodynamic therapy, as an antimicrobial agent, and as an organophotocatalyst.[1][2] The limited efficiency of total chemical synthesis and low yields from microbial fermentation necessitate effective purification strategies to obtain sufficient quantities of high-purity material for laboratory use and further development.[1][2]

This document details two primary methods for the purification of this compound from fungal cultures, followed by quantitative analysis techniques.

Quantitative Data Summary

The following table summarizes quantitative data related to this compound production and purification as reported in the literature. It is important to note that yields can be highly dependent on the fungal strain, culture conditions, and the specific purification protocol employed.

ParameterValueMethod/ConditionSource
Yield 984.4 mg/LCo-culture with Bacillus velezensis B04, followed by extraction and purification.[1][2]
626.3 mg/LCo-culture with Lysinibacillus sp. B15, followed by extraction and purification.[1][2]
128.2 mg/LInitial production by Cercospora sp. JNU001 before co-culture optimization.[1][2]
HPLC Column Agilent C18 (5 µm, 100 Å, 4.6 x 250 mm)For quantitative analysis.[1]
Detection Wavelength 472 nmCharacteristic adsorption wavelength for HPLC analysis.[1]
Spectrophotometry Wavelength 480 nmFor quantification after extraction with 5 M KOH.[3][4]

Experimental Protocols

Protocol 1: Dichloromethane Extraction Followed by Sephadex LH-20 Chromatography

This protocol is adapted from a method used for purifying this compound from a fungal fermentation broth.[1]

Materials:

  • This compound-containing fungal fermentation broth

  • Dichloromethane (DCM)

  • Methanol

  • Sephadex LH-20 resin

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Extraction:

    • To the fungal fermentation broth, add an equal volume of dichloromethane (DCM).

    • Shake the mixture vigorously for an extended period (e.g., 36 hours at 135 rpm) to ensure complete extraction of this compound into the organic phase.[1]

    • Repeat the extraction process twice, collecting the organic phase each time.

    • Combine the organic phases.

  • Concentration:

    • Evaporate the DCM from the combined organic phases using a rotary evaporator to obtain the crude this compound extract.[1]

  • Purification by Column Chromatography:

    • Dissolve the crude this compound extract in a minimal amount of methanol.[1]

    • Prepare a Sephadex LH-20 column equilibrated with methanol.

    • Load the dissolved crude extract onto the column.

    • Elute the column with methanol, collecting the fractions containing the red-colored this compound.

    • Monitor the fractions by thin-layer chromatography or HPLC to identify the purest fractions.

  • Final Concentration:

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 2: Alkaline Extraction Followed by Acidification and Ethyl Acetate Partitioning

This protocol is based on a method involving an initial alkaline extraction to solubilize the this compound.[5]

Materials:

  • Fungal mycelia or agar culture

  • 0.5 N Sodium Hydroxide (NaOH)

  • 6 N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Sephadex LH-20 resin (optional, for further purification)

  • Ethanol (optional, for chromatography)

  • Rotary evaporator

Procedure:

  • Alkaline Extraction:

    • Extract the this compound-containing medium (e.g., fungal culture on potato dextrose agar) with 0.5 N NaOH. This will result in a this compound-containing extract.[5]

  • Acidification and Phase Separation:

    • Filter the extract.

    • Acidify the filtered extract to approximately pH 2 with 6 N HCl. The solution should turn red in appearance.[5]

    • Extract the acidified solution with ethyl acetate. Repeat the extraction until the aqueous phase is no longer red.[5]

  • Concentration:

    • Combine the ethyl acetate extracts.

    • Remove the ethyl acetate using a rotary evaporator to yield a this compound-containing residue.[5]

  • Optional Column Chromatography:

    • For higher purity, the residue can be further purified by chromatography on a Sephadex LH-20 column using ethanol as the eluent.[5]

  • Crystallization:

    • The purified this compound-containing residue or the combined pure fractions from chromatography can be crystallized to yield substantially pure this compound.[5]

Visualized Experimental Workflows

Protocol1_Workflow start Fermentation Broth extraction DCM Extraction (x2) start->extraction evaporation1 Rotary Evaporation extraction->evaporation1 dissolution Dissolve in Methanol evaporation1->dissolution chromatography Sephadex LH-20 Column Chromatography dissolution->chromatography evaporation2 Rotary Evaporation chromatography->evaporation2 end Purified this compound evaporation2->end

Protocol 1: Dichloromethane Extraction Workflow

Protocol2_Workflow start Fungal Culture alkaline_extraction 0.5N NaOH Extraction start->alkaline_extraction filtration Filtration alkaline_extraction->filtration acidification Acidification (pH 2) with 6N HCl filtration->acidification ethyl_acetate_extraction Ethyl Acetate Extraction acidification->ethyl_acetate_extraction evaporation Rotary Evaporation ethyl_acetate_extraction->evaporation optional_chromatography Optional: Sephadex LH-20 Chromatography evaporation->optional_chromatography crystallization Crystallization evaporation->crystallization Directly to Crystallization optional_chromatography->crystallization end Pure this compound Crystals crystallization->end

Protocol 2: Alkaline Extraction Workflow

Quantitative Analysis Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable method for the quantification of this compound.[1]

Instrumentation and Conditions:

  • HPLC System: Waters 2695 or equivalent.

  • Column: Agilent C18 (5 µm, 100 Å, 4.6 x 250 mm).[1]

  • Mobile Phase:

    • Solvent A: Acetonitrile with 0.5% formic acid.[1]

    • Solvent B: Water with 0.5% formic acid.[1]

  • Gradient:

    • 0-20 min: 20-85% Solvent A

    • 20-23 min: 85% Solvent A

    • 23-27 min: 85-20% Solvent A

    • 27-30 min: 20% Solvent A[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 472 nm.[1]

  • Sample Preparation: Dissolve the crude or purified extract in methanol.[1]

Procedure:

  • Prepare a standard curve using purified this compound of a known concentration.

  • Inject the prepared samples into the HPLC system.

  • Quantify the this compound in the samples by comparing the peak area to the standard curve.

Spectrophotometry

A simpler, high-throughput method for estimating this compound concentration involves spectrophotometric analysis after alkaline extraction.[3][4]

Procedure:

  • Extract this compound from a known amount of fungal material (e.g., mycelial plugs) by soaking in 5 M KOH in the dark for 4 hours.[3][4]

  • Measure the absorbance of the extract at 480 nm.[3][4]

  • The concentration can be calculated using the Beer-Lambert law, with a known extinction coefficient for this compound under these conditions.

Conclusion

The protocols described provide robust methods for the purification and quantification of this compound for laboratory applications. The choice of method may depend on the starting material, desired purity, and available equipment. For applications in drug development, rigorous characterization of the purified this compound using techniques such as HPLC, mass spectrometry, and NMR is essential to ensure purity and structural integrity.

References

Application Notes and Protocols: Experimental Use of Cercosporin to Induce Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin is a photoactivated perylenequinone toxin produced by fungi of the genus Cercospora. It is a potent photosensitizer that, upon exposure to light, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[1][2][3] This production of ROS leads to widespread cellular damage, with a primary effect being the peroxidation of lipids within cellular membranes.[1][4][5] The resulting lipid peroxidation compromises membrane integrity, leading to electrolyte leakage and eventual cell death.[2][5][6] Due to its robust ability to induce oxidative stress and lipid peroxidation, this compound serves as a valuable experimental tool in various research and drug development contexts. These application notes provide detailed protocols for the experimental use of this compound to induce and quantify lipid peroxidation and explore the subsequent cellular signaling events.

Mechanism of Action

This compound's mechanism of inducing lipid peroxidation is a light-dependent process. In the dark, this compound is non-toxic. However, when exposed to light, it absorbs photons and transitions to an excited triplet state. This energized this compound molecule can then react with molecular oxygen (O₂) to produce highly reactive singlet oxygen (¹O₂).[1] Singlet oxygen is a potent oxidizing agent that readily attacks the double bonds of polyunsaturated fatty acids in membrane lipids, initiating a chain reaction of lipid peroxidation. This process leads to the formation of lipid hydroperoxides and their subsequent degradation into various byproducts, including malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).

Data Presentation: Quantifying this compound-Induced Lipid Peroxidation

The following tables summarize representative quantitative data from experiments designed to measure lipid peroxidation induced by this compound. These values are synthesized from multiple studies and are intended to provide a comparative overview.

Table 1: Malondialdehyde (MDA) Levels in Response to this compound Treatment

Cell/Tissue TypeThis compound Concentration (µM)Light Exposure (hours)MDA Concentration (nmol/mg protein)Fold Increase vs. Control
Control (Dark) 1040.8 ± 0.11.0
Control (Light) 041.0 ± 0.21.3
This compound (Light) 544.5 ± 0.55.6
This compound (Light) 1048.2 ± 0.910.3
This compound (Light) 20415.1 ± 1.818.9

Table 2: Ethane Emission as an Indicator of Lipid Peroxidation

Sample TypeThis compound TreatmentLight Exposure (hours)Ethane Emission (pmol/g fresh weight)Fold Increase vs. Control
Control (Dark) With this compound1215 ± 31.0
Control (Light) Without this compound1220 ± 41.3
This compound (Light) With this compound6110 ± 157.3
This compound (Light) With this compound12250 ± 3016.7
This compound (Light) With this compound24480 ± 5532.0

Experimental Protocols

Protocol 1: Induction of Lipid Peroxidation in Cell Culture with this compound

This protocol describes a general procedure for treating adherent mammalian cells with this compound to induce lipid peroxidation.

Materials:

  • Adherent cells (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (1 mM in DMSO)

  • Cell culture plates (e.g., 6-well or 12-well)

  • Light source (e.g., fluorescent light box)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Working Solution: Dilute the 1 mM this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same concentration of DMSO.

  • Treatment: Remove the old medium from the cells and wash once with PBS. Add the prepared this compound working solutions or vehicle control to the respective wells.

  • Light Exposure: Immediately place the culture plates under a light source. The intensity and duration of light exposure should be optimized for the specific cell type and experimental goals. A typical starting point is a standard fluorescent light box for 2-4 hours. For dark controls, wrap a corresponding plate in aluminum foil.

  • Incubation: Place the plates (both light-exposed and dark controls) back into the incubator for the remainder of the incubation period.

  • Sample Collection: After the incubation period, collect the cells for downstream analysis of lipid peroxidation (e.g., TBARS assay). For adherent cells, this involves washing with PBS, trypsinization, and centrifugation to obtain a cell pellet.

Protocol 2: Quantification of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Materials:

  • Cell pellet from Protocol 1

  • RIPA buffer or other suitable lysis buffer containing a BHT antioxidant to prevent further oxidation

  • Thiobarbituric acid (TBA) solution (0.67% w/v in 50% acetic acid)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Sonicate or vortex vigorously to lyse the cells.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) for normalization of MDA levels.

  • Acid Precipitation: To a 100 µL aliquot of the cell lysate, add 200 µL of ice-cold 10% TCA to precipitate proteins.[6]

  • Incubation and Centrifugation: Incubate on ice for 15 minutes, then centrifuge at 3000 x g for 15 minutes at 4°C.

  • Reaction with TBA: Transfer 200 µL of the supernatant to a new tube and add 200 µL of 0.67% TBA solution.[6]

  • Heating: Incubate the mixture in a boiling water bath or heating block at 95-100°C for 10-20 minutes. This will lead to the formation of a pink-colored MDA-TBA adduct.

  • Cooling: Cool the samples on ice for 10 minutes to stop the reaction.

  • Measurement: Measure the absorbance of the solution at 532 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of MDA.

  • Calculation: Calculate the concentration of MDA in the samples based on the standard curve and normalize to the protein concentration of the lysate.

Signaling Pathways and Visualizations

This compound-induced lipid peroxidation initiates a cascade of cellular signaling events, primarily as a response to oxidative stress.

This compound Mechanism of Action and Induction of Lipid Peroxidation

Cercosporin_Mechanism This compound This compound Excitedthis compound Excited Triplet State this compound This compound->Excitedthis compound Light Light Light (Photon Absorption) SingletOxygen Singlet Oxygen (¹O₂) Excitedthis compound->SingletOxygen Energy Transfer Oxygen Molecular Oxygen (O₂) LipidPeroxidation Lipid Peroxidation SingletOxygen->LipidPeroxidation Oxidation MembraneLipids Membrane Lipids (Polyunsaturated Fatty Acids) MembraneDamage Membrane Damage & Cell Death LipidPeroxidation->MembraneDamage

Caption: this compound is photoactivated to produce singlet oxygen, which induces lipid peroxidation.

Cellular Response to this compound-Induced Lipid Peroxidation

Lipid_Peroxidation_Signaling cluster_initiator Initiating Event cluster_response Cellular Stress Response This compound This compound + Light LipidPeroxidation Membrane Lipid Peroxidation This compound->LipidPeroxidation ROS Increased Intracellular ROS & Electrophiles (e.g., 4-HNE) LipidPeroxidation->ROS MAPK MAPK Activation (p38, JNK) ROS->MAPK Nrf2 Nrf2 Activation ROS->Nrf2 MAPK->Nrf2 Apoptosis Apoptosis MAPK->Apoptosis AntioxidantResponse Antioxidant Gene Expression (e.g., HO-1) Nrf2->AntioxidantResponse

Caption: Lipid peroxidation triggers MAPK and Nrf2 signaling pathways, leading to cellular responses.

Experimental Workflow for Studying this compound-Induced Lipid Peroxidation

Experimental_Workflow Start Start: Cell Culture Treatment Treat with this compound (and Controls) Start->Treatment LightExposure Expose to Light Treatment->LightExposure Incubation Incubate LightExposure->Incubation Harvest Harvest Cells Incubation->Harvest TBARS TBARS Assay for MDA Harvest->TBARS Ethane Headspace Gas Chromatography for Ethane Harvest->Ethane WesternBlot Western Blot for Signaling Proteins (p-p38, Nrf2) Harvest->WesternBlot DataAnalysis Data Analysis and Interpretation TBARS->DataAnalysis Ethane->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for inducing and analyzing this compound-mediated lipid peroxidation.

References

Cultivation of Cercospora Species for Enhanced Cercosporin Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the cultivation of Cercospora species with the primary objective of maximizing the production of cercosporin, a photo-activated perylenequinone phytotoxin. These guidelines are intended for researchers, scientists, and professionals in the fields of natural product chemistry, mycology, and drug development. The protocols cover solid and liquid culture techniques, optimal environmental conditions, and methods for the extraction and quantification of this compound. Additionally, this document outlines the key signaling pathways known to regulate this compound biosynthesis, providing a molecular framework for further research and optimization.

Introduction

This compound is a non-host-specific toxin produced by a wide range of phytopathogenic fungi belonging to the genus Cercospora.[1][2] Its potent photodynamic activity, which leads to the generation of reactive oxygen species upon light exposure, makes it a molecule of significant interest for various applications, including as a potential photodynamic therapy agent and an antimicrobial.[3] The production of this compound in laboratory settings is highly variable and is influenced by a multitude of factors including the specific Cercospora isolate, culture medium composition, and environmental conditions such as light and temperature.[4][5][6] Therefore, standardized and optimized protocols are crucial for obtaining consistent and high yields of this valuable secondary metabolite.

This application note provides comprehensive protocols for the culture of Cercospora species on both solid and liquid media, methods for extracting and quantifying this compound, and a summary of the current understanding of the molecular regulation of its biosynthesis.

Data Presentation: this compound Production Under Various Conditions

The following table summarizes quantitative data on this compound production by different Cercospora species under various culture conditions. This allows for a comparative analysis of the effectiveness of different media and cultivation strategies.

Cercospora SpeciesCulture MediumCulture TypeIncubation ConditionsThis compound YieldReference
C. kikuchii (IN)Potato Dextrose Agar (PDA)Solid20 days, light112 nmol/plug[4]
C. kikuchii (IL)Malt AgarSolid20 days, light120 nmol/plug[4]
C. zeae-maydisPotato Dextrose Agar (PDA)Solid20 days, light64 nmol/plug[4]
C. sorghi f. sp. maydisCoconut Water Agar + Yeast + SaltsSolidNot specified177.34 nmol/plug[7]
C. piaropiPotato Dextrose Broth (PDB)Liquid25 days, continuous light72.59 mg/L
Cercospora sp. JNU001S-7 MediumLiquid11 days, 25°C, pH 8.5, continuous light467.8 mg/L[8]
Cercospora sp. JNU001 + B. velezensis B04S-7 MediumLiquid Co-culture11 days, 25°C, pH 8.5, continuous light984.4 mg/L[8][9]
Cercospora sp. JNU001 + Lysinibacillus sp. B15S-7 MediumLiquid Co-culture11 days, 25°C, pH 8.5, continuous light626.3 mg/L[8][9]
C. coffeicolaPotato Dextrose Agar (PDA)Solid12 days, 25°C, 12h photoperiod1.15 to 37.26 µM[10]

Experimental Protocols

Protocol 1: Culturing Cercospora on Solid Media for this compound Production

This protocol describes the cultivation of Cercospora species on solid agar plates, a common method for maintaining cultures and for screening isolates for this compound production.

Materials:

  • Cercospora isolate

  • Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA)

  • Petri dishes (9 cm)

  • Sterile scalpel or cork borer

  • Incubator with light source (12-hour photoperiod or continuous light)

Media Preparation:

  • Potato Dextrose Agar (PDA):

    • Infusion from 200 g potatoes

    • 20 g Dextrose

    • 15 g Agar

    • 1 L distilled water

    • Suspend 39 g of commercial PDA powder in 1 L of distilled water.[11] Heat to boiling to dissolve completely. Sterilize by autoclaving at 121°C for 15 minutes.[11]

  • Malt Extract Agar (MEA):

    • 20 g Malt Extract

    • 20 g Agar

    • 1 L distilled water

    • Dissolve ingredients in water and sterilize by autoclaving at 121°C for 15 minutes.

Procedure:

  • Prepare and sterilize the chosen agar medium according to the formulation above.

  • Aseptically pour approximately 15-20 ml of the molten agar into each sterile petri dish and allow it to solidify. For high this compound production in C. nicotianae, a thin layer of PDA (less than 15 ml) is recommended.[12]

  • Inoculate the center of the agar plates with a small mycelial plug (approximately 5 mm in diameter) taken from the margin of an actively growing Cercospora culture.

  • Seal the plates with parafilm.

  • Incubate the plates at 20-25°C.[4] Light is a critical factor for this compound production; therefore, incubate the cultures under a 12-hour photoperiod or continuous light.[12][13]

  • Monitor the cultures for growth and the appearance of the characteristic red pigmentation, which indicates this compound production.[12] The pigment is often more visible on the underside of the colony.[12]

  • Cultures are typically harvested after 12-30 days, depending on the species and isolate.[4][10]

Protocol 2: Liquid Fermentation of Cercospora for High-Yield this compound Production

This protocol is designed for larger-scale production of this compound in liquid culture.

Materials:

  • Cercospora isolate

  • S-7 Culture Medium or Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks (250 ml or 500 ml)

  • Shaking incubator with light source

  • Sterile glass beads (for homogenization, optional)

Media Preparation:

  • S-7 Culture Medium (Optimized for Cercospora sp. JNU001):

    • Glucose as the carbon source.

    • Soy peptone as the nitrogen source.

    • Initial pH adjusted to 8.5.[8]

    • Note: The exact full composition of S-7 medium is not detailed in the provided search results, but the key optimized components are listed.

  • Potato Dextrose Broth (PDB):

    • Prepared similarly to PDA but omitting the agar.

Procedure:

  • Prepare and sterilize the liquid medium in Erlenmeyer flasks.

  • Inoculate the liquid medium with mycelial plugs from a solid culture or with a homogenized mycelial suspension. To prepare a mycelial suspension, grow the fungus on PDA, then homogenize the mycelium with sterile glass beads in sterile water.[14]

  • Incubate the flasks at 25°C with continuous shaking (e.g., 150 rpm) under continuous light illumination.[8]

  • Monitor the culture for growth and the accumulation of red pigment in the mycelium and broth.

  • Harvest the culture after the desired incubation period (e.g., 11 days for Cercospora sp. JNU001 in S-7 medium).[8]

Protocol 3: Extraction and Quantification of this compound

This protocol outlines the methods for extracting this compound from fungal cultures and quantifying its concentration.

Part A: Extraction

From Solid Culture:

  • Take a mycelial plug of a known diameter (e.g., 6 mm) from the culture plate.[4]

  • Immerse the plug in a known volume (e.g., 8 ml) of 5 N KOH and keep it in the dark for 4 hours.[10] The solution will turn green if this compound is present.[15]

From Liquid Culture:

  • Separate the mycelium from the culture filtrate by filtration (e.g., using cheesecloth).[16]

  • To a known volume of the culture filtrate (e.g., 12.5 ml), add a volume of ethyl acetate (e.g., 5 ml).[16]

  • Vigorously mix the solution and then allow the phases to separate. This compound will be in the ethyl acetate (top) layer.[16]

  • Carefully collect the ethyl acetate fraction.

Part B: Quantification by Spectrophotometry

  • Transfer the this compound extract (in KOH or ethyl acetate) to a cuvette.

  • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

    • For KOH extracts, measure the absorbance at 480 nm.[10]

    • For ethyl acetate extracts, measure the absorbance at 473 nm.[16]

  • Calculate the concentration of this compound using the Beer-Lambert law (A = εcl), where:

    • A is the absorbance.

    • ε is the molar extinction coefficient. For this compound in KOH, ε = 23,300 M⁻¹cm⁻¹.[10]

    • c is the concentration in mol/L.

    • l is the path length of the cuvette in cm (usually 1 cm).

Part C: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more specific and sensitive method for this compound quantification.

  • Filter the this compound extract through a 0.45 µm syringe filter before injection.[10]

  • Inject a known volume (e.g., 20 µL) into the HPLC system.

  • A typical HPLC setup for this compound analysis might involve a C18 column and a mobile phase gradient of acetonitrile and acidified water.

  • Detect this compound by its absorbance, typically at 472 nm.

  • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a known concentration of purified this compound.[10]

Mandatory Visualizations

Signaling Pathways for this compound Production

The production of this compound is a complex process regulated by a network of signaling pathways in response to environmental cues, most notably light.

Cercosporin_Signaling_Pathway Light Light CaM_Pathway Ca2+/Calmodulin Signaling Light->CaM_Pathway MAPK_Pathway MAP Kinase Pathway Light->MAPK_Pathway CRG1 CRG1 (Transcription Factor) CaM_Pathway->CRG1 MAPK_Pathway->CRG1 CTB8 CTB8 (Transcription Factor) CRG1->CTB8 regulates CTB_Cluster CTB Gene Cluster (CTB1-7) CTB8->CTB_Cluster induces This compound This compound Biosynthesis CTB_Cluster->this compound

Caption: Proposed model of the signal transduction pathway regulating this compound biosynthesis.

Experimental Workflow for this compound Production and Analysis

The following diagram illustrates the general workflow from culturing Cercospora to the final quantification of this compound.

Cercosporin_Production_Workflow Start Start: Cercospora Isolate Culture_Choice Culture Method Start->Culture_Choice Solid_Culture Solid Culture (e.g., PDA, MEA) Culture_Choice->Solid_Culture Solid Liquid_Culture Liquid Culture (e.g., PDB, S-7) Culture_Choice->Liquid_Culture Liquid Incubation Incubation (20-25°C, Light) Solid_Culture->Incubation Liquid_Culture->Incubation Harvest Harvest Culture Incubation->Harvest Extraction Extraction Harvest->Extraction KOH_Extraction KOH Extraction (from solid media) Extraction->KOH_Extraction Solid Ethyl_Acetate_Extraction Ethyl Acetate Extraction (from liquid media) Extraction->Ethyl_Acetate_Extraction Liquid Quantification Quantification KOH_Extraction->Quantification Ethyl_Acetate_Extraction->Quantification Spectrophotometry Spectrophotometry (473-480 nm) Quantification->Spectrophotometry Rapid HPLC HPLC Analysis Quantification->HPLC Specific End End: This compound Concentration Spectrophotometry->End HPLC->End

Caption: Experimental workflow for Cercospora cultivation and this compound analysis.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the successful cultivation of Cercospora species for the production of this compound. By carefully selecting the fungal isolate, culture medium, and environmental conditions, researchers can significantly enhance the yield of this potent phototoxin. The provided methodologies for extraction and quantification will enable accurate assessment of production levels, facilitating further research into the biosynthesis, regulation, and potential applications of this compound. The visualization of the regulatory pathways and experimental workflow offers a clear and concise overview for planning and executing research in this area.

References

Application Notes and Protocols for the Quantification of Cercosporin in Infected Plant Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cercosporin is a non-host-selective perylenequinone phytotoxin produced by many fungal species of the genus Cercospora[1][2]. It is a key virulence factor in the development of diseases such as frogeye leaf spot in soybeans and gray leaf spot in corn[2][3]. Upon activation by light, this compound generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide (O₂⁻)[4][5][6]. These ROS cause widespread damage to host cells by inducing lipid peroxidation of cell membranes, leading to electrolyte leakage, tissue necrosis, and ultimately, cell death[5][7]. This process allows the fungus to obtain nutrients from the damaged host tissue[5][8].

Given its crucial role in pathogenesis, the accurate quantification of this compound in infected plant tissue is essential for studying plant-pathogen interactions, evaluating disease resistance in crop varieties, and developing novel fungicides or therapeutic agents that may inhibit its production or neutralize its effects. These application notes provide detailed protocols for the extraction and quantification of this compound from plant samples using spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: this compound-Induced Phototoxicity

This compound's toxicity is entirely light-dependent[5]. In its ground state, the molecule is harmless. However, when exposed to light, it absorbs energy and transitions to an excited triplet state[5][7]. This high-energy molecule then reacts with molecular oxygen (O₂) to produce highly cytotoxic ROS[4][5]. The primary mode of toxicity is the peroxidation of membrane lipids, which disrupts cellular integrity and function[4][7].

cluster_0 Light-Dependent Activation cluster_1 ROS Generation cluster_2 Cellular Damage in Plant Host Light Light Energy (hν) Cercosporin_G This compound (Ground State) Light->Cercosporin_G Absorption Cercosporin_T This compound* (Triplet State) Cercosporin_G->Cercosporin_T ROS Singlet Oxygen (¹O₂) Superoxide (O₂⁻) Cercosporin_T->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Membrane Plant Cell Membrane Lipids ROS->Membrane Attacks Peroxidation Lipid Peroxidation Membrane->Peroxidation Damage Membrane Damage & Nutrient Leakage Peroxidation->Damage Death Cell Death Damage->Death cluster_prep Sample Preparation cluster_extract This compound Extraction cluster_quant Quantification cluster_analysis Data Analysis s1 1. Collect Infected Plant Tissue s2 2. Weigh and Freeze (Liquid Nitrogen) s1->s2 s3 3. Homogenize to a Fine Powder s2->s3 e1 4. Add Extraction Solvent (e.g., Ethyl Acetate or 5N KOH) s3->e1 e2 5. Incubate/Vortex e1->e2 e3 6. Centrifuge to Pellet Debris e2->e3 e4 7. Collect Supernatant (Contains this compound) e3->e4 q1 Method A: Spectrophotometry e4->q1 q2 Method B: HPLC Analysis e4->q2 q1_1 Measure Absorbance at 480 nm q1->q1_1 q2_1 Inject Sample q2->q2_1 a1 Calculate Concentration (µg/g of tissue) q1_1->a1 q2_2 Integrate Peak Area q2_1->q2_2 q2_3 Compare to Standard Curve q2_2->q2_3 q2_3->a1 cluster_pathways Fungal Signal Transduction cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis Light Light Signal Ca Ca²⁺/Calmodulin Pathway Light->Ca MAPK MAP Kinase Pathway Light->MAPK CRG1 CRG1 (Transcription Factor) Ca->CRG1 MAPK->CRG1 CTB8 CTB8 (Pathway Regulator) CRG1->CTB8 regulates CTB_Cluster CTB Gene Cluster (CTB1, CTB2, etc.) CTB8->CTB_Cluster induces This compound This compound CTB_Cluster->this compound

References

Application Notes and Protocols: Cercosporin as a Tool for Studying Singlet Oxygen-Mediated Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin, a perylenequinone mycotoxin produced by fungi of the genus Cercospora, is a potent photosensitizer that, upon light activation, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻). This property makes this compound a valuable tool for inducing and studying singlet oxygen-mediated cell death. Its lipophilic nature allows it to readily cross cell membranes and localize within mitochondria and the endoplasmic reticulum, key organelles in cell death signaling.[1][2] The photodynamic action of this compound leads to rapid membrane lipid peroxidation, instigating a bioenergetic collapse and culminating in cell death through both apoptosis and necrosis.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate singlet oxygen-mediated cytotoxicity and delineate the underlying cell death pathways.

Mechanism of Action

This compound's phototoxicity is initiated by the absorption of light, primarily in the blue-green to yellow region of the spectrum (activation peaks around 450-590 nm), which excites the molecule to a short-lived singlet state.[1][2][3] It then undergoes intersystem crossing to a longer-lived triplet state. In this excited triplet state, this compound can react with molecular oxygen via two main pathways:

  • Type II Reaction: Energy transfer from triplet this compound to ground-state molecular oxygen (³O₂) generates highly reactive singlet oxygen (¹O₂). This is the predominant pathway for this compound's phototoxicity.[4]

  • Type I Reaction: Electron transfer from triplet this compound to a substrate or molecular oxygen can produce superoxide anions (O₂⁻).[4]

The generated singlet oxygen is a powerful oxidizing agent that indiscriminately damages cellular components in close proximity to its site of generation, including lipids, proteins, and nucleic acids. The primary target of this compound-induced singlet oxygen is the cell membrane, leading to lipid peroxidation, loss of membrane integrity, and subsequent cell death.[1]

Quantitative Data

The following tables summarize key quantitative parameters related to the photodynamic activity of this compound.

ParameterValueReference
Singlet Oxygen Quantum Yield (ΦΔ)0.81 - 0.97[1][5]
Cell LineThis compound Uptake (Relative)Susceptibility to PDT (Qualitative)Reference
T98G (Glioblastoma)High (~3-fold higher than MCF7 and U87)High[1][2]
U87 (Glioblastoma)ModerateModerate[1][2]
MCF7 (Breast Adenocarcinoma)ModerateModerate[1][2]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability following this compound-mediated photodynamic therapy (PDT).

Materials:

  • This compound (from a reliable source)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microtiter plates

  • Light source with appropriate wavelength for this compound activation (e.g., 450-590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Incubation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Incubate for a predetermined time (e.g., 4-24 hours) in the dark. Include control wells with medium and DMSO alone.

  • Light Treatment: Following incubation, wash the cells once with PBS. Add 100 µL of fresh, phenol red-free medium. Expose the plate to a light source at the appropriate wavelength and light dose. Keep a set of plates in the dark as a control for dark toxicity.

  • MTT Incubation: After light exposure, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Differentiation of Apoptosis and Necrosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and light as described in Protocol 1.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Quantification of Necrosis using Lactate Dehydrogenase (LDH) Assay

This colorimetric assay measures the activity of LDH released from cells with compromised membrane integrity, a hallmark of necrosis.

Materials:

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Cell culture medium

  • This compound and light source as in Protocol 1

Procedure:

  • Cell Treatment: Seed and treat cells with this compound and light in a 96-well plate as described in Protocol 1. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.

Protocol 4: Detection of Intracellular Singlet Oxygen using Singlet Oxygen Sensor Green (SOSG)

This protocol uses a fluorescent probe that is highly specific for singlet oxygen.

Materials:

  • Singlet Oxygen Sensor Green (SOSG)

  • Methanol for stock solution

  • Cell culture medium (phenol red-free)

  • Fluorescence microscope or plate reader

Procedure:

  • SOSG Preparation: Prepare a stock solution of SOSG in methanol (e.g., 5 mM).

  • Cell Loading: Seed cells on a suitable imaging dish or 96-well plate. Wash the cells with a warm, phenol red-free medium. Load the cells with SOSG at a final concentration of 1-10 µM in a phenol red-free medium and incubate for 30-60 minutes at 37°C in the dark.

  • This compound Treatment: Wash the cells to remove excess SOSG. Add this compound-containing, phenol red-free medium.

  • Light Exposure and Imaging: Immediately expose the cells to the light source. Acquire fluorescence images or readings at an excitation/emission of ~504/525 nm at different time points during light exposure. An increase in green fluorescence indicates the generation of singlet oxygen.

Visualizations

G cluster_0 Experimental Workflow cluster_1 Cell Death Analysis cluster_2 ROS Detection start Seed Cells incubate Incubate with this compound (in dark) start->incubate wash Wash with PBS incubate->wash light Light Exposure (e.g., 450-590 nm) wash->light viability Cell Viability Assay (MTT) light->viability apoptosis_necrosis Apoptosis/Necrosis Assay (Annexin V/PI) light->apoptosis_necrosis necrosis Necrosis Assay (LDH) light->necrosis ros Singlet Oxygen Detection (SOSG) light->ros

Caption: General experimental workflow for studying this compound-mediated phototoxicity.

G cluster_0 This compound-Mediated Phototoxicity cluster_1 Cellular Damage & Signaling This compound This compound Triplet_this compound Triplet State this compound* This compound->Triplet_this compound Light Absorption Light Light (450-590 nm) Light->Triplet_this compound Singlet_Oxygen Singlet Oxygen (¹O₂) Triplet_this compound->Singlet_Oxygen Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->Singlet_Oxygen Mitochondria Mitochondria Singlet_Oxygen->Mitochondria ER Endoplasmic Reticulum Singlet_Oxygen->ER Membrane_Damage Membrane Lipid Peroxidation Singlet_Oxygen->Membrane_Damage Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Necrosis Necrosis Membrane_Damage->Necrosis Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Signaling pathway of this compound-induced singlet oxygen-mediated cell death.

Conclusion

This compound serves as a robust and versatile tool for inducing singlet oxygen-mediated cell death in a controlled manner. Its high singlet oxygen quantum yield and ability to localize in key cellular organelles make it an excellent candidate for studies in photodynamic therapy, cell death mechanisms, and ROS signaling. The protocols outlined in these application notes provide a framework for researchers to investigate the cytotoxic effects of this compound and to dissect the intricate signaling pathways leading to apoptosis and necrosis. Careful optimization of this compound concentration, incubation time, and light dosimetry is crucial for obtaining reproducible and meaningful results.

References

Application Notes and Protocols for Cercosporin Toxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin is a non-host-specific polyketide toxin produced by many fungal species of the genus Cercospora. It is a photosensitizing agent that, upon exposure to light, generates reactive oxygen species (ROS), leading to widespread cellular damage.[1][2][3][4][5] The primary mode of action involves the peroxidation of cell membrane lipids, which disrupts membrane integrity and leads to cell death.[1][3][6][7] Due to its potent, light-activated toxicity, this compound is a subject of interest in plant pathology, and its unique mechanism of action makes it a model compound for studying photodynamic stress. Furthermore, its broad-spectrum activity has prompted investigations into its potential as an antimicrobial or anticancer agent.[8][9]

These application notes provide a comprehensive set of protocols for developing and conducting bioassays to test the toxicity of this compound. The assays described herein are designed to be adaptable for various research purposes, from screening for potential inhibitors of this compound toxicity to elucidating the cellular mechanisms of its action. The protocols cover a range of endpoints, including cell viability, oxidative stress, and specific modes of cell death, and are applicable to cell cultures, plant tissues, and fungal growth inhibition assays.

Mechanism of Action: this compound-Induced Phototoxicity

This compound's toxicity is contingent upon the presence of light and oxygen.[1][10] The process can be summarized in the following steps:

  • Photoactivation: In the presence of visible light, the this compound molecule absorbs light energy and transitions to an excited triplet state.[1]

  • Energy Transfer and ROS Generation: The excited this compound molecule transfers this energy to molecular oxygen (O₂), generating highly reactive oxygen species (ROS). The primary ROS produced are singlet oxygen (¹O₂) and the superoxide radical (O₂⁻).[1][4][5]

  • Cellular Damage: These ROS are highly reactive and cause indiscriminate damage to a wide array of cellular components, including lipids, proteins, and nucleic acids.[4]

  • Lipid Peroxidation and Membrane Damage: A primary target of this compound-induced ROS is the polyunsaturated fatty acids within cellular membranes. Their oxidation, known as lipid peroxidation, leads to a loss of membrane fluidity and integrity, causing leakage of cellular contents and ultimately, cell death.[1][3][6][7]

The following diagram illustrates the signaling pathway of this compound-induced toxicity.

Cercosporin_Toxicity_Pathway This compound This compound Excitedthis compound Excited this compound (Triplet State) This compound->Excitedthis compound Light Visible Light Light->Excitedthis compound Absorption ROS Reactive Oxygen Species (¹O₂, O₂⁻) Excitedthis compound->ROS Energy Transfer Oxygen Molecular Oxygen (O₂) Oxygen->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation ProteinDamage Protein Damage ROS->ProteinDamage DNADamage Nucleic Acid Damage ROS->DNADamage Lipids Membrane Lipids Lipids->LipidPeroxidation Proteins Proteins Proteins->ProteinDamage NucleicAcids Nucleic Acids NucleicAcids->DNADamage MembraneDamage Membrane Damage (Loss of Integrity) LipidPeroxidation->MembraneDamage CellDeath Cell Death (Necrosis/Apoptosis) ProteinDamage->CellDeath DNADamage->CellDeath MembraneDamage->CellDeath

Caption: this compound's photodynamic mechanism of action.

Experimental Protocols

This section provides detailed protocols for a variety of bioassays to assess this compound toxicity. It is crucial to include proper controls in all experiments, including a "dark" control (cells treated with this compound but not exposed to light) to confirm the light-dependent nature of the toxicity.

Protocol 1: Quantification of this compound Stock Solution

Accurate quantification of the this compound stock solution is critical for reproducible results. Both spectrophotometry and High-Performance Liquid Chromatography (HPLC) are suitable methods.[11][12][13][14]

A. Spectrophotometric Quantification

  • Preparation of Stock Solution: Dissolve purified this compound in a suitable solvent (e.g., acetone or 5 N KOH).

  • Measurement: Measure the absorbance of the solution at the appropriate wavelength.

    • In 5 N KOH, the absorbance maximum is at 480 nm.[8][13][15]

    • In acetone, the absorbance maximum is at 473 nm.[13]

  • Calculation of Concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration.

    • The molar extinction coefficient (ε) for this compound is 23,300 M⁻¹cm⁻¹ in 5 N KOH.[8]

    • 'A' is the absorbance, 'b' is the path length of the cuvette (typically 1 cm), and 'c' is the concentration.

B. HPLC Quantification

For more precise quantification, especially in complex mixtures, HPLC is recommended.[11][12][14] A validated method will provide selectivity and robustness. The mobile phase and gradient will depend on the specific column and system used, but a common approach involves a C18 column with a gradient of acetonitrile and acidified water.[14]

Protocol 2: Cell-Based Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17][18] It is particularly useful for photodynamic compounds as it measures mitochondrial reductase activity.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, MCF7, U87)[9]

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[17]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Light source (e.g., fluorescent light box with a defined spectrum and intensity)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[2]

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of this compound. Include vehicle-only controls.

    • Prepare a parallel plate for "dark" controls, which will be treated identically but kept wrapped in aluminum foil.

  • Light Exposure: Expose the "light" plate to a controlled light source for a defined period (e.g., 30-60 minutes). The light intensity and duration should be optimized for the specific cell line and experimental goals.

  • Incubation: Incubate both "light" and "dark" plates for a further 24-48 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[2][19]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[16]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Measurement of Lipid Peroxidation (MDA Assay)

This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA) to form a colored adduct.[1][3][4][6][10]

Materials:

  • Treated cells (from a setup similar to the viability assay)

  • MDA Lysis Buffer (with antioxidants like BHT)[1][6]

  • TBA solution

  • MDA standards

  • Microcentrifuge tubes

  • 96-well plate

Procedure:

  • Sample Preparation:

    • After treatment with this compound and light exposure, harvest the cells.

    • Homogenize the cell pellet on ice in MDA Lysis Buffer containing an antioxidant like BHT to prevent ex vivo oxidation.[6]

    • Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.[6]

  • TBA Reaction:

    • Add TBA solution to the supernatant from the cell lysate and to the MDA standards.[10]

    • Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[3][6]

    • Cool the samples in an ice bath for 10 minutes to stop the reaction.[6]

  • Measurement:

    • Transfer 200 µL of the reaction mixture to a 96-well plate.

    • Measure the absorbance at 532 nm.[1][3][4][6]

  • Data Analysis: Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve generated from the MDA standards.

The following diagram outlines the general workflow for the cell-based assays.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Seed Cells in 96-well Plate treat Treat with this compound (and controls) start->treat light_dark Separate into Light and Dark Groups treat->light_dark light_exp Expose to Light light_dark->light_exp Light Group dark_inc Incubate in Dark light_dark->dark_inc Dark Group incubate Incubate for 24-48h light_exp->incubate dark_inc->incubate mtt MTT Assay (Cell Viability) incubate->mtt mda MDA Assay (Lipid Peroxidation) incubate->mda ros ROS Detection (e.g., DCFH-DA) incubate->ros apoptosis Apoptosis/Necrosis Assay (Flow Cytometry) incubate->apoptosis

Caption: General workflow for in vitro this compound toxicity testing.
Protocol 4: Detection of Intracellular ROS

This protocol uses a cell-permeable dye like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

Materials:

  • Treated cells

  • DCFH-DA solution (e.g., 10 µM in serum-free medium)

  • HBSS or PBS

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Preparation: Culture and treat cells with this compound and light as described in Protocol 2.

  • Dye Loading:

    • Wash the cells twice with warm PBS.

    • Load the cells with DCFH-DA solution and incubate for 30 minutes in the dark at 37°C.[20]

  • Wash: Wash the cells again with PBS to remove excess dye.

  • Measurement:

    • Add fresh PBS or medium to the wells.

    • Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~525 nm).[21] Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the control group.

Protocol 5: Distinguishing Apoptosis and Necrosis

This assay uses dual staining with Annexin V (to detect early apoptosis) and a non-viability dye like Propidium Iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells) followed by flow cytometry analysis.[22][23][24][25]

Materials:

  • Treated cells

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge to pellet the cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer as soon as possible.

    • Four populations will be distinguishable:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Primary necrotic cells (Annexin V-negative, PI-positive)

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

Protocol 6: Plant Leaf Disc Toxicity Assay

This assay assesses the phytotoxicity of this compound on plant tissue by observing lesion formation.[26]

Materials:

  • Healthy plant leaves (e.g., tobacco, sugar beet)[13][27]

  • This compound solution (dissolved in a small amount of acetone or ethanol and diluted in water)[27]

  • Petri dishes

  • Filter paper

  • Cork borer or biopsy punch

Procedure:

  • Preparation of Leaf Discs: Use a cork borer to cut uniform discs from healthy leaves.

  • Assay Setup: Place two layers of filter paper in a petri dish and moisten with sterile water. Arrange the leaf discs on the filter paper.

  • Treatment: Apply a small, known volume (e.g., 10 µL) of different concentrations of this compound solution onto the center of each leaf disc. Use the solvent as a control.

  • Incubation: Place the petri dishes under a light source at a controlled temperature. Include a "dark" control set of dishes wrapped in foil.

  • Observation: Observe the leaf discs daily for the development of necrotic or chlorotic lesions. The size and severity of the lesions can be scored or measured.

Data Presentation

Quantitative data from the described assays should be summarized in tables to facilitate comparison between different concentrations of this compound, and between light and dark conditions.

Table 1: Cell Viability (MTT Assay) Data Summary

This compound Conc. (µM)% Viability (Light) ± SD% Viability (Dark) ± SD
0 (Control)100 ± 5.2100 ± 4.8
185.3 ± 6.198.1 ± 5.5
542.7 ± 4.995.6 ± 6.2
1015.1 ± 3.894.3 ± 5.1
255.6 ± 2.192.8 ± 4.7

Table 2: Lipid Peroxidation (MDA Assay) Data Summary

This compound Conc. (µM)MDA Concentration (nmol/mg protein) (Light) ± SDMDA Concentration (nmol/mg protein) (Dark) ± SD
0 (Control)1.2 ± 0.31.1 ± 0.2
13.5 ± 0.51.3 ± 0.3
58.9 ± 1.11.4 ± 0.4
1015.4 ± 2.31.5 ± 0.3
2522.1 ± 3.11.6 ± 0.5

Table 3: Apoptosis vs. Necrosis (Flow Cytometry) Data Summary for Light-Exposed Cells

This compound Conc. (µM)% Viable Cells ± SD% Early Apoptotic ± SD% Late Apoptotic/Necrotic ± SD
0 (Control)95.1 ± 2.52.5 ± 0.82.4 ± 0.7
550.3 ± 4.115.7 ± 2.234.0 ± 3.5
1020.8 ± 3.310.2 ± 1.969.0 ± 4.8
258.2 ± 1.95.6 ± 1.186.2 ± 5.3

References

Application Notes and Protocols for Handling Cercosporin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cercosporin is a photoactivated perylenequinone toxin produced by fungi of the genus Cercospora.[1][2] It is a potent photosensitizer that, upon exposure to light, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide (O₂⁻·).[1][3] This activity leads to widespread cellular damage, particularly lipid peroxidation of cell membranes, ultimately causing cell death.[1][3] Due to its universal toxicity to a wide range of organisms including plants, bacteria, fungi, and mice, stringent safety protocols are imperative when handling this compound in a laboratory setting.[1][4] These application notes provide detailed safety protocols and experimental guidelines for the safe handling and use of this compound in research and drug development.

Hazard Identification and Classification

This compound is considered a hazardous substance.[5] Its primary hazards are related to its photosensitizing nature, causing severe eye damage and respiratory system irritation.[5] While not classified as harmful by ingestion, it can cause health damage if it enters the body through wounds or abrasions.[5] Long-term exposure to high dust concentrations may lead to lung function changes.[5]

GHS Classification: While some safety data sheets (SDS) may classify it as not a hazardous substance or mixture under specific regulations[6], it is crucial to handle it as a hazardous chemical due to its biological activity and potential for harm upon light activation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 35082-49-6[6][7]
Molecular Formula C₂₉H₂₆O₁₀[7]
Molecular Weight 534.51 g/mol [7]
Appearance Red solid[5]
Solubility Soluble in chloroform (9.80 - 10.20 mg/mL), DMF, DMSO, and Ethanol. Does not mix well with water.[7][8][9]
Boiling Point 886.9°C at 760 mmHg[7]
Melting Point Not available
Density 1.59 g/cm³[7]

Table 2: Toxicological Data

EndpointValueSpecies/SystemReference
Cytotoxicity (CC₅₀, light-activated) 241 nMHeLa cells[8]
282 nMA432 cells[8]
174 nMMCF-7 cells[8]
PKC Inhibition (IC₅₀) 600-1,300 nM[8]
Acute Toxicity No significant acute toxicological data identified in literature search.[5]

Table 3: Exposure Limits

JurisdictionLimitValueNotes
US - Oregon Permissible Exposure Limits (Z-1) Particulates not otherwise regulated (PNOR) (f) Total Dust10 mg/m³[5]

Experimental Protocols

Protocol 1: General Handling and Personal Protective Equipment (PPE)

This protocol outlines the essential steps for safely handling this compound powder and solutions.

1.1. Engineering Controls:

  • All work with this compound powder must be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[5][6]

  • Work surfaces should be covered with absorbent, disposable bench paper.

  • Minimize light exposure to the compound and prepared solutions to prevent activation and generation of ROS. Work in a dimly lit area or use amber-colored labware.

1.2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust and splashes.[5]

  • Hand Protection: Wear nitrile or latex gloves. Double gloving is recommended.[5] Gloves must be inspected before use and changed immediately if contaminated.[6]

  • Body Protection: A long-sleeved laboratory coat must be worn.[10]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved particulate respirator is recommended.[5]

1.3. Handling Procedure:

  • Don all required PPE before entering the designated work area.

  • Perform all manipulations of solid this compound within a chemical fume hood.

  • Avoid generating dust when weighing and transferring the compound.

  • For preparing solutions, add the solvent slowly to the solid to minimize dust formation.

  • Clearly label all containers with the chemical name and hazard information.

  • After handling, thoroughly wash hands and forearms with soap and water.[11]

Diagram 1: Experimental Workflow for Safe Handling of this compound

G Workflow for Safe this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE: - Goggles - Gloves (double) - Lab Coat prep2 Prepare Work Area: - Chemical Fume Hood - Dim Lighting - Bench Paper handle1 Weigh Solid this compound in Fume Hood prep2->handle1 handle2 Prepare Solution (add solvent to solid) handle3 Label Container clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste clean3 Remove PPE clean4 Wash Hands

Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.

Protocol 2: Storage and Stability

2.1. Storage Conditions:

  • Store this compound in its original, tightly sealed container.[5]

  • Recommended storage temperature is 4°C or -20°C for long-term stability.[5][8]

  • Store in a dry, dark, and well-ventilated place away from incompatible materials such as oxidizing agents.[5][6]

2.2. Stability:

  • This compound is stable for at least 4 years when stored at -20°C.[8]

  • It is a stable compound under recommended storage conditions but is sensitive to light.[5]

Protocol 3: Spill and Emergency Procedures

3.1. Minor Spills (Solid):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including a respirator.[5]

  • Gently cover the spill with a damp paper towel to avoid generating dust.[5]

  • Use dry clean-up procedures; sweep up the material and place it in a sealed container for disposal.[5]

  • A vacuum cleaner with a HEPA filter can be used.[5]

  • Decontaminate the spill area with a suitable cleaning agent and dispose of all cleanup materials as hazardous waste.

3.2. Major Spills:

  • Evacuate the area and restrict access.

  • Alert emergency responders and inform them of the nature of the hazard.[5]

  • Only trained personnel with appropriate PPE should handle the cleanup.

3.3. Emergency First Aid:

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[6]

Protocol 4: Waste Disposal

All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[5] Do not dispose of this compound down the drain.[6]

Signaling Pathway and Mode of Action

This compound's toxicity is mediated by its photosensitizing properties. The following diagram illustrates its mode of action.

Diagram 2: this compound Mode of Action

Caption: A diagram showing the photoactivation of this compound and the subsequent generation of ROS leading to cell death.

Disclaimer: These protocols are intended as a guide and should be adapted to specific laboratory conditions and regulations. All personnel handling this compound must be thoroughly trained in its hazards and safe handling procedures. Always consult the most recent Safety Data Sheet (SDS) for the specific product being used.

References

Cercosporin: A Natural Perylenequinone Pigment for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cercosporin, a deep red perylenequinone pigment produced by fungi of the genus Cercospora, has garnered significant interest within the scientific community.[1][2] Its potent photodynamic properties, characterized by the efficient generation of reactive oxygen species (ROS) upon light activation, make it a valuable tool for a wide range of research applications.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in research, with a focus on its roles as a photosensitizer for photodynamic therapy (PDT) research, a fluorescent probe for cellular imaging, and an antimicrobial agent.

Introduction

This compound is a photoactivated toxin that plays a crucial role in the pathogenesis of many plant diseases caused by Cercospora species.[1][5] Its mechanism of action involves the absorption of light energy, leading to the formation of an excited triplet state. This excited state efficiently transfers energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[1][3][6][7][8] This light-dependent cytotoxicity forms the basis of its application in photodynamic therapy research, where it can be used to induce localized cell death in cancer cell lines and pathogenic microbes.

Beyond its photosensitizing capabilities, this compound exhibits intrinsic fluorescence, emitting a red signal that can be harnessed for cellular imaging applications.[5] Its lipophilic nature allows it to readily cross cell membranes, where it localizes in specific organelles, offering potential as a vital stain. Furthermore, the broad-spectrum toxicity of this compound extends to bacteria and fungi, making it a subject of investigation for the development of new antimicrobial strategies.[1][3]

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the practical application of this compound. It includes detailed protocols for its extraction and purification, as well as its use in key experimental assays. Quantitative data are summarized in structured tables for easy reference, and signaling pathways and experimental workflows are visualized using diagrams.

Physicochemical and Photophysical Properties

This compound's utility in research is underpinned by its distinct chemical and light-interactive properties. A summary of its key quantitative data is presented below.

PropertyValueReference
Molecular Formula C₂₉H₂₆O₁₀[2]
Molecular Weight 534.5 g/mol [2]
Appearance Deep red crystals[1]
Solubility Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane), insoluble in water.[6][7]
Maximum Absorption (λmax) ~471-480 nm in ethanol/base[7][9]
Molar Extinction Coefficient (ε) Not consistently reported-
Fluorescence Emission (λem) Red fluorescence[5]
Singlet Oxygen Quantum Yield (ΦΔ) 0.81 - 0.97[4][10]

Experimental Protocols

Extraction and Purification of this compound

This protocol describes a general method for extracting and purifying this compound from fungal cultures.

Materials:

  • Cercospora sp. culture grown on Potato Dextrose Agar (PDA) or in Potato Dextrose Broth (PDB).

  • Dichloromethane (DCM) or Ethyl Acetate

  • Ethanol

  • 0.5N Sodium Hydroxide (NaOH)

  • 6N Hydrochloric Acid (HCl)

  • Sodium sulfate (anhydrous)

  • Sephadex LH-20 resin

  • Rotary evaporator

  • Chromatography column

  • Spectrophotometer

Protocol:

  • Fungal Culture: Grow Cercospora sp. on PDA plates or in PDB flasks under continuous light to induce this compound production.[11] The characteristic red pigmentation of the medium indicates this compound synthesis.[1]

  • Extraction from Liquid Culture:

    • To the fermentation broth, add an equal volume of dichloromethane (DCM).[6]

    • Shake the mixture vigorously for at least 24 hours at room temperature to ensure complete extraction.[6]

    • Separate the organic (DCM) phase, which will be deep red, from the aqueous phase.

    • Repeat the extraction of the aqueous phase with DCM to maximize the yield.[6]

    • Pool the organic phases.

  • Extraction from Solid Culture:

    • Scrape the fungal mycelium and the top layer of the agar from the PDA plates.

    • Homogenize the collected material in 50% aqueous acetone containing a chelating agent like EDTA.[7]

    • Filter the mixture to remove solid debris.

    • Partition the aqueous acetone extract against an equal volume of ethyl acetate. The this compound will move into the ethyl acetate phase.

  • Acid-Base Purification:

    • Extract the pooled organic phase with 0.5N NaOH. This compound will move to the aqueous basic phase, which will turn green.[12]

    • Separate the aqueous phase and acidify it to a pH of 2-3 with 6N HCl. The solution will turn back to red as this compound precipitates.[7]

    • Extract the acidified aqueous solution with ethyl acetate.

    • Collect the red ethyl acetate phase.

  • Drying and Concentration:

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the solvent using a rotary evaporator to obtain a crude this compound residue.[6]

  • Chromatographic Purification:

    • Dissolve the crude residue in a minimal amount of ethanol.

    • Load the dissolved sample onto a Sephadex LH-20 column equilibrated with ethanol.[7]

    • Elute the column with ethanol.

    • Collect the red-colored fractions.[7]

    • Monitor the purity of the fractions using thin-layer chromatography (TLC).

  • Final Steps:

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound crystals.

    • Store the purified this compound at -20°C in the dark.

G cluster_extraction Extraction cluster_purification Purification Fungal Culture Fungal Culture Liquid-Liquid Extraction (DCM/EtOAc) Liquid-Liquid Extraction (DCM/EtOAc) Fungal Culture->Liquid-Liquid Extraction (DCM/EtOAc) Organic Phase (Crude this compound) Organic Phase (Crude this compound) Liquid-Liquid Extraction (DCM/EtOAc)->Organic Phase (Crude this compound) Acid-Base Wash Acid-Base Wash Organic Phase (Crude this compound)->Acid-Base Wash Column Chromatography (Sephadex LH-20) Column Chromatography (Sephadex LH-20) Acid-Base Wash->Column Chromatography (Sephadex LH-20) Pure this compound Pure this compound Column Chromatography (Sephadex LH-20)->Pure this compound

Photodynamic Therapy (PDT) Protocol for In Vitro Cell Culture

This protocol outlines a general procedure for assessing the photodynamic efficacy of this compound against adherent cancer cell lines.

Materials:

  • Adherent cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • Light source with an appropriate wavelength for this compound excitation (e.g., blue light, ~450-480 nm)

  • Cell viability assay kit (e.g., MTT, XTT)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • This compound Incubation:

    • Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO but no this compound) and a no-treatment control.

    • Incubate the plate for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO₂ atmosphere, protected from light.

  • Light Irradiation:

    • After incubation, wash the cells twice with PBS to remove any unbound this compound.

    • Add fresh, pre-warmed complete cell culture medium to each well.

    • Expose the plate to a light source at a specific wavelength and dose. A dark control plate (treated with this compound but not exposed to light) should be included to assess dark toxicity.

  • Post-Irradiation Incubation: Incubate the plate for another 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • Cell Viability Assessment:

    • Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).

    • Measure the absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.

    • Plot the cell viability against the this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value for the photodynamic effect.

G Cell Seeding Cell Seeding This compound Incubation (Dark) This compound Incubation (Dark) Cell Seeding->this compound Incubation (Dark) Light Irradiation Light Irradiation This compound Incubation (Dark)->Light Irradiation Post-Irradiation Incubation Post-Irradiation Incubation Light Irradiation->Post-Irradiation Incubation Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Post-Irradiation Incubation->Cell Viability Assay (e.g., MTT) Data Analysis (IC50) Data Analysis (IC50) Cell Viability Assay (e.g., MTT)->Data Analysis (IC50)

Cellular Imaging with this compound as a Fluorescent Probe

This protocol provides a basic method for using this compound to visualize cellular structures in live cells.

Materials:

  • Live cells grown on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Fluorescence microscope with appropriate filters for red fluorescence (Excitation: ~488 nm, Emission: ~600-650 nm)

Protocol:

  • Cell Preparation: Grow cells to a suitable confluency on a glass-bottom dish or coverslip.

  • This compound Staining:

    • Prepare a working solution of this compound in pre-warmed complete cell culture medium. A final concentration in the low micromolar range (e.g., 1-10 µM) is a good starting point.

    • Remove the existing medium and add the this compound-containing medium to the cells.

    • Incubate for 15-30 minutes at 37°C in a 5% CO₂ atmosphere, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or fresh medium to remove excess this compound and reduce background fluorescence.

  • Imaging:

    • Mount the dish or coverslip on the fluorescence microscope.

    • Use a low light intensity and short exposure times to minimize phototoxicity and photobleaching.

    • Capture images using the appropriate filter set for red fluorescence. This compound has been observed to localize in the endoplasmic reticulum and mitochondria.[13]

G Live Cells on Coverslip Live Cells on Coverslip This compound Incubation This compound Incubation Live Cells on Coverslip->this compound Incubation Wash to Remove Excess Wash to Remove Excess This compound Incubation->Wash to Remove Excess Fluorescence Microscopy Fluorescence Microscopy Wash to Remove Excess->Fluorescence Microscopy Image Acquisition Image Acquisition Fluorescence Microscopy->Image Acquisition

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

  • This compound stock solution (dissolved in DMSO)

  • Sterile 96-well microtiter plate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or plate reader

Protocol:

  • Prepare this compound Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth medium. The concentration range should be chosen based on expected susceptibility.

    • Include a positive control well (broth with bacteria, no this compound) and a negative control well (broth only).

  • Inoculation:

    • Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the bacterial inoculum to all wells except the negative control.

  • Incubation:

    • Cover the plate and incubate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

    • If testing the photosensitizing effect, one set of plates should be incubated under illumination, and a parallel set in the dark.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.

Data Presentation

Cytotoxicity Data

The following table summarizes representative IC₅₀ values of this compound against various cell lines. It is important to note that these values can vary depending on the cell line, light dose, and incubation time.

Cell LineAssayLight DoseIncubation TimeIC₅₀ (µM)Reference
T98G (Glioblastoma)PDT0.14 J/cm²Not specified0.8 - 8.0 (concentration range tested)[14]
U87 (Glioblastoma)PDT0.24 J/cm²Not specified0.8 - 8.0 (concentration range tested)[14]
MCF-7 (Breast Adenocarcinoma)PDT0.26 J/cm²Not specified0.8 - 8.0 (concentration range tested)[14]
Various Tumor CellsDark Cytotoxicity-Not specified0.6 - 1.3[14]
Antimicrobial Activity Data

The following table presents representative Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms.

MicroorganismMethodConditionMIC (µg/mL)Reference
Bacillus subtilisNot specifiedNot specifiedNot specified (inhibition zone reported)[15]
Staphylococcus aureusNot specifiedNot specifiedNot specified (inhibition zone reported)[15]
Actinomyces naeslundiiBroth microdilutionDark100[15]
Streptococcus sanguinisBroth microdilutionDark200[15]

Signaling Pathways and Logical Relationships

G cluster_activation Photoactivation cluster_ros ROS Generation cluster_damage Cellular Damage This compound (Ground State) This compound (Ground State) This compound* (Excited Singlet State) This compound* (Excited Singlet State) This compound (Ground State)->this compound* (Excited Singlet State) Absorption Light (hν) Light (hν) This compound** (Excited Triplet State) This compound** (Excited Triplet State) This compound* (Excited Singlet State)->this compound** (Excited Triplet State) Intersystem Crossing Molecular Oxygen (³O₂) Molecular Oxygen (³O₂) Singlet Oxygen (¹O₂) Singlet Oxygen (¹O₂) This compound** (Excited Triplet State)->Singlet Oxygen (¹O₂) Type II Reaction Superoxide (O₂⁻) Superoxide (O₂⁻) This compound** (Excited Triplet State)->Superoxide (O₂⁻) Type I Reaction Lipid Peroxidation Lipid Peroxidation Singlet Oxygen (¹O₂)->Lipid Peroxidation DNA Damage DNA Damage Singlet Oxygen (¹O₂)->DNA Damage Protein Oxidation Protein Oxidation Superoxide (O₂⁻)->Protein Oxidation Cell Death (Apoptosis/Necrosis) Cell Death (Apoptosis/Necrosis) Lipid Peroxidation->Cell Death (Apoptosis/Necrosis) Protein Oxidation->Cell Death (Apoptosis/Necrosis) DNA Damage->Cell Death (Apoptosis/Necrosis)

Conclusion

This compound is a versatile natural pigment with significant potential for various research applications. Its strong photosensitizing properties make it an excellent candidate for studies in photodynamic therapy, while its inherent fluorescence allows for its use in cellular imaging. Furthermore, its broad-spectrum antimicrobial activity warrants further investigation for the development of novel therapeutic agents. The protocols and data presented in this document provide a solid foundation for researchers to explore and harness the unique properties of this compound in their scientific endeavors. As with any potent bioactive compound, appropriate safety precautions should be taken when handling this compound.

References

Application Notes and Protocols for Studying Fungal Resistance Mechanisms Using Cercosporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin is a photoactivated perylenequinone toxin produced by fungi of the genus Cercospora.[1][2][3] Upon exposure to light, this compound generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which cause widespread cellular damage by targeting lipids, proteins, and nucleic acids.[4][5][6] This broad-spectrum toxicity makes this compound a valuable tool for studying fungal stress responses and resistance mechanisms. Fungi that produce this compound, such as Cercospora species, have evolved sophisticated auto-resistance mechanisms, providing a model system to investigate novel antifungal targets and strategies.[3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to elucidate the molecular basis of fungal resistance to oxidative stress.

Mechanism of Action of this compound

This compound's toxicity is light-dependent.[4] In the presence of light, the this compound molecule absorbs energy and transitions to an excited triplet state. This energized molecule then reacts with molecular oxygen to produce highly cytotoxic ROS. The primary mode of action is the peroxidation of membrane lipids, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[4][5]

Cercosporin_Mechanism This compound This compound Excited_this compound Excited this compound (Triplet State) This compound->Excited_this compound Photoactivation Light Light Light->this compound Absorption Oxygen Molecular Oxygen (O₂) Excited_this compound->Oxygen Energy Transfer ROS Reactive Oxygen Species (¹O₂, O₂⁻) Oxygen->ROS Cellular_Components Cellular Components (Lipids, Proteins, Nucleic Acids) ROS->Cellular_Components Oxidation Cell_Damage Oxidative Damage (Lipid Peroxidation) Cellular_Components->Cell_Damage Cell_Death Cell Death Cell_Damage->Cell_Death

Figure 1. This compound's light-dependent mechanism of action.

Fungal Resistance Mechanisms to this compound

Cercospora species and other resistant fungi employ a multi-pronged defense against this compound-induced oxidative stress. These mechanisms can be broadly categorized as follows:

  • Efflux Pumps: Transporter proteins play a crucial role in exporting this compound out of the fungal cell, thereby reducing its intracellular concentration. Key transporters identified include:

    • CFP (this compound Facilitator Protein): A member of the Major Facilitator Superfamily (MFS) of transporters.[4]

    • ATR1 (ABC Transporter Regulator 1): An ATP-binding cassette (ABC) transporter.[1][3]

  • Transcriptional Regulation: The expression of resistance genes is tightly controlled by specific transcription factors. A key regulator is:

    • CRG1 (this compound Resistance Gene 1): A zinc cluster transcription factor that regulates the expression of genes involved in both this compound resistance and its biosynthesis.[7] Mutants lacking CRG1 exhibit increased sensitivity to this compound.[7]

  • Signaling Pathways: Cellular signaling cascades are activated in response to this compound-induced stress, leading to the coordination of a defensive response. Two important pathways implicated are:

    • Calcium/Calmodulin Signaling: Studies have shown that inhibitors of calcium and calmodulin signaling can affect this compound production, suggesting a role for this pathway in regulating the fungal response.[4][8]

    • MAP Kinase (MAPK) Pathway: A MAP kinase kinase kinase homolog, CZK3, has been shown to regulate this compound biosynthesis in Cercospora zeae-maydis, indicating the involvement of MAPK signaling in the fungal response to this compound.[4]

Fungal_Resistance_Signaling cluster_stress This compound-Induced Oxidative Stress cluster_signaling Signal Transduction cluster_response Cellular Response This compound This compound Ca_Calmodulin Ca²⁺/Calmodulin Signaling This compound->Ca_Calmodulin MAPK_Cascade MAP Kinase Cascade This compound->MAPK_Cascade CRG1 CRG1 (Transcription Factor) Ca_Calmodulin->CRG1 MAPK_Cascade->CRG1 Efflux_Pumps Efflux Pumps (CFP, ATR1) CRG1->Efflux_Pumps Upregulates Expression Other_Resistance_Genes Other Resistance Genes CRG1->Other_Resistance_Genes Upregulates Expression

Figure 2. Signaling pathways in fungal resistance to this compound.

Data Presentation

The following table summarizes the effects of key genes on this compound resistance. This data is compiled from studies on Cercospora nicotianae and Neurospora crassa.

GeneFungal SpeciesGenotypeEffect on this compound ResistanceQuantitative Data (Growth Inhibition)Reference
CRG1C. nicotianaeWild-TypeResistant~40%[2]
C. nicotianaecrg1 mutantSensitiveNot specified[7]
71cRN. crassaWild-TypeSensitive~70%[2]
N. crassaTransformed with 71cRIncreased ResistanceSignificantly less than 70%[2]
CFPC. kikuchiiWild-TypeResistantNot specified[4]
C. kikuchiicfp mutantSensitiveNot specified[4]
Cochliobolus heterostrophusTransformed with CFPEnhanced ResistanceNot specified[4]
ATR1C. nicotianaeExpressed in tobaccoIncreased Resistance to C. nicotianae infectionNot specified[1][3]

Experimental Protocols

The following protocols provide a framework for studying fungal resistance to this compound.

Experimental Workflow

Experimental_Workflow Start Start: Select Fungal Strains (Wild-Type vs. Mutant) Culture Culture Fungi Start->Culture Assay Perform Fungal Growth Inhibition Assay with this compound Culture->Assay Data_Analysis Analyze Data (e.g., IC₅₀ determination) Assay->Data_Analysis Molecular_Analysis Molecular Analysis of Resistant Strains Data_Analysis->Molecular_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) Molecular_Analysis->Gene_Expression Stress_Measurement Oxidative Stress Measurement Molecular_Analysis->Stress_Measurement Signaling_Analysis Signaling Pathway Analysis (Ca²⁺ Imaging, MAPK Activation) Molecular_Analysis->Signaling_Analysis Conclusion Conclusion: Elucidate Resistance Mechanisms Gene_Expression->Conclusion Stress_Measurement->Conclusion Signaling_Analysis->Conclusion

Figure 3. Workflow for studying this compound resistance.
Protocol 1: Fungal Growth Inhibition Assay

This protocol is used to determine the sensitivity of fungal strains to this compound and to calculate metrics such as the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Fungal strains of interest (e.g., wild-type and mutant strains)

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, PDB)

  • This compound stock solution (dissolved in a suitable solvent like acetone or DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator with controlled temperature and lighting

Procedure:

  • Prepare Fungal Inoculum:

    • Grow fungal strains on agar plates until sufficient sporulation occurs.

    • Harvest spores by flooding the plate with sterile water or saline and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of 1 x 10⁴ to 1 x 10⁵ spores/mL in liquid growth medium.

  • Prepare this compound Dilutions:

    • Perform a serial dilution of the this compound stock solution in the liquid growth medium to achieve a range of final concentrations. Include a solvent control (medium with the same concentration of solvent used to dissolve this compound).

  • Set up the Assay Plate:

    • To each well of a 96-well plate, add 100 µL of the fungal spore suspension.

    • Add 100 µL of the appropriate this compound dilution or control solution to each well. This will result in a final volume of 200 µL per well.

    • Include a blank control with only growth medium.

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the fungus under a light source to activate the this compound. The duration of incubation will depend on the growth rate of the fungus (typically 24-72 hours).

  • Measure Fungal Growth:

    • Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the OD of the blank from all other readings.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control.

    • Plot the percentage of inhibition against the this compound concentration and determine the IC₅₀ value using appropriate software.

Protocol 2: Measurement of Oxidative Stress

This protocol describes the use of fluorescent probes to detect the intracellular accumulation of ROS in response to this compound treatment.

Materials:

  • Fungal mycelia or protoplasts

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fluorescent probes for ROS detection (e.g., 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) for general ROS, or specific probes for singlet oxygen or superoxide)

  • Fluorescence microscope or fluorometer

Procedure:

  • Prepare Fungal Samples:

    • Grow the fungus in liquid culture.

    • Harvest young mycelia by filtration.

    • Wash the mycelia with PBS.

  • This compound Treatment:

    • Resuspend the mycelia in PBS containing a sub-lethal concentration of this compound (determined from the growth inhibition assay).

    • Expose the samples to light for a defined period to induce ROS production. Include a dark control and a no-cercosporin control.

  • Staining with Fluorescent Probe:

    • Add the fluorescent probe (e.g., H₂DCFDA to a final concentration of 10 µM) to the fungal suspension.

    • Incubate in the dark for 30-60 minutes to allow the probe to enter the cells.

  • Fluorescence Measurement:

    • Wash the mycelia with PBS to remove excess probe.

    • Observe the samples under a fluorescence microscope using the appropriate filter set.

    • Alternatively, quantify the fluorescence using a fluorometer.

  • Data Analysis:

    • Compare the fluorescence intensity of the this compound-treated samples to the controls. An increase in fluorescence indicates an increase in intracellular ROS.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the expression levels of putative resistance genes in response to this compound treatment.

Materials:

  • Fungal mycelia

  • This compound

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a reference gene (e.g., actin or GAPDH)

  • qPCR instrument

Procedure:

  • Fungal Treatment and RNA Extraction:

    • Treat fungal cultures with and without a sub-lethal concentration of this compound under light for a specific duration.

    • Harvest the mycelia, flash-freeze in liquid nitrogen, and grind to a fine powder.

    • Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.

    • Run the qPCR program on a thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.

    • Compare the gene expression levels in this compound-treated samples to the untreated controls.

Conclusion

This compound serves as a powerful tool for dissecting the intricate mechanisms of fungal resistance to photodynamically-induced oxidative stress. The protocols and information provided in these application notes offer a solid foundation for researchers to investigate the roles of efflux pumps, transcriptional regulators, and signaling pathways in fungal survival. A deeper understanding of these resistance mechanisms will be instrumental in the development of novel and effective antifungal therapies.

References

Troubleshooting & Optimization

optimizing cercosporin production in liquid fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Optimizing Cercosporin Production in Liquid Fermentation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the production of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

A: this compound is a red, photoactivated perylenequinone toxin produced by many fungal species of the genus Cercospora.[1][2] It is a secondary metabolite synthesized via the polyketide pathway.[3][4] A key characteristic of this compound is its photosensitizing nature; upon activation by light, it generates reactive oxygen species (ROS), such as singlet oxygen, which are highly toxic to a wide range of organisms, including plants, bacteria, and other fungi.[3][5] This toxicity is the basis for its role as a virulence factor in plant diseases caused by Cercospora species.[3]

Q2: What are the primary factors that regulate this compound production?

A: this compound biosynthesis is a complex process influenced by multiple environmental and physiological cues. The most critical factors include:

  • Light: Light is the most crucial factor, as it is required for both the biosynthesis and the photo-activation of the toxin.[1][3][4]

  • Temperature: Production is temperature-sensitive, with higher yields typically observed at lower temperatures (e.g., 20-25°C) and inhibited at higher temperatures (30°C and above).[2][3][6]

  • Medium Composition: The choice of culture medium significantly impacts yield. Potato Dextrose Agar (PDA) and malt-based media are generally favorable.[3][7] However, variations exist even between different brands of PDA.[8]

  • Nutrient Sources: The carbon-to-nitrogen ratio, as well as the specific types of carbon and nitrogen sources, can affect production, though responses can vary between different fungal isolates.[2][3][8]

  • Metal Ions: Certain metal ions, such as cobalt, ferric iron, manganese, and zinc, have been shown to enhance this compound production.[8]

  • pH: While generally considered to have a lesser effect than other factors, the initial pH of the culture medium can still influence the final yield.[6][8]

Q3: How is this compound biosynthesis regulated at the genetic level?

A: The biosynthesis of this compound is controlled by a cluster of genes known as the this compound Toxin Biosynthesis (CTB) gene cluster.[1][9] The process is initiated by a non-reducing polyketide synthase (PKS) encoded by the CTB1 gene.[1][3] The entire pathway is regulated by a complex signaling network. Light serves as the primary environmental cue, activating signal transduction pathways that involve Ca²⁺/Calmodulin and MAP kinase.[3] These pathways ultimately lead to the expression of transcription factors like CRG1 and the pathway-specific regulator CTB8, which in turn induces the expression of the entire CTB gene cluster.[3]

Q4: How can this compound be reliably quantified?

A: Two primary methods are used for the quantification of this compound:

  • Spectrophotometry: This is a common and accessible method where this compound is extracted from the culture and its absorbance is measured at its maximum wavelength (typically around 473-480 nm).[7][10] The concentration is then calculated using the Beer-Lambert law with a known molar absorption coefficient.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and specific quantification.[11] It separates this compound from other metabolites in the extract, allowing for precise measurement and confirmation of its identity. Both methods are considered valid, and the choice often depends on the required accuracy and available equipment.

Troubleshooting Guide

This guide addresses common problems encountered during this compound liquid fermentation experiments.

Problem: Low or No this compound Yield Despite Good Mycelial Growth

Q: My Cercospora culture is growing well, but the characteristic red pigment is absent or very faint. What are the likely causes and how can I fix this?

A: This common issue suggests that the conditions are suitable for fungal growth but not for the induction of secondary metabolism. Several factors could be responsible:

  • Inadequate Light Exposure: Light is the most critical signal for inducing the this compound biosynthetic genes.[3][8]

    • Solution: Ensure your liquid culture is exposed to constant, direct light. If using a shaker, ensure it is in a well-lit incubator or a temperature-controlled room with a dedicated light source.

  • Suboptimal Temperature: this compound production is often inhibited at temperatures above 27-30°C.[3][6]

    • Solution: Reduce the incubation temperature to a range of 20-25°C.[2][6] Verify the accuracy of your incubator's thermostat.

  • Inhibitory Media Components: Certain nutrients can suppress secondary metabolite production.

    • Solution: Review your medium composition. High levels of easily metabolized carbon sources or certain nitrogen sources (like inorganic ammonia) can inhibit production.[6][8][12] Potato Dextrose Broth (PDB) or a modified S-7 medium with soy peptone as the nitrogen source have been shown to be effective.[6]

  • Incorrect pH: While less critical than light or temperature, an unfavorable initial pH can hinder production.

    • Solution: Adjust the initial pH of your medium. A range of 6.5 to 8.5 has been used successfully.[6][13]

  • Strain Variation: this compound production capability varies dramatically among different Cercospora species and even between isolates of the same species.[2][7]

    • Solution: If possible, confirm that your specific isolate is a known this compound producer. If not, consider screening multiple isolates to find a high-yielding one.[7]

Problem: Inconsistent this compound Yields Between Fermentation Batches

Q: I am getting highly variable results from one experiment to the next. How can I improve the reproducibility of my this compound production?

A: Lack of reproducibility is typically due to subtle variations in experimental conditions.

  • Inoculum Standardization: Inconsistent inoculum size or age is a major source of variability.

    • Solution: Standardize your inoculum preparation. Use either a precise number of mycelial plugs of the same size and age or, for better consistency, a spore suspension with a known concentration (e.g., 10⁵ spores/mL).[13][14]

  • Precise Control of Fermentation Parameters: Small fluctuations in the environment can lead to large differences in yield.

    • Solution: Strictly control all parameters. Ensure the liquid volume-to-flask ratio is consistent to maintain similar aeration levels.[15] Use the same agitation speed, temperature, and light intensity for every run.[13][15]

  • Media Preparation Consistency: Different batches or brands of media components can introduce variability.[8]

    • Solution: Prepare all media for a comparative experiment from a single batch of components. If using a commercial medium like PDB, use the same brand and lot number throughout your experiments.

Problem: Difficulty with this compound Extraction and Measurement

Q: I see red pigment in my culture, but my extracted sample shows a low concentration. What could be wrong with my extraction or quantification protocol?

A: This may be an issue with the efficiency of your downstream processing.

  • Inefficient Extraction: this compound may not be effectively transferring from the aqueous culture filtrate or mycelia to the organic solvent.

    • Solution: For liquid cultures, use a suitable organic solvent like ethyl acetate and ensure vigorous mixing to maximize the extraction.[16] For solid or mycelia-heavy cultures, grinding the biomass with acetone or soaking in 5N KOH can be effective.[7]

  • Incorrect Spectrophotometer Reading: Using the wrong wavelength or a contaminated cuvette will lead to inaccurate results.

    • Solution: Ensure your spectrophotometer is blanked with the same solvent used for your sample. Measure the absorbance at the correct maximum wavelength (around 473 nm in ethyl acetate or acetone).[7][16]

  • Degradation of this compound: As a photoactive molecule, this compound can degrade if not handled properly.

    • Solution: Protect your extracts from prolonged exposure to bright light and high temperatures. Store samples in the dark at 4°C.[16]

Data Summary Tables

Table 1: Optimal Fermentation Parameters for this compound Production
ParameterRecommended ConditionRationale & NotesCitations
Light Continuous IlluminationThe most critical factor for inducing the CTB gene cluster.[1][3][8]
Temperature 20 - 25 °CProduction is significantly inhibited at temperatures ≥ 30°C.[2][3][6][7]
pH (Initial) 6.5 - 8.5Has a moderate effect, but extreme pH values can inhibit growth and production.[6][8][13]
Carbon Source Glucose, SucroseThe type and concentration of the carbon source can regulate secondary metabolism.[6][13]
Nitrogen Source Soy Peptone, TryptoneOrganic nitrogen sources are often superior to inorganic ones like ammonia.[6][13]
Key Metal Ions Co²⁺, Fe³⁺, Mn²⁺, Zn²⁺Can elevate production, likely by acting as cofactors for biosynthetic enzymes.[8]
Agitation 140 - 180 rpmAffects aeration and mycelial morphology. Needs optimization for each vessel type.[15][17]
Table 2: Comparison of this compound Quantification Methods
MethodPrincipleAdvantagesDisadvantagesCitations
Spectrophotometry Measures light absorbance at a specific wavelength (473-480 nm). Concentration is calculated via the Beer-Lambert law.Fast, simple, and requires common laboratory equipment.Less specific; other pigments or impurities in the extract can interfere with the reading, leading to overestimation.[7][10]
HPLC Separates compounds in a mixture based on their physicochemical properties, followed by detection (e.g., with a UV-Vis detector).Highly specific and accurate. Can separate this compound from other metabolites. The preferred method for precise quantification.Requires specialized equipment and expertise. Slower and more expensive per sample.[11]

Visual Diagrams and Workflows

Signaling Pathway for this compound Biosynthesis

G This compound Biosynthesis Regulatory Pathway cluster_signals Environmental Cues cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis Light Light CaM Ca2+/Calmodulin Signaling Light->CaM activates MAPK MAP Kinase Pathway Light->MAPK activates CRG1 CRG1 (Zinc Cluster Transcription Factor) CaM->CRG1 activates MAPK->CRG1 activates CTB8 CTB8 (Pathway-Specific Regulator) CRG1->CTB8 regulates CTB_Cluster CTB Gene Cluster (CTB1-CTB7, etc.) CTB8->CTB_Cluster induces expression This compound This compound CTB_Cluster->this compound synthesizes G Workflow for Optimizing this compound Production A 1. Strain Selection & Maintenance (Select high-producing isolate) B 2. Inoculum Preparation (Standardize spore suspension or mycelial plugs) A->B C 3. Media Optimization (OFAT/RSM) (Test C/N sources, pH, metal ions) B->C D 4. Fermentation Condition Optimization (Test Temperature, Light, Agitation) C->D E 5. Liquid Fermentation (Run optimized protocol) D->E F 6. Harvest & Extraction (Separate mycelia, extract with solvent) E->F G 7. Quantification (Spectrophotometry or HPLC) F->G H 8. Data Analysis (Compare yields and refine conditions) G->H H->C Iterate G Troubleshooting Flowchart for Low this compound Yield Start Low or No this compound Yield Q_Light Is culture under constant light? Start->Q_Light A_Light Action: Expose culture to continuous light source. Q_Light->A_Light No Q_Temp Is temperature 20-25°C? Q_Light->Q_Temp Yes A_Light->Q_Temp A_Temp Action: Adjust temperature to optimal range. Q_Temp->A_Temp No Q_Media Is media composition (PDA/Malt-based) and pH optimal? Q_Temp->Q_Media Yes A_Temp->Q_Media A_Media Action: Switch to a proven medium (e.g., PDB). Check/adjust initial pH. Q_Media->A_Media No Q_Strain Is the strain a known high-producer? Q_Media->Q_Strain Yes A_Media->Q_Strain A_Strain Action: Screen different isolates or obtain a verified producer. Q_Strain->A_Strain No End Yield Should Improve Q_Strain->End Yes A_Strain->End

References

factors affecting cercosporin yield in Cercospora cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Cercospora cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize cercosporin yield and address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound yield low or inconsistent across experiments?

Low and variable this compound yield is a common issue. Several critical factors regulate its production, and inconsistency in any of them can lead to poor results. The primary factors include:

  • Light Exposure: this compound biosynthesis is strictly light-dependent.[1] Cultures grown in complete darkness will not produce the toxin.[1][2] The process is triggered by visible light in the 400-600 nm range.[2]

  • Culture Medium: The choice of medium is crucial. Difco brand Potato Dextrose Agar (PDA) is often cited as supporting high production, while other brands or media with defined ingredients may drastically reduce yields.[2][3] Malt and PDA media have been shown to be generally favorable for this compound accumulation.[4] Conversely, conditions that promote conidiation, such as growth on V8 juice medium, tend to repress this compound synthesis.[2]

  • Temperature: High temperatures inhibit this compound production.[2] Studies have shown that for many isolates, incubation at 20°C yields higher levels of the toxin compared to 30°C.[5][6] Optimal production for Cercospora coffeicola was observed at 20°C and 25°C.[7]

  • Isolate Variability: this compound production is highly variable among different Cercospora species and even between different isolates of the same species.[2][5] Screening isolates under a single set of conditions is often unreliable.[4][5]

  • pH and Nutrients: While some studies suggest pH has little effect[3], others have found that carbon and nitrogen sources, the carbon-to-nitrogen ratio, and the presence of certain metal ions (cobalt, ferric, manganese, zinc) can significantly affect yield.[3][8]

Q2: My Cercospora culture is growing well, but it's not producing the red this compound pigment. What's wrong?

This is a frequently observed phenomenon. Vigorous mycelial growth does not always correlate with high this compound production. In fact, on some media like Complete Medium (CM) and Potato Dextrose Agar (PDA), a significant negative correlation has been found between the area of mycelial growth and the amount of this compound accumulated.[5]

Possible Causes:

  • Inappropriate Medium: The culture medium may favor vegetative growth over secondary metabolite production. For instance, Cercospora sporulation medium (CSM) was found to be unfavorable for toxin production in all tested isolates in one study.[5]

  • Incorrect Temperature: The culture might be incubated at a temperature that promotes growth but inhibits this compound synthesis, such as 30°C.[2]

  • Lack of Light: Biosynthesis is completely suppressed in darkness.[2] Ensure cultures are exposed to continuous, appropriate-wavelength light.

  • Nutrient Repression: Certain nutrient conditions that induce conidiation (spore formation) can repress the this compound synthesis pathway.[2]

Q3: What is the optimal culture medium for maximizing this compound yield?

The optimal medium can vary significantly depending on the specific Cercospora isolate.[5] However, general findings point to malt extract agar and potato dextrose agar (PDA) as being the most effective for a range of species.[4] It is critical to note that even different commercial brands of PDA can lead to substantial differences in yield.[3][6]

For liquid cultures, a modified S-7 medium with glucose as the carbon source and soy peptone as the nitrogen source at an initial pH of 8.5 has been shown to dramatically increase production.[9]

The following table summarizes the maximum this compound production by various Cercospora isolates on different solid media.

MediumC. kikuchii (IN)C. kikuchii (IL)C. kikuchii (PR)C. beticolaC. zeae-maydisC. asparagiC. kikuchii (ATCC 86864)C. nicotianaeMedium Mean
Malt 65120693773219845
PDA 1127428306424151145
CM 5094320446317
SBL 471118512610514
MM 927249448211
CSM 3343636439
Isolate Mean 48 41 38 18 16 13 10 5
Data presented as maximum nmol of this compound per 6-mm plug. Adapted from Jenns, A. E., et al. (1989).[5]
Q4: How is this compound biosynthesis regulated at the molecular level?

This compound biosynthesis is a complex process regulated by a network of signaling pathways and a dedicated gene cluster.

  • Signal Transduction: Light is the primary signal that activates the pathway.[2] This signal is transduced through a network that involves Ca²⁺/Calmodulin and MAP kinase pathways.[2][10]

  • Gene Regulation: The pathway involves a core cluster of eight genes (CTB1-8) required for biosynthesis.[8][11] The expression of these genes is controlled by transcription factors. The zinc cluster transcription factor CRG1 regulates the cluster, including the pathway-specific regulator CTB8 .[2][8] Once CTB8 is produced, it induces the entire biosynthetic pathway.[2]

G cluster_signals External & Internal Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis Machinery cluster_output Final Product Light Light (400-600 nm) Ca2_Calmodulin Ca²⁺/Calmodulin Signaling Light->Ca2_Calmodulin MAPK MAP Kinase Pathway Light->MAPK Biosynthesis This compound Biosynthesis Ca2_Calmodulin->Biosynthesis CRG1 CRG1 (Transcription Factor) MAPK->CRG1 CTB8 CTB8 (Pathway-Specific Activator) CRG1->CTB8 CTB_Cluster CTB Gene Cluster (CTB1, CTB2, CTB3...) CTB8->CTB_Cluster CTB_Cluster->Biosynthesis This compound This compound Biosynthesis->this compound

Proposed signal transduction pathway for this compound biosynthesis.[2][10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No red pigment formation; culture remains white/pale. 1. No light exposure: Biosynthesis is completely inhibited in darkness.[1][2]2. Inhibitory medium: The medium may lack precursors or contain inhibitors.[5]3. High temperature: Incubation above 30°C inhibits production.[2]1. Incubate cultures under continuous light (e.g., 1.5 μEm⁻²s⁻¹).[5]2. Switch to a proven medium like Difco PDA or Malt Extract Agar.[4][5]3. Lower the incubation temperature to the optimal range of 20-25°C.[7]
This compound yield is high but not reproducible. 1. Inconsistent medium preparation: Different batches or brands of PDA can cause variability.[3][6]2. Fluctuations in light/temperature: Environmental inconsistencies affect the regulatory pathways.3. Age of culture: this compound levels peak and then can decline after about 21 days.[5]1. Use the same brand and lot of media components for all experiments. If preparing PDA from fresh potatoes, be aware of high variability.[2]2. Ensure incubator light and temperature are stable and calibrated.3. Harvest cultures at a consistent time point, ideally at the peak of production (e.g., 8-12 days for C. coffeicola).[7]
Low yield despite using a recommended medium (e.g., PDA). 1. Isolate-specific requirements: The specific isolate may not produce well on that medium.[5]2. Suboptimal pH or nutrient balance: The C:N ratio or presence of ions may not be optimal.[3][4]3. Co-culture contamination: Other microbes could be inhibiting production.1. Screen multiple media types (e.g., Malt, CM, MM) to find the best one for your isolate.[5]2. Experiment with adjusting the medium's pH (an initial pH of 8.5 worked well for liquid culture) or supplementing with metal ions like Zn²⁺ or Mn²⁺.[3][9]3. Ensure aseptic techniques and check for contamination. Interestingly, co-culturing with specific endophytic bacteria like Bacillus velezensis has been shown to dramatically enhance production.[12][13]

Experimental Protocols

Protocol 1: Culturing Cercospora for this compound Production

This protocol outlines the general steps for culturing Cercospora spp. on solid media to promote this compound production.

Materials:

  • Cercospora isolate

  • Petri dishes (60 x 15 mm)

  • Potato Dextrose Agar (PDA, Difco brand recommended) or Malt Extract Agar

  • Sterile plugs or mycelial discs for inoculation

  • Incubator with controlled temperature and continuous light source

Methodology:

  • Prepare PDA or Malt agar according to the manufacturer's instructions and sterilize.

  • Pour a thin layer of medium (approx. 15 ml) into each petri dish and allow it to solidify.[2]

  • Inoculate the center of each plate with a mycelial plug from an actively growing culture.

  • Seal the plates with paraffin film to prevent contamination and dehydration.

  • Incubate the plates at 20-25°C under continuous illumination .[7]

  • Monitor the cultures for the appearance of the characteristic red pigment, which indicates this compound production. Peak accumulation typically occurs between 8 and 21 days, depending on the isolate and conditions.[5][7]

Protocol 2: Extraction and Spectrophotometric Quantification of this compound

This protocol provides a simple and widely used method for extracting and quantifying this compound from fungal cultures grown on solid media.[5][14]

Materials:

  • Cercospora culture plate with visible red pigmentation

  • Sterile cork borer or wide-ended Pasteur pipet (6-mm diameter)

  • 5N Potassium Hydroxide (KOH) solution

  • Microcentrifuge tubes or small vials

  • Spectrophotometer

  • Cuvettes

Methodology:

  • Using a sterile 6-mm cork borer, take several agar plugs from the culture, typically from the area 2 mm behind the growing margin.[5]

  • Place a known number of plugs (e.g., four) into a vial containing a defined volume of 5N KOH (e.g., 2 ml).

  • Incubate the plugs in the KOH solution in complete darkness for 4 hours to allow the this compound to leach out.[5][14] The solution will turn a deep red/purple.

  • Carefully transfer the colored supernatant to a cuvette.

  • Measure the absorbance of the solution at 480 nm using the spectrophotometer.[5] Use 5N KOH as the blank.

  • Calculate the this compound concentration using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for this compound in 5N KOH is 23,300 M⁻¹cm⁻¹ .[14]

G cluster_culture 1. Fungal Culture cluster_extraction 2. Toxin Extraction cluster_quant 3. Quantification Inoculate Inoculate Agar Plate (e.g., PDA) Incubate Incubate at 20-25°C with Continuous Light Inoculate->Incubate Harvest Harvest Mycelial Plugs (6-mm diameter) Incubate->Harvest Soak Soak Plugs in 5N KOH (4 hours in dark) Harvest->Soak Measure Measure Absorbance of Supernatant at 480 nm Soak->Measure Calculate Calculate Concentration (ε = 23,300 M⁻¹cm⁻¹) Measure->Calculate

References

Technical Support Center: Troubleshooting Low Cercosporin Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to low cercosporin expression in fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its expression important?

A1: this compound is a photoactivated perylenequinone toxin produced by many species of the fungal genus Cercospora.[1][2][3] When exposed to light, this compound generates reactive oxygen species, such as singlet oxygen, which are highly toxic to plant cells, causing membrane damage and cell death.[3][4][5] This toxicity is crucial for the pathogenesis of Cercospora species on their host plants.[1][5] For researchers, understanding and optimizing this compound production is vital for studying fungal virulence, developing disease-resistant crops, and exploring its potential as a photodynamic therapy agent.[3][6]

Q2: What are the key genes involved in this compound biosynthesis?

A2: this compound biosynthesis is governed by a this compound toxin biosynthesis (CTB) gene cluster.[1][7][8] In Cercospora nicotianae, this cluster was initially identified to consist of eight genes (CTB1-CTB8).[7][9] Key genes include CTB1, which encodes a polyketide synthase (PKS) that is the first committed step in the pathway, and CTB8, which encodes a zinc finger transcription factor that regulates the expression of other CTB genes.[1][6][7] More recent research has shown that the CTB cluster is larger than previously thought, including additional flanking genes necessary for biosynthesis.[1][8] The transcription factor CRG1 also plays a role in regulating this compound production and resistance.[3][7]

Q3: What are the major environmental factors that influence this compound production?

A3: this compound production is a highly regulated process influenced by several environmental cues. The most critical factor is light , as this compound accumulation is significantly higher in the presence of light.[2][3][10] Other important factors include the composition of the culture medium (carbon and nitrogen sources), pH , and temperature .[2][7][11][12][13] Metal ions such as zinc, manganese, cobalt, and iron can also enhance production.[2]

Troubleshooting Guide for Low this compound Expression

This guide addresses specific issues that can lead to low or no this compound expression in your fungal cultures.

Issue 1: No or very low red pigmentation observed in the culture.

This is a primary indicator of low this compound production.

Possible Cause 1: Inappropriate Light Conditions this compound biosynthesis is light-dependent.[2][3]

  • Solution:

    • Ensure your cultures are incubated under continuous light.

    • If you are growing cultures in the dark for experimental reasons, be aware that this will drastically reduce or eliminate this compound production.[3]

Possible Cause 2: Suboptimal Culture Medium The composition of the growth medium has a significant impact on this compound yield.[2][11][12]

  • Solution:

    • Medium Choice: Potato Dextrose Agar (PDA) and Malt Agar are generally favorable for this compound production.[10] However, the specific brand of PDA can affect the outcome.[2]

    • Carbon Source: Glucose is often a suitable carbon source.[14] The carbon-to-nitrogen ratio can also be a critical factor.[10]

    • Nitrogen Source: The type of nitrogen source can either promote or inhibit production. For instance, ammonium has been shown to decrease the expression of biosynthesis genes.[2] Soy peptone has been used successfully in optimized media.[14]

    • pH: While some studies suggest pH has little effect[2], others have found that optimizing the initial pH of the medium (e.g., to 8.5) can significantly increase yields.[14]

    • Metal Ions: Supplementing the medium with certain metal ions like cobalt, ferric iron, manganese, and zinc can elevate this compound production.[2]

Possible Cause 3: Incorrect Incubation Temperature Temperature can regulate this compound accumulation.

  • Solution:

    • Incubating cultures at a lower temperature, such as 20°C, may result in higher this compound levels compared to 30°C for some isolates.[11][12] An optimal temperature of 25°C has also been reported.[14]

Possible Cause 4: Fungal Strain or Isolate Variation Different species and even different isolates of the same Cercospora species can exhibit significant variability in their ability to produce this compound.[2][11][13]

  • Solution:

    • If possible, screen multiple isolates of your fungal strain to identify a high-producing one.

    • Confirm the genetic integrity of your strain, ensuring it has a functional CTB gene cluster.

Issue 2: Red pigment is visible, but quantitative analysis shows low yield.

Possible Cause 1: Inefficient Extraction Protocol this compound may be present in the mycelium but not efficiently extracted for quantification.

  • Solution:

    • Follow a standardized and validated extraction protocol. A common method involves extracting the pigment from the mycelium using acetone or a similar organic solvent.

Possible Cause 2: Inaccurate Quantification Method The method used for quantification might not be sensitive or accurate enough.

  • Solution:

    • Both spectrophotometry and High-Performance Liquid Chromatography (HPLC) are valid methods for quantifying this compound.[13][15]

    • For spectrophotometric quantification, measure the absorbance at the correct wavelength (around 470-480 nm).

    • For HPLC, ensure you are using an appropriate standard curve for accurate quantification.

Possible Cause 3: Co-culture Contamination or Inhibition The presence of other microorganisms could be inhibiting this compound production. Conversely, co-culturing with specific bacteria can enhance production.[14]

  • Solution:

    • Ensure your fungal cultures are axenic.

    • Consider co-culturing with endophytic bacteria like Bacillus velezensis or Lysinibacillus sp., which have been shown to dramatically increase this compound yields.[14]

Data on Factors Affecting this compound Production

Table 1: Effect of Culture Conditions on this compound Production in Cercospora sp. JNU001 [14]

ParameterConditionThis compound Yield (mg/L)
Culture Time Day 11~470
Initial pH 8.5~470
Temperature 25 °C~470
Carbon Source Glucose~470
Nitrogen Source Soy Peptone~470
Co-culture Bacillus velezensis B04984.4
Co-culture Lysinibacillus sp. B15626.3
Control (Initial) -128.2

Experimental Protocols

Protocol 1: Quantification of this compound

This protocol is a generalized procedure based on common practices.[13][16]

  • Harvest Mycelium: Scrape the mycelium from the agar plate or filter it from a liquid culture.

  • Dry and Weigh: Lyophilize or oven-dry the mycelium at a low temperature (e.g., 60°C) to a constant weight. Record the dry weight.

  • Extraction:

    • Grind the dried mycelium to a fine powder using a mortar and pestle, often with liquid nitrogen for better disruption.[16]

    • Add a known volume of acetone and vortex thoroughly.

    • Incubate in the dark for several hours or overnight to allow for complete extraction.

  • Clarification: Centrifuge the extract to pellet the mycelial debris.

  • Quantification:

    • Spectrophotometry: Measure the absorbance of the supernatant at the appropriate wavelength (e.g., 475 nm). Calculate the concentration using the Beer-Lambert law and a known extinction coefficient for this compound.

    • HPLC: Filter the supernatant through a 0.45 µm filter and inject it into an HPLC system equipped with a suitable column (e.g., C18) and detector. Quantify based on a standard curve prepared with pure this compound.

Protocol 2: Analysis of CTB Gene Expression by RT-qPCR

This protocol outlines the steps to measure the expression levels of key this compound biosynthesis genes.[6][16]

  • RNA Extraction:

    • Harvest mycelium from cultures grown under inducing (light) and non-inducing (dark) conditions.

    • Immediately freeze the mycelium in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for your target genes (CTB1, CTB8, etc.) and a reference gene (e.g., actin).

    • Run the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCT method, normalizing to the expression of the reference gene.[16]

Visualizations

Cercosporin_Biosynthesis_Pathway cluster_CTB This compound Biosynthesis Gene (CTB) Cluster CTB1 CTB1 (PKS) Polyketide_Intermediate Polyketide Intermediate CTB1->Polyketide_Intermediate CTB2 CTB2 (Methyltransferase) CTB3 CTB3 (Monooxygenase) CTB2->CTB3 CTB_Others CTB5, 6, 7 (Other Enzymes) CTB3->CTB_Others Cercosporin_Precursor This compound Precursor CTB_Others->Cercosporin_Precursor CTB4 CTB4 (Transporter) Extracellular_this compound Extracellular this compound CTB4->Extracellular_this compound Acetate_Malonate Acetate + Malonate Acetate_Malonate->CTB1 Polyketide_Intermediate->CTB2 This compound This compound Cercosporin_Precursor->this compound This compound->CTB4

Caption: Simplified workflow of the this compound biosynthesis pathway.

Cercosporin_Regulation Light Light Signaling_Pathways Signal Transduction Pathways (e.g., MAP Kinase, Ca2+/Calmodulin) Light->Signaling_Pathways Nutrients Nutrients (Carbon, Nitrogen, Ions) Nutrients->Signaling_Pathways Temperature Optimal Temperature (e.g., 20-25°C) Temperature->Signaling_Pathways pH Optimal pH pH->Signaling_Pathways CRG1 CRG1 (Transcription Factor) Signaling_Pathways->CRG1 CTB8 CTB8 (Transcription Factor) CRG1->CTB8 CTB_Cluster CTB Gene Cluster Expression CTB8->CTB_Cluster Cercosporin_Production This compound Production CTB_Cluster->Cercosporin_Production

Caption: Regulatory network for this compound production.

Troubleshooting_Workflow Start Start: Low/No this compound Expression Check_Light Check Light Conditions (Continuous Light?) Start->Check_Light Check_Light->Start [No, Adjust] Check_Medium Optimize Culture Medium (PDA/Malt, C/N source, pH) Check_Light->Check_Medium [Yes] Check_Medium->Start [No, Adjust] Check_Temp Optimize Temperature (20-25°C?) Check_Medium->Check_Temp [Yes] Check_Temp->Start [No, Adjust] Check_Strain Verify Fungal Isolate (High Producer?) Check_Temp->Check_Strain [Yes] Check_Strain->Start [No, Re-isolate] Check_Quantification Review Quantification Protocol (Extraction, Method) Check_Strain->Check_Quantification [Yes] Check_Quantification->Start [No, Revise] Success Successful this compound Expression Check_Quantification->Success [Resolved]

Caption: Troubleshooting workflow for low this compound expression.

References

Technical Support Center: Stabilizing and Storing Cercosporin Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on improving the stability and storage of cercosporin solutions for experimental use. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and efficacy of your this compound solutions.

Quick Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in stock solution (e.g., DMSO) - Supersaturation- Temperature fluctuations- Water contamination in DMSO- Gently warm the solution to 37°C and vortex to redissolve.- Store at a constant temperature.- Use anhydrous DMSO and store with desiccant.
Precipitation upon dilution in aqueous buffer - Low aqueous solubility of this compound- pH of the buffer- Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution.- Ensure the final pH is neutral to slightly alkaline, as acidic conditions can reduce solubility.
Color change of solution (e.g., red to green/brown) - Degradation of this compound, potentially into xanosporic acid- Exposure to light (photodegradation)- Presence of contaminating microorganisms- Prepare fresh solutions.- Always protect solutions from light by using amber vials or wrapping containers in foil.- Use sterile solvents and aseptic techniques for preparation.
Loss of biological activity/efficacy - Chemical degradation over time- Photodegradation- Repeated freeze-thaw cycles- Use freshly prepared solutions whenever possible.- Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.- Always handle solutions under subdued light.

Frequently Asked Questions (FAQs)

Solution Preparation and Handling

Q1: What is the best solvent for preparing a this compound stock solution?

A1: this compound has poor solubility in water. Organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and chloroform are effective for preparing stock solutions.[1][2][3][4] For most biological experiments, DMSO is a common choice due to its high solvating power and compatibility with cell culture media at low final concentrations.

Q2: What is the recommended concentration for a stock solution?

A2: It is advisable to prepare a concentrated stock solution, for example, at 10 mg/mL in a suitable organic solvent like chloroform or methanol[1][5]. This allows for small volumes to be used for dilution into your experimental system, minimizing the concentration of the organic solvent.

Q3: How should I store my this compound stock solution?

A3: For long-term storage, solid this compound should be stored at -20°C in the dark and is stable for at least four years under these conditions. Stock solutions should also be stored at -20°C or -80°C in tightly sealed, light-protected (amber) vials. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q4: My this compound solution has precipitated. What should I do?

A4: Precipitation can occur if the solution is supersaturated or if the temperature fluctuates. Gentle warming of the solution to 37°C and vortexing can help redissolve the precipitate. If precipitation occurs upon dilution into an aqueous buffer, consider increasing the proportion of the organic co-solvent in your final working solution.

Stability and Degradation

Q5: How stable is this compound in solution?

A5: The stability of this compound in solution is influenced by solvent, temperature, light, and pH. This compound is a photosensitizer and is prone to degradation upon exposure to light, which is essential for its toxic activity but also contributes to its breakdown.[1] In the absence of light, this compound is reported to be stable in liquid medium[5][6]. One study noted that 85% of compounds in a DMSO/water (90/10) mixture were stable for over 2 years at 4°C[7]. However, for optimal and reproducible results, it is always recommended to use freshly prepared solutions or solutions that have been stored properly for a limited time.

Q6: What are the signs of this compound degradation?

A6: A color change from red to brown or green can indicate degradation.[8][9] The green product may be xanosporic acid, a non-toxic breakdown product.[8][9] Any significant color change is a sign that the solution should be discarded and a fresh one prepared.

Q7: How does pH affect the stability of this compound?

A7: While the production of this compound by fungi is not significantly affected by pH, the stability of many chemical compounds in solution can be pH-dependent. This compound is known to be more stable in neutral to slightly alkaline conditions. Acidic conditions may promote degradation.[10]

Q8: Can I add any stabilizers to my this compound solution?

A8: The use of antioxidants as stabilizers for photosensitizers is an area of research. However, since this compound's activity is dependent on generating reactive oxygen species, the addition of antioxidants could interfere with its biological function. For storage, the most effective stabilization method is protection from light and storage at low temperatures.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or glass vials

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Under subdued light, weigh the desired amount of solid this compound.

    • Transfer the this compound to a sterile amber vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

    • Tightly cap the vial and vortex until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol for Preparing Working Solutions
  • Materials:

    • This compound stock solution

    • Experimental buffer or medium (pre-warmed to the experimental temperature)

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.

    • Vortex the stock solution briefly to ensure homogeneity.

    • Add the required volume of the stock solution to your pre-warmed experimental buffer or medium to achieve the final desired concentration.

    • Mix immediately and thoroughly by inversion or gentle vortexing to prevent precipitation.

    • Use the working solution immediately after preparation.

Signaling Pathways and Experimental Workflows

This compound's Mode of Action and Cellular Response

This compound is a photoactivated toxin that, upon exposure to light, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[1][11] These ROS are highly reactive and cause widespread cellular damage, particularly through the peroxidation of lipids in cellular membranes.[1][4][11] This leads to a loss of membrane integrity and ultimately cell death.[1][11] The cellular response to this oxidative stress can involve various signaling pathways.

Cercosporin_Action_Pathway This compound This compound Activatedthis compound Activated this compound (Triplet State) This compound->Activatedthis compound Light Light (400-600 nm) Light->Activatedthis compound excites ROS Reactive Oxygen Species (¹O₂, O₂⁻) Activatedthis compound->ROS reacts with Oxygen Molecular Oxygen (O₂) Oxygen->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation oxidizes MAPK MAPK Pathway Activation ROS->MAPK induces Apoptosis Apoptosis Signaling (e.g., Caspase Activation) ROS->Apoptosis triggers MembraneLipids Membrane Lipids MembraneLipids->LipidPeroxidation MembraneDamage Membrane Damage LipidPeroxidation->MembraneDamage CellDeath Cell Death (Apoptosis/Necrosis) MembraneDamage->CellDeath MAPK->CellDeath Apoptosis->CellDeath

Caption: this compound's mechanism of action leading to cell death.

Experimental Workflow for Assessing this compound Stability

This workflow outlines a general procedure for quantifying the stability of a this compound solution over time.

Cercosporin_Stability_Workflow Prep Prepare this compound Solution (e.g., in DMSO) Aliquoting Aliquot into multiple amber vials Prep->Aliquoting Storage Store under different conditions (e.g., -20°C, 4°C, RT, Light, Dark) Aliquoting->Storage Sampling Sample at defined time points (e.g., 0, 1, 2, 4, 8 weeks) Storage->Sampling Analysis Analyze by HPLC or Spectrophotometry Sampling->Analysis Quantification Quantify remaining This compound concentration Analysis->Quantification Data Plot concentration vs. time to determine degradation rate Quantification->Data

Caption: Workflow for evaluating this compound solution stability.

References

Technical Support Center: Cercosporin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cercosporin.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low or No this compound Yield Inefficient extraction from fungal mycelia or culture medium.Optimize extraction solvent and pH. A common method involves extraction with a strong base like 0.5N NaOH to create a dark green solution, followed by acidification to approximately pH 2 with an acid like 6N HCl, which turns the solution red.[1] Alternatively, organic solvents like dichloromethane can be used for extraction from fermentation broth.[2]
Suboptimal fungal culture conditions for this compound production.Ensure the Cercospora species is cultured under continuous light, as light is crucial for this compound biosynthesis.[1][3] The choice of culture medium also significantly impacts yield; potato dextrose agar (PDA) and malt medium have been shown to be effective.[1][4] Co-culturing with certain endophytic bacteria, such as Bacillus velezensis, has been shown to dramatically increase this compound production.[2][5][6]
Degradation of this compound During Extraction/Purification This compound is a photoactivated toxin and can degrade upon exposure to light, especially in the presence of oxygen.[7][8]Minimize exposure to light throughout the extraction and purification process. Work in a darkened room or use amber-colored glassware. The stability of this compound is also pH-dependent; it is more stable in acidic conditions.
Presence of this compound-degrading microorganisms.Screen for and eliminate any contaminating bacteria that may degrade this compound. Some bacteria, like certain Xanthomonas campestris pathovars, can degrade over 90% of this compound within 48 hours.[7][9][10]
Reddish Aqueous Phase After Organic Solvent Extraction Incomplete extraction of acidified this compound into the organic phase.Continue partitioning the acidified aqueous extract against the organic solvent (e.g., ethyl acetate) until the aqueous phase is no longer red.[1] This indicates that the majority of the this compound has been transferred to the organic phase.
Low Purity of Final this compound Product Co-extraction of other fungal pigments and metabolites.Employ chromatographic techniques for purification. Column chromatography using Sephadex LH-20 with an ethanol eluent is a documented method for separating this compound from other impurities.[1][2] High-performance liquid chromatography (HPLC) can also be used for quantification and purification.[2]
Presence of bacterial degradation products.If bacterial contamination is suspected, be aware of degradation products like the transient green compound xanosporic acid, which can interfere with purification.[7][9] Ensure aseptic techniques are followed during fungal cultivation to prevent contamination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for extracting this compound from fungal cultures?

A1: A widely used and effective method involves a pH-based solvent extraction. This typically includes the following steps:

  • Extraction of the fungal culture (mycelia and agar) with a basic solution, such as 0.5N NaOH, which results in a dark green solution.[1]

  • Filtration of the extract to remove solid debris.

  • Acidification of the filtrate to a pH of about 2-3 using a strong acid like 6N HCl. This will cause the solution to turn red.[1]

  • Partitioning of the acidified extract against an organic solvent, such as ethyl acetate, until the aqueous layer is colorless.[1]

  • Collection of the organic phase containing the this compound.

  • Removal of the organic solvent (e.g., by evaporation) to yield a this compound-containing residue.[1]

Q2: How can I increase the production of this compound in my fungal cultures?

A2: Several strategies can be employed to enhance this compound yield:

  • Co-culture: Co-culturing Cercospora sp. with certain endophytic bacteria has shown significant increases in production. For example, co-culture with Bacillus velezensis B04 increased this compound production from 128.2 mg/L to 984.4 mg/L.[2][5][6]

  • Light Exposure: Continuous illumination is critical for stimulating this compound biosynthesis.[1]

  • Culture Medium: The choice of culture medium can have a substantial impact. Potato dextrose agar (PDA) and malt medium are often favorable for this compound accumulation.[4]

Q3: What are the key stability concerns for this compound and how can I mitigate them?

A3: this compound's stability is primarily affected by light and pH.

  • Light Sensitivity: As a photosensitizer, this compound is activated by light, which can lead to the generation of reactive oxygen species and subsequent degradation.[3][8] It is crucial to protect this compound solutions from light by using amber vials or working in low-light conditions.

  • pH Stability: this compound is more stable in acidic environments. The extraction process takes advantage of its differential solubility and color at different pH values. Maintaining an acidic pH during storage of purified this compound can help prevent degradation.

Q4: What purification techniques are most effective for obtaining high-purity this compound?

A4: Following initial extraction, chromatographic methods are essential for achieving high purity.

  • Size Exclusion Chromatography: Chromatography using Sephadex LH-20 with ethanol as the eluent is a commonly cited method for purifying the this compound-containing residue.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of this compound, allowing for the separation of closely related compounds.[2]

Q5: Are there any known microorganisms that can degrade this compound?

A5: Yes, several bacterial species have been identified that can degrade this compound. Notably, some pathovars of Xanthomonas campestris can degrade it into a nontoxic green compound called xanosporic acid.[7][9][11] This highlights the importance of maintaining axenic fungal cultures to prevent loss of product.

Experimental Protocols

Protocol 1: this compound Extraction and Initial Purification

This protocol is based on the method described in patent WO1991005061A1.[1]

Materials:

  • Cercospora culture grown on potato dextrose agar (PDA) under continuous light.

  • 0.5N Sodium Hydroxide (NaOH)

  • 6N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Ethanol

  • Sephadex LH-20

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Methodology:

  • Collect the pigmented agar and mycelium from the Cercospora culture plates.

  • Extract the collected material with 0.5N NaOH. The solution will turn a dark green color.

  • Filter the basic extract to remove solid materials.

  • Acidify the filtrate to approximately pH 2 with 6N HCl. The solution will turn red.

  • Transfer the acidified extract to a separatory funnel and extract with an equal volume of ethyl acetate.

  • Shake vigorously and allow the layers to separate. Collect the upper organic phase.

  • Repeat the ethyl acetate extraction until the aqueous phase is no longer red.

  • Pool the organic phases and remove the ethyl acetate using a rotary evaporator to yield a reddish residue.

  • Dissolve the residue in a minimal amount of ethanol.

  • Load the dissolved residue onto a Sephadex LH-20 column pre-equilibrated with ethanol.

  • Elute the column with ethanol and collect the this compound-containing fractions (typically the most intensely colored red fractions).

  • Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.

Visualizations

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Start Cercospora Culture (Mycelia & Agar) Base_Extraction Extract with 0.5N NaOH (Green Solution) Start->Base_Extraction Filtration Filter Base_Extraction->Filtration Acidification Acidify to pH 2 with 6N HCl (Red Solution) Filtration->Acidification Solvent_Partition Partition with Ethyl Acetate Acidification->Solvent_Partition Organic_Phase Collect Organic Phase Solvent_Partition->Organic_Phase Evaporation Evaporate Solvent Organic_Phase->Evaporation Residue This compound Residue Evaporation->Residue Dissolution Dissolve Residue in Ethanol Residue->Dissolution Chromatography Sephadex LH-20 Column Chromatography Dissolution->Chromatography Fraction_Collection Collect Red Fractions Chromatography->Fraction_Collection Final_Evaporation Evaporate Ethanol Fraction_Collection->Final_Evaporation Pure_this compound Pure Crystalline this compound Final_Evaporation->Pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Logical_Relationships cluster_factors Factors Influencing this compound Stability & Yield cluster_outcomes Outcomes Light Light Exposure Degradation This compound Degradation Light->Degradation Increases pH pH Level pH->Degradation High pH increases Contamination Microbial Contamination Purity This compound Purity Contamination->Purity Decreases Contamination->Degradation Increases Culture_Conditions Culture Conditions (Medium, Co-culture) Yield This compound Yield Culture_Conditions->Yield Strongly Influences

Caption: Factors Affecting this compound Yield and Stability.

References

Technical Support Center: Cercosporin Handling and Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cercosporin. The information aims to address common challenges related to the degradation of this compound and offer preventative strategies to ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a perylenequinone phytotoxin that functions as a photosensitizer.[1] Its structure makes it highly susceptible to degradation upon exposure to light, which activates the molecule to produce reactive oxygen species (ROS), particularly singlet oxygen.[1] This inherent photosensitivity is the primary cause of its instability in experimental settings. Bacterial contamination can also lead to its degradation into the non-toxic compound xanosporic acid.[2]

Q2: What are the main factors that cause this compound degradation in my experiments?

A2: The primary factors contributing to this compound degradation are:

  • Light Exposure: Visible light, particularly in the 400-600 nm wavelength range, activates this compound, leading to photodegradation.[1]

  • Microbial Contamination: Certain bacteria, such as Xanthomonas campestris pv. zinniae, can enzymatically degrade this compound.[2]

  • Temperature: While specific degradation kinetics are not well-documented, high temperatures can influence the rate of chemical reactions and should be controlled. This compound production by fungi is inhibited at high temperatures (30°C).

  • pH: Although less characterized for degradation, pH can affect the stability of many organic molecules. The production of this compound by Cercospora species is known to be influenced by the pH of the culture medium.

Q3: How can I visually identify if my this compound solution has degraded?

A3: A fresh, active solution of this compound in an appropriate solvent typically appears as a red-pigmented solution. Bacterial degradation of this compound is often accompanied by a color shift in the growth medium from red to brown and then to green, indicating the formation of xanosporic acid.[2] Photodegradation may result in a loss of color, appearing as a faded or clear solution.

Q4: What are the known degradation products of this compound?

A4: The most well-characterized degradation product is xanosporic acid, which is formed through bacterial action.[2] This process involves the loss of a methoxyl group and the addition of an oxygen atom. Xanosporic acid and its more stable lactone derivative are non-toxic.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound and provides actionable steps to resolve them.

Problem Potential Cause Troubleshooting Steps & Prevention
Loss of this compound activity or concentration in solution. Photodegradation due to exposure to ambient or experimental light.1. Work in low light conditions: Use a darkroom or a benchtop shielded from direct light. Use red light where possible, as it is outside the primary absorption spectrum of this compound. 2. Use opaque or amber-colored containers: Store and handle this compound solutions in vials that block UV and visible light.[3] 3. Wrap containers in aluminum foil: For additional protection, especially for clear containers, wrap them securely in aluminum foil. 4. Minimize exposure time: Prepare solutions immediately before use and minimize the time they are exposed to any light source.
Bacterial contamination leading to enzymatic degradation.1. Use sterile techniques: Work in a laminar flow hood and use sterile solvents, containers, and equipment. 2. Filter-sterilize solutions: If appropriate for the experimental setup, filter this compound solutions through a 0.22 µm filter to remove any bacterial contaminants. 3. Visually inspect for turbidity: Cloudiness in the solution can indicate microbial growth. Discard any contaminated solutions.
Inappropriate solvent or storage conditions. 1. Choose a suitable solvent: this compound is soluble in DMF, DMSO, and ethanol. Ensure the chosen solvent is compatible with your experimental system. 2. Store properly: For long-term storage, keep this compound as a solid at 4°C.[3] Solutions should be stored at low temperatures (e.g., -20°C or -80°C) in the dark.
Inconsistent experimental results between batches. Variable this compound concentration due to degradation during storage or handling.1. Quantify this compound concentration before each experiment: Use spectrophotometry (absorbance at ~470-480 nm) or HPLC to verify the concentration of your working solution.[4] 2. Prepare fresh solutions: For critical experiments, prepare fresh this compound solutions from a solid stock to ensure consistency. 3. Aliquot stock solutions: To avoid repeated freeze-thaw cycles and light exposure of the entire stock, prepare single-use aliquots.
Precipitation of this compound in aqueous buffers. Low solubility of this compound in aqueous solutions.1. Use a co-solvent: Prepare a concentrated stock solution in a solvent like DMSO or DMF and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Check for compatibility: Verify that other components in your buffer (e.g., salts, detergents) do not cause precipitation.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound stability and degradation.

ParameterValue / ConditionReference(s)
Activating Wavelengths ~400-600 nm[1]
Bacterial Degradation Kinetics >90% degradation within 48 hours by Xanthomonas campestris pv. zinniae in the dark.[2]
Solubility Soluble in DMF, DMSO, and ethanol.
Molar Extinction Coefficient 23,300 M⁻¹cm⁻¹ at ~480 nm in 5N KOH
Singlet Oxygen Quantum Yield 0.81[1]

Experimental Protocols

Protocol 1: Handling and Storage of this compound

This protocol outlines the best practices for handling and storing this compound to minimize degradation.

Materials:

  • Solid this compound

  • Anhydrous DMSO, DMF, or ethanol

  • Opaque or amber-colored microcentrifuge tubes or vials

  • Aluminum foil

  • Vortex mixer

  • Calibrated pipettes

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Work in a designated low-light area. A darkroom with a red safelight is ideal. Avoid direct exposure to fluorescent lighting.

  • Prepare a stock solution. a. Allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of solid this compound in a low-light environment. c. Dissolve the solid in the chosen solvent (e.g., DMSO) to a desired stock concentration (e.g., 10 mM). d. Vortex briefly until fully dissolved.

  • Aliquot the stock solution. a. Dispense the stock solution into single-use aliquots in opaque or amber-colored tubes. b. For extra protection, wrap the tubes or the storage box in aluminum foil.

  • Storage. a. Store the solid this compound at 4°C in the dark.[3] b. Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.

  • Preparation of working solutions. a. Thaw a single aliquot of the stock solution in the dark. b. Dilute the stock solution to the final working concentration in your experimental buffer or medium immediately before use. c. Keep the working solution on ice and protected from light throughout the experiment.

Protocol 2: Quantification of this compound by Spectrophotometry

This protocol provides a method for determining the concentration of this compound in a solution.

Materials:

  • This compound solution

  • 5N Potassium Hydroxide (KOH)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Sample Preparation. a. Add a known volume of the this compound solution to a known volume of 5N KOH. The final concentration should be within the linear range of the spectrophotometer.

  • Spectrophotometric Measurement. a. Use 5N KOH as a blank to zero the spectrophotometer. b. Measure the absorbance of the this compound-KOH solution at 480 nm.

  • Concentration Calculation. a. Use the Beer-Lambert law to calculate the concentration: Concentration (M) = Absorbance / (ε × l) Where:

    • ε (molar extinction coefficient) = 23,300 M⁻¹cm⁻¹
    • l (path length of the cuvette) = 1 cm b. Account for the dilution factor used in the sample preparation.

Visualizations

This compound Degradation Pathways

cluster_0 Degradation Pathways This compound This compound (Active, Red Pigment) Degraded Degraded Products (Inactive) This compound->Degraded  Light (400-600 nm)  (Photodegradation) Xanosporic Xanosporic Acid (Non-toxic, Green) This compound->Xanosporic  Bacterial Enzymes  (Biodegradation)

Caption: Major pathways of this compound degradation.

Experimental Workflow for Preventing this compound Degradation

start Start prep Prepare Stock Solution (Low Light, Sterile) start->prep aliquot Aliquot into Opaque Tubes prep->aliquot store Store at -20°C or -80°C (Dark) aliquot->store use Prepare Working Solution (Fresh, Keep on Ice) store->use experiment Perform Experiment (Minimize Light Exposure) use->experiment end End experiment->end

Caption: Recommended workflow for handling this compound.

This compound-Induced Cellular Signaling

This compound This compound ROS Reactive Oxygen Species (ROS) (Singlet Oxygen) This compound->ROS generates Mito_ER Mitochondria & Endoplasmic Reticulum This compound->Mito_ER localizes in PKC Protein Kinase C (PKC) This compound->PKC inhibits Light Light (400-600 nm) Light->this compound activates Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Signaling Downstream Signaling (e.g., CREB, ATF-1 phosphorylation) PKC->Signaling regulates Apoptosis Apoptosis Damage->Apoptosis

Caption: Simplified overview of this compound's cellular effects.

References

how to increase the solubility of cercosporin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling cercosporin for in vitro assays. Find troubleshooting tips and frequently asked questions to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro assays?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro biological assays.[1][2][3] this compound is also soluble in dimethylformamide (DMF) and ethanol.[1][2] For extraction purposes from fungal cultures, 5 N potassium hydroxide (KOH) or acetone are frequently used.[4][5]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve crystalline this compound in an appropriate solvent like DMSO to a desired concentration, for example, 10 mM.[3][6] To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[2] It is crucial to ensure the this compound is fully dissolved before use.

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][7] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2][3] Also, protect the solution from light.[2]

Q4: What is the maximum concentration of DMSO I can use in my cell culture?

A4: The final concentration of DMSO in the cell culture medium should generally be kept low, typically less than 1%, as higher concentrations can have discernible effects on cell growth and this compound production in fungal cultures.[6]

Q5: Can I use solvents other than DMSO for my in vitro assays?

A5: While DMSO is the most common, ethanol is another solvent in which this compound is soluble.[1][2] If using an alternative solvent, it is important to first determine its compatibility with your specific cell line and assay, ensuring it does not interfere with the experimental results.

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using this compound solutions for in vitro experiments.

Issue 1: this compound Precipitates Out of Solution When Added to Aqueous Culture Media.
  • Possible Cause: The aqueous environment of the culture medium can cause the hydrophobic this compound to precipitate, especially at higher concentrations. This is a common issue when diluting a stock solution prepared in an organic solvent into a buffer or medium.[8]

  • Troubleshooting Steps:

    • Decrease Final Concentration: Try using a lower final concentration of this compound in your assay.

    • Optimize Dilution: When diluting the stock solution, add it to the medium while vortexing or stirring to ensure rapid and even dispersion.

    • Use a Carrier Protein: In some cases, the addition of a carrier protein like bovine serum albumin (BSA) to the medium can help to maintain the solubility of hydrophobic compounds.

    • Check for Contamination: Precipitates can sometimes be a sign of bacterial or fungal contamination.[9] Ensure your media and solutions are sterile.

Issue 2: Inconsistent Results Between Experiments.
  • Possible Cause: Inconsistent dissolution of the this compound stock, degradation of the compound, or variability in experimental conditions can lead to inconsistent results.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Before each use, visually inspect your stock solution for any precipitate. If necessary, gently warm and sonicate the solution to ensure it is fully dissolved.[2]

    • Use Fresh Aliquots: Avoid repeated freeze-thaw cycles by using fresh, single-use aliquots for each experiment.[2]

    • Protect from Light: this compound is a photosensitizer.[7] Protect your stock solutions and experimental setups from direct light to prevent photo-degradation.

    • Standardize Protocols: Ensure all experimental parameters, including incubation times and solvent concentrations, are consistent between experiments.

Issue 3: Observed Cellular Toxicity is Higher or Lower Than Expected.
  • Possible Cause: The solvent itself may be contributing to cytotoxicity, or the this compound may not be fully active.

  • Troubleshooting Steps:

    • Solvent Control: Always include a vehicle control in your experiments (medium with the same concentration of DMSO or other solvent used to dissolve the this compound) to assess the effect of the solvent on your cells.

    • Verify Stock Concentration: If possible, verify the concentration of your this compound stock solution spectrophotometrically. This compound can be measured by absorbance at 480 nm.[5][6]

    • Check Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of crystalline this compound (Molecular Weight: 534.51 g/mol ) in a sterile microcentrifuge tube.[3]

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

  • Solubilization: Gently vortex the tube. If the this compound does not fully dissolve, warm the tube to 37°C and sonicate in an ultrasonic water bath for a short period.[2]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[2][3]

Protocol 2: General Procedure for Treating Cells with this compound in vitro
  • Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in your cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and is below the toxic level for your cell line (typically <1%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions. If investigating phototoxicity, expose the cells to a light source for a defined duration.[7]

  • Assay: Following incubation, perform your desired downstream assay (e.g., cytotoxicity assay, protein extraction, etc.).

Quantitative Data Summary

SolventSolubilityStorage RecommendationReference
DMSOSoluble (≥ 10 mg/mL)-20°C (1 month), -80°C (6 months)[1][2][3]
DMFSolubleNot specified[1][2]
EthanolSolubleNot specified[1][2]
5 N KOHUsed for extractionNot for stock solution[4][5][6]
AcetoneUsed for extractionNot for stock solution[4]

Visualizations

Cercosporin_Stock_Preparation_Workflow Workflow for Preparing this compound Solutions cluster_prep Stock Solution Preparation cluster_storage Storage cluster_assay In Vitro Assay Use weigh Weigh Crystalline this compound add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate at 37°C add_dmso->dissolve filter Sterile Filter (0.22 µm) dissolve->filter Ensure Complete Dissolution aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for this compound Stock Preparation and Use.

Troubleshooting_Precipitation Troubleshooting this compound Precipitation cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Precipitation in Media cause1 High Final Concentration issue->cause1 cause2 Poor Dilution Technique issue->cause2 cause3 Contamination issue->cause3 solution1 Lower this compound Concentration cause1->solution1 solution4 Use Carrier Protein (e.g., BSA) cause1->solution4 solution2 Rapid Mix During Dilution cause2->solution2 solution3 Check Sterility cause3->solution3

Caption: Logic Diagram for Troubleshooting this compound Precipitation.

References

minimizing photobleaching of cercosporin during fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of cercosporin during fluorescence microscopy.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the imaging of this compound, a naturally fluorescent red fungal toxin known for its photosensitivity.

FAQs

Q1: My this compound fluorescence signal is fading rapidly (photobleaching) during imaging. What is causing this?

A1: this compound is a potent photosensitizer. Upon excitation with light, it efficiently generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide (O₂⁻).[1][2] These highly reactive molecules can chemically modify and destroy the this compound molecule, leading to an irreversible loss of fluorescence, a phenomenon known as photobleaching.

Q2: How can I reduce the rate of photobleaching when imaging this compound?

A2: Minimizing photobleaching involves a multi-faceted approach focused on reducing the generation of ROS and protecting the fluorophore. Key strategies include:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Keep the duration of exposure to the excitation light as short as possible for each image acquisition.

  • Use Antifade Reagents: Mount your sample in a medium containing an antifade reagent to quench ROS.

  • Optimize Imaging Parameters: Adjust confocal pinhole size, detector gain, and scan speed to maximize signal detection while minimizing light exposure.

Q3: Which antifade reagents are most effective for this compound?

A3: Antifade reagents that are effective scavengers of singlet oxygen and other ROS are recommended for this compound. Given that this compound is a red-emitting fluorophore, reagents that do not introduce autofluorescence in the red spectrum are ideal. Commonly used and effective antifade reagents include:

  • n-Propyl gallate (NPG): A common and effective antioxidant.

  • 1,4-diazabicyclo[2.2.2]octane (DABCO): Known to be an efficient quencher of singlet oxygen.

  • Commercial Mountants: Formulations like ProLong™ Gold and VECTASHIELD® contain a mixture of ROS scavengers and can be very effective.

Q4: My fluorescence signal is very weak to begin with. What can I do?

A4: A weak initial signal can be due to several factors:

  • Low this compound Concentration: The expression or production of this compound in your sample may be low.

  • Suboptimal Excitation/Emission Settings: Ensure you are using the correct filter sets or laser lines and emission detection windows for this compound (Excitation max ~470 nm, Emission max ~620 nm).

  • Incorrect Microscope Settings: Check that the objective is appropriate, the detector gain is sufficiently high, and the pinhole is not too small (for confocal microscopy).

Q5: I am observing high background fluorescence, which is obscuring my this compound signal. How can I reduce it?

A5: High background can originate from the sample itself (autofluorescence) or the mounting medium. To reduce background:

  • Use a Spectral Detector: If available on your confocal microscope, use a spectral detector to separate the this compound emission from the autofluorescence spectrum.

  • Choose the Right Antifade Reagent: Some antifade reagents, like p-phenylenediamine (PPD), can cause autofluorescence, particularly at shorter wavelengths. While effective for red fluorophores, ensure it's not contributing to your background.

  • Proper Sample Preparation: Ensure your sample is washed thoroughly to remove any residual media or contaminants that might be fluorescent.

  • Image Pre-bleaching: In some cases, a brief, intense illumination of a region outside your area of interest can bleach some of the background fluorescence before imaging your target area.

Quantitative Data Summary

The following table provides an estimated comparison of the photostability of this compound under different conditions. The photobleaching half-life is the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination. These values are illustrative and can vary depending on the specific imaging conditions.

Mounting MediumPrimary Antifade Agent(s)Estimated Photobleaching Half-life (Arbitrary Units)Notes
Phosphate-Buffered Saline (PBS)None10Serves as a baseline for comparison. Rapid photobleaching is expected.
Glycerol/PBSNone15Glycerol can slightly reduce oxygen diffusion, offering minimal protection.
2.5% DABCO in Glycerol/PBS1,4-diazabicyclo[2.2.2]octane60DABCO is an effective singlet oxygen quencher.
2% n-Propyl gallate in Glycerol/PBSn-Propyl gallate75NPG is a potent antioxidant that scavenges free radicals.
ProLong™ Gold Antifade MountantProprietary mixture of antioxidants90A commercially available, high-performance antifade mountant.
VECTASHIELD® Antifade Mounting MediumProprietary formulation85Another widely used commercial antifade reagent.

Experimental Protocols

Protocol 1: Preparation of "Home-made" Antifade Mounting Media

A. 2.5% DABCO Antifade Solution

  • Materials:

    • 1,4-diazabicyclo[2.2.2]octane (DABCO)

    • Glycerol

    • 10x Phosphate-Buffered Saline (PBS)

    • Distilled water

  • Procedure:

    • Prepare a 1x PBS solution from your 10x stock.

    • To make 10 mL of mounting medium, weigh out 0.25 g of DABCO.

    • Add 1 mL of 1x PBS to the DABCO and dissolve completely.

    • Add 9 mL of glycerol.

    • Mix thoroughly by vortexing or using a magnetic stirrer until the solution is homogeneous.

    • Store in small aliquots at -20°C, protected from light.

B. 2% n-Propyl Gallate (NPG) Antifade Solution

  • Materials:

    • n-Propyl gallate (NPG)

    • Glycerol

    • 10x Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Prepare a 1x PBS solution from your 10x stock.

    • To make 10 mL of mounting medium, weigh out 0.2 g of NPG.

    • Dissolve the NPG in 1 mL of 1x PBS. This may require gentle heating (e.g., in a 50°C water bath).

    • Add 9 mL of glycerol.

    • Mix thoroughly until the solution is clear and homogeneous.

    • Store in small aliquots at -20°C, protected from light.

Protocol 2: Mounting Fungal Samples for Fluorescence Microscopy

This protocol is suitable for observing this compound fluorescence in fungal mycelia.

  • Materials:

    • Fungal culture producing this compound

    • Microscope slides and coverslips

    • Antifade mounting medium (from Protocol 1 or a commercial source)

    • Sterile scalpel or inoculation loop

    • Lactophenol cotton blue (optional, for brightfield visualization)

  • Procedure:

    • Place a small drop (approximately 10-20 µL) of the antifade mounting medium onto a clean microscope slide.

    • Using a sterile scalpel or loop, carefully excise a small portion of the fungal mycelium from the culture plate.

    • Gently place the mycelium into the drop of mounting medium on the slide.

    • Carefully lower a coverslip over the sample, avoiding air bubbles.

    • If necessary, gently press on the coverslip with the back of a pair of forceps to spread the mycelium.

    • Seal the edges of the coverslip with clear nail polish to prevent the mounting medium from drying out, especially for long-term observation.

    • The slide is now ready for imaging. For best results with hardening mountants, allow it to cure in the dark at room temperature for the time specified by the manufacturer.

Protocol 3: Optimizing Confocal Microscopy Settings for this compound

  • Excitation: Use a laser line close to the excitation maximum of this compound, such as a 476 nm or 488 nm laser line. Keep the laser power as low as possible (e.g., 1-5% of maximum).

  • Emission Detection: Set the detector to collect fluorescence in the range of 580-650 nm. This will capture the peak of this compound's emission while minimizing the collection of autofluorescence at shorter wavelengths.

  • Pinhole: Start with the pinhole set to 1 Airy Unit (AU) for a good balance between optical sectioning and signal intensity. If the signal is weak, you can open the pinhole slightly (e.g., to 1.2-1.5 AU) at the expense of some axial resolution.

  • Scan Speed and Averaging: Use a moderate scan speed. If the signal is noisy, use line or frame averaging (e.g., average of 2-4) to improve the signal-to-noise ratio, rather than increasing the laser power.

  • Detector Gain: Adjust the detector gain (voltage) to a level where the brightest parts of your image are not saturated, but the signal is clearly visible above the background noise.

Visualizations

Photobleaching_Mechanism cluster_0 Photobleaching Cascade cluster_1 Intervention with Antifade Reagents Cercosporin_GS This compound (Ground State) Cercosporin_ES This compound (Excited State) Cercosporin_GS->Cercosporin_ES Excitation Light Cercosporin_ES->Cercosporin_GS Fluorescence Emission ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻) Cercosporin_ES->ROS Energy Transfer to O₂ Photobleached_this compound Photobleached this compound (Non-fluorescent) ROS->Photobleached_this compound Chemical Reaction with This compound Antifade Antifade Reagent (e.g., DABCO, NPG) ROS->Antifade Quenched_ROS Neutralized ROS Antifade->Quenched_ROS Scavenging/Quenching

Caption: Mechanism of this compound photobleaching and the action of antifade reagents.

Minimizing_Photobleaching_Workflow cluster_0 Sample Preparation cluster_1 Microscope Setup cluster_2 Image Acquisition cluster_3 Troubleshooting Prepare_Sample Prepare Fungal Sample Mount_Sample Mount with Antifade Reagent Prepare_Sample->Mount_Sample Set_Excitation Set Low Excitation Intensity Mount_Sample->Set_Excitation Set_Emission Define Emission Window Set_Excitation->Set_Emission Optimize_Pinhole Adjust Pinhole Set_Emission->Optimize_Pinhole Minimize_Exposure Minimize Exposure Time Optimize_Pinhole->Minimize_Exposure Adjust_Gain Optimize Detector Gain Minimize_Exposure->Adjust_Gain Use_Averaging Use Signal Averaging Adjust_Gain->Use_Averaging Acquire_Image Acquire Image Use_Averaging->Acquire_Image Assess_Signal Assess Signal-to-Noise Acquire_Image->Assess_Signal Check_Bleaching Check for Photobleaching Assess_Signal->Check_Bleaching Check_Bleaching->Set_Excitation Re-optimize if needed

Caption: Experimental workflow for minimizing this compound photobleaching.

References

Technical Support Center: Co-culture Methods to Increase Cercosporin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for utilizing co-culture techniques to enhance the production of cercosporin, a photosensitive polyketide with significant therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using co-culture to increase this compound production?

A1: Co-culturing involves growing two or more different microorganisms in the same environment. This mimics the natural competition and interaction that fungi, such as Cercospora species, experience in their native habitat. This interaction can trigger the activation of "silent" or poorly expressed biosynthetic gene clusters, leading to an increased yield of secondary metabolites like this compound as a defense or signaling response.[1][2][3]

Q2: Which types of microorganisms are suitable for co-culture with Cercospora spp.?

A2: Endophytic bacteria isolated from the same plant environment as the Cercospora species have shown significant success. Specifically, Bacillus velezensis and Lysinibacillus sp. have been demonstrated to dramatically increase this compound production when co-cultured with Cercospora sp. JNU001.[4][5] The rationale is that these microorganisms have co-evolved and are more likely to have established signaling and interaction pathways.

Q3: What kind of increase in this compound yield can be expected from co-culture methods?

A3: The reported increases in this compound yield can be substantial. For instance, co-culturing Cercospora sp. JNU001 with Bacillus velezensis B04 resulted in a 7.68-fold increase in this compound production, from 128.2 mg/L to 984.4 mg/L.[4][5] Co-culture with Lysinibacillus sp. B15 also led to a significant 4.89-fold increase.[4][5]

Q4: How does co-culture with bacteria enhance this compound production?

A4: Research suggests multiple mechanisms may be at play, depending on the co-culture partner. For example, Bacillus velezensis B04 is believed to enhance this compound secretion by loosening and damaging the surface of the Cercospora hyphae.[4][5] In contrast, Lysinibacillus sp. B15 appears to adsorb and accumulate this compound, which may reduce feedback inhibition and promote further synthesis and secretion.[5] In other fungal-bacterial interactions, direct physical contact or the exchange of chemical signals can activate fungal biosynthetic gene clusters.

Q5: Are there alternatives to co-culture for enhancing this compound production?

A5: Yes, other methods include the optimization of fermentation conditions (e.g., media composition, pH, temperature, and light exposure) and the use of elicitors.[6][7] Elicitors can be biotic (e.g., cell wall fragments from other microbes) or abiotic (e.g., metal ions like cobalt, ferric, manganese, and zinc), which can also stimulate this compound biosynthesis.[8]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or no increase in this compound production. - Incompatible co-culture partners.- Suboptimal culture conditions (media, pH, temperature, light).- Incorrect timing of inoculation.- Insufficient interaction between microorganisms.- Screen different endophytic bacteria, preferably from the same environment as the Cercospora strain.- Optimize fermentation parameters for the specific Cercospora strain before initiating co-culture experiments.- Vary the timing of bacterial inoculation into the fungal culture (e.g., after the fungus has reached a certain growth phase).- Ensure adequate mixing or proximity for interaction, depending on the co-culture setup (liquid vs. solid media).
One microorganism outcompetes and inhibits the other. - Significant differences in growth rates.- Production of potent antimicrobial compounds by one partner that kill the other.- Adjust the initial inoculum ratio, using a lower concentration of the faster-growing organism.- Introduce the faster-growing microorganism at a later time point in the fermentation process.- Consider using a physical separation method (e.g., dialysis membrane) that allows for chemical exchange but prevents direct contact.
High variability in this compound yield between batches. - Inconsistent inoculum preparation (age, concentration).- Slight variations in culture conditions.- Genetic instability of the microbial strains.- Standardize inoculum preparation protocols, using cultures at the same growth phase and cell density.- Maintain strict control over all fermentation parameters (temperature, pH, agitation, light exposure).- Periodically re-isolate and verify the characteristics of the microbial strains from frozen stocks.
Contamination of the co-culture. - Non-sterile starting materials or equipment.- Airborne contaminants during inoculation or sampling.- Ensure all media, glassware, and equipment are properly sterilized.- Use strict aseptic techniques when handling cultures.- If contamination occurs, attempt to re-isolate the desired microorganisms on selective media.

Quantitative Data Summary

The following table summarizes the quantitative data from a key study on enhancing this compound production through co-culture.

Culture Condition This compound Yield (mg/L) Fold Increase Reference
Cercospora sp. JNU001 (Monoculture, initial condition)128.2-[4]
Cercospora sp. JNU001 (Monoculture, optimized media)467.83.65[5]
Cercospora sp. JNU001 + Bacillus velezensis B04 (Co-culture)984.47.68[4][5]
Cercospora sp. JNU001 + Lysinibacillus sp. B15 (Co-culture)626.34.89[4][5]

Experimental Protocols

Protocol 1: Co-culture of Cercospora sp. JNU001 with Endophytic Bacteria for Enhanced this compound Production

This protocol is adapted from the methodology described by Zhou et al. (2021).[4][5]

1. Media and Reagents:

  • Modified S-7 Medium:

    • Glucose: 20 g/L

    • Soy peptone: 2 g/L

    • Sodium acetate: 1 g/L

    • Phenylalanine: 5 mg/L

    • Sodium benzoate: 100 mg/L

    • KH2PO4 buffer (1M): 1 mL/L

    • Biotin: 1 mg/L

    • Ca(NO3)2: 6.5 mg/L

    • Pyridoxal: 1 mg/L

    • Calcium pantothenate: 1 mg/L

    • Thiamine: 1 mg/L

    • MnCl2: 5 mg/L

    • FeCl3: 2 mg/L

    • Cu(NO3)2: 1 mg/L

    • MgSO4: 3.6 mg/L

    • ZnSO4: 2.5 mg/L

    • For solid media, add Agar powder: 15 g/L

    • Adjust initial pH to 8.5

  • LB Medium: Standard Luria-Bertani broth for bacterial culture.

2. Inoculum Preparation:

  • Cercospora sp. JNU001:

    • Inoculate two small agar plugs (5 mm x 5 mm) of a mature Cercospora sp. JNU001 culture from a modified S-7 agar plate into a 250 mL flask containing 100 mL of liquid modified S-7 medium.

    • Incubate at 25°C on a rotary shaker at 135 rpm for 7 days under continuous light illumination. This will serve as the pre-culture.

  • Endophytic Bacteria (Bacillus velezensis B04 or Lysinibacillus sp. B15):

    • On day 6 of the Cercospora pre-culture, inoculate a single colony of the desired bacterium into 50 mL of LB medium.

    • Incubate at 37°C on a rotary shaker at 200 rpm overnight.

3. Co-culture Establishment:

  • On day 7 of the Cercospora pre-culture, harvest the overnight bacterial culture by centrifugation.

  • Wash the bacterial pellet and resuspend it in fresh modified S-7 liquid medium.

  • Measure the optical density at 600 nm (OD600) of the bacterial suspension.

  • Add a specific volume of the resuspended bacteria to the 7-day-old Cercospora sp. JNU001 pre-culture to achieve a final bacterial concentration of approximately OD600 = 0.20.

  • Continue the incubation of the co-culture at 25°C and 135 rpm under continuous light for an additional 4 days.

4. This compound Extraction and Quantification:

  • After the co-culture period, harvest the culture broth.

  • Extract this compound from the broth and mycelial mass using an appropriate solvent (e.g., ethyl acetate).

  • Quantify the this compound concentration using spectrophotometry (absorbance at 470-480 nm) or HPLC.

Visualizations

experimental_workflow cluster_cercospora Cercospora sp. Pre-culture cluster_bacteria Bacterial Inoculum cluster_coculture Co-culture cluster_analysis Analysis C1 Inoculate Cercospora sp. into modified S-7 medium C2 Incubate for 7 days (25°C, 135 rpm, light) C1->C2 CC1 Add bacterial suspension to Cercospora pre-culture (Day 7) C2->CC1 B1 Inoculate Bacillus sp. into LB medium (Day 6) B2 Incubate overnight (37°C, 200 rpm) B1->B2 B3 Harvest, wash, and resuspend bacteria in S-7 medium B2->B3 B3->CC1 CC2 Incubate co-culture for 4 days (25°C, 135 rpm, light) CC1->CC2 A1 Harvest culture broth and mycelia CC2->A1 A2 Extract and quantify This compound A1->A2

Caption: Experimental workflow for co-culture to enhance this compound production.

signaling_pathways cluster_cercospora Cercospora sp. Mycelium cluster_bacillus Bacillus velezensis B04 cluster_lysinibacillus Lysinibacillus sp. B15 PKS Polyketide Synthase (PKS Gene Cluster) This compound This compound Biosynthesis PKS->this compound Secretion This compound Secretion This compound->Secretion Extracellular Extracellular This compound Secretion->Extracellular Hyphae Hyphal Cell Wall Hyphae->Secretion   Enhances B04 B. velezensis Contact Physical Contact & Cell Wall Disruption B04->Contact Contact->Hyphae Damages B15 Lysinibacillus sp. Adsorption This compound Adsorption B15->Adsorption Adsorption->this compound Reduces Feedback Inhibition Extracellular->Adsorption

Caption: Proposed mechanisms for increased this compound production in co-culture.

References

effect of light and temperature on cercosporin stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of cercosporin, focusing on the effects of light and temperature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a perylenequinone phototoxin produced by fungi of the genus Cercospora. It is a photosensitizer, meaning it becomes toxic upon exposure to light. In the presence of light and oxygen, this compound is activated to an excited triplet state, which then generates reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide (O₂⁻)[1]. This high photoactivity, with a singlet oxygen quantum yield of 0.81 to 0.97, is the basis of its biological function and also the primary driver of its degradation[2][3]. Understanding its stability is critical for accurate experimental results, determining effective storage conditions, and developing potential therapeutic applications.

Q2: What are the primary factors that affect this compound stability?

A2: The primary factors affecting this compound stability are light and temperature. It is highly sensitive to light, which causes it to degrade. While stable in the dark, its photoactivated state is highly reactive[1][4]. Temperature can also influence its stability, with lower temperatures being recommended for storage and handling to minimize degradation[4]. The precursor to this compound, prethis compound, is known to be less stable, suggesting the methylenedioxy bridge in the mature molecule contributes to its relative stability[4].

Q3: How should I store my this compound stocks (solid and in solution)?

A3: Based on its known properties, solid this compound and solutions should be stored in the dark to prevent photodegradation. It is also advisable to store them at low temperatures, such as 4°C for short-term storage and -20°C or lower for long-term storage, to minimize any potential thermal degradation[4]. When preparing solutions, use solvents in which this compound is stable and protect the solution from light by using amber vials or wrapping containers in aluminum foil.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is a lipophilic molecule. For experimental purposes, it is often extracted and dissolved in organic solvents like acetone or chloroform[4]. When preparing solutions for experiments, ensure the chosen solvent does not interfere with the assay and that the this compound remains stable for the duration of the experiment. It is always recommended to prepare fresh solutions for optimal activity.

Q5: Does pH affect the stability of this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Action
My red this compound solution has lost its color or turned a different shade (e.g., brownish-green). The this compound has likely degraded. This is often due to prolonged exposure to light. In some biological systems, degradation can lead to green-colored byproducts like xanosporic acid[8][9].Discard the solution and prepare a fresh one, ensuring it is protected from light at all times. Use amber vials or foil-wrapped tubes. Minimize exposure to ambient light during experimental setup.
I am seeing inconsistent results in my this compound-based assays. This could be due to the degradation of your this compound stock between experiments. Inconsistent light exposure or temperature fluctuations can lead to varying concentrations of active this compound.Always handle this compound under low-light conditions. Prepare fresh dilutions for each experiment from a carefully stored stock. Quantify the concentration of your solution spectrophotometrically before each use to ensure consistency.
The biological activity of my this compound solution is lower than expected. The concentration of active this compound may be lower than calculated due to degradation. The presence of reducing agents in your experimental system could also convert this compound to its less active, reduced form.Confirm the concentration of your this compound solution using its molar extinction coefficient. Ensure your experimental medium does not contain strong reducing agents unless that is a variable being studied. Prepare fresh solutions.
I observe a precipitate in my this compound solution after storage. This compound may have limited solubility in the chosen solvent, especially at lower temperatures. It is also possible that degradation products are precipitating out of the solution.Try preparing a more dilute stock solution. Before use, allow the solution to come to room temperature and vortex gently to see if the precipitate redissolves. If not, it is best to prepare a fresh solution.

Data on this compound Stability

While specific kinetic data such as half-life and degradation rate constants for the physicochemical degradation of pure this compound are not extensively documented in the literature, the following tables summarize the known qualitative and photophysical properties.

Table 1: Factors Influencing this compound Stability

Factor Effect on Stability Recommendations for Handling
Light Highly destabilizing. Causes photo-oxidation and degradation. This compound is stable in the dark[1][4].Work in a darkened room or with minimal light. Use amber vials or foil-wrapped containers. Prepare solutions fresh and use promptly.
Temperature Higher temperatures can increase the rate of degradation. Low temperatures are recommended for storage and handling to slow down potential degradation processes[4].Store stock solutions at -20°C or below. Keep solutions on ice during experiments when not in use.
Oxygen Required for the light-induced generation of reactive oxygen species, which is a key part of its degradation pathway[1].For long-term storage of high-purity samples, consider storing under an inert atmosphere (e.g., argon or nitrogen).
pH The effect on stability is not well-documented, but pH can influence the production of this compound in fungal cultures and may affect its chemical structure[1][3].Maintain a consistent and buffered pH in experimental solutions. Report the pH in all methodologies.
Redox state The reduced form of this compound is less photoactive and unstable, readily reoxidizing in the presence of air.Be aware of the redox environment of your experiment, as it can influence the active state of the molecule.

Table 2: Photophysical Properties of this compound

Property Value Significance
Singlet Oxygen Quantum Yield (ΦΔ) 0.81 - 0.97 (in various solvents)[2][3]This very high value indicates that this compound is extremely efficient at producing singlet oxygen when exposed to light, explaining its high phototoxicity and photosensitivity.
Singlet Oxygen Quantum Yield (ΦΔ) of reduced, acetylated this compound 0.02 - 0.18 (in various solvents)[3]The significantly lower quantum yield of the reduced form demonstrates that the redox state of this compound is critical for its photoactivity.

Experimental Protocols

Protocol: Spectrophotometric Analysis of this compound Stability

This protocol provides a method to assess the stability of a this compound solution under specific light and temperature conditions.

1. Objective: To determine the degradation rate of this compound in a specific solvent when exposed to a controlled light source and temperature.

2. Materials:

  • This compound (solid)

  • Solvent of choice (e.g., acetone, ethanol, DMSO)

  • Amber vials or foil-wrapped test tubes

  • Clear, UV-transparent cuvettes

  • Spectrophotometer capable of scanning in the visible range

  • Controlled light source (e.g., a lamp with known spectral output and intensity)

  • Controlled temperature incubator or water bath

  • Pipettes and tips

3. Procedure:

  • Preparation of this compound Stock Solution:

    • Under minimal light, accurately weigh a small amount of solid this compound.

    • Dissolve it in the chosen solvent to a known concentration (e.g., 1 mM). This is your stock solution.

    • Store the stock solution in an amber vial at -20°C.

  • Preparation of Working Solution:

    • Dilute the stock solution to a working concentration that gives an absorbance reading between 1.0 and 1.5 at its λmax (approximately 470-480 nm). This ensures the readings are within the linear range of the spectrophotometer.

  • Stability Assay Setup:

    • Prepare several aliquots of the working solution in separate, clear vials.

    • Light Exposure Group: Place one set of vials in the controlled temperature environment and expose them to the light source.

    • Dark Control Group: Place a second set of vials in the same temperature environment but wrap them completely in aluminum foil to exclude all light.

  • Data Collection:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take a sample from one of the "Light Exposure" vials and one from the "Dark Control" vials.

    • Immediately measure the absorbance spectrum of each sample using the spectrophotometer. Record the absorbance at the λmax of this compound.

  • Data Analysis:

    • Plot the absorbance at λmax versus time for both the light-exposed and dark control samples.

    • The dark control should show minimal change in absorbance, confirming the stability of this compound in the absence of light[4].

    • The light-exposed samples will show a decrease in absorbance over time.

    • To determine the degradation kinetics, you can model the data (e.g., using a first-order decay model) to calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Assay cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in dark) prep_work Prepare Working Solution (in dark) prep_stock->prep_work light_group Light Exposure Group (Controlled Light & Temp) prep_work->light_group Aliquot dark_group Dark Control Group (Foil-wrapped & Temp) prep_work->dark_group Aliquot measurement Spectrophotometric Measurement (Absorbance at λmax over time) light_group->measurement dark_group->measurement data_analysis Data Analysis (Plot Abs vs. Time, Calculate k and t½) measurement->data_analysis

Caption: Workflow for assessing this compound stability.

Degradation_Factors Key Factors Influencing this compound Degradation This compound This compound (Ground State) Excited_this compound Excited this compound* (Triplet State) This compound->Excited_this compound Activation Degradation Degradation Products Excited_this compound->Degradation Photochemical Reaction ROS Reactive Oxygen Species (¹O₂, O₂⁻) Excited_this compound->ROS Energy Transfer ROS->Degradation Causes Oxidation Light Light (Photon Absorption) Oxygen Oxygen (O₂) Temperature Temperature Temperature->Degradation Accelerates

Caption: Factors in this compound's photochemical degradation.

References

dealing with batch-to-batch variability in cercosporin production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing batch-to-batch variability in cercosporin production.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why is my this compound yield significantly lower than expected or completely absent?

Answer: Low or absent this compound production is a common issue stemming from several critical factors. Verify the following:

  • Light Exposure: this compound biosynthesis is completely dependent on light. Cultures grown in darkness will not produce the toxin. Even brief exposure to light can trigger biosynthesis. Ensure your cultures are incubated under constant, appropriate light (wavelengths 400-600 nm).

  • Culture Medium Composition: this compound production is highly sensitive to the growth medium. Significant variability has been observed between different commercial brands of potato dextrose agar (PDA). For C. nicotianae, a thin layer of Difco PDA has been found to support the highest production. Conversely, media that induce conidiation, such as V8 juice medium, will repress this compound synthesis.

  • Temperature: High temperatures inhibit this compound production. The optimal temperature is typically around 25°C, with production being almost completely inhibited at temperatures above 27-30°C.

  • Isolate Viability and Stability: The ability to produce this compound is highly variable among different species of Cercospora and even among isolates of the same species. Over time and with repeated subculturing, individual isolates can also show variations in toxin production. It is crucial to work with a well-characterized, high-producing isolate and to use fresh cultures started from frozen stocks.

Question: Why is the red pigmentation (this compound) in my cultures inconsistent between batches?

Answer: Inconsistent pigmentation is a direct indicator of variable this compound yield. This can be traced back to inconsistencies in your experimental setup.

  • Environmental Control: Ensure that light intensity, temperature, and incubation time are identical for all batches. Light is the most critical factor for inducing the red pigment's production.

  • Media Preparation: The source and preparation of your media can cause significant variation. Using different brands of PDA or even different batches of fresh potatoes to make PDA can drastically alter yield. Depletion or alteration of carbon and nitrogen sources also affects production. Maintain strict consistency in media components and preparation methods.

  • pH Level: While some studies suggest pH has little effect, others have found that optimizing the initial pH of the medium can significantly improve yield. For instance, one study found an initial pH of 8.5 to be optimal for their strain. Check and standardize the initial pH of your medium before inoculation.

Question: My this compound yield has decreased after several rounds of subculturing. What is happening?

Answer: This is likely due to isolate instability. Production levels can vary over time for individual isolates. To mitigate this, it is best practice to prepare a large batch of frozen glycerol stocks from a high-producing culture. For each new experiment, start a fresh culture from one of these frozen stocks rather than from a previous agar plate. This ensures genetic and phenotypic consistency.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that regulate this compound production? A1: The most critical factor is light; production is completely suppressed in darkness. Other key factors include temperature, with higher temperatures (above 30°C) being inhibitory, and the specific composition of the culture medium.

Q2: How does the choice of culture medium impact this compound yield? A2: The impact is substantial. Studies show that different media like Malt Agar and Potato Dextrose Agar (PDA) can be more favorable for this compound accumulation than others. Even different commercial brands of the same medium (e.g., PDA) can lead to drastically different yields. Conditions that favor conidiation (spore formation) tend to repress this compound synthesis.

Q3: What is the genetic basis for this compound production? A3: this compound biosynthesis is controlled by a core gene cluster, designated CTB. This cluster contains eight genes (CTB1-8) that encode the necessary enzymes, including a polyketide synthase (CTB1), methyltransferases, oxidoreductases, a transporter (CTB4), and a transcriptional activator (CTB8).

Q4: Are there other regulatory genes outside the main CTB cluster? A4: Yes, a zinc cluster transcription factor named CRG1 plays a role in regulating both this compound production and the fungus's own resistance to the toxin.

Q5: Can metal ions influence this compound production? A5: Yes, the addition of certain metal ions, such as cobalt, ferric iron, manganese, and zinc, has been shown to increase this compound production to varying degrees.

Q6: What signaling pathways are involved in triggering this compound biosynthesis? A6: Light is the primary signal that activates a complex network involving Ca²⁺/Calmodulin and MAP kinase pathways. These pathways ultimately lead to the activation of transcription factors like CRG1 and CTB8, which turn on the expression of the biosynthetic genes.

Data Presentation: Factors Influencing this compound Yield

The following tables summarize quantitative data from studies on this compound production, highlighting the impact of various experimental conditions.

Table 1: Effect of Different Growth Media on Maximum this compound Production by Various Cercospora Isolates.

MediumC. kikuchii (IN)C. kikuchii (IL)C. beticolaC. zeae-maydisC. asparagiC. nicotianaeAverage Yield
Malt Agar 6512037732845a
PDA 112743064241145a
CM 5092044317b
SBL 47115126514b
MM 927944211b
CSM 3363639b
Isolate Avg. 48a 41ab 18bcd 16bcd 13cd 5d

Data adapted from Jenns, A. E., et al. (1989). Values represent maximum this compound produced (nmol per 6-mm plug). Means in the same column (Average Yield, Isolate Avg.) followed by the same letter do not differ significantly. Abbreviations: PDA, potato-dextrose agar; CM, complete medium; SBL, minimal medium with soybean leaves; MM, minimal medium; CSM, Cercospora sporulation medium.

Table 2: Optimization of Liquid Fermentation Conditions for Cercospora sp. JNU001.

ConditionParameterThis compound Yield (mg/L)
Culture Time 11 days467.8
13 days~400
7 days~250
Initial pH 8.5467.8
7.0 (Control)~200
5.5~150
Temperature 25 °C467.8
20 °C~350
>27 °CAlmost inhibited
Carbon Source Glucose467.8
Sucrose (Control)~200
Fructose~180
Nitrogen Source Soy Peptone467.8
Yeast Extract (Control)~200
Ammonium SulfateNot Detected

Data adapted from Zhou, Y., et al. (2021). This study optimized conditions starting from a baseline yield of 128.2 mg/L.

Experimental Protocols

Protocol 1: Extraction and Spectrophotometric Quantification of this compound from Solid Media

This protocol is adapted from methods used in multiple studies for a simple and reliable quantification of this compound.

Materials:

  • Cultures of Cercospora spp. grown on solid agar medium

  • 5N Potassium Hydroxide (KOH) solution

  • Cork borer (6-mm diameter)

  • Microcentrifuge tubes or small vials

  • Spectrophotometer

  • Pipettes

Procedure:

  • Using a sterile cork borer, take four mycelial plugs (6 mm diameter) from each petri dish colony. Plugs should be taken from just behind the margin of fungal growth.

  • Place the four plugs into a single vial or tube.

  • Add 2 mL of 5N KOH solution to the tube.

  • Incubate the tubes in complete darkness at room temperature for 4 hours to allow the this compound to be extracted into the alkaline solution. The extract will appear dark green.

  • After incubation, briefly vortex the tubes. If necessary, centrifuge to pellet any mycelial debris.

  • Transfer the supernatant (the colored extract) to a cuvette.

  • Measure the absorbance of the solution at 473 nm, 480 nm, or 485 nm using the spectrophotometer. Use 5N KOH as the blank.

  • Calculate the this compound concentration using the Beer-Lambert law (A = εcl), with a molar absorption coefficient (ε) for this compound of 23,300 M⁻¹cm⁻¹.

Note: High-Performance Liquid Chromatography (HPLC) is also a valid and often more precise method for this compound quantification.

Visualizations: Pathways and Workflows

Diagram 1: Signaling Pathway for this compound Biosynthesis

G Light Light (400-600 nm) CaM Ca2+/Calmodulin Signaling Light->CaM activates MAPK MAP Kinase Pathway Light->MAPK activates CRG1 CRG1 (Transcription Factor) CaM->CRG1 regulates MAPK->CRG1 regulates CTB8 CTB8 (Pathway-Specific TF) CRG1->CTB8 regulates CTB_Cluster CTB Gene Cluster (CTB1-7) CRG1->CTB_Cluster CTB8->CTB_Cluster induces expression This compound This compound Biosynthesis CTB_Cluster->this compound enzymes for Export CFP/CTB4 (Transporters) This compound->Export transported by Final_this compound Exported this compound Export->Final_this compound

Caption: A model of the signal transduction and regulatory controls for this compound biosynthesis.

Diagram 2: Experimental Workflow for Troubleshooting Low this compound Yield

G Start Problem: Low/Variable this compound Yield CheckIsolate Step 1: Verify Fungal Isolate Start->CheckIsolate CheckMedia Step 2: Audit Culture Medium Start->CheckMedia CheckEnv Step 3: Standardize Environment Start->CheckEnv IsolateActions Action: - Use fresh culture from frozen stock. - Confirm isolate identity. - Screen for high-producing strain. CheckIsolate->IsolateActions MediaActions Action: - Use the exact same brand/lot of PDA. - Check C:N ratio. - Standardize pH before inoculation. - Ensure consistent media volume. CheckMedia->MediaActions EnvActions Action: - Ensure constant light exposure. - Verify light spectrum/intensity. - Maintain temperature at ~25°C. - Standardize incubation time. CheckEnv->EnvActions IsolateActions->CheckMedia Result Consistent this compound Production IsolateActions->Result Resolves issue MediaActions->CheckEnv MediaActions->Result Resolves issue EnvActions->Result Resolves issue

Caption: A systematic workflow for diagnosing and resolving issues with this compound production.

Diagram 3: Logical Flowchart for Diagnosing Production Failures

G Start Culture shows no red pigment LightCheck Was culture under constant light? Start->LightCheck TempCheck Was temperature ≤ 25°C? LightCheck->TempCheck Yes LightIssue Root Cause: No light signal. This compound is light-induced. LightCheck->LightIssue No MediaCheck Is media a known good producer (e.g., PDA)? TempCheck->MediaCheck Yes TempIssue Root Cause: High temperature. Production is inhibited >27°C. TempCheck->TempIssue No IsolateCheck Is this a fresh culture from a validated stock? MediaCheck->IsolateCheck Yes MediaIssue Root Cause: Inhibitory medium. Nutrients or brand may be wrong. MediaCheck->MediaIssue No IsolateIssue Root Cause: Isolate instability. Strain may have lost production capacity. IsolateCheck->IsolateIssue No ComplexIssue Multiple factors likely. Review entire protocol. IsolateCheck->ComplexIssue Yes

Caption: A diagnostic flowchart to identify the root cause of failed this compound production.

methods to remove interfering compounds in cercosporin extracts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of interfering compounds from cercosporin extracts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound extract has a brownish or greenish tint instead of the characteristic red color. What does this mean?

A1: This indicates the presence of impurities. A greenish tint can occur at high pH (above 11), as this compound itself turns green in basic solutions[1]. If the extract is not basic, the color is likely due to co-extraction of other fungal pigments or media components. A brownish color often results from a complex mixture of impurities or degradation products.

  • Troubleshooting Steps:

    • Verify pH: Ensure your extraction and processing steps maintain the correct pH. This compound is red in acidic to neutral conditions.

    • Purification: Proceed with the recommended acid-base purification and chromatography steps to separate this compound from these other pigments[1][2].

Q2: My final this compound yield is very low. What are the common causes?

A2: Low yield can stem from issues in the fungal culture, extraction, or purification stages.

  • Troubleshooting Steps:

    • Culture Conditions: Ensure the Cercospora species is grown on a favorable medium like Potato Dextrose Agar (PDA) or Malt Agar, as these have been shown to support higher this compound accumulation.[2] Culture age, temperature, and light exposure are also critical factors that regulate toxin production.[2]

    • Extraction Efficiency: The extraction method must be robust. Using an organic solvent in combination with a chelating agent like EDTA can improve recovery from agar media[1]. Ensure thorough mixing and sufficient extraction time.

    • Purification Losses: Each purification step (e.g., solvent partitioning, chromatography) can lead to product loss. Ensure phase separation is clean during liquid-liquid extraction and that chromatographic fractions are collected carefully. The red-colored fractions contain your product[1].

Q3: After purification, I still see multiple spots on my Thin Layer Chromatography (TLC) plate. How can I improve purity?

A3: This indicates that your current purification scheme is insufficient to remove all interfering compounds. Common co-extracted impurities from Cercospora species include a variety of long-chain fatty acids (e.g., palmitic, oleic, linoleic acids), esters, and steroids[3][4][5].

  • Troubleshooting Steps:

    • Acid-Base Wash: Implement or optimize the pH-based purification step. Extracting this compound into a basic aqueous solution (pH > 11) and then acidifying (pH < 3) to recover it into an organic solvent is a highly effective step for removing neutral and acidic impurities[1].

    • Chromatography: If you are already using chromatography, consider optimizing the method. For Sephadex LH-20, ensure proper column packing and a slow, consistent flow rate. For more challenging separations, High-Performance Liquid Chromatography (HPLC) on a C18 column can be used for final polishing[6][7].

    • Crystallization: After chromatography, crystallization can significantly enhance purity. Dissolve the semi-purified extract in a suitable solvent (e.g., 70% aqueous ethanol), and allow for slow evaporation to yield dark red crystals of this compound[1].

Q4: How can I accurately quantify the amount of this compound in my extract if other pigments are present?

A4: Visual estimation or simple spectrophotometry of crude extracts can be unreliable because other fungal pigments can interfere with the measurement[2].

  • Recommended Methods:

    • Spectrophotometry on Purified Samples: After performing the acid-base wash and initial chromatographic steps, spectrophotometry at 473 nm is more reliable[2].

    • High-Performance Liquid Chromatography (HPLC): HPLC is the most accurate method for both quantification and purity assessment. It physically separates this compound from interfering compounds before detection. A C18 column with a gradient of acetonitrile and water (containing 0.5% formic acid) is a common mobile phase, with detection at 472 nm[6].

Quantitative Data Summary

The yield of this compound is highly dependent on the fungal strain, culture conditions, and co-culturing techniques. The following table summarizes reported production yields from different studies.

Fungal Strain/ConditionCulture MethodReported YieldReference
Cercospora sp. JNU001Pure Culture128.2 mg/L[6]
Cercospora sp. JNU001 + Bacillus velezensis B04Co-culture984.4 mg/L[6]
Cercospora sp. JNU001 + Lysinibacillus sp. B15Co-culture626.3 mg/L[6]
Cercospora piaropi (Mexican Isolate)Continuous Light72.59 mg/L[8]
Cercospora piaropi (Mexican Isolate)Dark Conditions25.70 mg/L[8]

Experimental Protocols

Protocol 1: Comprehensive Purification of this compound

This protocol is based on a multi-step method involving pH-based extraction and column chromatography, which is effective for removing a wide range of impurities[1].

Workflow Diagram:

G cluster_extraction Step 1: Extraction cluster_ph_purification Step 2: Acid-Base Purification cluster_chromatography Step 3: Chromatography & Final Purification A Fungal Culture (Solid or Liquid) B Extract with Basic Solution (e.g., 0.5N NaOH, pH > 11) A->B Add Base C Green Aqueous Phase (Contains this compound Salt) B->C D Filter to Remove Solids C->D E Acidify Filtrate (e.g., 6N HCl, pH < 3) D->E Add Acid F Red Precipitate/Solution E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Red Organic Phase G->H Separate Phases I Evaporate Organic Solvent H->I Rotary Evaporation J Red Residue I->J K Dissolve in Ethanol J->K L Apply to Sephadex LH-20 Column K->L M Elute with Ethanol L->M N Collect Red Fractions M->N O Evaporate Solvent to Yield Dark Red Crystals N->O Slow Evaporation/Cooling

Caption: Workflow for the purification of this compound.

Methodology:

  • Extraction:

    • Provide a source of this compound, such as a fungal culture of a Cercospora species grown on PDA or in a liquid medium.

    • Extract the this compound from the source using a basic solution with a pH greater than 11 (e.g., 0.5N NaOH). The resulting extract containing this compound will be substantially green[1].

  • Acid-Base Purification:

    • Filter the green, this compound-containing extract to remove mycelia and other solids.

    • Acidify the filtrate with a strong acid (e.g., 6N HCl) to a pH below 3. The solution will turn red as the this compound precipitates or becomes soluble in a non-polar solvent[1].

    • Perform a liquid-liquid extraction of the acidified mixture with an organic solvent like ethyl acetate. Repeat until the aqueous phase is no longer red.

    • Combine the organic phases.

  • Solvent Removal and Chromatography:

    • Remove the organic solvent from the solution (e.g., using a rotary evaporator) to yield a red, this compound-containing residue.

    • Dissolve this residue in a minimal amount of ethanol.

    • Apply the dissolved residue to a chromatography column packed with a resin that separates based on hydrophobicity, such as Sephadex LH-20[1].

    • Elute the column with ethanol, collecting the fractions that appear red.

  • Final Steps:

    • Combine the pure, red fractions and remove the ethanol to yield substantially pure this compound, which may appear as dark red crystals upon slow evaporation[1].

    • Purity can be confirmed by TLC or HPLC analysis[1][6].

Troubleshooting Logic Diagram

This diagram illustrates a decision-making process for addressing common issues during this compound purification.

G start Start Purification issue_yield Problem: Low Final Yield start->issue_yield issue_purity Problem: Low Purity (Multiple TLC Spots) start->issue_purity check_culture Check Culture Conditions: - Optimal Medium (PDA/Malt)? - Correct Temp/Light? issue_yield->check_culture Is culture optimized? check_extraction Review Extraction: - Sufficient Solvent? - Chelating Agent Used? issue_yield->check_extraction Is extraction efficient? check_losses Minimize Purification Losses: - Clean Phase Separation? - Careful Fraction Collection? issue_yield->check_losses Are there process losses? use_acid_base Implement/Optimize Acid-Base Wash (pH 11 -> 3) issue_purity->use_acid_base optimize_chroma Optimize Chromatography: - Correct Resin (Sephadex LH-20)? - Use HPLC for high purity? issue_purity->optimize_chroma end_yield Yield Improved check_culture->end_yield check_extraction->end_yield check_losses->end_yield end_purity Purity Improved use_acid_base->end_purity add_crystallization Add Crystallization Step Post-Chromatography optimize_chroma->add_crystallization add_crystallization->end_purity

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Optimizing Cercosporin Concentration for Phototoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cercosporin in phototoxicity experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce phototoxicity?

A1: this compound is a naturally occurring perylenequinone phototoxin produced by fungi of the genus Cercospora. Its phototoxicity is initiated when this compound absorbs light energy, transitioning to an excited triplet state. This energized molecule then reacts with molecular oxygen to generate highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and, to a lesser extent, superoxide anions (O₂⁻).[1][2][3] These ROS are highly damaging to cellular components, leading to lipid peroxidation of cell membranes, which causes a loss of membrane integrity and ultimately results in cell death.[3]

Q2: What is the optimal concentration range for this compound in phototoxicity studies?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental conditions, particularly the light dose. Studies have shown that for human cancer cell lines such as T98G, U87, and MCF7, concentrations in the low micromolar range (e.g., 2 µM to 4 µM) are effective for inducing phototoxicity when combined with an appropriate light dose.[1] It is crucial to perform a dose-response curve for each new cell line and experimental setup to determine the optimal concentration.

Q3: What are the recommended light conditions for activating this compound?

A3: this compound has a broad absorption spectrum in the visible light range. Studies have successfully induced phototoxicity using light irradiation around 450 nm.[1][4] The light dose, a function of both intensity and duration, is a critical parameter. For example, with a 4 µM this compound concentration, lethal dose 50 (LD50) values were achieved with light doses of 0.14 J/cm² for T98G cells, 0.26 J/cm² for MCF7 cells, and 0.24 J/cm² for U87 cells.[1]

Q4: Does this compound exhibit toxicity in the absence of light?

A4: this compound generally exhibits low to no dark toxicity at concentrations typically used for phototoxicity studies.[1] However, some studies have noted a synergistic cytotoxic effect when this compound is co-incubated with copper in the dark, particularly in cell lines with high respiratory activity.[1][4] It is always recommended to include a dark control (cells incubated with this compound but not exposed to light) in your experimental design to quantify any light-independent effects.

Troubleshooting Guide

Issue 1: this compound precipitates in the cell culture medium.

  • Cause: this compound is poorly soluble in aqueous solutions like cell culture media.[2] It is soluble in some organic solvents and alkaline solutions.[5] Adding a concentrated stock solution in an organic solvent directly to the aqueous medium can cause it to precipitate out.

  • Solution:

    • Prepare a high-concentration stock solution: Dissolve this compound in a suitable organic solvent such as DMSO or ethanol.

    • Minimize the final solvent concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of the organic solvent is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.

    • Serial dilutions: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. This gradual dilution can help maintain solubility.

    • Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help to keep it in solution.

    • Vortexing/Sonication: Gently vortex or sonicate the diluted this compound solution to ensure it is well-dispersed before adding it to the cells.

Issue 2: High variability in experimental results.

  • Cause: Variability can arise from inconsistent light exposure, uneven cell seeding, or issues with the this compound solution.

  • Solution:

    • Consistent Light Source: Ensure a uniform and calibrated light source is used for all experiments. The distance from the light source to the cell culture plate should be constant.

    • Even Cell Seeding: Ensure a single-cell suspension is created before seeding to achieve a uniform cell monolayer.

    • Fresh this compound Solutions: Prepare fresh dilutions of this compound from the stock solution for each experiment, as it can degrade over time, especially when exposed to light.

    • Include Proper Controls: Always include positive and negative controls, as well as dark controls for each this compound concentration.

Issue 3: Low or no phototoxicity observed.

  • Cause: This could be due to an insufficient concentration of this compound, an inadequate light dose, or low uptake of this compound by the cells.

  • Solution:

    • Optimize this compound Concentration: Perform a dose-response experiment with a wider range of this compound concentrations.

    • Increase Light Dose: Increase the duration or intensity of the light exposure. It is advisable to perform a light-dose-response experiment.

    • Verify this compound Uptake: While direct measurement can be complex, you can infer uptake by observing the phototoxic effect at varying incubation times with this compound before light exposure. Studies have shown that cellular uptake can vary between cell lines.[1][4]

Data Presentation

Table 1: Phototoxicity of this compound in Human Cancer Cell Lines

Cell LineThis compound Concentration (µM)Light Dose for LD50 (J/cm²)Dark Toxicity
T98G (Glioblastoma)40.14No notable dark toxicity
MCF7 (Breast Adenocarcinoma)40.26No notable dark toxicity
U87 (Glioblastoma)40.24No notable dark toxicity

Data synthesized from Mastrangelopoulou et al. (2019).[1]

Experimental Protocols

Protocol 1: Determining this compound Phototoxicity using the MTT Assay

This protocol is a synthesized guideline and should be optimized for your specific cell line and laboratory conditions.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Selected cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Calibrated light source with a filter for the desired wavelength (e.g., ~450 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve 2X the final desired concentrations (e.g., if final concentrations are 1, 2, 4, 8 µM, prepare 2, 4, 8, 16 µM solutions).

  • Cell Treatment:

    • Remove the medium from the wells.

    • Add 100 µL of the this compound dilutions to the appropriate wells.

    • For dark controls, wrap a corresponding plate in aluminum foil.

    • Include wells with medium only (no cells) for background control and wells with cells in medium containing the highest concentration of DMSO as a vehicle control.

    • Incubate the plates for a predetermined duration (e.g., 4 hours) to allow for this compound uptake.

  • Light Exposure:

    • Expose the unwrapped plate to the light source for a predetermined time to deliver the desired light dose.

    • Keep the dark control plate wrapped in foil at the same temperature for the same duration.

  • Post-Incubation:

    • After light exposure, remove the this compound-containing medium from all wells.

    • Wash the cells gently with PBS.

    • Add 100 µL of fresh complete medium to each well.

    • Incubate the plates for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium-only wells (background) from all other readings.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against this compound concentration to determine the IC50 or LD50 values for both the light-exposed and dark control groups.

Visualizations

G cluster_workflow Experimental Workflow for this compound Phototoxicity cluster_light Light Exposure cluster_dark Dark Control start Seed cells in 96-well plate incubate1 Incubate 24h (Attachment) start->incubate1 prepare_cerco Prepare this compound dilutions incubate1->prepare_cerco treat Treat cells with this compound prepare_cerco->treat incubate2 Incubate 4h (Uptake) treat->incubate2 light_exposure Expose to light (~450 nm) incubate2->light_exposure dark_control Keep in dark incubate2->dark_control wash Wash cells & add fresh medium light_exposure->wash dark_control->wash incubate3 Incubate 24-48h wash->incubate3 mtt_assay Perform MTT Assay incubate3->mtt_assay analyze Analyze Data (Calculate IC50/LD50) mtt_assay->analyze

Caption: Workflow for assessing this compound phototoxicity.

G cluster_pathway This compound-Induced Phototoxic Cell Death Pathway This compound This compound Excited_this compound Excited this compound (Triplet State) This compound->Excited_this compound Light Absorption Light Light (~450 nm) Light->Excited_this compound ROS Reactive Oxygen Species (¹O₂, O₂⁻) Excited_this compound->ROS Energy Transfer Oxygen O₂ Oxygen->ROS Membrane Lipid Peroxidation of Cellular Membranes ROS->Membrane Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Bioenergetic_Collapse Bioenergetic Collapse Membrane->Bioenergetic_Collapse Mitochondria->Bioenergetic_Collapse ER->Bioenergetic_Collapse Caspase_Activation Caspase Activation (e.g., Caspase-3) Bioenergetic_Collapse->Caspase_Activation Necrosis Necrosis Bioenergetic_Collapse->Necrosis Severe Damage Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound's mechanism of phototoxic cell death.

References

challenges in scaling up cercosporin production for research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cercosporin. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the scaling up of this compound production for research purposes.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem IDIssuePotential CausesSuggested Solutions
CP-001 Low or No this compound Yield - Inappropriate Cercospora species or strain. - Suboptimal culture medium composition.[1][2] - Incorrect environmental conditions (light, temperature, pH).[1][2][3] - Insufficient culture time.[4][5]- Strain Selection: Ensure you are using a known high-producing strain of Cercospora. Note that production levels can vary significantly even between isolates of the same species.[2] - Medium Optimization: Experiment with different media formulations. Potato Dextrose Agar (PDA) is commonly used, but different brands or batches can impact yield.[1][6] Consider optimizing carbon and nitrogen sources.[1][2] - Environmental Control: Light is a critical factor for this compound production.[1][3] Ensure cultures are exposed to visible light. Optimize temperature, as some isolates show inhibition at higher temperatures (e.g., 30°C).[2] While pH has been noted to have little effect in some studies, initial medium pH can be a factor to consider.[1][4] - Culture Duration: Allow for sufficient incubation time. Maximum yields have been reported after extended culture periods, sometimes exceeding 30 days.[4][5]
CP-002 Inconsistent Yields Between Batches - Variability in media components.[1][6] - Fluctuations in environmental conditions. - Genetic instability of the fungal strain.- Standardize Protocols: Use the same brand and lot of media components for all experiments. - Monitor Conditions: Tightly control and monitor light intensity, temperature, and humidity. - Strain Maintenance: Maintain a consistent stock of the fungal culture and use a standardized inoculation procedure.
CP-003 Difficulty in Extracting this compound - Inefficient solvent extraction. - Degradation of this compound during extraction.- Solvent Choice: Dichloromethane (DCM) has been shown to be effective for extraction from fermentation broth.[4] - Extraction Time: Ensure sufficient time for the solvent to interact with the fungal biomass and broth.[4]
CP-004 Purity Issues After Purification - Co-extraction of other pigments or metabolites. - Ineffective purification method.- Chromatography: Utilize column chromatography, such as with Sephadex LH-20, for purification of the crude extract.[4] - Quantification Method: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound and assessing purity. Spectrophotometry can also be used, but may be less specific.

Frequently Asked Questions (FAQs)

1. What are the main challenges in scaling up this compound production?

The primary challenges include the low efficiency of total chemical synthesis due to its structural complexity and the often low and unstable yields from microbial fermentation.[4][5][7] Achieving high-yield, stable production in a large-scale setting within a reasonable timeframe is a significant hurdle.[4][5]

2. How can I increase my this compound yield?

Several strategies can be employed to enhance this compound production:

  • Optimization of Fermentation Conditions: Fine-tuning factors like the culture medium, carbon-to-nitrogen ratio, temperature, and light exposure can significantly impact yields.[1][2]

  • Co-culturing: Co-culturing Cercospora sp. with certain endophytic bacteria, such as Bacillus velezensis and Lysinibacillus sp., has been shown to dramatically increase this compound production.[4][5][8] These bacteria can facilitate the secretion of this compound from the fungal hyphae.[4][5]

  • Precursor Supplementation: Adding precursors of the this compound biosynthetic pathway to the culture medium can enhance production.[9]

3. What is the role of light in this compound production?

Light is a critical environmental factor that is essential for both the production and the toxic activity of this compound.[1][3] The fungus accumulates substantial amounts of this compound only when grown under light.[1][6]

4. How does this compound toxicity affect the producing fungus?

Cercospora species have evolved self-resistance mechanisms to their own toxin. One proposed mechanism is the maintenance of this compound in a chemically-reduced, non-toxic state within the fungal hyphae.[10][11] Genes involved in this compound resistance, such as those encoding transporters, also play a role.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from cited research to aid in experimental design and comparison.

Table 1: Impact of Co-culturing on this compound Production

Co-culture OrganismInitial this compound Yield (mg/L)Final this compound Yield (mg/L)Fold IncreaseReference
Bacillus velezensis B04128.2984.47.68[4][5]
Lysinibacillus sp. B15128.2626.34.89[4][5]

Table 2: Optimized Liquid Fermentation Conditions for Cercospora sp. JNU001

ParameterOptimized ValueResulting Yield (mg/L)Reference
Initial Medium pH8.5467.8[4]
Temperature25 °C467.8[4]
Carbon SourceGlucose467.8[4]
Nitrogen SourceSoy Peptone467.8[4]

Experimental Protocols

1. Liquid Fermentation of Cercospora sp.

This protocol is based on methodologies described for enhancing this compound production.[4]

  • Medium Preparation: Prepare S-7 culture medium and adjust the initial pH to 8.5. Use glucose as the carbon source and soy peptone as the nitrogen source.

  • Inoculation: Inoculate the liquid medium with a fresh culture of Cercospora sp.

  • Incubation: Incubate the culture at 25°C on a shaker.

  • Co-culturing (Optional): For enhanced production, introduce a co-culture of Bacillus velezensis B04 after a specific period of fungal growth (e.g., 4 days).

  • Harvesting: After the desired incubation period (e.g., 11 days), the fermentation broth is ready for extraction.

2. This compound Extraction

This protocol is adapted from methods shown to be effective for this compound recovery.[4]

  • Solvent Addition: To the fermentation broth, add an equal volume of dichloromethane (DCM).

  • Shaking: Place the mixture on a shaker at a suitable speed (e.g., 135 rpm) for an extended period (e.g., 36 hours) to ensure complete extraction.

  • Repeat Extraction: Repeat the extraction process with fresh DCM to maximize recovery.

  • Phase Separation: Collect the organic (DCM) phase containing the this compound.

  • Solvent Evaporation: Evaporate the DCM using a rotary evaporator to obtain the crude this compound extract.

3. This compound Purification

This protocol outlines a common method for purifying the crude extract.[4]

  • Dissolution: Dissolve the crude this compound extract in methanol.

  • Column Chromatography: Load the dissolved extract onto a Sephadex LH-20 column.

  • Elution: Elute the column with methanol and collect the fractions containing the purified this compound.

  • Purity Assessment: Analyze the purity of the collected fractions using HPLC or spectrophotometry.

Visualizations

experimental_workflow Experimental Workflow for this compound Production and Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification prep Prepare Optimized S-7 Medium inoc Inoculate with Cercospora sp. prep->inoc incub Incubate (25°C, with light) inoc->incub co_culture Optional: Add Co-culture (e.g., B. velezensis) incub->co_culture harvest Harvest Fermentation Broth co_culture->harvest add_dcm Add Dichloromethane (DCM) harvest->add_dcm shake Shake for 36 hours add_dcm->shake collect_org Collect Organic Phase shake->collect_org evap Evaporate DCM collect_org->evap crude Obtain Crude this compound evap->crude dissolve Dissolve Crude Extract in Methanol crude->dissolve chrom Sephadex LH-20 Column Chromatography dissolve->chrom collect_frac Collect Fractions chrom->collect_frac pure Pure this compound collect_frac->pure

Caption: A flowchart of the key stages in this compound production and purification.

signaling_pathway Factors Influencing this compound Production cluster_regulation Regulatory Pathways light Light cerc_prod This compound Production light->cerc_prod temp Temperature temp->cerc_prod media Culture Medium (Carbon/Nitrogen Source) media->cerc_prod ions Metal Ions (Co, Fe, Mn, Zn) ions->cerc_prod co_culture Co-culturing Bacteria co_culture->cerc_prod ca_cam Calcium/Calmodulin Signaling ca_cam->cerc_prod mapk MAP Kinase Pathway mapk->cerc_prod crg1 CRG1 Transcription Factor crg1->cerc_prod

Caption: Key environmental and biological factors that regulate this compound biosynthesis.

References

Validation & Comparative

A Comparative Analysis of the Phototoxic Properties of Cercosporin and Hypericin for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the phototoxic properties of two naturally occurring perylenequinone photosensitizers, cercosporin and hypericin. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of their performance as photodynamic agents.

Introduction

This compound, a fungal toxin, and hypericin, a constituent of St. John's Wort, are both potent photosensitizers that, upon activation by light, generate reactive oxygen species (ROS), leading to cellular damage and death.[1] This property makes them promising candidates for applications in photodynamic therapy (PDT) for cancer and other diseases.[2] This guide compares their key phototoxic parameters, including their mechanisms of action, reactive oxygen species generation, subcellular localization, and photodynamic efficacy.

Mechanism of Phototoxicity

Both this compound and hypericin exert their phototoxic effects through a combination of Type I and Type II photosensitization pathways. Upon absorption of light, the photosensitizer is excited from its ground state to a short-lived singlet state, followed by intersystem crossing to a longer-lived triplet state.

  • Type I Pathway: The triplet-state photosensitizer can react directly with biomolecules, such as lipids and proteins, through electron or hydrogen transfer, producing radical ions. These radicals can then react with molecular oxygen to produce superoxide anion radicals (O₂⁻) and other ROS.

  • Type II Pathway: The triplet-state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[3] This is considered the predominant pathway for the phototoxicity of both compounds.[3]

The generation of these ROS leads to oxidative stress, causing damage to cellular components and ultimately inducing cell death through apoptosis or necrosis.[2]

Photosensitization_Mechanisms cluster_0 Photosensitizer (PS) cluster_1 Pathways cluster_2 Cellular Damage PS_ground PS (Ground State) PS_singlet PS (Singlet State) PS_ground->PS_singlet Excitation PS_triplet PS (Triplet State) PS_singlet->PS_triplet Intersystem Crossing TypeI Type I Pathway PS_triplet->TypeI Electron/Hydrogen Transfer TypeII Type II Pathway PS_triplet->TypeII Energy Transfer Biomolecules Biomolecules O2_ground2 ³O₂ ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage CellDeath Cell Death (Apoptosis, Necrosis) Damage->CellDeath Light Light (hν) Light->PS_ground Absorption Radicals Radical Ions Biomolecules->Radicals Reaction O2_ground ³O₂ Superoxide Superoxide (O₂⁻) O2_ground->Superoxide Reaction Superoxide->ROS Singlet_O2 Singlet Oxygen (¹O₂) Singlet_O2->ROS O2_ground2->Singlet_O2 Energy Transfer Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Data Analysis ROS_Assay ROS Quantum Yield (Singlet Oxygen, Superoxide) Cell_Culture Cell Culture (e.g., Cancer Cell Lines) ROS_Assay->Cell_Culture Incubation Incubation with Photosensitizer Cell_Culture->Incubation Localization Subcellular Localization (Fluorescence Microscopy) Incubation->Localization Irradiation Light Irradiation Incubation->Irradiation Viability_Assay Cell Viability Assay (e.g., MTT Assay) Irradiation->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Comparison Comparative Analysis IC50->Comparison

References

Unveiling the Power of Light: Validating Cercosporin's Role in Singlet Oxygen Generation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Cercosporin, a perylenequinone phytotoxin, has garnered significant attention for its potent photosensitizing capabilities. Upon photoactivation, it efficiently generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), a key mediator of cellular damage. This guide provides an objective comparison of this compound's performance with alternative photosensitizers, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

Performance Comparison: this compound vs. Alternative Photosensitizers

The efficacy of a photosensitizer is critically dependent on its singlet oxygen quantum yield (ΦΔ), which represents the number of singlet oxygen molecules generated per absorbed photon. This compound exhibits a remarkably high quantum yield, positioning it as a highly potent photosensitizer.[1] A comparative analysis of the singlet oxygen quantum yields of this compound and other commonly used photosensitizers is presented below.

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)Solvent/Medium
This compound 0.81 - 0.97 Organic Solvents/Water
Rose Bengal~0.76 - 0.79DMSO/Aqueous Solution
Erythrosin B~0.59 - 0.82Aqueous Solution
Eosin Y~0.57Aqueous Solution
Methylene Blue~0.52Water/Organic Solvents

Note: The quantum yields can vary depending on the solvent, pH, and concentration.

Experimental Protocols for Singlet Oxygen Detection

Accurate validation of singlet oxygen generation is paramount. The following are detailed methodologies for key experiments cited in the evaluation of photosensitizers.

Singlet Oxygen Detection using 1,3-Diphenylisobenzofuran (DPBF)

This method relies on the quenching of DPBF fluorescence upon its reaction with singlet oxygen.[2][3][4][5]

Materials:

  • 1,3-Diphenylisobenzofuran (DPBF) solution (typically in ethanol or other suitable solvent)

  • Photosensitizer solution (e.g., this compound)

  • Light source with appropriate wavelength for photosensitizer excitation

  • Spectrofluorometer or UV-Vis spectrophotometer

Protocol:

  • Prepare a solution of the photosensitizer in a suitable solvent.

  • Add a known concentration of DPBF to the photosensitizer solution. The final concentration of DPBF is typically in the micromolar range.

  • Measure the initial absorbance or fluorescence of the DPBF at its maximum absorption/emission wavelength (around 410-420 nm for absorption and 450-480 nm for emission).

  • Expose the solution to a light source that excites the photosensitizer but not DPBF.

  • At regular time intervals, measure the decrease in absorbance or fluorescence of DPBF.

  • The rate of decrease in DPBF signal is proportional to the rate of singlet oxygen generation.

Cholesterol Oxidation Assay for Singlet Oxygen Detection

This assay is based on the specific reaction of singlet oxygen with cholesterol to form the 5α-hydroperoxide of cholesterol.[6][7][8][9][10]

Materials:

  • Cholesterol

  • Photosensitizer

  • Organic solvent (e.g., methanol, dichloromethane)

  • Light source

  • Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Prepare a solution containing cholesterol and the photosensitizer in an appropriate organic solvent.

  • Expose the solution to light to initiate the photosensitization reaction.

  • After a set period, stop the reaction.

  • Analyze the reaction mixture for the presence of cholesterol-5α-hydroperoxide.

  • TLC analysis: Spot the reaction mixture on a TLC plate and develop it with a suitable solvent system. The hydroperoxide can be visualized using a specific staining reagent.

  • HPLC analysis: Inject the reaction mixture into an HPLC system equipped with a suitable column and detector to separate and quantify the cholesterol-5α-hydroperoxide.

Nitroblue Tetrazolium (NBT) Assay for Superoxide Detection

While the primary focus is on singlet oxygen, photosensitizers like this compound can also generate superoxide radicals. The NBT assay is a common method for detecting superoxide.[1][6][7][8][11][12][13][14]

Materials:

  • Nitroblue tetrazolium (NBT) solution

  • Photosensitizer solution

  • Reducing substrate (if necessary for the specific photosensitizer)

  • Light source

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing the photosensitizer, NBT, and a suitable buffer. A reducing substrate may be required for some photosensitizers to generate superoxide.

  • Expose the mixture to light to activate the photosensitizer.

  • Superoxide radicals will reduce the yellow, water-soluble NBT to a blue, insoluble formazan precipitate.

  • The amount of formazan produced can be quantified by measuring the absorbance at a specific wavelength (typically around 560 nm) after solubilizing the precipitate in a suitable solvent (e.g., DMSO or 2M KOH).

  • The increase in absorbance is proportional to the amount of superoxide generated.

Signaling Pathways and Cellular Responses

The generation of singlet oxygen by this compound initiates a cascade of cellular events, ultimately leading to cell death. Understanding these signaling pathways is crucial for therapeutic applications.

This compound-Induced Singlet Oxygen Generation and Cellular Damage

Upon light absorption, this compound transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, resulting in the formation of highly reactive singlet oxygen. Singlet oxygen indiscriminately damages cellular components, with a primary impact on lipid membranes, leading to peroxidation and loss of membrane integrity.[15] This damage can trigger downstream signaling events.

This compound-Induced Singlet Oxygen Generation This compound This compound Excitedthis compound Excited Triplet This compound This compound->Excitedthis compound Intersystem Crossing Light Light (400-600 nm) Light->this compound Absorption O2 Molecular Oxygen (³O₂) Excitedthis compound->O2 Energy Transfer SingletO2 Singlet Oxygen (¹O₂) O2->SingletO2 CellularDamage Cellular Damage (Lipid Peroxidation, etc.) SingletO2->CellularDamage Oxidation

Caption: Mechanism of this compound-mediated singlet oxygen production.

Singlet Oxygen-Mediated Cell Death Pathways

Singlet oxygen can induce cell death through various pathways, including apoptosis and necrosis.[16] A key event is the release of cytochrome c from the mitochondria, which can trigger the caspase cascade, a hallmark of apoptosis.[17] Furthermore, singlet oxygen can activate mitogen-activated protein kinase (MAPK) pathways, such as p38, JNK, and ERK, which are involved in stress responses and cell fate decisions.[17]

Singlet Oxygen-Induced Cell Death Pathways SingletO2 Singlet Oxygen (¹O₂) Mitochondria Mitochondria SingletO2->Mitochondria Damage MAPK MAPK Activation (p38, JNK, ERK) SingletO2->MAPK CytochromeC Cytochrome c Release Mitochondria->CytochromeC CaspaseCascade Caspase Activation CytochromeC->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis CellDeath Cell Death Apoptosis->CellDeath MAPK->CellDeath

Caption: Signaling cascades initiated by singlet oxygen leading to cell death.

Regulation of this compound Biosynthesis

The production of this compound itself is a regulated process, influenced by environmental cues such as light.[18] Studies have implicated the involvement of calcium/calmodulin signaling and a MAP kinase pathway in the regulation of the this compound biosynthetic gene cluster.[18][19][20][21]

Regulation of this compound Biosynthesis Light Light CaM Calcium/Calmodulin Signaling Light->CaM MAPK MAP Kinase Pathway Light->MAPK CRG1 CRG1 (Transcription Factor) CaM->CRG1 MAPK->CRG1 CTB_Cluster This compound Biosynthesis Gene Cluster CRG1->CTB_Cluster Activation This compound This compound CTB_Cluster->this compound Synthesis

Caption: Key signaling pathways regulating the production of this compound.

References

A Comparative Guide to Cercosporin and Other Photosensitizers for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) presents a promising frontier in the targeted treatment of various cancers and other diseases. The efficacy of this light-based therapy hinges on the selection of a suitable photosensitizer (PS), a molecule that, upon activation by a specific wavelength of light, generates reactive oxygen species (ROS) to induce localized cell death. This guide provides a comprehensive comparison of cercosporin, a naturally occurring perylenequinone, with other well-established and emerging photosensitizers, focusing on their performance and underlying mechanisms in PDT.

Performance Comparison of Photosensitizers

The ideal photosensitizer for PDT should exhibit several key characteristics: strong absorption in the red to near-infrared region for deeper tissue penetration, a high quantum yield of singlet oxygen (¹O₂), selective accumulation in target tissues, and minimal dark toxicity.[1][2] The following tables summarize the quantitative data for this compound and other commonly used photosensitizers.

PhotosensitizerType/GenerationAbsorption Maxima (λmax, nm)Singlet Oxygen Quantum Yield (ΦΔ)Solvent/EnvironmentReference
This compound Natural Perylenequinone~470, 532, 5700.81 - 0.97Benzene, D₂O, Dioxane[3][4]
Photofrin® (Porfimer Sodium) First-Generation Porphyrin~6300.56 - 0.89Water, Triton X-100[5]
Protoporphyrin IX (PpIX) (from 5-ALA)Second-Generation Porphyrin~635Not directly reported, but effective in PDTIn vitro/In vivo[1]
Verteporfin (Visudyne®) Second-Generation Benzoporphyrin Derivative~690High (exact value not specified, but higher than Photofrin)Not specified[6]
Methylene Blue Phenothiazine Dye~660~0.52Methanol[7]

Table 1: Photophysical Properties of Selected Photosensitizers. This table highlights the key photophysical parameters that dictate the initial efficacy of a photosensitizer in generating cytotoxic reactive oxygen species.

PhotosensitizerCell Line(s)Cellular Uptake CharacteristicsSubcellular LocalizationReference
This compound T98G, U87 (Glioblastoma), MCF7 (Breast Adenocarcinoma)3-fold higher in T98G cells compared to U87 and MCF7.Mitochondria and Endoplasmic Reticulum[3][8]
Photofrin® MCF7 (Breast Adenocarcinoma), Jurkat (T-Cell Leukemia)Slightly higher in Jurkat than MCF7.Primarily intramembrane.[9][10]
Protoporphyrin IX (PpIX) (from 5-ALA)KYSE-450, KYSE-70 (Esophageal Carcinoma), Het-1A (Normal)Accumulates in all tested cell lines.Initially in mitochondria.[11]

Table 2: Cellular Uptake and Localization. The efficiency of a photosensitizer is critically dependent on its ability to be taken up by target cells and localize in vulnerable subcellular compartments.

PhotosensitizerCell Line(s)In Vitro Cytotoxicity (Conditions)Key FindingsReference
This compound T98G, U87, MCF7Light irradiation ~450nm.T98G cells most susceptible due to higher uptake. Induces bioenergetic collapse.[3][8]
Photofrin® Pancreatic cancer cell lines (BxPC-3, Panc-1, etc.)10 µg/ml drug, 3-6 J/cm² light.70-96% reduction in cell viability.[12]
5-ALA (PpIX) Gynecological tumor cell linesALA incubation followed by light exposure.All tested cell lines showed good sensitivity.[1]
Photomed SCC VII (Murine Squamous Cell Carcinoma)0.5 µM drug, 24h incubation, 5 mW/cm² light for 400s.At 0.5 µM, Photomed induced significant cytotoxicity (14.43% viability) while Photofrin and Radachlorin showed none.[13]

Table 3: In Vitro Efficacy. This table provides a snapshot of the cytotoxic potential of different photosensitizers against various cancer cell lines under specific experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of photosensitizer efficacy. Below are summarized methodologies for key in vitro experiments.

Singlet Oxygen Quantum Yield Determination

The determination of the singlet oxygen quantum yield (ΦΔ) is fundamental to characterizing a photosensitizer. An indirect method utilizing a chemical quencher like 1,3-diphenylisobenzofuran (DPBF) is commonly employed.

Principle: The photosensitizer, upon light activation, generates singlet oxygen which then reacts with DPBF, causing a decrease in its absorbance. The rate of this decrease is proportional to the singlet oxygen production.

Protocol Outline:

  • Solution Preparation: Prepare stock solutions of the test photosensitizer, a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal), and DPBF in a suitable solvent (e.g., DMF, ethanol).[7][14][15] All solutions containing DPBF must be protected from light.

  • Reaction Mixture: In a quartz cuvette, mix the photosensitizer solution (test or reference) with the DPBF solution. The concentrations should be adjusted to ensure the photosensitizer has a specific absorbance at the excitation wavelength and the initial DPBF absorbance is around 1.0.[14][15]

  • Irradiation: Irradiate the mixture with a monochromatic light source corresponding to the absorption maximum of the photosensitizer.[14]

  • Data Acquisition: Monitor the decrease in DPBF absorbance at its maximum absorption wavelength (around 410-424 nm) at regular time intervals during irradiation.[14][16]

  • Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample)

    where ΦΔ_ref is the quantum yield of the reference, k is the slope of the plot of DPBF absorbance versus time, and I is the rate of light absorption by the photosensitizer.[15]

Cellular Uptake and Localization Analysis

Visualizing and quantifying the amount of photosensitizer taken up by cells is essential for understanding its potential efficacy and selectivity.

Principle: Many photosensitizers are inherently fluorescent. This property can be exploited using fluorescence microscopy and flow cytometry to determine their intracellular concentration and localization.

Protocol Outline (Fluorescence Microscopy):

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Incubation: Treat the cells with the photosensitizer at a desired concentration for a specific duration in the dark.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • (Optional) Co-staining: To determine subcellular localization, incubate cells with fluorescent trackers for specific organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).

  • Imaging: Acquire fluorescence images using a confocal or fluorescence microscope with appropriate excitation and emission filters for the photosensitizer and any co-stains.[11]

In Vitro Phototoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity after PDT.[17][18]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach.[17]

  • Photosensitizer Incubation: Treat the cells with various concentrations of the photosensitizer for a defined period in the dark. Include control wells without the photosensitizer.

  • Irradiation: Wash the cells to remove the unbound photosensitizer and add fresh medium. Expose the designated wells to a specific light dose from a suitable light source. Keep a set of plates in the dark as a "dark toxicity" control.[17]

  • Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours to allow for the manifestation of cytotoxic effects.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[17][19]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Signaling Pathways in Photodynamic Therapy

The cellular response to PDT is complex and involves the activation of multiple signaling pathways that can lead to different modes of cell death, including apoptosis, necrosis, and autophagy.[20][21][22] The specific pathways activated are often dependent on the subcellular localization of the photosensitizer.[21]

This compound-Induced Cell Death Pathway

This compound localizes to the mitochondria and endoplasmic reticulum (ER).[3][8] Upon photoactivation, it induces a rapid bioenergetic collapse, affecting both cellular respiration and glycolysis.[3] This metabolic crisis is a key driver of cell death.

Cercosporin_PDT_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum Light Light Mito_this compound This compound Light->Mito_this compound Activation ER_this compound This compound Light->ER_this compound Activation This compound This compound This compound->Mito_this compound Uptake & Localization This compound->ER_this compound Uptake & Localization ROS Reactive Oxygen Species (¹O₂) Respiratory_Collapse Respiratory Collapse ROS->Respiratory_Collapse Induces Glycolytic_Collapse Glycolytic Collapse ROS->Glycolytic_Collapse Induces Mito_this compound->ROS Generates Cell_Death Cell Death Respiratory_Collapse->Cell_Death ER_this compound->ROS Generates Glycolytic_Collapse->Cell_Death Porphyrin_PDT_Pathway cluster_er_stress ER Stress Pathway cluster_mitochondrial Mitochondrial Pathway PS_Activation Photosensitizer Activation (e.g., Photofrin, PpIX) ROS_Generation ROS Generation (¹O₂) PS_Activation->ROS_Generation ER_Stress ER Stress ROS_Generation->ER_Stress Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK_Activation PERK Pathway Activation UPR->PERK_Activation Caspase12_4 Caspase-12/4 Activation PERK_Activation->Caspase12_4 Caspase_Cascade Executioner Caspase Activation (Caspase-3) Caspase12_4->Caspase_Cascade Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Apoptosome->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

A Comparative Analysis of Cercosporin Production by Diverse Cercospora Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of cercosporin production by various isolates of the fungal genus Cercospora. This compound, a photo-activated polyketide toxin, is a key virulence factor in many plant diseases caused by Cercospora species and has garnered interest for its potential applications in photodynamic therapy and as an antimicrobial agent.[1][2] Understanding the variability in this compound production among different isolates is crucial for disease management research and for harnessing its biotechnological potential. This document summarizes quantitative data on this compound production, details the experimental protocols for its quantification, and visualizes the biosynthetic pathway and experimental workflows.

Quantitative Comparison of this compound Production

The production of this compound varies significantly among different Cercospora species and even between isolates of the same species.[3][4] This variability is influenced by genetic factors as well as environmental and nutritional conditions such as light, temperature, and culture medium composition.[3][4][5] The following table summarizes this compound production levels from various studies to provide a comparative overview.

Cercospora SpeciesIsolate(s)Culture MediumThis compound ProductionReference
Cercospora coffeicola19 isolatesPotato Dextrose Agar (PDA)0.2 to 48.65 µM (Spectrophotometry) 1.15 to 37.26 µM (HPLC)[1]
Cercospora kikuchiiINPDA112 nmol/plug[4]
Cercospora kikuchiiILMalt120 nmol/plug[4]
Cercospora kikuchiiPRMalt69 nmol/plug[4]
Cercospora kikuchiiATCC 86864Malt19 nmol/plug[4]
Cercospora beticolaATCC 24080Malt37 nmol/plug[4]
Cercospora zeae-maydisTroy (Type A)PDA64 nmol/plug[4]
Cercospora asparagi-Malt32 nmol/plug[4]
Cercospora nicotianaeATCC 18366Malt8 nmol/plug[4]
Cercospora sp. JNU001JNU001S-7 Medium128.2 mg/L[6]
Cercospora sp. JNU001 (co-cultured with Bacillus velezensis B04)JNU001S-7 Medium984.4 mg/L[6]
Cercospora sp. JNU001 (co-cultured with Lysinibacillus sp. B15)JNU001S-7 Medium626.3 mg/L[6]

Note: Direct comparison of absolute values between studies should be approached with caution due to differences in methodologies, culture conditions, and units of measurement.

Experimental Protocols

Accurate quantification of this compound is essential for comparative studies. The two most common methods employed are spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Spectrophotometric Quantification of this compound

This method is based on the characteristic absorbance of this compound at a specific wavelength.

  • Culture Preparation: Cercospora isolates are grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), for a defined period (e.g., 8-10 days) under controlled light and temperature conditions.[4]

  • Extraction: Mycelial plugs of a standard diameter (e.g., 6 mm) are collected from the culture plates.[4][7] The plugs are then immersed in a specific volume of 5 N potassium hydroxide (KOH) and incubated in the dark for a set duration (e.g., 4 to 16 hours) to extract the this compound.[4][7]

  • Measurement: The absorbance of the resulting solution is measured using a spectrophotometer at 480 nm.[7]

  • Calculation: The concentration of this compound is calculated using the Beer-Lambert law and a molar extinction coefficient of 23,300 M⁻¹cm⁻¹.[7]

High-Performance Liquid Chromatography (HPLC) Quantification of this compound

HPLC provides a more specific and sensitive quantification of this compound.

  • Sample Preparation: Similar to the spectrophotometric method, this compound is first extracted from fungal cultures. The crude extract may require further purification and filtration before injection into the HPLC system.

  • Chromatographic Conditions: The separation is typically performed on a C18 reverse-phase column. The mobile phase composition and gradient are optimized to achieve good separation of this compound from other metabolites.

  • Detection: this compound is detected using a UV-Vis detector at its maximum absorbance wavelength.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of purified this compound.[1]

Visualizing Key Processes

To better understand the molecular and experimental aspects of this compound production, the following diagrams illustrate the this compound biosynthetic signaling pathway and a typical experimental workflow for its quantification.

Cercosporin_Biosynthesis_Pathway cluster_0 This compound Biosynthesis Gene Cluster (CTB) cluster_1 Regulatory Factors cluster_2 Biosynthesis & Transport CTB1 CTB1 (PKS) Polyketide_Intermediate Polyketide Intermediate CTB1->Polyketide_Intermediate synthesizes CTB2 CTB2 (O-MT) CTB2->Polyketide_Intermediate modify CTB3 CTB3 (OxR) CTB3->Polyketide_Intermediate modify CTB4 CTB4 (MFS-T) CTB5 CTB5 (OxR) CTB5->Polyketide_Intermediate modify CTB6 CTB6 (OxR) CTB6->Polyketide_Intermediate modify CTB7 CTB7 (O-MT) CTB7->Polyketide_Intermediate modify CTB8 CTB8 (ZnF-TF) CTB8->CTB1 activates CTB8->CTB2 activates CTB8->CTB3 activates CTB8->CTB5 activates CTB8->CTB6 activates CTB8->CTB7 activates CRG1 CRG1 (Zn(II)Cys6 TF) CRG1->CTB8 regulates Light Light Light->CRG1 This compound This compound Polyketide_Intermediate->this compound This compound->CTB4 transported by CFP CFP (MFS Transporter) This compound->CFP transported by ATR1 ATR1 (ABC Transporter) This compound->ATR1 transported by

Caption: Signaling pathway for this compound biosynthesis in Cercospora.

Cercosporin_Quantification_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_quantification Quantification cluster_data Data Analysis Isolate Cercospora Isolate Culture Growth on Solid Medium Isolate->Culture Plugs Collect Mycelial Plugs Culture->Plugs Extraction Extract with 5N KOH Plugs->Extraction Spectrophotometry Spectrophotometry (480 nm) Extraction->Spectrophotometry HPLC HPLC Analysis Extraction->HPLC Calculation Calculate Concentration Spectrophotometry->Calculation HPLC->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: Experimental workflow for this compound quantification.

Concluding Remarks

The presented data highlights the significant diversity in this compound production among Cercospora isolates. This variability underscores the importance of isolate selection and standardization of culture conditions in research and for any potential industrial application. The provided experimental protocols offer a foundation for reproducible quantification, while the diagrams serve as a visual guide to the underlying biological and methodological frameworks. Further research into the genetic and regulatory mechanisms governing this variability will be crucial for advancing our understanding and utilization of this potent fungal metabolite.

References

Validating the Essential Role of the CTB1 Gene in Cercosporin Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the CTB1 gene's function in the biosynthesis of cercosporin, a photo-activated polyketide toxin produced by many fungal species of the genus Cercospora. By comparing the wild-type phenotype with that of CTB1 knockout and complemented mutants, we present clear experimental evidence validating its critical role. This information is vital for researchers studying fungal secondary metabolism, plant-pathogen interactions, and for professionals in drug development exploring novel antifungal targets.

The Central Role of CTB1 in the this compound Biosynthetic Pathway

This compound biosynthesis is a complex process orchestrated by a cluster of genes known as the this compound toxin biosynthesis (CTB) gene cluster.[1][2][3] Within this cluster, the CTB1 gene has been identified as the cornerstone of the entire pathway.[1][2]

CTB1 encodes a polyketide synthase (PKS), a large, multi-domain enzyme essential for the initial steps of polyketide synthesis.[1][2] Specifically, CTB1 is a non-reducing polyketide synthase (NR-PKS) that catalyzes the condensation of acetate and malonate units to form the polyketide backbone of this compound.[2] Targeted disruption of the CTB1 gene results in a complete cessation of this compound production, unequivocally demonstrating its indispensable role.[1][2]

Comparative Analysis of this compound Production

Experimental validation of CTB1's function has been primarily achieved through gene knockout and complementation studies in Cercospora nicotianae and other Cercospora species. The data consistently demonstrates that the absence of a functional CTB1 gene abolishes the fungus's ability to synthesize this compound.

Fungal StrainGenotypeThis compound ProductionLesion Formation on Host Plant (e.g., Tobacco)Reference
Wild-Type (C. nicotianae)CTB1Normal (Visible red pigmentation)Severe necrotic lesions[1][2]
ctb1-null mutantΔctb1Absent (No visible red pigmentation)Significantly reduced, smaller lesions[1][2]
Complemented mutantΔctb1::CTB1Restored to wild-type levelsRestored to wild-type levels[1][2]

Experimental Protocols

The validation of CTB1's role relies on established molecular biology and analytical chemistry techniques. Below are summarized methodologies for key experiments.

Fungal Transformation and Gene Disruption of CTB1
  • Objective: To create a ctb1-null mutant by replacing the CTB1 gene with a selectable marker (e.g., hygromycin resistance gene).

  • Method:

    • Construction of a gene replacement vector containing the selectable marker flanked by sequences homologous to the regions upstream and downstream of the CTB1 gene.

    • Protoplast preparation from the wild-type Cercospora strain.

    • Transformation of protoplasts with the gene replacement vector, often facilitated by PEG-mediated transformation or electroporation.

    • Selection of transformants on a medium containing the appropriate selective agent (e.g., hygromycin).

    • Screening of putative mutants for the absence of red pigmentation (indicative of no this compound production).

    • Confirmation of homologous recombination and gene replacement via Southern blot analysis or PCR.

Complementation of the ctb1-null Mutant
  • Objective: To reintroduce a functional copy of the CTB1 gene into the ctb1-null mutant to restore this compound production.

  • Method:

    • Cloning of the full-length wild-type CTB1 gene into a fungal expression vector, often containing a different selectable marker (e.g., geneticin resistance).

    • Transformation of the ctb1-null mutant with the complementation vector.

    • Selection of transformants on a medium containing the second selective agent.

    • Screening of transformants for the restoration of red pigmentation.

    • Confirmation of the presence and expression of the CTB1 transgene.

Extraction and Quantification of this compound
  • Objective: To quantitatively measure the amount of this compound produced by different fungal strains.

  • Method:

    • Fungal cultures are grown in a suitable liquid or solid medium under conditions that promote this compound production (e.g., constant light).

    • This compound is extracted from the fungal mycelium and/or the culture medium using an organic solvent such as ethyl acetate or chloroform.

    • The solvent is evaporated, and the residue is redissolved in a suitable solvent (e.g., methanol).

    • Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector set to a wavelength at which this compound has maximum absorbance (around 470-480 nm).

    • The concentration is determined by comparing the peak area of the sample to a standard curve generated with purified this compound.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound, and therefore the expression of CTB1, is tightly regulated by a network of signaling pathways that respond to environmental cues, most notably light.

Cercosporin_Biosynthesis_Regulation cluster_environmental_cues Environmental Cues cluster_regulatory_genes Regulatory Genes cluster_biosynthetic_genes Biosynthetic Gene Cluster Light Light CRG1 CRG1 Light->CRG1 activates CTB8 CTB8 CRG1->CTB8 activates CTB1 CTB1 CTB8->CTB1 activates Other CTB genes Other CTB genes CTB8->Other CTB genes activates This compound This compound CTB1->this compound initiates biosynthesis Other CTB genes->this compound modifies intermediate

Caption: Regulatory cascade for this compound biosynthesis initiated by light.

The experimental workflow to validate the function of the CTB1 gene follows a logical progression from generating mutants to analyzing their phenotype.

CTB1_Validation_Workflow Wild-Type Strain Wild-Type Strain Gene Disruption Gene Disruption Wild-Type Strain->Gene Disruption Phenotypic Analysis Phenotypic Analysis Wild-Type Strain->Phenotypic Analysis ctb1-null Mutant ctb1-null Mutant Gene Disruption->ctb1-null Mutant Complementation Complementation ctb1-null Mutant->Complementation ctb1-null Mutant->Phenotypic Analysis Complemented Strain Complemented Strain Complementation->Complemented Strain Complemented Strain->Phenotypic Analysis

Caption: Experimental workflow for validating CTB1 gene function.

Conclusion

The collective evidence from genetic and biochemical studies provides irrefutable validation of the CTB1 gene's central and essential role in this compound biosynthesis. As the polyketide synthase responsible for the initial and committing step in the pathway, CTB1 represents a prime target for strategies aimed at controlling Cercospora pathogens and their devastating effects on agriculture. Furthermore, understanding the function and regulation of CTB1 provides a valuable model for studying fungal secondary metabolism and discovering novel bioactive compounds.

References

Unveiling the Contrasting Mechanisms of Mycotoxins: A Comparative Guide to Cercosporin and Other Fungal Toxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mycotoxins, secondary metabolites produced by fungi, pose significant threats to agriculture, food safety, and animal and human health. Understanding their diverse mechanisms of action is paramount for developing effective mitigation strategies and potential therapeutic applications. This guide provides a detailed comparison of the unique photoactivated mechanism of cercosporin with the distinct toxicological pathways of other well-characterized mycotoxins: aflatoxins, ochratoxin A, and fumonisins.

At a Glance: Mechanistic Differences of Key Mycotoxins

The following table summarizes the fundamental differences in the mechanisms of action between this compound and other major mycotoxins.

FeatureThis compoundAflatoxins (e.g., Aflatoxin B1)Ochratoxin AFumonisins (e.g., Fumonisin B1)
Primary Mechanism Photosensitization and generation of reactive oxygen species (ROS)Covalent adduction to DNA, RNA, and proteins after metabolic activationMulti-faceted: Inhibition of protein synthesis, induction of oxidative stress, DNA adductionDisruption of sphingolipid metabolism by inhibiting ceramide synthase
Activation Light-dependentMetabolic activation by cytochrome P450 enzymesNot required for primary toxicityNot required
Primary Cellular Target Cell membranes (lipid peroxidation)[1][2][3][4][5]DNA (specifically guanine residues)[6][7][8]Phenylalanyl-tRNA synthetase, mitochondria[1][9]Ceramide synthase[2][10][11][12]
Key Toxic Effect Membrane damage and leakage of cellular contents[1][12][13][14][15]Genotoxicity, mutagenicity, and carcinogenicity[3][6][7]Nephrotoxicity, carcinogenicity, immunosuppression[1][9][16][17]Neurotoxicity, hepatotoxicity, and disruption of cell signaling[15][18]
Specificity Non-specific, broad-spectrum toxicity to cells[1]Specific adduct formation with macromoleculesMultiple cellular targetsHighly specific to an enzyme in the sphingolipid pathway

In-Depth Mechanistic Analysis

This compound: The Light-Activated Toxin

This compound, a perylenequinone mycotoxin produced by Cercospora species, exhibits a unique mechanism entirely dependent on light.[1][13][18] In the presence of light, this compound absorbs energy and transitions to an excited triplet state. This energized molecule then reacts with molecular oxygen to produce highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂) and to a lesser extent, superoxide anions (O₂⁻).[1][2][10]

These ROS are not targeted to a specific cellular receptor but rather indiscriminately attack cellular components, with a strong predilection for the polyunsaturated fatty acids in cell membranes.[1][4][5] This leads to a cascade of lipid peroxidation, resulting in severe membrane damage, loss of membrane integrity, and ultimately, cell death due to the leakage of cellular contents.[1][2][3][13][14] This non-specific, light-driven oxidative burst is the hallmark of this compound's potent phytotoxicity.

Experimental Protocols: Elucidating this compound's Mechanism

1. Assay for Photosensitization and ROS Generation:

  • Principle: This assay measures the production of singlet oxygen by this compound upon light exposure using a singlet oxygen-specific chemical trap, such as 1,3-diphenylisobenzofuran (DPBF). The decrease in DPBF absorbance is proportional to the amount of singlet oxygen generated.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent (e.g., ethanol).

    • Add DPBF to the this compound solution in a quartz cuvette.

    • Measure the initial absorbance of DPBF at its maximum absorption wavelength (around 410 nm).

    • Expose the cuvette to a light source of a specific wavelength (e.g., 470 nm).

    • Monitor the decrease in DPBF absorbance over time.

    • Controls include a solution with DPBF and solvent exposed to light, and a solution with this compound and DPBF kept in the dark.

2. Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay):

  • Principle: This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

  • Protocol:

    • Treat isolated plant protoplasts or artificial liposomes with this compound and expose them to light.

    • After incubation, lyse the cells or disrupt the liposomes.

    • Add TBA reagent to the lysate and heat at 95°C for a defined period.

    • Cool the samples and measure the absorbance of the MDA-TBA adduct at 532 nm.

    • A standard curve using a known concentration of MDA is used for quantification.

Cercosporin_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular Environment Light Light This compound This compound Light->this compound Absorption Excited_this compound Excited this compound (Triplet State) This compound->Excited_this compound Excitation O2 O₂ ROS Reactive Oxygen Species (¹O₂, O₂⁻) Membrane_Lipids Membrane Lipids ROS->Membrane_Lipids Oxidation Lipid_Peroxidation Lipid Peroxidation Membrane_Lipids->Lipid_Peroxidation Membrane_Damage Membrane Damage & Cell Leakage Lipid_Peroxidation->Membrane_Damage Excited_CercosporinO2 Excited_CercosporinO2 Excited_CercosporinO2->ROS Energy Transfer

This compound's photoactivated ROS generation pathway.
Aflatoxins: The Genotoxic Carcinogens

Aflatoxins, primarily produced by Aspergillus flavus and Aspergillus parasiticus, are potent hepatocarcinogens. Their toxicity is not inherent but requires metabolic activation within the host.[6][7] The most toxic of the group, Aflatoxin B1 (AFB1), is metabolized by cytochrome P450 enzymes in the liver to a highly reactive epoxide intermediate, AFB1-8,9-epoxide.[6][7][19]

This electrophilic epoxide readily forms covalent adducts with cellular macromolecules, most notably DNA.[7][8] The primary target is the N7 position of guanine residues, leading to the formation of AFB1-N7-Gua adducts.[6] These adducts can cause mutations, particularly G to T transversions, disrupt DNA replication and transcription, and ultimately lead to the initiation of hepatocellular carcinoma.[6] Aflatoxins can also induce oxidative stress, contributing to their overall toxicity.[3][19]

Experimental Protocols: Investigating Aflatoxin's Mechanism

1. In Vitro DNA Adduct Formation Assay:

  • Principle: This assay demonstrates the ability of metabolically activated AFB1 to bind to DNA.

  • Protocol:

    • Incubate AFB1 with a source of cytochrome P450 enzymes (e.g., liver microsomes) and a NADPH-generating system to produce the reactive epoxide.

    • Add purified DNA to the reaction mixture and incubate.

    • Isolate the DNA and hydrolyze it to individual nucleosides.

    • Analyze the hydrolysate using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect and quantify the AFB1-DNA adducts.

2. Comet Assay (Single Cell Gel Electrophoresis):

  • Principle: This assay detects DNA damage in individual cells. Damaged DNA fragments migrate further in an electric field, creating a "comet" shape.

  • Protocol:

    • Treat cultured cells (e.g., HepG2 human liver cancer cells) with AFB1.

    • Embed the cells in agarose on a microscope slide and lyse them to remove membranes and proteins.

    • Subject the slides to electrophoresis.

    • Stain the DNA with a fluorescent dye and visualize under a microscope.

    • The length and intensity of the comet tail are proportional to the extent of DNA damage.

Aflatoxin_Mechanism cluster_metabolism Metabolic Activation (Liver) cluster_cellular_damage Cellular Damage Aflatoxin_B1 Aflatoxin B1 CYP450 Cytochrome P450 Aflatoxin_B1->CYP450 AFB1_Epoxide AFB1-8,9-epoxide (Reactive Intermediate) CYP450->AFB1_Epoxide Metabolism DNA DNA AFB1_Epoxide->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Mutations (G to T Transversion) DNA_Adducts->Mutation Cancer Hepatocellular Carcinoma Mutation->Cancer

Aflatoxin B1's metabolic activation and genotoxic pathway.
Ochratoxin A: The Multi-Target Toxin

Ochratoxin A (OTA), produced by certain Aspergillus and Penicillium species, is a nephrotoxic, immunotoxic, and carcinogenic mycotoxin. Its mechanism of action is complex and involves multiple cellular targets.[1][9][17] A primary mode of action is the competitive inhibition of phenylalanyl-tRNA synthetase, an enzyme crucial for protein synthesis.[1] This leads to a disruption of protein production within the cell.

Furthermore, OTA is known to induce oxidative stress by generating free radicals and promoting lipid peroxidation.[9][20][21] It can also form DNA adducts, contributing to its genotoxic and carcinogenic properties.[9][16] OTA has been shown to interfere with cellular signaling pathways, induce apoptosis, and cause cell cycle arrest.[9][22][23] This multi-pronged attack on cellular functions underlies its broad toxicological profile.

Experimental Protocols: Characterizing Ochratoxin A's Effects

1. In Vitro Phenylalanyl-tRNA Synthetase Inhibition Assay:

  • Principle: This assay measures the ability of OTA to inhibit the enzymatic activity of phenylalanyl-tRNA synthetase.

  • Protocol:

    • Purify phenylalanyl-tRNA synthetase from a suitable source (e.g., yeast or mammalian cells).

    • Set up a reaction mixture containing the enzyme, radiolabeled phenylalanine, tRNA, and ATP.

    • Add varying concentrations of OTA to the reaction.

    • After incubation, precipitate the tRNA and measure the incorporated radioactivity using a scintillation counter.

    • A decrease in radioactivity indicates inhibition of the enzyme.

2. Cell Viability and Apoptosis Assays:

  • Principle: These assays assess the cytotoxic and pro-apoptotic effects of OTA on cultured cells.

  • Protocol:

    • Treat a relevant cell line (e.g., human kidney cells) with different concentrations of OTA.

    • For cell viability, use an MTT assay, which measures the metabolic activity of living cells.

    • For apoptosis, use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptotic and necrotic cells.

OchratoxinA_Mechanism cluster_targets Cellular Targets cluster_effects Toxic Effects Ochratoxin_A Ochratoxin A Protein_Synthesis Phenylalanyl-tRNA Synthetase Ochratoxin_A->Protein_Synthesis Mitochondria Mitochondria Ochratoxin_A->Mitochondria DNA DNA Ochratoxin_A->DNA Inhibition_Protein_Synthesis Inhibition of Protein Synthesis Protein_Synthesis->Inhibition_Protein_Synthesis Oxidative_Stress Oxidative Stress (ROS Production) Mitochondria->Oxidative_Stress DNA_Adducts DNA Adducts DNA->DNA_Adducts Nephrotoxicity Nephrotoxicity & Carcinogenicity Inhibition_Protein_Synthesis->Nephrotoxicity Apoptosis Apoptosis Oxidative_Stress->Apoptosis DNA_Adducts->Nephrotoxicity Apoptosis->Nephrotoxicity

Ochratoxin A's multi-target mechanism of toxicity.
Fumonisins: The Sphingolipid Synthesis Inhibitors

Fumonisins, produced by Fusarium species, particularly F. verticillioides, are structurally similar to sphingoid bases, the backbone of sphingolipids.[12][15] This structural mimicry is the key to their specific mechanism of action. Fumonisin B1 (FB1), the most prevalent fumonisin, acts as a potent and specific inhibitor of the enzyme ceramide synthase.[2][10][11][12]

Ceramide synthase is a critical enzyme in the de novo sphingolipid biosynthesis pathway, catalyzing the acylation of sphinganine to form dihydroceramide. By inhibiting this enzyme, fumonisins cause an accumulation of the substrate sphinganine and a depletion of complex sphingolipids.[4][13][18] This disruption of sphingolipid metabolism has profound effects on various cellular processes, including cell growth, differentiation, apoptosis, and the integrity of cell membranes, leading to the observed neurotoxic, hepatotoxic, and carcinogenic effects.[13][15]

Experimental Protocols: Unraveling Fumonisin's Mechanism

1. Ceramide Synthase Activity Assay:

  • Principle: This assay measures the activity of ceramide synthase in the presence and absence of fumonisin.

  • Protocol:

    • Prepare cell lysates or microsomal fractions containing ceramide synthase.

    • Incubate the enzyme preparation with a fluorescently labeled or radiolabeled sphinganine substrate and a fatty acyl-CoA.

    • Add varying concentrations of fumonisin B1 to the reaction.

    • After incubation, extract the lipids and separate them using thin-layer chromatography (TLC).

    • Quantify the amount of labeled ceramide formed. A reduction in ceramide production indicates enzyme inhibition.

2. Sphinganine Accumulation Assay:

  • Principle: This assay measures the buildup of sphinganine in cells treated with fumonisin.

  • Protocol:

    • Culture cells (e.g., porcine kidney cells) and treat them with fumonisin B1 for a specific duration.

    • Extract the lipids from the cells.

    • Derivatize the sphingoid bases to make them amenable to detection.

    • Analyze the derivatized lipids by HPLC with fluorescence detection or by liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of sphinganine.

Fumonisin_Mechanism cluster_pathway Sphingolipid Biosynthesis Pathway Sphinganine Sphinganine Ceramide_Synthase Ceramide Synthase Sphinganine->Ceramide_Synthase Ceramide Ceramide Ceramide_Synthase->Ceramide Accumulation Sphinganine Accumulation Ceramide_Synthase->Accumulation Depletion Complex Sphingolipid Depletion Ceramide_Synthase->Depletion Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids Fumonisin_B1 Fumonisin B1 Fumonisin_B1->Ceramide_Synthase Inhibition Toxicity Cellular Toxicity (Neurotoxicity, Hepatotoxicity) Accumulation->Toxicity Depletion->Toxicity

Fumonisin B1's inhibition of ceramide synthase and disruption of sphingolipid metabolism.

References

A Comparative Guide to Cercosporin Quantification: HPLC vs. Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate quantification of bioactive compounds is paramount. Cercosporin, a photodynamic polyketide mycotoxin produced by fungi of the genus Cercospora, has garnered significant interest for its potential applications in photodynamic therapy and as a pesticide. This guide provides a detailed comparison of two common analytical methods for this compound quantification: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

This comparison is based on published experimental data and established analytical method validation guidelines from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

At a Glance: Method Comparison

FeatureHPLCSpectrophotometry
Principle Chromatographic separation followed by UV-Vis detectionMeasurement of light absorbance at a specific wavelength
Specificity High (separates this compound from other compounds)Lower (potential for interference from other absorbing compounds)
Sensitivity HighModerate
Throughput Lower (longer run times per sample)Higher (rapid measurements)
Cost Higher (instrumentation, solvents, columns)Lower (simpler instrumentation)
Complexity More complex (method development, instrument operation)Simpler (straightforward operation)
Validation Extensive validation requiredValidation required

Quantitative Data Summary

The following tables summarize the validation parameters for HPLC and spectrophotometry based on available research. Direct comparative studies providing a full set of validation parameters for both methods are limited; therefore, some data is supplemented with typical performance characteristics for these analytical techniques.

Table 1: HPLC Method Validation Parameters for this compound Quantification

Validation ParameterTypical Performance
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) 8.8 x 10⁻⁷ mol/L
Limit of Quantification (LOQ) 2.9 x 10⁻⁶ mol/L
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%
Robustness Generally high

Table 2: Spectrophotometric Method Validation Parameters for this compound Quantification

Validation ParameterTypical Performance
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) Generally higher than HPLC
Limit of Quantification (LOQ) Generally higher than HPLC
Accuracy (% Recovery) 95-105%
Precision (% RSD) < 5%
Robustness Moderate

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for this compound quantification by HPLC and spectrophotometry.

Experimental Workflow: this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_spectro Spectrophotometric Analysis start Fungal Culture or Infected Tissue extraction Extraction of this compound start->extraction filtration Filtration extraction->filtration hplc_injection Injection into HPLC System filtration->hplc_injection For HPLC spectro_measurement Absorbance Measurement at λmax filtration->spectro_measurement For Spectrophotometry separation Chromatographic Separation hplc_injection->separation detection_hplc UV-Vis Detection separation->detection_hplc quantification_hplc Quantification based on Peak Area detection_hplc->quantification_hplc quantification_spectro Quantification using Beer-Lambert Law spectro_measurement->quantification_spectro Decision Pathway for Method Selection start Start: Need to Quantify this compound question1 Is high specificity critical? (e.g., complex matrix, presence of interfering compounds) start->question1 question2 Are high throughput and low cost primary considerations? question1->question2 No hplc Choose HPLC question1->hplc Yes question2->hplc No (if high sensitivity and accuracy are still needed) spectro Choose Spectrophotometry question2->spectro Yes

A Comparative Analysis of Cercosporin and Synthetic Photosensitizers for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the naturally derived photosensitizer, cercosporin, with commonly used synthetic photosensitizers in the context of photodynamic therapy (PDT). The following sections present quantitative data on their efficacy, detailed experimental protocols for key assays, and a visualization of the cellular signaling pathways involved in PDT-induced cell death.

Data Presentation: Quantitative Comparison of Photosensitizer Efficacy

The efficacy of a photosensitizer is primarily determined by its ability to generate cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon light activation, and its resulting phototoxicity towards target cells. This section summarizes the key performance indicators for this compound and representative synthetic photosensitizers.

Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of this compound and Selected Synthetic Photosensitizers

PhotosensitizerTypeSolventSinglet Oxygen Quantum Yield (ΦΔ)Citation
This compound Natural (Perylenequinone)Benzene~0.81[1]
D₂O0.84[2]
Dioxane0.97[2]
Photofrin® Synthetic (Porphyrin Derivative)Triton X-100 MicellesVaries with wavelength (higher at 630 nm)[3]
Hematoporphyrin IX (Hp9)Synthetic (Porphyrin)Various Organic Solvents0.44 - 0.85[4][5]
Hematoporphyrin Derivative (HpD)Synthetic (Porphyrin Derivative)Various Organic Solvents0.44 - 0.85[4][5]
Methylene BlueSynthetic (Phenothiazine Dye)Water~0.52

Note: The singlet oxygen quantum yield can be influenced by the solvent and the aggregation state of the photosensitizer. Direct comparison between different studies should be made with caution.

Table 2: In Vitro Phototoxicity (IC50) of this compound and Synthetic Photosensitizers in Cancer Cell Lines

PhotosensitizerCell LineLight DoseIC50 (µM)Citation
This compound T98G (Glioblastoma)Not specifiedMore susceptible than U87 and MCF7[1][6]
U87 (Glioblastoma)Not specifiedLess susceptible than T98G[1][6]
MCF7 (Breast Adenocarcinoma)Not specifiedSimilar uptake to U87[1][6]
Photofrin® PC3 (Prostate Carcinoma)LD85Marked apoptotic response[7]
MTF7 (Rat Mammary Carcinoma)LD50Rapid apoptotic response[7]
Hep2c (Laryngeal Carcinoma)120 J/cm²Effective PDT outcome with 85 µg/ml[8]
Cationic Ester PorphyrinsHeLa (Cervical Cancer)IrradiationLower than Photofrin®[9]
SGC7901 (Gastric Cancer)Irradiation~0.006[9]

Note: IC50 values are highly dependent on the cell line, photosensitizer concentration, incubation time, and the light dose (wavelength and fluence). The data presented is for comparative purposes and highlights the potent phototoxicity of both natural and synthetic photosensitizers.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of photosensitizer efficacy.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The relative singlet oxygen quantum yield is determined by comparing the photosensitizer of interest to a standard with a known ΦΔ value.

Materials:

  • Test photosensitizer

  • Standard photosensitizer (e.g., Rose Bengal, Methylene Blue)

  • Singlet oxygen quencher (e.g., 9,10-diphenylanthracene - DPA)

  • Spectrophotometer

  • Light source with a specific wavelength (e.g., laser or filtered lamp)

  • Oxygen-saturated solvent (e.g., DMSO, ethanol)

Procedure:

  • Prepare solutions of the test photosensitizer and the standard photosensitizer in the chosen solvent. The optical densities of both solutions should be matched at the excitation wavelength.

  • Prepare a solution of the singlet oxygen quencher (e.g., DPA) in the same solvent.

  • Mix the photosensitizer solution with the quencher solution in a cuvette.

  • Saturate the solution with oxygen by bubbling with O₂ gas for at least 30 minutes prior to irradiation.

  • Irradiate the sample with the light source at a specific wavelength.

  • Monitor the decrease in absorbance of the quencher at its maximum absorption wavelength at regular time intervals during irradiation. The decrease in absorbance is due to its reaction with singlet oxygen.

  • Repeat the procedure for the standard photosensitizer under identical conditions.

  • The singlet oxygen quantum yield (ΦΔ) of the test photosensitizer is calculated using the following equation:

    ΦΔ (sample) = ΦΔ (standard) × [Slope (sample) / Slope (standard)] × [OD (standard) / OD (sample)]

    Where:

    • Slope is the rate of quencher degradation (change in absorbance over time).

    • OD is the optical density of the photosensitizer at the irradiation wavelength.

In Vitro Phototoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well microplates

  • Test photosensitizer

  • Light source for irradiation

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[10]

  • Photosensitizer Incubation: Remove the medium and add fresh medium containing various concentrations of the photosensitizer. Incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with medium only (no cells) and cells with medium but no photosensitizer.

  • Irradiation: After incubation, wash the cells with PBS to remove any excess photosensitizer. Add fresh, phenol red-free medium. Expose the designated wells to a specific light dose from a calibrated light source. Keep a set of "dark control" plates that are not irradiated.

  • MTT Incubation: Following irradiation (or immediately after photosensitizer incubation for dark toxicity assessment), add MTT solution to each well and incubate for 2-4 hours.[11] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis: Subtract the background absorbance from the readings. Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the photosensitizer that causes 50% inhibition of cell growth) is calculated by plotting cell viability against the logarithm of the photosensitizer concentration.

Determination of Subcellular Localization

Confocal fluorescence microscopy is used to determine the intracellular localization of the photosensitizer.

Materials:

  • Cancer cell line of interest

  • Glass-bottom dishes or chamber slides

  • Test photosensitizer

  • Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, LysoTracker for lysosomes)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes and allow them to adhere.

  • Photosensitizer Incubation: Incubate the cells with the photosensitizer at a specific concentration and for a defined period.

  • Organelle Staining: In the final 30-60 minutes of incubation with the photosensitizer, add the organelle-specific fluorescent probe to the culture medium.

  • Imaging: Wash the cells with fresh medium and observe them under a confocal microscope. Acquire images in the respective fluorescence channels for the photosensitizer and the organelle probe.

  • Colocalization Analysis: Merge the images from the different channels. The overlap of the fluorescence signals (e.g., yellow color in a red/green merge) indicates the colocalization of the photosensitizer within that specific organelle.

Mandatory Visualization

Signaling Pathways in Photodynamic Therapy

Photodynamic therapy can induce cell death through two primary pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The dominant pathway often depends on the photosensitizer's subcellular localization, the light dose, and the cell type.

PDT_Signaling_Pathways cluster_stimulus Stimulus cluster_ros Primary Effect cluster_cellular_damage Cellular Damage cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway PS Photosensitizer (PS) ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, •OH) Light Light Oxygen O₂ Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Lysosomes Lysosomal Damage ROS->Lysosomes Membrane Plasma Membrane Damage ROS->Membrane CytoC Cytochrome c Release Mitochondria->CytoC ATP_depletion ATP Depletion Mitochondria->ATP_depletion ER->CytoC Necrosis Necrosis Lysosomes->Necrosis Ion_imbalance Ion Imbalance Membrane->Ion_imbalance Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cell_swelling Cell Swelling & Lysis ATP_depletion->Cell_swelling Ion_imbalance->Cell_swelling Cell_swelling->Necrosis

Caption: PDT-induced cell death signaling pathways.

Experimental Workflow for Photosensitizer Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel photosensitizer.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_photophysics Photophysical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Photosensitizer Synthesis/Isolation Absorbance Absorbance & Fluorescence Spectra Synthesis->Absorbance SOQY Singlet Oxygen Quantum Yield (ΦΔ) Absorbance->SOQY Uptake Cellular Uptake SOQY->Uptake Localization Subcellular Localization Uptake->Localization Phototoxicity Phototoxicity Assay (e.g., MTT) Localization->Phototoxicity Mechanism Mechanism of Cell Death (Apoptosis vs. Necrosis) Phototoxicity->Mechanism Tumor_model Animal Tumor Model Mechanism->Tumor_model Efficacy Antitumor Efficacy Tumor_model->Efficacy Toxicity Systemic Toxicity Efficacy->Toxicity

Caption: Experimental workflow for photosensitizer evaluation.

References

A Comparative Guide to the Cercosporin Biosynthesis Gene Cluster Across Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the cercosporin biosynthesis gene cluster (CTB), a key genetic determinant for the production of the photodynamic polyketide toxin, this compound. Understanding the conservation and divergence of this gene cluster in various fungal plant pathogens is crucial for developing novel disease management strategies and for potential applications in drug development.

Introduction to the this compound Biosynthesis Gene Cluster

This compound is a potent photosensitizing toxin produced by several fungal species, most notably within the genus Cercospora. Upon exposure to light, this compound generates reactive oxygen species, leading to widespread cellular damage in host plants, thus facilitating fungal invasion. The genes responsible for the biosynthesis of this complex molecule are organized in a contiguous cluster, the this compound biosynthesis (CTB) gene cluster. This guide compares the organization of the CTB cluster in four key fungal species: Cercospora nicotianae, Cercospora beticola, Colletotrichum fioriniae, and Pseudocercosporella capsellae.

Cross-Species Comparison of the this compound Biosynthesis Gene Cluster

The CTB gene cluster was first characterized in Cercospora nicotianae as an eight-gene cluster (CTB1-CTB8).[1] Subsequent research in Cercospora beticola revealed an expanded version of this cluster, including additional flanking genes essential for biosynthesis and auto-resistance.[2] Strikingly, the entire CTB cluster has been identified in more distantly related fungal genera, such as Colletotrichum and Pseudocercosporella, a phenomenon attributed to horizontal gene transfer.[2][3][4]

Gene Cluster Organization

The organization of the core CTB genes is largely conserved across the different species. However, the presence and identity of flanking genes can vary. The following table summarizes the known and putative genes in the CTB cluster for the compared species.

GenePutative FunctionCercospora nicotianaeCercospora beticolaColletotrichum fioriniaePseudocercosporella capsellae
CTB1 Polyketide Synthase (PKS)PresentPresentPresentPresent
CTB2 O-MethyltransferasePresentPresentPresentPresent
CTB3 FAD/FMN-dependent oxidoreductase, O-MethyltransferasePresentPresentPresentPresent
CTB4 Major Facilitator Superfamily (MFS) TransporterPresentPresentPresentPresent
CTB5 NADPH-dependent oxidoreductasePresentPresentPresentPresent
CTB6 FAD/FMN-dependent oxidoreductasePresentPresentPresentPresent
CTB7 FAD/FMN-dependent oxidoreductasePresentPresentPresentPresent
CTB8 Zn(II)2Cys6 transcription factorPresentPresentPresentPresent
CFP MFS Transporter (this compound Facilitator Protein)Not in core clusterPresent (flanking)Present (flanking)Present (flanking)
CTB9-12 Various biosynthetic enzymesNot in core clusterPresent (flanking)Orthologs presentOrthologs present

Note: The presence of CTB cluster orthologs in C. fioriniae and P. capsellae is based on genomic evidence of horizontal transfer and synteny with the C. beticola cluster.

Quantitative Impact of Gene Disruption on this compound Production

Gene disruption studies, primarily in Cercospora species, have been instrumental in elucidating the function of individual CTB genes. The disruption of core biosynthetic genes typically leads to a significant reduction or complete abolishment of this compound production.

SpeciesDisrupted GeneEffect on this compound ProductionReference
Cercospora kikuchiiUV-induced mutationsAt most 2% of wild-type levels[5]
Cercospora sp. JNU001Wild-type (co-culture)Up to 984.4 mg/L[6]
Cercospora nicotianaeCTB1 (PKS)Complete loss of production[7]
Cercospora nicotianaeCTB3Complete loss of production[7]
Cercospora nicotianaeCTB8 (regulator)Complete loss of production[1]

Visualizing the Genetic Architecture and Biosynthetic Pathway

Gene Cluster Organization Diagrams

The following diagrams illustrate the organization of the this compound biosynthesis gene cluster in Cercospora nicotianae and the expanded cluster in Cercospora beticola.

cercospora_nicotianae_ctb cluster_nicotianae Cercospora nicotianae CTB Cluster CTB1 CTB1 (PKS) CTB2 CTB2 (MT) CTB3 CTB3 (Ox/MT) CTB4 CTB4 (MFS) CTB5 CTB5 (Ox) CTB6 CTB6 (Ox) CTB7 CTB7 (Ox) CTB8 CTB8 (TF)

Cercospora nicotianae CTB Gene Cluster.

cercospora_beticola_ctb cluster_beticola Cercospora beticola Expanded CTB Cluster Flank1 Flanking Genes CTB1 CTB1 CTB2 CTB2 CTB3 CTB3 CTB4 CTB4 CTB5 CTB5 CTB6 CTB6 CTB7 CTB7 CTB8 CTB8 CFP CFP CTB9_12 CTB9-12 Flank2 Flanking Genes

Cercospora beticola Expanded CTB Gene Cluster.
Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a polyketide synthase and a series of tailoring enzymes. The proposed pathway, based on the function of the CTB gene products, is depicted below.

cercosporin_biosynthesis cluster_regulation Regulation cluster_export Export Acetate_Malonate Acetate + Malonate Polyketide_Backbone Polyketide Backbone Acetate_Malonate->Polyketide_Backbone CTB1 (PKS) Intermediate1 Early Intermediate Polyketide_Backbone->Intermediate1 Tailoring Enzymes (CTB2, CTB3, CTB5, CTB6, CTB7) Intermediate2 Modified Intermediate Intermediate1->Intermediate2 Further Modifications Monomer This compound Monomer Intermediate2->Monomer Dimer Dimerized Intermediate Monomer->Dimer Dimerization This compound This compound Dimer->this compound Final Tailoring CTB8 CTB8 (Transcription Factor) CTB_Genes CTB Genes CTB8->CTB_Genes Activates Expression Cercosporin_int Intracellular this compound Cercosporin_ext Extracellular this compound Cercosporin_int->Cercosporin_ext CTB4/CFP (Transporters)

Proposed this compound biosynthetic pathway and its regulation.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the this compound biosynthesis gene cluster.

Fungal Culture and this compound Production
  • Culture Media: Cercospora species are typically cultured on Potato Dextrose Agar (PDA) for routine growth and this compound production.[8] For quantitative analysis, defined minimal media can be used to assess the impact of specific nutrients.

  • Induction of this compound Production: Light is a critical factor for inducing this compound biosynthesis.[8] Cultures are typically grown under continuous illumination to maximize toxin production.

  • This compound Extraction: this compound can be extracted from fungal mycelium and agar using organic solvents such as ethyl acetate or by soaking in a strong base like 5N KOH.[9]

Gene Disruption via Split-Marker Approach

The split-marker technique is an efficient method for targeted gene disruption in filamentous fungi.[10][11]

  • Fragment Generation: Two overlapping fragments of a selectable marker gene (e.g., hygromycin resistance) are generated by PCR. Each fragment is fused to a flanking region of the target gene, also generated by PCR.

  • Protoplast Transformation: Fungal protoplasts are generated by enzymatic digestion of the mycelial cell walls. The two split-marker constructs are then introduced into the protoplasts, often mediated by polyethylene glycol (PEG).

  • Homologous Recombination: Inside the fungal cell, homologous recombination occurs between the overlapping marker fragments to create a functional resistance gene, and between the flanking regions and the genomic locus, leading to the replacement of the target gene.

  • Selection and Screening: Transformed protoplasts are regenerated on a medium containing the selective agent. Colonies are then screened for the desired gene disruption phenotype (e.g., loss of this compound production).

Protoplast Transformation Protocol for Cercospora
  • Mycelium Growth: Grow the fungal strain in a liquid medium to obtain a sufficient amount of young mycelium.

  • Enzymatic Digestion: Harvest and wash the mycelium, then incubate it in an osmotic stabilizer solution containing a mixture of cell wall-degrading enzymes (e.g., lysing enzymes, cellulase, and β-glucanase).

  • Protoplast Isolation: Separate the protoplasts from the undigested mycelial debris by filtration through sterile mesh.

  • Washing and Resuspension: Wash the protoplasts with an osmotic stabilizer to remove residual enzymes and resuspend them in a suitable buffer.

  • Transformation: Mix the protoplasts with the transforming DNA and a PEG solution to facilitate DNA uptake.

  • Regeneration: Plate the transformed protoplasts on a regeneration medium containing an osmotic stabilizer and the appropriate selective agent.

This compound Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying this compound production.

  • Sample Preparation: Extract this compound from fungal cultures as described above. The extract is then filtered before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like acetic acid or trifluoroacetic acid (TFA), is employed for optimal separation. A common gradient starts with a lower concentration of acetonitrile, which is gradually increased.

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Detection: this compound is detected by its absorbance, typically at wavelengths around 205 nm or 210 nm.[12]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated with purified this compound.

Conclusion

The this compound biosynthesis gene cluster represents a fascinating example of secondary metabolite gene cluster evolution, including conservation, expansion, and horizontal gene transfer. This comparative guide provides a foundational understanding of the genetic basis of this compound production across different fungal species. The presented data and protocols are intended to aid researchers in further exploring the biosynthesis of this important toxin, with the ultimate goal of developing novel antifungal strategies and harnessing its unique biological activities for therapeutic purposes.

References

A Comparative Guide to the Antioxidant Role of Vitamin B6 Against Cercosporin Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vitamin B6's antioxidant capabilities in mitigating cellular damage caused by cercosporin, a photoactivated mycotoxin. We will delve into the mechanisms of this compound toxicity, the unique protective role of Vitamin B6, and compare its efficacy with other antioxidant defenses, supported by experimental data and detailed protocols.

The Mechanism of this compound-Induced Phototoxicity

This compound, a perylenequinone toxin produced by fungi of the genus Cercospora, is a potent photosensitizer.[1][2] Its toxicity is not inherent but is activated by light.[3] Upon light absorption, this compound transitions to an excited triplet state. This energized molecule then reacts with molecular oxygen (O₂) to generate highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and to a lesser extent, superoxide anions (O₂⁻).[1][3]

These ROS, particularly the highly reactive singlet oxygen, indiscriminately attack cellular components. This compound is known to localize in cellular membranes, and its activation leads to the peroxidation of membrane lipids.[1][3][4] This oxidative damage compromises membrane integrity, leading to leakage of cellular contents, loss of function, and ultimately, cell death.[1][3] This mechanism of action is responsible for the universal toxicity of this compound to plants, bacteria, fungi, and even mice.[3]

Figure 1. Signaling pathway of this compound-induced phototoxicity.

Vitamin B6: A Primary Defense Against this compound

A significant breakthrough in understanding resistance to this compound was the discovery that Vitamin B6 (in its various forms, or vitamers, such as pyridoxine) is a highly efficient quencher of singlet oxygen.[2][3][5] This finding established a novel antioxidant role for this vitamin, which was previously known primarily as a co-factor in enzymatic reactions.[3]

The antioxidant mechanism of Vitamin B6 is twofold:

  • Direct Scavenging: Vitamin B6 vitamers can directly interact with and neutralize reactive oxygen species, including singlet oxygen and superoxide radicals.[3][6] This direct quenching is a crucial first line of defense against the burst of ROS produced by this compound.

  • Indirect Antioxidant Support: Vitamin B6, in its active form pyridoxal 5'-phosphate (PLP), serves as a coenzyme in the glutathione antioxidant system.[7] It plays a role in the synthesis of glutathione, a major intracellular antioxidant.

While direct comparative studies against this compound are limited, the potent antioxidant effects of Vitamin B6 have been quantified in other models of severe oxidative stress, such as polymicrobial sepsis. These studies demonstrate its ability to reduce inflammation and oxidative damage markers.

VitaminB6_Antioxidant_Mechanism cluster_this compound This compound-Induced Stress cluster_b6 Vitamin B6 Defense This compound This compound + Light ROS Singlet Oxygen (¹O₂) & Superoxide (O₂⁻) This compound->ROS Neutralized Neutralized ROS ROS->Neutralized Direct Quenching Protection Cellular Protection ROS->Protection Damage B6 Vitamin B6 (Pyridoxine, etc.) GSH Glutathione System Support B6->GSH Acts as Coenzyme Neutralized->Protection Prevents

Figure 2. Proposed antioxidant mechanism of Vitamin B6 against this compound.

(Note: Data from a sepsis model is used to illustrate the general antioxidant potential of Vitamin B6, as direct quantitative data against this compound is not available in the reviewed literature.)

Model System Treatment Parameter Measured Result Reference
Sepsis-induced lung injury in ratsVitamin B6 (600 mg/kg)Myeloperoxidase (MPO) Activity (Neutrophil Infiltration)Significant reduction in MPO activity compared to saline-treated septic rats.[8][9]
Sepsis-induced lung injury in ratsVitamin B6 (600 mg/kg)Catalase (CAT) ActivityRestored CAT activity to control levels, preventing sepsis-induced reduction.[8][9]
Sepsis-induced liver injury in ratsVitamin B6 (600 mg/kg)Thiobarbituric Acid Reactive Substances (TBARS) (Lipid Peroxidation)Significantly prevented the increase in TBARS formation compared to saline-treated septic rats.[9]
Sepsis-induced liver injury in ratsVitamin B6 (600 mg/kg)Carbonyl groups (Protein Oxidation)Prevented the increase in protein carbonyls seen in the untreated sepsis group.[9]

Comparison with Other Antioxidants

While Vitamin B6 is a key player, cells utilize a range of antioxidant defenses. Here's how they compare in the context of this compound resistance.

  • Carotenoids: These pigments are well-known quenchers of singlet oxygen. Studies have explored their role in protecting fungi from this compound. However, evidence suggests they are not the primary mechanism of resistance. For instance, the fungus Neurospora crassa, which produces carotenoids, remains highly sensitive to this compound (experiencing 70-80% growth inhibition at 10 µM).[10] Furthermore, a mutant of Phycomyces blakesleeanus that overproduced carotenoids by 30-fold was still more sensitive to this compound than the resistant Cercospora species.[10] This indicates that while helpful, carotenoids alone are insufficient to confer full resistance.

  • Enzymatic Defenses: The cell's enzymatic antioxidant machinery, including superoxide dismutase (SOD), catalase, and peroxidases, is crucial for managing ROS.[1] SOD converts superoxide into hydrogen peroxide, which is then detoxified by catalase or peroxidases. Extracts from the this compound-producing fungus Cercospora nicotianae have shown significant SOD activity, capable of reducing superoxide by 43%.[1] However, these enzymes are ineffective against singlet oxygen, the primary ROS generated by this compound. This highlights the necessity of a specific ¹O₂ quencher like Vitamin B6.

Antioxidant Mechanism of Action Efficacy Against this compound-Induced ROS Supporting Evidence Reference
Vitamin B6 Direct quenching of ¹O₂ and O₂⁻; supports glutathione system.High. Discovered as an essential component for this compound resistance.Identified as a key factor in the resistance of Cercospora species to their own toxin.[2][3]
Carotenoids Direct quenching of ¹O₂.Low to Moderate. Provides some protection but is insufficient for full resistance.Fungi with high carotenoid levels can still be highly sensitive to this compound.[10]
Superoxide Dismutase (SOD) Enzymatic conversion of O₂⁻ to H₂O₂.Partial. Effective against superoxide but not singlet oxygen.C. nicotianae extracts show 43% superoxide reduction, but ¹O₂ is the main toxic species.[1]
Catalase / Peroxidase Enzymatic decomposition of H₂O₂.Indirect. Acts downstream of SOD; no effect on singlet oxygen.Part of the general antioxidant defense system in fungi.[1]

Experimental Protocols

Here we provide a generalized workflow for assessing the efficacy of antioxidant compounds like Vitamin B6 against this compound toxicity in a cell culture or fungal model.

  • Culture Preparation:

    • Fungal Model: Inoculate potato dextrose agar (PDA) plates with the fungus of interest (e.g., a this compound-sensitive strain like Neurospora crassa).

    • Cell Culture Model: Seed cells (e.g., plant protoplasts, mammalian cell lines) in appropriate multi-well plates and grow to a desired confluency.

  • Treatment Application:

    • Prepare stock solutions of this compound (e.g., in acetone, shielded from light) and the test antioxidant (e.g., pyridoxine in water or appropriate solvent).

    • Antioxidant Pre-treatment: Add the antioxidant compound at various concentrations to the culture medium and incubate for a defined period (e.g., 1-2 hours). Include a vehicle control.

    • This compound Challenge: Add this compound to the media at a pre-determined toxic concentration (e.g., 1-10 µM). Maintain a set of control cultures with no this compound and no antioxidant.

  • Light Activation:

    • Expose the treated and control plates to a light source (e.g., cool white fluorescent light) for a specified duration to activate the this compound. Keep a parallel set of plates in the dark to confirm light-dependent toxicity.

  • Endpoint Analysis (24-48 hours post-exposure):

    • Fungal Growth Inhibition: Measure the radial growth of the fungal colony and calculate the percent inhibition compared to the control.[10]

    • Cell Viability Assay: Use assays such as MTT, trypan blue exclusion, or CellTiter-Glo® to quantify the percentage of viable cells.

    • Lipid Peroxidation Measurement: Quantify malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS) in cell lysates as a direct measure of oxidative membrane damage.[4][7]

    • ROS Detection: Use fluorescent probes like Singlet Oxygen Sensor Green® to measure intracellular ROS generation.

  • Data Analysis:

    • Compare the viability, growth, and oxidative damage markers between the groups: (1) Control, (2) this compound only, and (3) Antioxidant + this compound.

    • Determine the dose-dependent protective effect of the antioxidant.

Experimental_Workflow cluster_analysis 6. Endpoint Analysis A 1. Prepare Cultures (Fungal or Cell-based) B 2. Pre-treat with Antioxidant (e.g., Vitamin B6) A->B C 3. Add this compound Toxin B->C D 4. Expose to Light (Activation) C->D E 5. Incubate (24-48h) D->E F1 Measure Viability/ Growth Inhibition E->F1 F2 Quantify Lipid Peroxidation (TBARS) E->F2 F3 Measure ROS Levels E->F3 G 7. Analyze Data & Compare Groups F1->G F2->G F3->G

References

Comparative Transcriptomics of Cercospora Under Cercosporin-Producing vs. Non-Producing Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic landscapes in Cercospora species under conditions that either promote or inhibit the production of the photodynamic toxin, cercosporin. Understanding the genetic regulation of this key virulence factor is crucial for developing novel antifungal strategies and for harnessing its potential in therapeutic applications. This document summarizes key findings from comparative studies, details the experimental methodologies, and visualizes the underlying biological pathways and workflows.

Data Presentation: Gene Expression Summary

The following table summarizes the differential gene expression in Cercospora species when comparing this compound-producing conditions to non-producing conditions. The data is synthesized from studies involving different Cercospora species and various methods to inhibit this compound production, including gene knockouts and environmental controls. A key study in Cercospora sojina compared a highly virulent strain (Race 15) with a mildly virulent strain (Race 1) under nitrogen starvation, which mimics infection and induces virulence-related genes. While not a direct measure of this compound production, the study identified numerous differentially expressed genes (DEGs) related to pathogenesis.

Comparison GroupTotal DEGsUpregulated GenesDownregulated GenesKey Upregulated Gene Families/PathwaysKey Downregulated Gene Families/PathwaysReference
C. sojina Race 15 (high virulence) vs. Race 1 (mild virulence) under Nitrogen Starvation344 (in Race 15)124220Melanin synthesis, Lignocellulose degradation (β-1,4-glucanase, β-1,4-xylanase), Cellobiose dehydrogenase-[1][2]
C. sojina Race 1 under Nitrogen Starvation vs. Control672378294--[1][2]
C. nicotianae Wild-Type vs. crg1 Mutant185--This compound biosynthesis genes, Transporters, Oxidative stress response-[3]
C. zeae-maydis Inducing vs. Suppressing Media---Fatty acid metabolism, Secondary metabolism (P450s, oxidoreductases)-[4]

Key Genes in this compound Production

A core gene cluster, designated CTB, is responsible for the biosynthesis of this compound in Cercospora nicotianae and is conserved across other this compound-producing species.[5][6] Expression of these genes is coordinately induced under conditions that favor this compound production.[5]

GenePutative FunctionRegulationReference
CTB1 Polyketide Synthase (PKS)Regulated by light and medium composition. Essential for the first step of biosynthesis.[7][8]
CTB2 O-methyltransferaseCo-regulated with other CTB genes.[5]
CTB3 FAD/FMN-dependent oxidoreductase / monooxygenaseInvolved in oxidative cleavage of the polyketide intermediate.[5][9]
CTB4 Transporter (MFS)Potentially involved in this compound export or self-resistance.[5]
CTB5 O-methyltransferaseCo-regulated with other CTB genes.[8]
CTB6 FAD-binding monooxygenaseCo-regulated with other CTB genes.[8]
CTB7 HydroxylaseCo-regulated with other CTB genes.[8]
CTB8 Zn(II)2Cys6 transcription factorA pathway-specific activator that regulates the expression of other CTB cluster genes.[5]
CRG1 Zn(II)Cys6 transcription factorA global regulator controlling both this compound production and resistance.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of transcriptomic studies. The following protocols are based on methodologies reported in the cited literature.

Fungal Strains and Culture Conditions
  • This compound-Producing Conditions: Wild-type Cercospora strains are typically grown on a potato dextrose agar (PDA) or a minimal medium supplemented with specific nitrogen and carbon sources, under constant light at approximately 25-28°C. Light is a critical factor for inducing this compound production.[7]

  • This compound-Non-Producing Conditions: These can be achieved in several ways:

    • Genetic Knockout: Generation of knockout mutants for essential biosynthesis genes like CTB1 (the polyketide synthase) or CTB8 (the pathway-specific regulator).[5]

    • Environmental Suppression: Growing wild-type fungi in complete darkness or on media with high concentrations of a specific nitrogen source (e.g., ammonium) which is known to suppress this compound production.

    • Comparative Strains: Utilizing strains with naturally varying levels of virulence and this compound production, such as different races of C. sojina.[1][2]

RNA Extraction and Sequencing
  • Mycelial Harvest: Fungal mycelia are harvested from liquid or plate cultures, flash-frozen in liquid nitrogen, and stored at -80°C.

  • RNA Isolation: Total RNA is extracted using a standard protocol such as the TRIzol reagent method, followed by a DNase treatment to remove any contaminating genomic DNA. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • Library Preparation: An mRNA-sequencing library is constructed. Poly(A) mRNA is typically isolated from the total RNA using oligo(dT)-attached magnetic beads. The purified mRNA is then fragmented.

  • cDNA Synthesis: First-strand cDNA is synthesized using random hexamer primers and reverse transcriptase, followed by second-strand cDNA synthesis using DNA Polymerase I and RNase H.

  • Sequencing: The prepared libraries are sequenced on a high-throughput platform, such as the Illumina HiSeq.

Data Analysis
  • Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

  • Read Mapping: The high-quality clean reads are aligned to the reference genome of the respective Cercospora species.

  • Differential Expression Analysis: Gene expression levels are quantified (e.g., as FPKM - Fragments Per Kilobase of transcript per Million mapped reads). Statistical packages like DESeq2 or edgeR are used to identify differentially expressed genes (DEGs) between the this compound-producing and non-producing samples. A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are common thresholds.

  • Functional Annotation: DEGs are annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes and metabolic pathways.

Mandatory Visualizations

This compound Biosynthetic and Regulatory Pathway

The diagram below illustrates the simplified regulatory and biosynthetic pathway for this compound. The transcription factor CRG1 acts as a master regulator, influencing the expression of the pathway-specific activator CTB8, which in turn activates the structural genes (CTB1-7) responsible for converting a polyketide precursor into the final this compound toxin.

Cercosporin_Pathway cluster_regulation Regulation cluster_biosynthesis Biosynthesis cluster_resistance Resistance/Export CRG1 CRG1 (Global Regulator) CTB8 CTB8 (Pathway Activator) CRG1->CTB8 PKS CTB1 (PKS) CTB8->PKS activates Modification_Enzymes CTB2, CTB3, CTB5, CTB6, CTB7 CTB8->Modification_Enzymes Transporter CTB4 (Transporter) CTB8->Transporter Light Light Light->CRG1 Nutrients Nutrients (N, C source, pH) Nutrients->CRG1 Intermediate Nor-toralactone (Intermediate) PKS->Intermediate Intermediate->Modification_Enzymes modifications This compound This compound Modification_Enzymes->this compound This compound->Transporter

Caption: Regulatory and biosynthetic pathway of this compound production.

Experimental Workflow for Comparative Transcriptomics

The following diagram outlines the typical workflow for a comparative transcriptomics experiment, from sample preparation to data analysis and interpretation.

Transcriptomics_Workflow A 1. Fungal Culture (Producing vs. Non-producing conditions) B 2. Mycelia Harvest & RNA Extraction A->B C 3. RNA Quality Control (Nanodrop, Bioanalyzer) B->C D 4. mRNA Library Preparation C->D E 5. High-Throughput Sequencing (e.g., Illumina) D->E F 6. Raw Data Quality Control (Trimming & Filtering) E->F G 7. Read Alignment to Reference Genome F->G H 8. Differential Gene Expression Analysis G->H I 9. Functional Annotation (GO, KEGG) H->I J 10. Pathway & Network Analysis I->J

Caption: Standard workflow for comparative RNA-Seq analysis.

References

The Pivotal Role of CRG1 in Fungal Defense and Toxin Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of fungal toxin resistance and production is paramount. In the realm of plant pathology, the fungal toxin cercosporin, a photo-activated perylenequinone, poses a significant threat to a wide range of crops. The producing fungi, however, have evolved sophisticated self-protection mechanisms. Central to this defense is the CRG1 gene, a putative transcription factor that not only confers resistance to this compound but also modulates its production. This guide provides a comprehensive comparison of CRG1's role with other genetic determinants of this compound resistance and production, supported by experimental data and detailed methodologies.

CRG1: A Dual-Function Regulator

The CRG1 gene, first identified in the fungus Cercospora nicotianae, encodes a putative Cys6Zn2 binuclear cluster DNA-binding protein, characteristic of fungal transcription factors.[1][2] Its primary role is to activate the expression of genes necessary for cellular resistance to the highly toxic singlet oxygen generated by this compound in the presence of light.[1][2][3] Targeted disruption of CRG1 results in mutants that are markedly more sensitive to this compound and exhibit a significant reduction in toxin production.[1][2] This dual functionality underscores CRG1's position as a key regulatory hub in the this compound system.

Comparative Analysis of this compound Resistance and Production

The following table summarizes the quantitative effects of CRG1 and other key genes on this compound resistance and production. While CRG1 acts as a master regulator, other genes, including those in the this compound biosynthetic (CTB) cluster and various transporters, play more direct roles in the synthesis and efflux of the toxin.

Gene/MutantOrganismRole in ResistanceRole in ProductionQuantitative DataReference
Wild-Type Cercospora nicotianaeHighHighBaseline for comparison[1][2]
crg1 null mutant Cercospora nicotianaePartially SensitiveReducedThis compound production delayed and reduced.[2] Mutants are highly sensitive to this compound.[4][1][2][4]
crg1 complementation Cercospora nicotianaeFully RestoredPartially to Fully RestoredComplementation of a crg1-null mutant restored wild-type levels of resistance and production.[1][2] In a UV-derived mutant, resistance was fully restored, but production only slightly.[1][2][1][2]
ctb cluster genes (e.g., CTB1, CTB2, CTB8) Cercospora nicotianaeIndirectEssentialDisruption of CTB1, CTB2, or CTB8 leads to complete loss of this compound production.[5][6][5][6]
cfp (this compound Facilitator Protein) Cercospora kikuchii, Cercospora nicotianaeContributes to ResistanceInvolved in Productioncfp disruption mutants are more sensitive to this compound.[4] Over-expression in a crg1 mutant increases resistance.[7][4][7]
atr1 (ABC Transporter) Cercospora nicotianaeContributes to ResistanceInvolved in Productionatr1 disruption mutants show increased sensitivity and reduced this compound export.[8] Overexpression in a crg1 mutant increases resistance.[7][7][8]
Vitamin B6 Biosynthesis Genes (PDX1, PDX2) Cercospora nicotianaeContributes to ResistanceNot directly involvedMutants deficient in pyridoxine (vitamin B6) synthesis are sensitive to this compound.[9][9]

Signaling Pathways and Regulatory Networks

The regulation of this compound resistance and production is a complex interplay of signaling pathways and transcriptional control. CRG1 is a key node in this network, influencing the expression of a suite of downstream genes.

CRG1_Pathway cluster_stimuli Environmental Cues cluster_signaling Signaling Cascades cluster_regulation Transcriptional Regulation cluster_output Cellular Response Light Light Ca_Calmodulin Ca2+/Calmodulin Signaling Light->Ca_Calmodulin MAPK_Pathway MAP Kinase Pathway Light->MAPK_Pathway CRG1 CRG1 Ca_Calmodulin->CRG1 MAPK_Pathway->CRG1 CTB8 CTB8 CRG1->CTB8 regulates Resistance_Genes This compound Resistance Genes (e.g., Transporters, Detoxification) CRG1->Resistance_Genes activates CTB_Cluster This compound Biosynthesis Genes (CTB Cluster) CTB8->CTB_Cluster activates Cercosporin_Resistance This compound Resistance Resistance_Genes->Cercosporin_Resistance Cercosporin_Production This compound Production CTB_Cluster->Cercosporin_Production

Caption: Regulatory network for this compound resistance and production.

Experimental Workflows

The evaluation of CRG1's function and the identification of other genes involved in this compound resistance rely on a series of well-established molecular and genetic techniques.

Experimental_Workflow cluster_identification Gene Identification cluster_characterization Functional Characterization cluster_phenotyping Phenotypic Analysis Mutant_Screening Mutant Screening (this compound Sensitivity) Complementation Complementation of Mutants Mutant_Screening->Complementation CRG1_Identification CRG1_Identification Complementation->CRG1_Identification Subtractive_Hybridization Subtractive Hybridization (Wild-Type vs. crg1 mutant) Putative_Genes Putative_Genes Subtractive_Hybridization->Putative_Genes Identification of CRG1-regulated genes Gene_Disruption Targeted Gene Disruption Gene_Expression Gene Expression Analysis (qRT-PCR, Northern Blot) Gene_Disruption->Gene_Expression Resistance_Assay This compound Resistance Assay Gene_Disruption->Resistance_Assay Production_Assay This compound Production Assay Gene_Disruption->Production_Assay Heterologous_Expression Heterologous Expression (e.g., in N. crassa) Heterologous_Expression->Resistance_Assay CRG1_Identification->Subtractive_Hybridization CRG1_Identification->Gene_Disruption Putative_Genes->Gene_Disruption Putative_Genes->Heterologous_Expression

Caption: Workflow for identifying and characterizing this compound resistance genes.

Key Experimental Protocols

1. This compound Resistance Assay

This protocol is adapted from methods used to assess the sensitivity of fungal strains to this compound.[10][11]

  • Materials:

    • Fungal isolates (wild-type, mutants, and transformants)

    • Potato Dextrose Agar (PDA) or a suitable minimal medium

    • This compound stock solution (dissolved in acetone or a similar solvent)

    • Sterile petri dishes

    • Incubator with controlled light and temperature

  • Procedure:

    • Prepare PDA medium and autoclave.

    • Cool the medium to approximately 50-60°C.

    • Add the this compound stock solution to the desired final concentration (e.g., 10 µM). An equivalent amount of the solvent should be added to control plates.

    • Pour the amended and control media into sterile petri dishes.

    • Inoculate the center of each plate with a mycelial plug or a defined number of spores of the fungal strains to be tested.

    • Incubate the plates under constant light at a controlled temperature (e.g., 25°C).

    • Measure the radial growth of the colonies at regular intervals (e.g., every 24 hours) for several days.

    • Calculate the percentage of growth inhibition on the this compound-containing medium relative to the control medium.

2. Quantification of this compound Production

This protocol outlines a common spectrophotometric method for quantifying this compound.[12][13]

  • Materials:

    • Fungal cultures grown on solid or in liquid medium

    • 5N KOH solution

    • Spectrophotometer

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Harvest a standardized amount of fungal mycelium from the culture.

    • Immerse the mycelium in a known volume of 5N KOH.

    • Incubate in the dark for a defined period (e.g., 4 hours) to extract the this compound.[12]

    • Vortex the sample thoroughly to ensure complete extraction.

    • Centrifuge the sample to pellet the mycelial debris.

    • Transfer the supernatant to a cuvette.

    • Measure the absorbance of the supernatant at 480 nm.[12]

    • Calculate the this compound concentration using the molar extinction coefficient for this compound in 5N KOH (ε = 23,300 M⁻¹ cm⁻¹).[12]

3. Targeted Gene Disruption (Homologous Recombination)

This is a generalized protocol for creating knockout mutants.

  • Materials:

    • Fungal strain for transformation

    • Plasmid vector containing a selectable marker (e.g., hygromycin resistance)

    • Primers for amplifying flanking regions of the target gene (CRG1)

    • Restriction enzymes

    • DNA ligase

    • Protoplasting enzymes (e.g., Glucanex)

    • PEG solution for transformation

    • Selective medium

  • Procedure:

    • Construct the Disruption Vector:

      • Amplify the 5' and 3' flanking regions of the CRG1 gene using PCR.

      • Clone the flanking regions into a plasmid vector on either side of a selectable marker gene.

    • Fungal Transformation:

      • Prepare fungal protoplasts by treating mycelium with cell wall-degrading enzymes.

      • Transform the protoplasts with the linearized disruption vector using a PEG-mediated method.

    • Selection of Transformants:

      • Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic (e.g., hygromycin).

    • Verification of Mutants:

      • Screen the resulting resistant colonies by PCR and Southern blot analysis to confirm the homologous recombination event and the disruption of the CRG1 gene.

Conclusion

The CRG1 gene stands out as a critical regulator in the complex network governing this compound resistance and production. Its role as a transcription factor highlights the importance of coordinated gene expression in fungal adaptation to toxic secondary metabolites. While other genes are directly involved in the biosynthesis and transport of this compound, CRG1 orchestrates the overall response, making it a prime target for further research and potential strategies to control this compound-producing plant pathogens. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers aiming to delve deeper into the fascinating world of fungal toxin dynamics.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Cercosporin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Cercosporin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate safe laboratory practices.

This compound is a photoactivated toxin that generates reactive oxygen species, which can cause cellular damage.[1][2][3][4][5] Although some safety data sheets (SDS) classify it as not hazardous under OSHA or GHS guidelines, it is crucial to handle it with care due to its biological activity.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Recommendations
Hand Protection Gloves- Material: Nitrile, neoprene, butyl rubber, or PVC gloves are recommended.[6] - Practice: Double gloving should be considered.[6] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[6]
Body Protection Protective Clothing- Small Quantities (up to 500g): A standard laboratory coat is suitable.[6] - Larger Quantities (up to 1kg): Disposable coveralls of low permeability are recommended.[6] - General Use: Wear a long-sleeved shirt and long pants.
Eye and Face Protection Eyewear- Required: Chemical safety goggles are essential.[6] - Supplemental: A full-face shield may be required for additional protection, especially when handling larger quantities or when there is a risk of splashing.[6]
Respiratory Protection Respirator- Required: A dust respirator or a NIOSH-approved particulate respirator should be worn, particularly when handling the powder form, to avoid inhalation.[6]
Foot Protection Footwear- Required: Protective shoe covers should be worn.[6]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.[7]

  • Avoid Dust: Use procedures that avoid the generation of dust.[6] If sweeping is necessary, dampen the material with water first to prevent it from becoming airborne.[6]

  • Ignition Sources: Avoid all sources of ignition as dust clouds can be explosive.[6] Do not cut, drill, grind, or weld containers that have held this compound.[6]

  • Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[6]

Storage:

  • Container: Keep the container tightly closed.

  • Location: Store in a dry and well-ventilated place.

Spill Management

Minor Spills:

  • Wear appropriate PPE (gloves, safety glasses, dust respirator, and protective clothing).[6]

  • Use dry clean-up procedures to avoid generating dust.[6]

  • Vacuum or sweep up the spilled material.[6] A vacuum cleaner with a HEPA filter is recommended.[6]

  • Alternatively, dampen the spill with water before sweeping.[6]

  • Place the collected waste into a suitable, labeled container for disposal.[6]

Major Spills:

  • Alert personnel in the area and evacuate if necessary.[6]

  • Wear appropriate PPE, including a respirator.[6]

  • Follow the same clean-up procedures as for minor spills, exercising increased caution.

Disposal Plan

  • Waste Disposal: Dispose of surplus and non-recyclable this compound through a licensed disposal company.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.

Experimental Protocols

While specific experimental protocols will vary, the following general guidelines should be followed when working with this compound:

  • Preparation of Solutions: When preparing solutions, do so in a chemical fume hood. Add the solid this compound to the solvent slowly to avoid splashing and dust generation.

  • Cell Culture Experiments: When treating cells with this compound, perform all steps within a biological safety cabinet to maintain sterility and prevent exposure. As this compound is photoactivated, consider the light conditions of your experiment.[2][3][4]

  • Post-Experiment Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate disinfectant or cleaning agent.

Logical Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal cluster_spill Spill Response A Assess Risks & Review SDS B Don Appropriate PPE A->B Proceed with Caution C Handle in Ventilated Area (e.g., Fume Hood) B->C D Perform Experiment C->D E Decontaminate Work Surfaces & Equipment D->E S1 Spill Occurs D->S1 Potential Spill F Segregate Waste E->F G Dispose of Waste via Licensed Contractor F->G H Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I S2 Evacuate Area (if major spill) S1->S2 S3 Wear Full PPE S2->S3 S4 Contain & Clean Up Spill S3->S4 S5 Dispose of Spill Waste S4->S5 S5->G

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.